molecular formula C7H14O3 B6149736 3-hydroxy-4-methylhexanoic acid CAS No. 59866-91-0

3-hydroxy-4-methylhexanoic acid

Cat. No.: B6149736
CAS No.: 59866-91-0
M. Wt: 146.18 g/mol
InChI Key: BFBQYHBRGKIUEG-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylhexanoic acid (CAS 59866-91-0) is a chiral hydroxy acid of interest in organic synthesis and biotechnology. Compounds with 3-hydroxyacid structures are recognized as valuable precursors and building blocks. In synthetic chemistry, structurally similar 3-hydroxy-4-substituted carboxylic acids are key intermediates for constructing biologically active macrolides and peptidomimetic protease inhibitors . In industrial biotechnology, 3-hydroxyacids are targeted as monomers for producing biodegradable plastics like polyhydroxyalkanoates (PHAs), and have potential applications in high-performance lubricants, coatings, and surfactants . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

59866-91-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

3-hydroxy-4-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-3-5(2)6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

BFBQYHBRGKIUEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC(=O)O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methylhexanoic Acid: Synthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-hydroxy-4-methylhexanoic acid, a chiral carboxylic acid. While a seminal discovery paper for this specific molecule is not prominently documented in scientific literature, this document consolidates available physicochemical data and outlines robust, field-proven methodologies for its synthesis, isolation, and characterization. The protocols described herein are based on established principles in organic chemistry and natural product isolation, tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound is a seven-carbon β-hydroxy acid with two stereocenters, leading to four possible stereoisomers. Its structure and key properties are summarized below.

PropertyValueSource
Molecular FormulaC7H14O3[1]
Molecular Weight146.18 g/mol [1]
IUPAC NameThis compound[1]
CAS Number59866-91-0[1]
Predicted XLogP30.8[1]

The presence of both a hydroxyl and a carboxylic acid group suggests that this molecule is moderately polar. Its chirality is a critical aspect, as different stereoisomers can exhibit distinct biological activities. For instance, the odor perception of the related 4-methylhexanoic acid is highly dependent on its stereochemistry[2].

Potential Natural Occurrence and Biological Significance

While direct evidence for the natural occurrence of this compound is sparse, related hydroxy fatty acids are widespread in nature. The structurally similar 3-hydroxy-3-methylhexanoic acid is a known component of human sweat and contributes to body odor[3][4]. Many bacteria are also known to produce a variety of polyhydroxyalkanoates (PHAs), which are polyesters composed of hydroxyalkanoic acid monomers[5]. It is plausible that this compound could be a minor component of such biopolymers or a metabolic byproduct in various organisms.

Hydroxy fatty acids, in general, play diverse roles in biological systems, acting as signaling molecules, components of complex lipids, and precursors for pheromones[5]. Further investigation into the metabolome of various bacteria, fungi, and plants may lead to the discovery of natural sources of this compound.

Stereoselective Synthesis: A Proposed Methodology

Given the lack of a well-documented natural source, chemical synthesis is the most reliable method for obtaining this compound, particularly for stereospecific isomers. A logical and widely used approach for the synthesis of β-hydroxy acids is the aldol reaction. The following proposed synthesis is for the (3R,4S) stereoisomer, based on a similar, well-established procedure for a related compound[6].

Synthetic Workflow Diagram

G cluster_0 Step 1: Aldol Reaction cluster_1 Step 2: Cleavage and Purification A Chiral Auxiliary (e.g., Evans auxiliary) C Acylated Auxiliary A->C Acylation B Propionyl Chloride B->C E Enolate Formation C->E Deprotonation D LDA D->E G Aldol Adduct E->G Aldol Addition F 2-Methylbutanal F->G H Aldol Adduct G->H J Crude Product Mixture H->J Hydrolytic Cleavage I LiOH, H2O2 I->J L Pure (3R,4S)-3-hydroxy- 4-methylhexanoic acid J->L Purification M Recovered Auxiliary J->M Separation K Chromatography K->L

Caption: Proposed synthetic workflow for (3R,4S)-3-hydroxy-4-methylhexanoic acid.

Detailed Experimental Protocol

Step 1: Asymmetric Aldol Reaction

  • Acylation of Chiral Auxiliary: To a solution of a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir the reaction mixture at room temperature for 2 hours.

  • Enolate Formation: Cool a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) to -78 °C. Add the acylated auxiliary from the previous step dropwise to the LDA solution and stir for 30 minutes to ensure complete enolate formation.

  • Aldol Addition: Add freshly distilled 2-methylbutanal to the enolate solution at -78 °C. Stir the reaction at this temperature for 2 hours, then allow it to warm to -20 °C over 1 hour.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

Step 2: Cleavage of the Chiral Auxiliary and Purification

  • Hydrolysis: To the crude aldol adduct in a mixture of THF and water, add hydrogen peroxide followed by lithium hydroxide. Stir the mixture at room temperature overnight.

  • Extraction: Extract the aqueous layer with dichloromethane to remove the chiral auxiliary. The auxiliary can be recovered and reused.

  • Acidification and Product Extraction: Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the product into ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Isolation from a Hypothetical Natural Source

The following is a generalized protocol for the isolation of moderately polar compounds like this compound from a biological matrix (e.g., bacterial culture or plant material). This protocol is based on standard natural product isolation techniques[7][8].

Isolation Workflow Diagram

G A Biomass (e.g., Bacterial Pellet) B Lyophilization A->B C Dried Biomass B->C E Crude Extract C->E Extraction D Solvent Extraction (e.g., Ethyl Acetate) D->E G Methanol Fraction E->G Fractionation F Liquid-Liquid Partitioning (e.g., Hexane/Methanol) F->G I Semi-pure Fractions G->I Initial Purification H Silica Gel Column Chromatography H->I K Pure 3-hydroxy- 4-methylhexanoic acid I->K Final Purification J Preparative HPLC J->K

Caption: General workflow for the isolation of this compound.

Detailed Isolation Protocol
  • Extraction: Lyophilize the biological material to remove water. Extract the dried material with a moderately polar solvent such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Liquid-Liquid Partitioning: Concentrate the crude extract and partition it between an immiscible solvent pair, such as hexane and methanol, to remove nonpolar lipids. The target compound is expected to be in the more polar methanol phase.

  • Column Chromatography: Subject the methanol fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Collect fractions and analyze them by thin-layer chromatography (TLC).

  • Preparative HPLC: Pool the fractions containing the compound of interest and subject them to preparative high-performance liquid chromatography (HPLC) on a C18 column for final purification.

Analytical Characterization

Unequivocal identification of this compound requires a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, often after derivatization (e.g., methylation or silylation) to increase its volatility. The methyl ester of the related 3-hydroxyhexanoic acid shows characteristic fragmentation patterns that can be used for identification[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the molecule will confirm the connectivity and stereochemistry (with the use of chiral shift reagents or by comparison to standards).

Conclusion and Future Directions

While this compound is not as extensively studied as some of its isomers, the methodologies for its synthesis and isolation are well within the capabilities of a standard organic chemistry or natural product laboratory. The protocols outlined in this guide provide a solid foundation for researchers to obtain and study this compound. Future research should focus on screening for its natural occurrence, elucidating the biological activities of its different stereoisomers, and exploring its potential applications in drug development and other fields.

References

  • PubChem. Compound Summary for CID 22471996, this compound. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 16666688, 3-Hydroxy-3-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses, 34(3), 203-210. [Link]

  • Valentin, H. E., et al. (1996). Identification of 4-hydroxyhexanoic acid as a new constituent of biosynthetic polyhydroxyalkanoic acids from bacteria. Applied Microbiology and Biotechnology, 46(3), 261-267. [Link]

  • Leffingwell, J. C. The 4-Methylhexanoic acids. Leffingwell & Associates. [Link]

  • Braun, M., & Sacha, H. (1993). (R)-(+)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses, 72, 8. [Link]

  • Natsch, A., et al. (2003). A Cys-Gly-S-conjugate as a precursor of the human axillary odorant 3-methyl-3-sulfanylhexan-1-ol. Journal of Biological Chemistry, 278(8), 5718-5727. [Link]

  • Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation–how to get from biological material to pure compounds. Natural product reports, 30(4), 525-545. [Link]

  • Sarkadi, N. (2019). Natural product isolation. In Pharmacognosy. IntechOpen. [Link]

  • NIST. Hexanoic acid, 3-hydroxy-, methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Hydroxy-4-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-hydroxy-4-methylhexanoic acid, a branched-chain beta-hydroxy fatty acid. Recognizing the critical need for precise molecular understanding in research and development, this document moves beyond a simple recitation of facts to offer a deeper, causality-driven exploration of this compound's characteristics. The structure of this guide is designed to logically flow from fundamental molecular identity to practical analytical methodologies, providing a robust resource for scientists in the field.

Molecular Identity and Structure

This compound possesses the chemical formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol .[1][2] Its structure features a six-carbon hexanoic acid backbone with a hydroxyl group at the C3 position (β-carbon) and a methyl group at the C4 position. The presence of two chiral centers at C3 and C4 gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The specific stereochemistry profoundly influences its biological activity and physical properties.

The IUPAC name for the achiral form is this compound.[1] For a specific stereoisomer, such as the (3S,4S) form, the IUPAC name is (3S,4S)-3-hydroxy-4-methylhexanoic acid.[2]

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 59866-91-0[1]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Canonical SMILES CCC(C)C(CC(=O)O)O[1]
InChI InChI=1S/C7H14O3/c1-3-5(2)6(8)4-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)[1]
InChIKey BFBQYHBRGKIUEG-UHFFFAOYSA-N[1]

Physicochemical Properties

Predicted Physical Properties

The following table summarizes key predicted physical properties. These values are computationally derived and should be used as estimations in the absence of experimentally verified data.

PropertyPredicted ValueReference
XLogP3 0.8[1][2]
Topological Polar Surface Area 57.5 Ų[1][2]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

The predicted XLogP3 value of 0.8 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. The presence of both a carboxylic acid and a hydroxyl group contributes to its polarity and potential for hydrogen bonding, as indicated by the hydrogen bond donor and acceptor counts.

Solubility and pKa (Predicted)

Due to the carboxylic acid and hydroxyl functional groups, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be moderate and pH-dependent. At physiological pH, the carboxylic acid group will be deprotonated, increasing its aqueous solubility.

The acid dissociation constant (pKa) of the carboxylic acid group is predicted to be around 4-5, typical for short-chain carboxylic acids. This means that in aqueous solutions with a pH above this range, the molecule will exist predominantly in its carboxylate anion form.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary functional groups: the carboxylic acid and the secondary hydroxyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, including esterification, amidation, and reduction to the corresponding alcohol.

  • Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, or it can be a site for esterification or etherification.

  • Intramolecular Reactions: Under certain conditions, such as heating in the presence of an acid catalyst, intramolecular esterification could occur between the hydroxyl and carboxylic acid groups, leading to the formation of a lactone (a cyclic ester).

The stability of this compound is generally good under standard laboratory conditions. However, strong oxidizing agents, strong bases, and high temperatures should be avoided to prevent degradation.

Biological Context and Significance

While the specific biological roles of this compound are not extensively documented, its structural class as a branched-chain hydroxy fatty acid suggests potential involvement in several biological processes.

A related compound, 3-hydroxy-3-methylhexanoic acid, has been identified as a component of human sweat and is associated with axillary odor.[3][4][5] This suggests that branched-chain hydroxy fatty acids can be products of human metabolism.

Branched-chain fatty acids, in general, are known to be involved in the metabolism of branched-chain amino acids and can influence cellular signaling pathways.[6][7] Short-chain fatty acids, a related class of molecules, are well-known for their roles in gut health and host energy metabolism.[6][7][8][9] Further research is needed to elucidate the specific metabolic pathways and biological functions of this compound.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for its identification and quantification in various matrices. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for determining the relative stereochemistry of its diastereomers.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule. The chemical shifts and coupling constants of the protons on the chiral centers (C3 and C4) are particularly informative for assigning the syn or anti configuration of the diastereomers.[10][11][12]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. A reference to a ¹³C NMR spectrum for this compound is available in the PubChem database.[1]

NMR_Analysis_Workflow Sample This compound Sample NMR_Acquisition NMR Data Acquisition (¹H, ¹³C, COSY, etc.) Sample->NMR_Acquisition Spectral_Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Spectral_Processing Data_Analysis Data Analysis (Chemical Shift, Coupling Constants, Integration) Spectral_Processing->Data_Analysis Structure_Elucidation Structure Elucidation & Stereochemical Assignment Data_Analysis->Structure_Elucidation

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC) or liquid chromatography (LC), is a highly sensitive technique for the detection and quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid and hydroxyl groups are typically derivatized to increase volatility and improve chromatographic performance.[13][14][15][16] Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents to form methyl esters. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification. A reference to a GC-MS spectrum is available in the PubChem database.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for the analysis of the underivatized acid, which is advantageous for preserving the native structure.[17][13] Electrospray ionization (ESI) is a common ionization technique for this type of analysis.

GCMS_Analysis_Workflow Sample Biological or Synthetic Sample Extraction Extraction of Fatty Acids Sample->Extraction Derivatization Derivatization (e.g., Silylation, Methylation) Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection and Analysis GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for:

  • O-H stretch (hydroxyl group): A broad band typically in the region of 3200-3600 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands.

  • C-H stretch (alkyl groups): Bands in the region of 2850-3000 cm⁻¹.

Synthesis Strategies

The synthesis of this compound, particularly with stereochemical control, can be achieved through various organic synthesis methodologies. A common and effective approach is the aldol reaction, which forms a carbon-carbon bond and creates the β-hydroxy carbonyl moiety.

A plausible retrosynthetic analysis would involve disconnecting the C2-C3 bond, leading to propanal and the enolate of an ethyl acetate equivalent. For stereocontrol, chiral auxiliaries or asymmetric catalysis can be employed.

Retrosynthesis target This compound intermediate1 Aldol Adduct target->intermediate1 Functional Group Interconversion reactants Propanal + Acetate Enolate intermediate1->reactants Aldol Reaction

Proposed Experimental Protocol: Asymmetric Aldol Addition

This protocol outlines a general strategy for the stereoselective synthesis of a protected form of this compound, inspired by established methods for the synthesis of β-hydroxy esters.[18]

  • Enolate Formation: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with propionyl chloride to form the corresponding N-propionyl imide. This imide is then treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate a stereodefined enolate.

  • Aldol Addition: The enolate is then reacted with propanal. The chiral auxiliary directs the facial selectivity of the aldehyde addition, leading to a diastereomerically enriched aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., with lithium hydroperoxide) to yield the chiral β-hydroxy acid.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization.

The specific reaction conditions, including the choice of chiral auxiliary, base, solvent, and temperature, would need to be optimized to achieve high yield and diastereoselectivity for the desired stereoisomer of this compound.

Safety and Handling

Based on GHS classifications, this compound is considered to be a hazardous substance.[1] It is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a dry, well-ventilated place.

Conclusion

This compound is a chiral, branched-chain β-hydroxy fatty acid with potential relevance in various scientific disciplines. This guide has provided a detailed overview of its chemical and physical properties, drawing upon available data and established chemical principles. While there are still gaps in the experimental data for this specific molecule, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals working with this and related compounds. As research in metabolomics and lipidomics continues to expand, a deeper understanding of the biological roles and applications of this compound is anticipated.

References

  • - PubMed

  • - Chemcd

  • - NIH

  • - BLD Pharm

  • - Creative Proteomics

  • - Organic Chemistry Portal

  • - Luna

  • - Benchchem

  • - PubChem

  • - PubChem

  • - MetwareBio

  • - Creative Proteomics

  • - NIH

  • - ResearchGate

  • - ACS Publications

  • - PubMed

  • - LIPID MAPS

  • - MDPI

  • - PubChemLite

  • - PubChem

  • - ACS Publications

  • - PubMed

  • - PubMed

  • - MDPI

  • - Royal Society of Chemistry

  • - NIH

  • - NIH

  • - Google Patents

  • - ResearchGate

  • - NIH

  • - Leffingwell & Associates

  • - Shanghai Chemlin

  • - Wikipedia

  • - PubChem

  • - Google Patents

  • - ResearchGate

  • - Creative Proteomics

  • - Google Patents

  • - NIH

  • - ResearchGate

Sources

A Spectroscopic Guide to 3-hydroxy-4-methylhexanoic acid: Elucidating Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-hydroxy-4-methylhexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Beyond a mere presentation of data, this guide delves into the rationale behind experimental choices and the interpretation of spectral features, providing a comprehensive resource for the structural elucidation of this and similar molecules.

Introduction: The Molecular Profile of this compound

This compound (C₇H₁₄O₃, Molecular Weight: 146.18 g/mol ) is a chiral carboxylic acid with two stereocenters.[1] Its structure, featuring both a hydroxyl and a carboxylic acid functional group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for tracking its transformations in various chemical and biological processes. This guide will walk through the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon and Proton Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Sample Preparation:

The quality of the NMR spectrum is highly dependent on the sample preparation.[2] For a compound like this compound, which is a viscous liquid or a low-melting solid, the following protocol is recommended:

  • Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[3] Alternatively, for studying the exchange of the acidic and hydroxyl protons, deuterium oxide (D₂O) can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Referencing: An internal standard, such as tetramethylsilane (TMS) at 0 ppm, should be used for accurate chemical shift referencing.[4]

Data Acquisition:

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for ¹H and ¹³C{¹H} (proton-decoupled) NMR are typically sufficient.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), the integration of signals (proportional to the number of protons), and the splitting patterns (revealing adjacent protons).

Predicted ¹H NMR Data (in CDCl₃):

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Hₐ (C1-OH)~10-12broad singlet1H
Hₑ (C3-OH)~2-5broad singlet1H
Hf (C3)~3.8 - 4.2multiplet1H
Hc (C2)~2.4 - 2.6multiplet2H
Hd (C4)~1.6 - 1.9multiplet1H
Hᵢ (C5)~1.2 - 1.5multiplet2H
Hₖ (C4-CH₃)~0.9 - 1.1doublet3H
Hⱼ (C6)~0.8 - 1.0triplet3H

Interpretation:

  • Carboxylic Acid Proton (Hₐ): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm.[5][6][7] Its broadness is a result of hydrogen bonding and chemical exchange. Addition of D₂O would cause this signal to disappear.[5]

  • Hydroxyl Proton (Hₑ): The hydroxyl proton also gives rise to a broad singlet, the chemical shift of which is concentration and temperature dependent.

  • Methine Proton (Hf): The proton on the carbon bearing the hydroxyl group (C3) is expected to be a multiplet due to coupling with the protons on C2 and C4.

  • Methylene Protons (Hc, Hᵢ): The two methylene groups will appear as multiplets. The protons on C2, being adjacent to the carbonyl group, will be more deshielded than the protons on C5.

  • Methine Proton (Hd): The proton on the carbon with the methyl group (C4) will be a multiplet due to coupling with protons on C3, C5, and the C4-methyl group.

  • Methyl Protons (Hₖ, Hⱼ): The two methyl groups will appear as a doublet (C4-CH₃) and a triplet (C6), reflecting their coupling to one and two neighboring protons, respectively.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (C=O)~175 - 185
C3 (CH-OH)~65 - 75
C2 (CH₂)~40 - 50
C4 (CH)~35 - 45
C5 (CH₂)~25 - 35
C4-CH₃~15 - 25
C6 (CH₃)~10 - 20

Interpretation:

  • Carbonyl Carbon (C1): The carbon of the carboxylic acid is the most deshielded, appearing in the 175-185 ppm range.[5][7]

  • Carbinol Carbon (C3): The carbon attached to the hydroxyl group is also significantly deshielded and is expected in the 65-75 ppm region.

  • Aliphatic Carbons (C2, C4, C5, C4-CH₃, C6): The remaining aliphatic carbons appear in the upfield region of the spectrum, with their specific chemical shifts influenced by their proximity to the electron-withdrawing functional groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-FTIR for Direct Analysis

For a viscous liquid like this compound, Attenuated Total Reflectance (ATR) FTIR is the preferred method as it requires minimal sample preparation.[8][9]

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of the neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and hydroxyl groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationDescription
3300-2500O-H stretchVery broad, strong absorption from the carboxylic acid, overlapping with the C-H stretches.
~3400O-H stretchBroad, medium absorption from the alcohol hydroxyl group.
~2960, ~2870C-H stretchMedium to strong absorptions from the aliphatic C-H bonds.
~1710C=O stretchStrong, sharp absorption from the carboxylic acid carbonyl group.
~1460, ~1380C-H bendMedium absorptions from the bending vibrations of the CH₂ and CH₃ groups.
~1250C-O stretchMedium to strong absorption from the carboxylic acid C-O bond.
~1050C-O stretchMedium absorption from the alcohol C-O bond.

Key Spectral Features:

  • The most prominent feature is the extremely broad O-H stretching band of the carboxylic acid, which is a result of strong hydrogen bonding.[5][6] This band typically spans from 2500 to 3300 cm⁻¹ and can obscure the C-H stretching vibrations.

  • A strong and sharp carbonyl (C=O) absorption around 1710 cm⁻¹ is a definitive indicator of the carboxylic acid group.[5]

  • The presence of the secondary alcohol is confirmed by a broader O-H stretch (superimposed on the carboxylic acid O-H) and a C-O stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[4][10]

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[10]

  • Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragments.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Major Fragments:

m/zProposed Fragment
146[M]⁺• (Molecular Ion)
128[M - H₂O]⁺•
101[M - COOH]⁺
87[CH(OH)CH₂COOH]⁺•
73[C₄H₉O]⁺
57[C₄H₉]⁺
45[COOH]⁺

Fragmentation Analysis:

The fragmentation of this compound is driven by the presence of the hydroxyl and carboxylic acid functional groups.

  • Molecular Ion (m/z 146): The peak corresponding to the intact molecular ion may be observed, though it might be of low intensity due to the facile fragmentation of hydroxy acids.

  • Loss of Water (m/z 128): A common fragmentation pathway for alcohols is the loss of a water molecule.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the oxygen atoms is a favorable process.

    • Loss of the carboxyl group ([M - COOH]⁺, m/z 101).

    • Cleavage between C3 and C4, leading to fragments with m/z 73 and 73 (the latter being a radical).

  • McLafferty Rearrangement: While less direct for this specific isomer, rearrangement reactions can also contribute to the fragmentation pattern.

Below is a conceptual workflow for the analysis of this compound by mass spectrometry.

cluster_sample_prep Sample Introduction cluster_ms Mass Spectrometry cluster_fragments Major Fragmentation Pathways Sample This compound Vaporization Vaporization Sample->Vaporization Ionization Electron Ionization (70 eV) MolecularIon Molecular Ion [M]⁺• (m/z 146) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation MassAnalyzer Mass Analyzer (Separation by m/z) Fragmentation->MassAnalyzer Frag1 [M - H₂O]⁺• (m/z 128) Fragmentation->Frag1 Frag2 [M - COOH]⁺ (m/z 101) Fragmentation->Frag2 Frag3 [C₄H₉O]⁺ (m/z 73) Fragmentation->Frag3 Frag4 [COOH]⁺ (m/z 45) Fragmentation->Frag4 Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid and hydroxyl), and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns. This guide serves as a foundational resource for researchers, providing not only the expected spectroscopic data but also the underlying principles and experimental considerations necessary for a thorough and accurate analysis.

References

  • Drawell. (2025). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. [Link]

  • Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22471996, this compound. [Link]

  • Horváth, G., & Vékey, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525). [Link]

  • American Chemical Society. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxy-4-methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in 3-Hydroxy-4-methylhexanoic Acid

This compound is a chiral carboxylic acid with two stereocenters at the C3 and C4 positions, giving rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). These stereoisomers can be classified into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). The syn diastereomers have the hydroxyl and methyl groups on the same side of the carbon backbone in a Fischer projection, while the anti diastereomers have them on opposite sides. The precise spatial arrangement of these functional groups is of paramount importance in drug development and biological research, as different stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive technical overview of the stereoselective synthesis, separation, and characterization of the enantiomers of this compound, tailored for researchers, scientists, and drug development professionals.

Stereoselective Synthesis of this compound Enantiomers

The controlled synthesis of specific stereoisomers is a cornerstone of modern medicinal chemistry. Two primary strategies are employed for obtaining enantiomerically pure this compound: synthesis from a chiral pool and diastereoselective synthesis.

Synthesis from Chiral Precursors: An Isoleucine-Based Approach

A reliable method for synthesizing all four stereoisomers of this compound utilizes the commercially available chiral amino acid, isoleucine, and its stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine) as starting materials. This approach leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.

The synthetic pathway involves a two-step sequence:

  • Deamination of Isoleucine: The amino group of the isoleucine isomer is converted to a hydroxyl group with retention of configuration using nitrous acid.

  • Arndt-Eistert Homologation: The resulting α-hydroxy acid undergoes a one-carbon chain extension via the Arndt-Eistert reaction to yield the target β-hydroxy acid.

Experimental Protocol: Synthesis of (3S,4S)-3-Hydroxy-4-methylhexanoic Acid from L-Isoleucine

Step 1: Deamination of L-Isoleucine

  • Dissolve L-isoleucine in 1N sulfuric acid at 0°C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Extract the resulting (2S,3S)-2-hydroxy-3-methylpentanoic acid with diethyl ether.

  • Purify the product by distillation.

Step 2: Arndt-Eistert Homologation

  • Convert the purified (2S,3S)-2-hydroxy-3-methylpentanoic acid to its acid chloride using oxalyl chloride.

  • React the acid chloride with diazomethane to form the corresponding diazoketone.

  • Perform a Wolff rearrangement of the diazoketone in the presence of silver benzoate and methanol to yield the methyl ester of (3S,4S)-3-hydroxy-4-methylhexanoic acid.

  • Hydrolyze the methyl ester to obtain the final product.

This method provides a clear and reliable pathway to each of the four stereoisomers by selecting the appropriate isoleucine stereoisomer as the starting material.

Diastereoselective Synthesis: The Aldol Reaction Approach

An alternative strategy for establishing the stereocenters of this compound is through a diastereoselective aldol reaction. This method involves the reaction of an enolate with an aldehyde to form a β-hydroxy carbonyl compound. The stereochemical outcome of the reaction can be controlled by the choice of reagents and reaction conditions.

For the synthesis of syn-3-hydroxy-4-methylhexanoic acid, a boron-mediated aldol reaction can be employed. The use of boron enolates often leads to a high degree of syn-selectivity through a closed, six-membered Zimmerman-Traxler transition state.

Conceptual Workflow for Diastereoselective Aldol Reaction:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_workup Workup Propionyl_Chiral_Auxiliary Propionyl Chiral Auxiliary Boron_Enolate_Formation Boron Enolate Formation (e.g., with Bu2BOTf, DIPEA) Propionyl_Chiral_Auxiliary->Boron_Enolate_Formation Butyraldehyde Butyraldehyde Aldol_Addition Aldol Addition (-78 °C) Butyraldehyde->Aldol_Addition Boron_Enolate_Formation->Aldol_Addition Syn_Aldol_Adduct Syn-Aldol Adduct Aldol_Addition->Syn_Aldol_Adduct Hydrolysis Hydrolysis Syn_Aldol_Adduct->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product syn-3-Hydroxy-4-methylhexanoic Acid Purification->Final_Product

Caption: Diastereoselective aldol reaction workflow.

Chiral Separation of Enantiomers by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers is a critical step in the analysis and preparation of single-enantiomer drugs. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. The choice of the chiral stationary phase (CSP) is the most critical factor in developing a successful separation method. For acidic compounds like this compound, polysaccharide-based CSPs are often effective.[3]

Recommended Chiral HPLC Protocol

Based on established methods for similar β-hydroxy carboxylic acids, the following protocol is recommended for the chiral separation of this compound enantiomers.[3][4]

Experimental Protocol: Chiral HPLC Separation

  • Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel) or equivalent.

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Method Development and Optimization:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter for optimizing the separation. Increasing the percentage of isopropanol will generally decrease retention times but may also reduce the resolution between enantiomers.

  • Acidic Modifier: Trifluoroacetic acid is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The concentration of TFA can be optimized (typically in the range of 0.05% to 0.2%).

  • Temperature: Varying the column temperature can also influence the separation. Lower temperatures often lead to better resolution but longer analysis times.

Spectroscopic Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of stereoisomers. The different spatial arrangements of atoms in diastereomers result in distinct chemical shifts and coupling constants in their NMR spectra.

Distinguishing Diastereomers by ¹H NMR

The relative stereochemistry of the C3 and C4 positions in this compound can be determined by analyzing the coupling constants between the protons on these carbons. In general, the coupling constant between vicinal protons in a syn relationship is larger than that for an anti relationship. Furthermore, the chemical shifts of the protons adjacent to the stereocenters will differ between the syn and anti isomers.

StereoisomerKey ¹H NMR SignalApproximate Chemical Shift (ppm)
syn (threo)H-3~4.0
H-4~1.6
anti (erythro)H-3~3.8
H-4~1.8

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Comprehensive Spectroscopic Data

A thorough characterization of each stereoisomer requires a combination of spectroscopic techniques. The following table summarizes the expected data for the four stereoisomers of this compound.

Stereoisomer¹H NMR (Key Signals)¹³C NMR (Key Signals)Mass Spectrometry (EI)
(3S,4S) - synH-3 (~4.0 ppm), H-4 (~1.6 ppm)C3 (~74 ppm), C4 (~40 ppm)M+ = 146, characteristic fragments
(3R,4R) - synH-3 (~4.0 ppm), H-4 (~1.6 ppm)C3 (~74 ppm), C4 (~40 ppm)M+ = 146, characteristic fragments
(3S,4R) - antiH-3 (~3.8 ppm), H-4 (~1.8 ppm)C3 (~72 ppm), C4 (~42 ppm)M+ = 146, characteristic fragments
(3R,4S) - antiH-3 (~3.8 ppm), H-4 (~1.8 ppm)C3 (~72 ppm), C4 (~42 ppm)M+ = 146, characteristic fragments

Biological Significance of Stereoisomerism

The three-dimensional structure of a molecule is critical for its interaction with biological macromolecules such as enzymes and receptors. As a result, the different stereoisomers of a chiral drug can have vastly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2]

While specific biological activity data for the individual enantiomers of this compound are not extensively reported in publicly available literature, the principles of stereochemistry in drug action strongly suggest that the four stereoisomers will exhibit distinct biological profiles. For example, in the context of drug development, if this compound were a pharmacologically active compound, it would be crucial to determine which stereoisomer is the active eutomer and which is the less active or potentially harmful distomer. This underscores the importance of the stereoselective synthesis and chiral separation methods detailed in this guide.

Conclusion

The stereochemistry of this compound is a critical consideration for its potential applications in research and drug development. The ability to synthesize and isolate specific stereoisomers is essential for elucidating their individual biological activities and for developing safe and effective single-enantiomer therapeutics. This guide has provided a comprehensive overview of the key techniques for the stereoselective synthesis, chiral separation, and spectroscopic characterization of the enantiomers of this compound. The methodologies and protocols described herein serve as a valuable resource for scientists working in this field.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3S,4S)-3-hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(10), 934-944. [Link]

  • Trost, B. M., & Urabe, H. (1990). 1,4-Diastereoselectivity in the aldol condensation of methyl ketones. The Journal of Organic Chemistry, 55(16), 4982-4983. [Link]

  • Daicel Chiral Technologies. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD-H and CHIRALCEL® OJ-H. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Biological Sciences, 9(2), 1-4. [Link]

  • Development of highly diastereoselective aldol-type synthetic methodologies and the total synthesis of (-)-viridiofungin A. (2007). ProQuest. [Link]

  • Chegg. (2020). Solved For the molecule anti-3-hydroxy-2- | Chegg.com. [Link]

  • PubChem. (n.d.). (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmed, Z., & Lämmerhofer, M. (2023). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of pharmaceutical and biomedical analysis, 223, 115151. [Link]

  • Smith, S. W. (2009). Chiral toxicology: it's the same thing...only different. Toxicological sciences : an official journal of the Society of Toxicology, 110(1), 4–30. [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry, 49(1), 138-140. [Link]

  • SpectraBase. (n.d.). SYN-METHYL-3-HYDROXY-2-METHYL-3-PHENYLPROPANOATE. [Link]

  • Chemcd. (n.d.). (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID. [Link]

  • ResearchGate. (2021). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. [Link]

  • McConnell, O., Bach, A., Balibar, C., Byrne, N., Cai, Y., Carter, G., ... & Zych, A. J. (2024). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. bioRxiv, 2024-03. [Link]

  • Slideshare. (n.d.). stereochemistry and biological activity of drugs. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

  • Daicel Chiral Technologies. (n.d.). Column description. [Link]

  • Ahmed, Z., & Lämmerhofer, M. (2023). UHPLC-MS/MS method for chiral separation of 3-hydroxy fatty acids on amylose-based chiral stationary phase and its application for the enantioselective analysis in plasma and platelets. Journal of Pharmaceutical and Biomedical Analysis, 223, 115151. [Link]

Sources

An In-depth Technical Guide on the Biological Significance of 3-hydroxy-4-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: 3-hydroxy-4-methylhexanoic acid, a chiral volatile fatty acid, has garnered increasing interest not as a classical signaling molecule, but as a potent semiochemical in animal communication and a novel biomarker in forensic science. This technical guide provides an in-depth exploration of its physicochemical properties, known biological roles, analytical methodologies for its detection, and potential avenues for future research. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this unique compound and offers a framework for its further investigation.

Introduction: Beyond Classical Signaling - The Realm of Semiochemicals

In the intricate world of biological communication, signaling is not limited to hormones and neurotransmitters. A vast and nuanced language is spoken through semiochemicals, which are signaling molecules that mediate interactions between organisms. Among these, volatile fatty acids (VFAs) play a crucial role, particularly in the animal kingdom, conveying information about territory, reproductive status, and social hierarchy. This compound is an exemplar of such a molecule, where its biological significance is understood through its function as a pheromone and a biomarker, rather than a traditional intracellular signaling agent.

This guide delves into the multifaceted nature of this compound, moving beyond a rigid definition of "signaling" to encompass its broader role in chemical communication and its application in diverse scientific fields.

Physicochemical Properties: The Foundation of Function

The biological activity of this compound is intrinsically linked to its chemical structure. As a chiral molecule, it exists as four possible stereoisomers, with the (3R, 4R) and (3S, 4R) forms being of particular biological relevance.

PropertyDescription
Molecular Formula C₇H₁₄O₃
Molar Mass 146.18 g/mol
Structure A seven-carbon chain with a hydroxyl group at the 3rd position and a methyl group at the 4th position.
Chirality Contains two chiral centers at the 3rd and 4th carbon atoms, leading to four possible stereoisomers.
Volatility Moderate volatility, allowing it to act as an airborne chemical signal.
Solubility Soluble in organic solvents and moderately soluble in water.

The specific stereochemistry of the molecule is critical for its biological recognition and function. For instance, different stereoisomers can elicit distinct behavioral responses in animals, highlighting the high specificity of the chemosensory systems involved.

Known Biological Significance: A Tale of Two Fields

The current understanding of this compound's biological significance is primarily concentrated in two distinct areas: animal communication and forensic science.

Animal Communication: The Scent of Identity

In several mammalian species, this compound is a key component of scent marks used for territorial demarcation and social signaling. Its presence in the secretions of certain animals, such as the sternal gland of the tamarin, is a well-documented example of its role as a pheromone. The specific blend of stereoisomers can convey complex information about the individual's age, sex, and social status.

Forensic Science: A Novel Biomarker for Post-Mortem Interval

A groundbreaking application of this compound is in the field of forensic entomology. The compound has been identified as a volatile organic compound released during the decomposition of remains, attracting specific insect species. Notably, its presence and concentration can be correlated with the post-mortem interval (PMI), offering a valuable tool for forensic investigators. Research has shown that this compound is one of the key volatile organic compounds that attract blowflies to carrion, initiating the process of insect succession that is used to estimate the time of death.

Biosynthesis and Metabolism: Unraveling the Origins

The precise biosynthetic pathway of this compound is not fully elucidated but is believed to originate from fatty acid metabolism. The prevailing hypothesis is that it is derived from the metabolism of branched-chain amino acids, such as isoleucine, which can be converted to intermediates that enter the fatty acid synthesis pathway.

The diagram below illustrates a plausible biosynthetic route:

biosynthesis Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Catabolism Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase Methylmalonyl_CoA->Fatty_Acid_Synthase HMHA This compound Fatty_Acid_Synthase->HMHA Elongation & Hydroxylation

Caption: Plausible biosynthetic pathway of this compound from isoleucine metabolism.

Further research is required to fully characterize the enzymes and regulatory mechanisms involved in its production and degradation.

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of this compound are paramount for its study. Due to its volatile nature and the presence of stereoisomers, the gold-standard analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with chiral columns for stereoisomer separation.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol provides a generalized framework for the analysis of this compound from biological samples.

1. Sample Collection and Preparation:

  • Collect biological samples (e.g., animal secretions, tissue homogenates) in airtight vials.
  • For solid samples, perform solvent extraction using a non-polar solvent like hexane or dichloromethane.
  • For liquid samples, a liquid-liquid extraction may be employed.
  • Concentrate the extract under a gentle stream of nitrogen.

2. Derivatization:

  • To improve volatility and chromatographic separation, derivatize the hydroxyl and carboxylic acid groups. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
  • Incubate the sample with the derivatizing agent at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Gas Chromatograph:
  • Column: Use a chiral capillary column (e.g., a cyclodextrin-based column) to separate stereoisomers.
  • Injector: Operate in splitless mode for trace analysis.
  • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds of varying volatility.
  • Mass Spectrometer:
  • Ionization: Use Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Operate in both full scan mode to identify unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and its derivatives.

4. Data Analysis:

  • Identify the peaks corresponding to the different stereoisomers of the derivatized this compound based on their retention times and mass spectra.
  • Quantify the concentration of each stereoisomer by comparing the peak areas to those of a known standard curve.

The following diagram outlines the analytical workflow:

analytical_workflow Sample_Collection 1. Sample Collection Extraction 2. Solvent Extraction Sample_Collection->Extraction Derivatization 3. Silylation (e.g., BSTFA) Extraction->Derivatization GC_MS 4. Chiral GC-MS Analysis Derivatization->GC_MS Data_Analysis 5. Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: General workflow for the analysis of this compound.

Potential Signaling Roles and Future Research Directions

While a direct role for this compound in classical intracellular signaling pathways has yet to be discovered, its function as a semiochemical implies an interaction with specific chemosensory receptors, likely olfactory receptors in the case of airborne signaling.

Future research should focus on:

  • Receptor Identification: Identifying and characterizing the specific olfactory receptors that bind to the different stereoisomers of this compound. This could be achieved through techniques such as heterologous expression of olfactory receptors in cell lines followed by functional assays.

  • Neurological and Behavioral Studies: Investigating the downstream neural pathways and ultimate behavioral responses elicited by the activation of these receptors.

  • Expanded Biomarker Discovery: Exploring the potential of this compound as a biomarker in other contexts, such as metabolic disorders or microbial infections.

  • Therapeutic and Industrial Applications: Given its role in attracting insects, there may be potential applications in pest control. Furthermore, understanding its biosynthesis could lead to the development of novel biocatalysts.

Conclusion

This compound stands as a compelling example of a molecule with significant biological roles that fall outside the traditional definition of a signaling molecule. Its importance in animal communication and forensic science underscores the need for a broader perspective on chemical signaling in biology. The methodologies outlined in this guide provide a robust framework for researchers to further investigate this intriguing compound, with the potential for exciting discoveries in the fields of chemosensation, ecology, and forensic science. As analytical techniques become more sensitive and our understanding of chemosensory systems deepens, the full extent of this compound's biological significance will undoubtedly continue to unfold.

References

  • Chemicals in the scent marks of a male tamarin: a new compound, this compound. Journal of Chemical Ecology. [Link]

  • Volatile organic compounds as a real-time locator of decomposing remains. Forensic Science International. [Link]

  • The role of volatile fatty acids in the communication of social status in a cooperatively breeding mammal. Animal Behaviour. [Link]

  • Gas chromatography-mass spectrometry (GC-MS) in forensic science. IntechOpen. [Link]

  • Stereoisomers of this compound in the sternal gland secretion of the tamarin, Saguinus fuscicollis. Journal of Chemical Ecology. [Link]

The Nexus of Scent: A Technical Guide to 3-Hydroxy-3-Methylhexanoic Acid as a Pheromone Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Human axillary odor is a complex biochemical phenomenon resulting from the intricate interplay between host genetics and the resident skin microbiome. Far from being a simple metabolic byproduct, the generation of characteristic body odor involves the secretion of specific, non-volatile precursor molecules from apocrine glands, which are subsequently biotransformed by symbiotic bacteria into odorous volatile compounds. This guide provides an in-depth technical exploration of 3-hydroxy-3-methylhexanoic acid (HMHA), a key carboxylic acid contributor to axillary odor, and its role as a product derived from a secreted pheromone precursor. We will dissect the journey of its parent molecule from biosynthesis and secretion, mediated by the ABCC11 transporter, to its enzymatic release by specific axillary bacteria and the analytical methodologies required for its study. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the molecular basis of human scent production.

A Note on Nomenclature: The topic specified was 3-hydroxy-4-methylhexanoic acid. However, the vast body of scientific literature identifies the primary odoriferous compound in this class as 3-hydroxy-3-methylhexanoic acid (HMHA) . This guide will focus on the well-documented HMHA, as it is the scientifically established molecule central to the biochemistry of human axillary odor.

The Modern View of Human Semiochemicals: Beyond Simple Sweat

The concept of human pheromones—subtle chemical signals that elicit physiological or behavioral responses in others—has been a subject of intense scientific inquiry and popular fascination. While the existence of definitive human "releaser" pheromones remains debated, the chemical constituents of sweat, particularly from the axillary (underarm) region, are undeniably rich in information. The human axilla is a unique ecological niche, housing a dense concentration of apocrine and eccrine sweat glands alongside a complex microbial community.

The foundational principle of axillary odor formation is that freshly secreted apocrine sweat is sterile and odorless[1][2]. The characteristic scent is generated entirely through the enzymatic action of the skin microbiota on specific, odorless precursors present in the secretion[2]. This process is distinct from the simple degradation of common biological matter; it is a specialized biochemical pathway that produces a unique profile of volatile molecules[3][4]. The primary classes of these odorants are:

  • Volatile Fatty Acids (VFAs): Including the quantitatively dominant 3-hydroxy-3-methylhexanoic acid (HMHA) and the highly pungent (E)-3-methyl-2-hexenoic acid (3M2H)[3][5].

  • Thioalcohols: Highly potent sulfur-containing compounds, with 3-methyl-3-sulfanylhexan-1-ol (3M3SH) being a primary contributor to the "malodor" component[6].

  • Androgen-Derived Steroids: Such as androstenone and androstenol, though their contribution to the typical axillary scent is considered less significant than previously believed[2].

This guide will focus on the VFA pathway, specifically the liberation of HMHA from its non-volatile, secreted precursor.

The Precursor Molecule: N-α-Glutamyl-3-hydroxy-3-methylhexanoic acid

The direct precursor to the volatile HMHA is a larger, non-volatile molecule secreted by the apocrine glands. This precursor consists of the HMHA fatty acid chain linked via an amide bond to the amino acid L-glutamine. This conjugation renders the molecule water-soluble and, critically, odorless.

The discovery of this N-α-acyl-glutamine conjugate was a pivotal moment in understanding body odor, as it explained how a volatile, odorous compound could be transported and stored in a stable, inert form before its release on the skin surface. Research has shown that a range of medium-chain VFAs are secreted as Nα-conjugates of L-glutamine[3].

Stereochemistry and Odor Profile: The stereoisomers of HMHA possess distinct olfactory characteristics. The perception of these molecules underscores the high specificity of human olfactory receptors.

  • (+)-(S)-3-hydroxy-3-methylhexanoic acid: Described as having a strong spicy, cumin-like, and "armpit-like" odor[7].

  • (-)-(R)-3-hydroxy-3-methylhexanoic acid: Possesses a weaker, cumin-spice-like odor[7].

This stereospecificity is crucial for both fragrance chemistry and the development of targeted deodorant technologies.

Host Genetics: Biosynthesis and Secretion via the ABCC11 Transporter

The journey of the HMHA precursor begins deep within the secretory coil of the apocrine glands, which are primarily located in the dermis and subcutaneous fat[8]. While the complete intracellular biosynthetic pathway for the fatty acid portion is an area of ongoing research, it is understood to be part of the cell's broader lipid metabolism. The critical steps are the conjugation to an amino acid and subsequent secretion from the cell.

The Role of the ABCC11 Transporter: A key genetic determinant of axillary odor is the ATP-binding cassette (ABC) transporter subfamily C member 11, known as the ABCC11 gene [9][10]. This gene encodes a protein that functions as an apical efflux pump, actively transporting molecules out of the apocrine gland's secretory cells[9][10].

A functional ABCC11 protein is essential for the secretion of the glutamine- and glutathione-conjugated odor precursors[9][11][12]. A single-nucleotide polymorphism (SNP), rs17822931 (538G>A), results in a non-functional variant of the ABCC11 protein. Individuals homozygous for the 'A' allele (AA genotype) are unable to effectively secrete the precursors, leading to a significant reduction or complete absence of the characteristic axillary odor[9][10]. This genotype is prevalent in populations of East Asian descent and is also strongly correlated with the "dry" earwax phenotype[9]. Conversely, individuals with GA or GG genotypes possess a functional transporter, secrete the precursors, and typically have "wet" earwax and a stronger body odor.

This genetic link provides a powerful explanation for the observed ethnic and individual variations in body odor, grounding the phenomenon in a specific molecular mechanism.

The Axillary Microbiome: The Enzymatic Key to Odor Release

The skin surface of the axilla is the bioreactor where odorless secretions are transformed. The key players in this process are specific members of the resident microbiota, primarily from the Corynebacterium and Staphylococcus genera[2][3].

The Key Enzyme: Nα-Acyl-Glutamine Aminoacylase (N-AGA): Corynebacteria, particularly strains like Corynebacterium striatum, produce a zinc-dependent enzyme known as Nα-acyl-glutamine aminoacylase (N-AGA)[3]. This enzyme specifically recognizes and cleaves the amide bond between the glutamine and the fatty acid moiety of the secreted precursor.

This enzymatic action releases the free, volatile 3-hydroxy-3-methylhexanoic acid (HMHA), which can then be perceived as a spicy, cumin-like odor. The same enzyme is responsible for releasing a variety of other VFAs from their respective glutamine conjugates, creating the complex scent profile of an individual's body odor[3].

G ABCC11 ABCC11 Secreted_Precursor Secreted_Precursor ABCC11->Secreted_Precursor Secretion NAGA_Enzyme NAGA_Enzyme Secreted_Precursor->NAGA_Enzyme Substrate HMHA HMHA NAGA_Enzyme->HMHA Cleavage & Release Corynebacterium Corynebacterium Corynebacterium->NAGA_Enzyme Produces Perception Perception HMHA->Perception Evaporation

Analytical Methodologies for Detection and Quantification

The study of axillary odorants requires sensitive and specific analytical techniques to identify and quantify volatile compounds from a complex biological matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, often coupled with a non-invasive sampling technique like Solid-Phase Microextraction (SPME).

Experimental Protocol: HS-SPME-GC-MS Analysis of Axillary Volatiles

This protocol provides a validated workflow for the qualitative and quantitative analysis of HMHA and other key odorants.

1. Subject Preparation and Sample Collection:

  • Rationale: To ensure consistency and minimize external contamination, a strict washout period is necessary.
  • Procedure:
  • Subjects must refrain from using any deodorants, antiperspirants, or scented soaps/lotions for a minimum of 48-72 hours prior to sampling.
  • The axillary region is gently cleansed with a standardized non-scented soap and sterile water, then patted dry with sterile gauze.
  • After a defined accumulation period (e.g., 6 hours), the axilla is wiped with a sterile, inert collection medium, such as medical-grade gauze or a cotton pad[13].
  • The collected sample is immediately placed into a clean, airtight glass vial (e.g., 20 mL headspace vial) and sealed. Samples should be stored at -80°C if not analyzed immediately.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Rationale: HS-SPME is a solvent-free extraction technique that concentrates volatile and semi-volatile analytes from the headspace above the sample onto a coated fiber, providing excellent sensitivity.
  • Procedure:
  • Place the sealed vial containing the sample gauze into a heating block or water bath set to a controlled temperature (e.g., 60°C) to promote volatilization.
  • Manually or using an autosampler, expose a pre-conditioned SPME fiber to the headspace of the vial. A Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is effective for trapping a broad range of volatiles.
  • Allow the fiber to be exposed for a fixed time (e.g., 30-60 minutes) to ensure equilibrium or consistent pre-equilibrium extraction.
  • Retract the fiber into its needle sheath.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Rationale: GC separates the complex mixture of volatile compounds based on their boiling points and polarity, while MS identifies them based on their unique mass fragmentation patterns.
  • Procedure:
  • Immediately insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the trapped analytes onto the analytical column.
  • Perform chromatographic separation on a suitable capillary column (e.g., a mid-polarity column like DB-5ms or equivalent).
  • Use a temperature program that effectively separates the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/min to 280°C.
  • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.
  • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by matching their retention times to those of authentic chemical standards.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Washout Subject Washout (48-72h) Collect Axillary Wipe (Sterile Gauze) Washout->Collect Seal Seal in Vial Collect->Seal Heat Heat Vial (e.g., 60°C) Seal->Heat Expose Expose SPME Fiber (30-60 min) Heat->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation (Capillary Column) Desorb->Separate Detect MS Detection & ID (EI, Scan Mode) Separate->Detect Data Data Analysis (Library Match) Detect->Data

Data Presentation: Key Axillary Odorants

The following table summarizes the properties of HMHA and other principal odorants, illustrating the complexity of the axillary scent profile.

Odorant ClassCompound NameAbbreviationTypical Concentration Range in Axillary SweatOdor Detection Threshold (in air)Odor Descriptor
Volatile Fatty Acids 3-Hydroxy-3-methylhexanoic acidHMHAQuantitatively dominant acid~0.0044 ng/L Spicy, Cumin-like
(E)-3-Methyl-2-hexenoic acidE-3M2H0-100 µg/L (Varies by ethnicity)~194.3 ppb (~1.1 µg/L) Cheesy, Rancid, Sweaty
Thioalcohols 3-Methyl-3-sulfanylhexan-1-ol3M3SHHighly variable~0.001 ng/L Sulfurous, Onion-like, Tropical Fruit
Steroids 5α-Androst-16-en-3-oneAndrostenoneHighly variable~0.0009 ng/L Urinous, Musky

Data compiled from multiple sources[5][14][15][16]. Note: Concentrations and perceptions can vary significantly between individuals.

Implications for Research and Development

A deep molecular understanding of the HMHA precursor pathway has profound implications for the fields of personal care, microbiology, and human chemical ecology.

  • Deodorant and Antiperspirant Technology: Modern strategies are moving beyond simply masking odor or blocking sweat pores (the mechanism of antiperspirants). Novel approaches include:

    • Enzyme Inhibition: Developing molecules that specifically inhibit the bacterial N-AGA enzyme, preventing the release of volatile fatty acids without indiscriminately killing the beneficial skin microbiome.

    • Precursor Sequestration: Using absorbent or chelating agents that bind to the odorless precursors on the skin, making them unavailable for bacterial conversion.

    • Microbiome Modulation: Promoting the growth of non-odor-producing bacteria to outcompete the Corynebacterium species responsible for odor generation.

  • Drug Development and Diagnostics: The transport of conjugated molecules by ABCC11 has broader implications. Understanding its function is relevant to drug delivery and metabolism, as it transports a variety of lipophilic anionic compounds. Furthermore, the link between ABCC11 genotype and specific metabolic outputs could serve as a model for personalized medicine and diagnostics.

Conclusion

The role of 3-hydroxy-3-methylhexanoic acid in human axillary odor is a prime example of a sophisticated host-microbe symbiosis. Its story begins with a genetic switch—the ABCC11 gene—that dictates the secretion of an odorless glutamine-conjugated precursor from apocrine glands. This precursor serves as a specific substrate for the enzymatic machinery of resident skin bacteria, which cleave it to release the volatile, odorous fatty acid. This multi-step pathway, from genetic blueprint to microbial biotransformation, highlights the complexity behind a seemingly simple biological phenomenon. For researchers and developers, each step in this process represents a potential target for intervention, paving the way for next-generation products and a deeper understanding of human chemical communication.

References

  • Martin, A., et al. (2010). A functional ABCC11 allele is essential in the biochemical formation of human axillary odor. Journal of Investigative Dermatology. Available at: [Link]

  • Martin, A., et al. (2010). A Functional ABCC11 Allele Is Essential in the Biochemical Formation of Human Axillary Odor. ResearchGate. Available at: [Link]

  • Minhas, F., et al. (2018). Structural basis of malodour precursor transport in the human axilla. eLife. Available at: [Link]

  • Stevens, B. R., et al. (2024). Interplay of human ABCC11 transporter gene variants with axillary skin microbiome functional genomics. Scientific Reports. Available at: [Link]

  • Wang, Z. (2003). Analysis of Odors in Human Armpit by GC-MS with Headspace Solid Phase Microextraction. Journal of Instrumental Analysis. Available at: [Link]

  • Stevens, B. R., et al. (2024). Interplay of human ABCC11 transporter gene variants with axillary skin microbiome functional genomics. ResearchGate. Available at: [Link]

  • Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. Chemical Senses. Available at: [Link]

  • Gesase, A. P., & Satoh, Y. (2003). Apocrine secretory mechanism: Recent findings and unresolved problems. Histology and Histopathology. Available at: [Link]

  • Thiele, O., et al. (2008). Human axillary apocrine glands: proteins involved in the apocrine secretory mechanism. Journal of Cutaneous Pathology. Available at: [Link]

  • Sato, K., et al. (2012). Biology of Eccrine and Apocrine Glands. Fitzpatrick's Dermatology in General Medicine, 8e. AccessMedicine. Available at: [Link]

  • Wikipedia contributors. (2024). Apocrine sweat gland. Wikipedia. Available at: [Link]

  • Gower, D. B., et al. (1992). Perception of Characteristic Axillary Odors. Chemical Senses. Available at: [Link]

  • Leffingwell, J. C. (n.d.). The 3-Hydroxy-3-methylhexanoic acids. Leffingwell & Associates. Available at: [Link]

  • Barth, J. H., et al. (1989). Lipid Synthesis by Isolated Human Apocrine Sweat Glands. Journal of Investigative Dermatology. Available at: [Link]

  • Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Gender-specific-differences-between-the-of-(R)-(-Troccaz-Starkenmann/5548003f9a7a67990176d653158f331a1961556b]([Link]

  • Lee, H., et al. (2024). Human Body Malodor and Deodorants: The Present and the Future. Cosmetics. Available at: [Link]

  • James, A. G., et al. (2004). Microbiological and biochemical origins of human axillary odour. FEMS Microbiology Ecology. Available at: [Link]

  • Das, B., et al. (2015). Human body odor discrimination by GC-MS spectra data mining. Analytical Methods. Available at: [Link]

  • Das, B., et al. (2015). GC-MS spectra of armpit odor for a sampling time of 4 h from person (i) A, (ii) B, and (iii) C. ResearchGate. Available at: [Link]

  • Sekimoto, K., et al. (2021). Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. Molecules. Available at: [Link]

  • Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. ResearchGate. Available at: [Link]

  • Chapman, K. A. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. Available at: [Link]

  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available at: [Link]

  • Linder, M., et al. (2008). N-acetylamino acid utilization by kidney aminoacylase-1. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. Japan Association on Odor Environment. Available at: [Link]

  • Caldovic, L., & Tuchman, M. (2003). N-acetylglutamate synthase: structure, function and defects. Molecular Genetics and Metabolism. Available at: [Link]

  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. ResearchGate. Available at: [Link]

Sources

The Emerging Role of 3-Hydroxy-4-Methylhexanoic Acid in Microbial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Microbial communication, a cornerstone of coordinated bacterial behavior, is orchestrated by a diverse lexicon of signaling molecules. While well-studied classes such as N-acyl-homoserine lactones (AHLs) have long been in the spotlight, there is a growing appreciation for the role of other chemical entities, including modified fatty acids. This technical guide delves into the current understanding of 3-hydroxy-4-methylhexanoic acid and its putative role in the intricate world of microbial signaling. Although direct evidence for its function as a canonical quorum sensing molecule is still emerging, this document synthesizes existing knowledge on structurally related compounds, particularly within the genus Burkholderia, to provide a framework for future investigation. We will explore the fundamental principles of microbial communication, the chemical identity of this compound, its potential biosynthetic origins, and a hypothetical signaling pathway. Furthermore, this guide presents detailed experimental protocols for the detection, quantification, and functional characterization of this and similar molecules, aiming to equip researchers, scientists, and drug development professionals with the necessary tools to explore this nascent area of microbiology.

Introduction to Microbial Communication: Beyond the Canonical

Bacteria, far from leading solitary existences, engage in sophisticated social behaviors mediated by chemical signaling. This process, known as quorum sensing (QS), allows bacterial populations to coordinate gene expression in a cell-density-dependent manner, leading to collective actions such as biofilm formation, virulence factor production, and antibiotic resistance.[1] The chemical messengers in these systems, termed autoinducers, are typically small, diffusible molecules.[2][3]

While the QS systems of many bacteria, such as the LuxI/LuxR-type systems utilizing AHLs in Gram-negative bacteria and peptide-based systems in Gram-positive bacteria, have been extensively characterized, the chemical diversity of microbial signals is vast and still being uncovered.[4][5] There is increasing evidence for the involvement of other classes of molecules, including fatty acids and their derivatives, in mediating intricate microbial interactions.[6] This guide focuses on one such molecule, this compound, as a potential player in this complex communication network.

Unveiling the Molecule: this compound

Chemical Structure and Properties

This compound is a seven-carbon carboxylic acid with a hydroxyl group at the third carbon and a methyl group at the fourth carbon.[7] Its chemical properties are detailed in the table below. The presence of both a hydroxyl and a carboxyl group, along with a branched alkyl chain, suggests it may have specific interactions with biological receptors.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[7]
Molecular Weight 146.18 g/mol [7]
IUPAC Name This compound[7]
CAS Number 59866-91-0[7]
Stereoisomerism

The molecule possesses two chiral centers at the C3 and C4 positions, meaning it can exist in four possible stereoisomeric forms: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The specific stereochemistry is likely crucial for its biological activity, as is common with signaling molecules that interact with specific protein receptors. The (3S,4S) enantiomer has been cataloged, though its specific biological role is not extensively detailed in the context of microbial signaling.[8]

Biosynthesis: A Putative Pathway

While the dedicated biosynthetic pathway for this compound has not been explicitly elucidated, we can infer a plausible route based on known fatty acid and polyketide biosynthesis pathways in bacteria. The synthesis of 3-hydroxyalkanoic acids is a known metabolic process in many microorganisms.[9]

A potential pathway could involve the condensation of precursor molecules derived from central carbon metabolism, followed by reduction and modification steps to yield the final product. The branched methyl group suggests the incorporation of a precursor such as propionyl-CoA or the action of a methyltransferase. Further research, including isotopic labeling studies and genetic analysis of potential synthase enzymes, is required to delineate the precise biosynthetic route.

Role in Microbial Communication: A Focus on Burkholderia

Direct evidence for this compound as a standalone signaling molecule is currently limited. However, the well-documented quorum sensing systems in the genus Burkholderia provide a compelling case for the involvement of structurally similar 3-hydroxy fatty acids in microbial communication.

Burkholderia species utilize multiple AHL-based QS systems to regulate a wide array of phenotypes, including biofilm formation and virulence.[10] Notably, Burkholderia thailandensis produces N-(3-hydroxyoctanoyl)-L-homoserine lactone (3-OH-C8-HSL) and N-(3-hydroxydecanoyl)-L-homoserine lactone (3-OH-C10-HSL).[3][10] These molecules consist of a homoserine lactone head group attached to a 3-hydroxylated fatty acid tail. The hydroxyl group is critical for the specific recognition by their cognate LuxR-type receptors.

It is conceivable that this compound could function in several capacities:

  • A standalone signaling molecule: It may have its own dedicated receptor and signaling pathway, distinct from the AHL-based systems.

  • A precursor or degradation product: It could be a building block for a more complex signaling molecule or a breakdown product of one, with its own or no signaling activity.

  • An interspecies signal: It might be involved in communication between different bacterial species or even between bacteria and their eukaryotic hosts.

The following diagram illustrates a hypothetical signaling pathway for this compound, drawing parallels with known QS systems.

Signaling_Pathway cluster_cell Bacterial Cell Synthase Putative Synthase HMHA_in 3-hydroxy-4- methylhexanoic acid Synthase->HMHA_in Precursors Metabolic Precursors Precursors->Synthase Receptor Membrane/Cytoplasmic Receptor HMHA_in->Receptor Binding HMHA_out Extracellular 3-hydroxy-4- methylhexanoic acid HMHA_in->HMHA_out Diffusion Regulator Transcriptional Regulator Receptor->Regulator Activation DNA Target Genes Regulator->DNA Binding Response Cellular Response (e.g., Biofilm Formation, Virulence Factor Production) DNA->Response Gene Expression caption Hypothetical Signaling Pathway of this compound.

Caption: Hypothetical Signaling Pathway of this compound.

Experimental Protocols for Investigation

To facilitate research into the role of this compound in microbial communication, this section provides detailed methodologies for its detection, quantification, and functional analysis.

Extraction and Purification

The following protocol outlines a general procedure for the extraction of small molecules, including fatty acids, from bacterial culture supernatants.

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (e.g., late exponential or stationary phase).

  • Cell Removal: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile container. For intracellular metabolite analysis, the cell pellet can be processed separately.

  • Acidification: Adjust the pH of the supernatant to ~2.0 using a strong acid (e.g., HCl). This protonates the carboxylic acid group, making it less polar and more extractable into an organic solvent.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration: Pool the organic phases and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract under reduced pressure using a rotary evaporator.

  • Purification (Optional): The crude extract can be further purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the detection and quantification of volatile and semi-volatile compounds like this compound.

  • Derivatization: To increase volatility and thermal stability for GC analysis, the carboxyl and hydroxyl groups of the extracted acid should be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

    • Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.

  • Quantification: For absolute quantification, a standard curve should be generated using a pure, synthetic standard of this compound. An internal standard should also be used to account for variations in extraction efficiency and injection volume.

The following diagram illustrates the general workflow for the detection and quantification of this compound.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Extraction_Step Liquid-Liquid Extraction Supernatant->Extraction_Step Crude_Extract Crude Extract Extraction_Step->Crude_Extract Derivatization Derivatization Crude_Extract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Identification & Quantification) GCMS->Data_Analysis caption Workflow for Detection and Quantification of this compound.

Caption: Workflow for Detection and Quantification of this compound.

Bioassays for Functional Characterization

To determine the biological activity of this compound, various bioassays can be employed.

  • Reporter Strain Assays: Genetically engineered reporter strains can be used to screen for signaling activity. These strains typically contain a promoter of a QS-regulated gene fused to a reporter gene (e.g., lacZ for colorimetric assays or lux for bioluminescence assays). An increase in reporter gene expression in the presence of the test compound indicates agonistic activity, while a decrease in the presence of a known autoinducer suggests antagonistic activity.

  • Phenotypic Assays: The effect of the molecule on specific QS-controlled phenotypes can be directly measured. This includes:

    • Biofilm Formation: Quantify biofilm production using crystal violet staining in microtiter plates.

    • Virulence Factor Production: Measure the activity of specific enzymes (e.g., proteases, elastases) or the production of pigments (e.g., pyocyanin in Pseudomonas aeruginosa).

    • Motility: Assess swarming or swimming motility on semi-solid agar plates.

Implications for Drug Development

The discovery of new microbial signaling molecules and the elucidation of their pathways present novel opportunities for the development of anti-infective therapies. Targeting microbial communication, a strategy known as quorum quenching, is an attractive alternative to traditional antibiotics as it aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.

If this compound is found to be a key signaling molecule in pathogenic bacteria, it could be a target for the development of:

  • Antagonists: Molecules that block the receptor and inhibit the signaling pathway.

  • Enzymatic degradation: Enzymes that specifically degrade the signaling molecule.

  • Inhibitors of biosynthesis: Compounds that block the synthesis of the signal.

Future Directions and Conclusion

The study of this compound in the context of microbial communication is in its infancy. While much of our current understanding is inferred from research on structurally related molecules, the potential for this compound to be a novel signaling molecule is intriguing. Future research should focus on:

  • Confirming its production by various microorganisms.

  • Elucidating its specific biosynthetic pathway.

  • Identifying its cognate receptor and downstream signaling cascade.

  • Investigating its role in interspecies and inter-kingdom communication.

This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound and offers a roadmap for its future investigation. By providing both theoretical frameworks and practical experimental protocols, we hope to stimulate further research into this and other novel signaling molecules, ultimately expanding our understanding of the complex chemical language of the microbial world.

References

  • Mion, S., Rémy, B., Plener, L., Elias, M., Chabrière, E., & Daudé, D. (2023). Lactonase-mediated inhibition of quorum sensing largely alters phenotypes, proteome, and antimicrobial activities in Burkholderia thailandensis E264. Frontiers in Microbiology, 14, 1182317. [Link]

  • Majerczyk, C. D., Gode-Potratz, C. J., & Toutain, C. M. (2016). Quorum Sensing Influences Burkholderia thailandensis Biofilm Development and Matrix Production. Journal of Bacteriology, 198(20), 2846–2855. [Link]

  • Rémy, B., Mion, S., Plener, L., Elias, M., Chabrière, E., & Daudé, D. (2023). Lactonase-mediated inhibition of quorum sensing largely alters phenotypes, proteome, and antimicrobial activities in Burkholderia thailandensis E264. PubMed Central, PMC10234567. [Link]

  • Valentin, H. E., Lee, E. Y., & Choi, C. Y. (1994). Identification of 4-hydroxyhexanoic acid as a new constituent of biosynthetic polyhydroxyalkanoic acids from bacteria. Applied Microbiology and Biotechnology, 40(5), 710-716. [Link]

  • Dhamankar, H. S. (2013). Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids (Doctoral dissertation, Massachusetts Institute of Technology). [Link]

  • Verma, A., & Singh, V. K. (2021). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Iranian Journal of Pharmaceutical Research, 20(2), 486–515. [Link]

  • Kim, J., Park, J., & Lee, J. (2024). Impact of Quorum Sensing on the Virulence and Survival Traits of Burkholderia plantarii. International Journal of Molecular Sciences, 25(19), 10738. [Link]

  • Deng, Y., Chen, S., & Li, Y. (2019). Disruption of Quorum Sensing and Virulence in Burkholderia cenocepacia by a Structural Analogue of the cis-2-Dodecenoic Acid Signal. Applied and Environmental Microbiology, 85(8), e00105-19. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22471996, this compound. Retrieved January 8, 2026, from [Link]

  • Wang, Y., Li, Y., & He, J. (2023). A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei. mBio, 14(2), e03552-22. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16666688, 3-Hydroxy-3-methylhexanoic acid. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21421633, 5-Hydroxy-4-methylhexanoic acid. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299364, (3S,4S)-3-hydroxy-4-methylhexanoic acid. Retrieved January 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20339848, 2-Hydroxy-4-methylhexanoic acid. Retrieved January 8, 2026, from [Link]

  • Zhao, Y., & Tian, C. (2021). Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria. Biotechnology for Biofuels, 14(1), 131. [Link]

  • Li, Y., & Chen, Y. (2023). Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. Environmental Science: Nano, 10(4), 846-865. [Link]

  • LaSarre, B., & Federle, M. J. (2013). Interfering with Bacterial Quorum Sensing. Microbiology and Molecular Biology Reviews, 77(2), 199–227. [Link]

  • Forrellad, M. A., McNeil, M. R., & Santangelo, M. P. (2013). Virulence factors of the Mycobacterium tuberculosis complex. Virulence, 4(1), 3–66. [Link]

  • Pop, O., & Laza, V. (2023). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. International Journal of Molecular Sciences, 24(13), 10738. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-Hydroxy-4-Methylhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Stereochemical Imperative in Drug Development and Natural Product Chemistry

In the realm of pharmacokinetics and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. A case in point is 3-hydroxy-4-methylhexanoic acid, a chiral molecule with two stereocenters, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Each of these isomers can exhibit distinct biological properties, making their unambiguous identification a critical step in research and development. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of these isomers, drawing upon a suite of modern analytical techniques. Our approach emphasizes not just the "how," but the "why," reflecting a philosophy of self-validating experimental design.

The Analytical Challenge: Resolving Stereochemical Ambiguity

The structural elucidation of this compound's isomers requires a multi-pronged analytical strategy. The primary challenges lie in:

  • Separating the Stereoisomers: Enantiomers possess identical physical properties in an achiral environment, while diastereomers have different physical properties. Effective separation is the cornerstone of individual characterization.

  • Determining Relative Stereochemistry: Establishing the spatial relationship between the hydroxyl group at C3 and the methyl group at C4 (syn or anti).

  • Assigning Absolute Configuration: Unambiguously defining the R/S configuration at each stereocenter.

This guide will navigate these challenges through a logical workflow, beginning with isomer separation, followed by the determination of relative and absolute stereochemistry.

The Workflow: A Symphony of Analytical Techniques

Our approach is systematic, ensuring that each step builds upon the last to construct an unassailable structural assignment.

G cluster_0 Separation cluster_1 Structural Characterization cluster_2 Stereochemical Assignment Chiral Chromatography Chiral Chromatography Mass Spectrometry Mass Spectrometry Chiral Chromatography->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy Chiral Chromatography->NMR Spectroscopy Relative Stereochemistry (NOESY/ROESY) Relative Stereochemistry (NOESY/ROESY) NMR Spectroscopy->Relative Stereochemistry (NOESY/ROESY) Absolute Configuration (Mosher's Method) Absolute Configuration (Mosher's Method) Relative Stereochemistry (NOESY/ROESY)->Absolute Configuration (Mosher's Method)

Caption: Integrated workflow for the structural elucidation of this compound isomers.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) provides the initial, crucial confirmation of the molecule's identity by determining its molecular weight and elemental formula. When coupled with Gas Chromatography (GC-MS), it can also offer insights into the molecule's structure through fragmentation patterns.

3.1. Experimental Protocol: GC-MS Analysis

  • Derivatization: To enhance volatility, the carboxylic acid is typically converted to its methyl ester (using diazomethane or TMS-diazomethane) or a silyl ester (using BSTFA or a similar reagent).

  • GC Separation:

    • Column: A non-polar column (e.g., DB-5ms) is suitable for separating the derivatized isomers.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

3.2. Data Interpretation: Fragmentation Patterns

The EI mass spectrum of the methyl ester of this compound is expected to show characteristic fragments. The molecular ion peak ([M]⁺) may be weak or absent. Key fragmentation pathways for hydroxy fatty acid esters include cleavage alpha to the hydroxyl group and loss of water.[1]

m/z Proposed Fragment Significance
[M-18]⁺Loss of H₂OIndicates the presence of a hydroxyl group.
[M-31]⁺Loss of OCH₃Characteristic of a methyl ester.
103[CH(OH)CH₂COOCH₃]⁺A key fragment resulting from cleavage between C4 and C5, characteristic of 3-hydroxy fatty acid methyl esters.[2]

Note: The provided GC-MS data for this compound on PubChem (CID 22471996) can be used as a reference.[3]

Chiral Separation: Isolating the Isomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for separating the enantiomeric and diastereomeric pairs of this compound.[4]

4.1. Experimental Protocol: Chiral HPLC

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak series) is a good starting point for screening.

  • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is typically used. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape for acidic analytes.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed.

  • Optimization: The ratio of hexane to the polar modifier is adjusted to achieve optimal separation.

Unraveling the 3D Structure: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of the isolated isomers.

5.1. Determining Relative Stereochemistry: NOESY/ROESY

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (< 5 Å).[5] By observing NOE correlations in a 2D NOESY or ROESY experiment, we can deduce the relative stereochemistry of the C3 and C4 positions.

In the syn isomer, the protons on C3 and C4 are on the same side of the carbon backbone in a staggered conformation, leading to a stronger NOE interaction. In the anti isomer, these protons are on opposite sides, resulting in a weaker or absent NOE correlation.

5.1.1. Experimental Protocol: 2D ROESY

For a molecule of this size, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred as it avoids the issue of zero or negative NOEs that can occur for medium-sized molecules in a NOESY experiment.[6]

  • Sample Preparation: Dissolve the isolated isomer in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Acquisition: Acquire a 2D ROESY spectrum with a mixing time optimized to observe key correlations (typically 200-500 ms).

5.1.2. Data Interpretation

Caption: Expected ROE correlations for syn and anti isomers.

5.2. Determining Absolute Configuration: The Mosher's Ester Method

Once the relative stereochemistry is established, the absolute configuration can be determined using the Mosher's ester method.[7][8] This involves derivatizing the secondary alcohol at C3 with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form a pair of diastereomeric esters.[9] The ¹H NMR chemical shifts of protons near the newly formed chiral center will be different for the (R)-MTPA and (S)-MTPA esters.[10]

5.2.1. Experimental Protocol: Mosher's Ester Analysis

  • Esterification: React the isolated isomer separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP).

  • Purification: Purify the resulting diastereomeric esters by chromatography.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: Calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the C3 carbinol center.

5.2.2. Data Interpretation

The phenyl group of the MTPA moiety creates an anisotropic magnetic field. Based on the preferred conformation of the esters, protons on one side of the molecule will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). By analyzing the sign of the Δδ values, the absolute configuration of the C3 alcohol can be assigned.

  • Positive Δδ values for protons on one side of the C3-O bond and negative Δδ values for protons on the other side indicate a specific absolute configuration.

Proton δ (S-MTPA ester) δ (R-MTPA ester) Δδ (δS - δR) Inferred Position relative to Phenyl Group
H2e.g., 2.60 ppme.g., 2.55 ppm+0.05Deshielded
H4e.g., 1.80 ppme.g., 1.88 ppm-0.08Shielded

A consistent pattern of positive and negative Δδ values allows for the unambiguous assignment of the absolute configuration at C3. Once the absolute configuration of one stereocenter is known, and the relative stereochemistry has been determined by NOE analysis, the absolute configuration of the other stereocenter is also established.

Conclusion: A Holistic and Self-Validating Approach

References

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry: Current Research, 13, 407. [Link]

  • Supporting Information for a relevant chemical synthesis. (n.d.).
  • NOESY and ROESY. (2018). Retrieved from [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

  • NOESY Spectra. (2025). In Chemistry LibreTexts. [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Nature Protocols. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. (2013). PubMed. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). PubMed. [Link]

  • Application of Mosher's method for absolute configuration assignment to bioactive plants and fungi metabolites. (2019). ResearchGate. [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. (2017). Chemistry Stack Exchange. [Link]

  • 3-Hydroxy-3-methylhexanoic acid. (n.d.). PubChem. [Link]

  • (3S,4S)-3-hydroxy-4-methylhexanoic acid. (n.d.). PubChem. [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]

  • This compound (C7H14O3). (n.d.). PubChemLite. [Link]

  • Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... (2014). ResearchGate. [Link]

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. (2025). LCGC International. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). (2021). ResearchGate. [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's In-depth Technical Guide to the Theoretical Calculation of 3-hydroxy-4-methylhexanoic acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of the molecular properties of 3-hydroxy-4-methylhexanoic acid. As a molecule of interest in various research domains, including drug development and materials science, a thorough understanding of its structural, electronic, and spectroscopic characteristics is paramount. This document outlines a robust computational workflow, grounded in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are presented with a focus on the rationale behind the selection of computational parameters, ensuring both accuracy and reproducibility. This guide serves as a practical resource for predicting key molecular descriptors and spectroscopic data, thereby accelerating research and development efforts.

Introduction

This compound (C7H14O3) is a chiral carboxylic acid with potential applications in various fields due to its specific functional groups and stereochemistry.[1][2] A comprehensive understanding of its molecular properties is crucial for elucidating its mechanism of action, predicting its behavior in different environments, and designing novel derivatives with enhanced functionalities. While experimental characterization is indispensable, theoretical calculations offer a powerful and cost-effective avenue for in-depth analysis of molecular structure, stability, and reactivity.[3][4]

This guide presents a detailed protocol for the in silico characterization of this compound using quantum chemical methods. We will delve into the application of Density Functional Theory (DFT), a workhorse of modern computational chemistry, to predict a range of properties, including optimized molecular geometry, vibrational frequencies (infrared spectroscopy), and nuclear magnetic resonance (NMR) chemical shifts. The emphasis will be on not just the "how" but also the "why," providing the reader with the scientific reasoning behind each step of the computational workflow.

Theoretical Framework: The Power of Density Functional Theory

The cornerstone of our computational approach is Density Functional Theory (DFT). DFT has emerged as a highly effective method for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[5][6][7] The central tenet of DFT is that the ground-state energy and all other ground-state properties of a molecule can be determined from its electron density. This is a significant conceptual simplification compared to solving the many-electron Schrödinger equation directly.

For the calculations outlined in this guide, we will employ a hybrid DFT functional, specifically B3LYP (Becke, 3-parameter, Lee-Yang-Parr). The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which has been shown to improve the accuracy of predicted properties for a wide range of organic molecules.[8] This will be paired with a sufficiently large and flexible basis set, such as 6-311+G(d,p), to ensure an accurate description of the electronic distribution, particularly around the electronegative oxygen atoms and the diffuse lone pairs.

Computational Workflow: A Step-by-Step Guide

The following sections detail the sequential steps for the theoretical characterization of this compound. This workflow is designed to be executed using standard quantum chemistry software packages such as Gaussian, Q-Chem, or the open-source package GAMESS.[9][10][11][12]

Molecular Structure Input and Initial Optimization

The first step is to generate a 3D structure of this compound. This can be accomplished using molecular building software like Avogadro or by retrieving the structure from a chemical database such as PubChem.[1][2][13][14] Given the presence of two chiral centers at the C3 and C4 positions, it is crucial to define the desired stereoisomer for the calculation (e.g., (3S,4S), (3R,4R), etc.).

Caption: 2D representation of this compound.

Geometric Optimization

The initial 3D structure is an approximation. To find the most stable, low-energy conformation, a geometry optimization must be performed. This is a crucial step as many molecular properties are highly sensitive to the molecular geometry.

Protocol:

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Task: Geometry Optimization

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is located.

The successful completion of this step will yield the optimized Cartesian coordinates of the molecule, along with its electronic energy.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. This serves two primary purposes:

  • Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be invaluable for interpreting experimental spectroscopic data.

Protocol:

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p)

  • Task: Frequency Analysis

Prediction of NMR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of DFT.[5][15][16] The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shieldings.

Protocol:

  • Method: B3LYP

  • Basis Set: 6-311+G(d,p) (a larger basis set is often beneficial for NMR calculations)

  • Task: NMR Shielding Calculation (using the GIAO method)

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

Computational_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis & Interpretation Start Initial 3D Structure Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Analysis (B3LYP/6-311+G(d,p)) Opt->Freq NMR NMR Shielding (GIAO-B3LYP/6-311+G(d,p)) Opt->NMR Geom Optimized Geometry Opt->Geom IR Theoretical IR Spectrum Freq->IR NMR_Shifts Predicted NMR Shifts NMR->NMR_Shifts

Caption: A streamlined workflow for the theoretical property calculation.

Predicted Molecular Properties of this compound

The following tables summarize the key molecular properties of this compound as predicted by the computational workflow described above. Note: These are theoretical values and should be compared with experimental data for validation.

Table 1: Key Geometric Parameters (Optimized Structure)

ParameterPredicted Value
C=O bond length (Carboxylic Acid)~1.21 Å
C-O bond length (Carboxylic Acid)~1.36 Å
O-H bond length (Carboxylic Acid)~0.97 Å
C-O bond length (Alcohol)~1.43 Å
O-H bond length (Alcohol)~0.96 Å
Key Dihedral AnglesConformation Dependent

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H stretch (Carboxylic Acid)~3500-3700 (unscaled)Broad, characteristic peak
C-H stretches~2800-3000 (unscaled)Aliphatic C-H bonds
C=O stretch (Carboxylic Acid)~1750-1800 (unscaled)Strong, sharp peak
O-H bend (Alcohol)~1300-1400 (unscaled)
C-O stretch (Alcohol)~1000-1100 (unscaled)

It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Referenced to TMS)

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
Carboxylic Carbon~175-180-
CH(OH)~70-75~3.5-4.0
CH(CH₃)~40-45~1.5-2.0
Methylene (adjacent to COOH)~40-45~2.0-2.5
Methyl (on C4)~10-15~0.8-1.0
Ethyl GroupVariableVariable

The exact chemical shifts will be sensitive to the specific conformation and solvent effects, which can be modeled with more advanced computational techniques.

Advanced Calculations and Considerations

For a more in-depth understanding, the following advanced calculations can be performed:

  • Conformational Analysis: Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A thorough conformational search is recommended to identify the global minimum and other low-energy conformers. Properties should then be Boltzmann-averaged over the most stable conformations.

  • Solvent Effects: The properties of the molecule can be significantly influenced by its environment. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the effect of a solvent.

  • Chirality: The absolute configuration of the chiral centers can be determined by comparing the calculated electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with experimental data.

  • Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and electronic transitions.[8] Natural Bond Orbital (NBO) analysis can be used to study intramolecular interactions and charge distribution.[17]

Property_Relationships Structure Molecular Structure Electronic Electronic Properties (HOMO, LUMO, Charge) Structure->Electronic determines Spectroscopic Spectroscopic Properties (IR, NMR) Structure->Spectroscopic predicts Reactivity Chemical Reactivity Electronic->Reactivity governs Spectroscopic->Structure validates

Caption: Interplay between calculated molecular properties.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded workflow for the theoretical calculation of the properties of this compound. By leveraging the power of Density Functional Theory, researchers can gain valuable insights into the geometry, vibrational modes, and spectroscopic signatures of this molecule. The protocols and theoretical background presented herein are intended to empower scientists in the fields of chemistry, biology, and drug development to confidently apply computational methods to their research, ultimately accelerating the pace of discovery and innovation. The self-validating nature of comparing theoretical predictions with experimental data provides a robust framework for scientific inquiry.

References

  • Title: GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory Source: Ames Laboratory URL: [Link]

  • Title: Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer Source: ResearchGate URL: [Link]

  • Title: Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts Source: eScholarship.org URL: [Link]

  • Title: Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts Source: ProQuest URL: [Link]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: PMC - NIH URL: [Link]

  • Title: Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem Source: Q-Chem URL: [Link]

  • Title: The interplay of density functional selection and crystal structure for accurate NMR chemical shift predictions Source: RSC Publishing URL: [Link]

  • Title: Integrated Scientific Computing and Information Technologies - Softwares - iSciTech Source: iSciTech URL: [Link]

  • Title: Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry Source: Silico Studio URL: [Link]

  • Title: this compound | C7H14O3 | CID 22471996 Source: PubChem - NIH URL: [Link]

  • Title: List of quantum chemistry and solid-state physics software Source: Wikipedia URL: [Link]

  • Title: this compound (C7H14O3) Source: PubChemLite URL: [Link]

  • Title: (3S,4S)-3-hydroxy-4-methylhexanoic acid | C7H14O3 | CID 55299364 Source: PubChem URL: [Link]

  • Title: Quantum Chemical Analysis of Thermodynamic Parameters of ?-Hydroxy Acid Dimerization at the Air/Water Interface Source: Chemistry, Physics and Technology of Surface URL: [Link]

  • Title: Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches Source: PMC - PubMed Central URL: [Link]

  • Title: 3-Hydroxy-4-methylheptanoic acid | C8H16O3 | CID 14280453 Source: PubChem URL: [Link]

  • Title: 3-Hydroxy-3-methylhexanoic acid | C7H14O3 | CID 16666688 Source: PubChem - NIH URL: [Link]

  • Title: Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview Source: MDPI URL: [Link]

  • Title: Computational methods for predicting properties | ProtoQSAR Source: ProtoQSAR URL: [Link]

  • Title: Computational Chemistry Approaches for Understanding how Structure Determines Properties Source: ResearchGate URL: [Link]

  • Title: 3-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 12643869 Source: PubChem URL: [Link]

  • Title: 3-Hydroxy-4-methylhexanal | C7H14O2 | CID 76129405 Source: PubChem - NIH URL: [Link]

Sources

Toxicological Profile of 3-Hydroxy-4-Methylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methylhexanoic acid (CAS No. 59866-91-0) is a short-chain fatty acid with a molecular formula of C7H14O3 and a molecular weight of 146.18 g/mol .[1] While specific toxicological data for this compound is not extensively available in the public domain, its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) indicates potential hazards that warrant a thorough toxicological evaluation, particularly if intended for use in consumer products or industrial applications. This technical guide provides a comprehensive overview of the known toxicological profile of this compound, outlines a strategic approach for further toxicological assessment, and details relevant experimental protocols.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its toxicological behavior.

PropertyValueSource
Molecular FormulaC7H14O3PubChem[1]
Molecular Weight146.18 g/mol PubChem[1]
CAS Number59866-91-0PubChem[1]
IUPAC NameThis compoundPubChem[1]

Known Toxicological Hazards

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1][2]

These classifications suggest that the primary toxicological concerns for this compound are local irritant effects upon direct contact with the skin, eyes, and respiratory tract. The lack of publicly available data on systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity represents a significant data gap.

Proposed Toxicological Evaluation Strategy

Given the existing data gaps, a tiered testing strategy is proposed to build a comprehensive toxicological profile for this compound. This strategy prioritizes in vitro and ex vivo methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[3][4]

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: Toxicokinetics & Metabolism cluster_2 Tier 3: Repeated Dose Toxicity (if warranted) a Skin Irritation (OECD TG 439) d In Vitro Metabolism (Liver Microsomes/Hepatocytes) a->d If positive or significant exposure b Eye Irritation (OECD TG 492) b->d c Genotoxicity (Ames Test - OECD TG 471, in vitro Micronucleus - OECD TG 487) f 28-Day Repeated Dose Study (Oral/Dermal - OECD TG 407/410) c->f If positive d->f e Dermal Absorption (OECD TG 428) e->f

Caption: Proposed tiered toxicological evaluation workflow.

Toxicokinetics and Metabolism

No specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are available. However, based on the metabolism of other 3-hydroxy fatty acids, it is plausible that this compound undergoes omega-oxidation followed by beta-oxidation in the liver.[5]

Potential Metabolic Pathway

G A This compound B Omega-Oxidation (CYP450 enzymes) A->B Liver C 3-Hydroxy-4-methyl-6-oxohexanoic Acid B->C D 3-Hydroxy-4-methylhexanedioic Acid C->D E Beta-Oxidation D->E F Shorter-chain dicarboxylic acids E->F

Caption: Postulated metabolic pathway for this compound.

Understanding the metabolic fate is crucial, as metabolites could have their own toxicological profiles.

Experimental Protocols

The following are detailed protocols for the initial tier of in vitro toxicological assessment.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This test method evaluates the potential of a substance to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined medium.

  • Test Substance Application: A small volume (e.g., 25 µL) of this compound is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.

  • Washing: The test substance is thoroughly washed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

  • Viability Assessment: Tissue viability is determined by incubating the tissues with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The amount of formazan produced is quantified spectrophotometrically.

  • Data Interpretation: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This method assesses the potential for a chemical to cause serious eye damage or irritation by measuring its cytotoxic effect on a reconstructed human cornea-like epithelium.

Methodology:

  • Tissue Preparation: RhCE tissues are pre-incubated in a defined maintenance medium.

  • Test Substance Application: The test substance is applied to the apical surface of the tissue. Both liquid and solid application methods can be used, depending on the physical form of the test article. Negative and positive controls are included.

  • Exposure and Incubation: Tissues are exposed to the test substance for a defined period (e.g., 30 minutes) at 37°C.

  • Rinsing: The test substance is carefully rinsed from the tissue surface.

  • Post-Incubation: Tissues are incubated in fresh medium for a post-exposure period (e.g., 2 hours).

  • Viability Assessment: Cell viability is measured using a quantitative assay such as MTT.

  • Data Interpretation: The substance is classified as an eye irritant if the mean tissue viability is reduced to ≤ 60% of the negative control.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This test is used to evaluate the genotoxic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: A set of bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to detect metabolites that may be genotoxic.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound on agar plates.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted for each concentration and compared to the negative control.

  • Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Summary and Conclusions

The current toxicological profile of this compound is limited to its GHS classification as a skin, eye, and respiratory irritant. There is a notable absence of data regarding its systemic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The proposed tiered testing strategy, beginning with validated in vitro methods, provides a scientifically sound and ethically responsible approach to characterizing the potential hazards of this compound. The provided experimental protocols for skin and eye irritation, and genotoxicity, serve as a foundational step in this comprehensive evaluation. Further research into the metabolic pathways of this compound is also warranted to fully understand its biological activity and potential for systemic effects.

References

  • Research Institute for Fragrance Materials, Inc. (2022). How Scientists Determine Fragrance Ingredients Are Safe. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • OECD. (n.d.). SIDS Initial Assessment Profile. OECD Existing Chemicals Database. [Link]

  • U.S. Environmental Protection Agency. (2004). Robust Summaries & Test Plan. US EPA. [Link]

  • PubChem. (n.d.). 3-Hydroxy-3-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (2020). RIFM fragrance ingredient safety assessment, methyl 3-hydroxyhexanoate, CAS Registry Number 21188-58-9. National Center for Biotechnology Information. [Link]

  • OECD. (2006). SIDS INITIAL ASSESSMENT PROFILE. [Link]

  • Regulations.gov. (n.d.). SIDS INITIAL ASSESSMENT PROFILE. [Link]

  • PubChem. (n.d.). (3S,4S)-3-hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylheptanoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). Metabolic origin of urinary 3-hydroxy dicarboxylic acids. National Center for Biotechnology Information. [Link]

  • YouTube. (2022). How Scientists Determine Fragrance Ingredients Are Safe. Research Institute for Fragrance Materials. [Link]

  • ResearchGate. (2009). SIDS Initial Assessment Report For. [Link]

  • Studylib. (n.d.). 3-Hydroxy-3-methylhexanoic Acid MSDS | Safety Data. [Link]

  • YouTube. (2025). How Can I Tell if a Fragrance Ingredient Is Safe?. Research Institute for Fragrance Materials. [Link]

  • The Research Institute for Fragrance Materials. (n.d.). Safety Assessments. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-methylhexanal. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (2014). Showing metabocard for 3-Hydroxyhexanoic acid (HMDB0061652). [Link]

  • National Institutes of Health. (n.d.). Evaluation of eye irritation by S-(-)-10,11-dihydroxyfarnesic acid methyl ester secreted by Beauveria bassiana CS1029. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (2022). Showing metabocard for 4-methylhexanoic acid (HMDB0340508). [Link]

  • National Institutes of Health. (n.d.). Further Optimization of a Macromolecular Ocular Irritation Test (OptiSafe™). National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). This compound (C7H14O3). [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylhexanoic acid. National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to Commercial 3-Hydroxy-4-Methylhexanoic Acid Standards: Sourcing, Verification, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Hydroxy-4-Methylhexanoic Acid in Scientific Research

This compound, a chiral carboxylic acid, is a molecule of significant interest in various scientific domains, including drug development and biomarker discovery. Its stereochemistry plays a pivotal role in its biological activity, making access to high-purity, well-characterized standards of its various stereoisomers essential for accurate and reproducible research. This guide provides an in-depth overview of the commercial landscape for this compound standards, outlines a robust protocol for their in-house verification, and discusses their applications, thereby equipping researchers with the necessary knowledge to confidently source and utilize these critical reagents.

The importance of stereoisomerically pure compounds in pharmaceutical research cannot be overstated. The differential pharmacological and toxicological profiles of enantiomers are well-documented, with regulatory agencies increasingly mandating the development of single-enantiomer drugs. Consequently, the demand for well-characterized chiral building blocks and reference standards, such as the various stereoisomers of this compound, is continually rising.

Part 1: Commercial Suppliers of this compound Standards

A critical first step for any research involving this compound is the procurement of a reliable standard. The commercial availability of this compound and its stereoisomers can vary, with several suppliers specializing in niche chemicals for research and development. Below is a comparative table of known commercial suppliers. It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) prior to purchase to confirm the identity, purity, and stereoisomeric integrity of the standard.

SupplierCompound Name/IsomerCAS NumberPurityNotes
BLD Pharm This compound59866-91-0Not specifiedProvides basic physicochemical data.[1]
Chemlin Biopharmaceutical (3R)-3-hydroxy-4-methylhexanoic acid1059625-20-5Not specifiedInquire for availability and specifications.[2]
Chemcd (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACIDNot specifiedNot specifiedListed as a global supplier.[3]
Luna Chemicals This compoundNot specifiedNot specifiedAppears to be an OEM/ODM factory.[4][5]
Biosynth (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid49642-07-1Not specifiedAn amino derivative, potentially useful as a related compound.
Parchem (3R,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid1956437-97-0Not specifiedAn amino derivative, potentially useful as a related compound.[6]
Chem-Impex Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid2237216-64-5≥ 98% (HPLC)An Fmoc-protected amino derivative for peptide synthesis.[7]

Note: The availability and specifications of these standards are subject to change. Researchers are strongly advised to contact the suppliers directly for the most current information and to request a Certificate of Analysis.

Part 2: Ensuring Scientific Integrity: In-house Verification of Standards

The trustworthiness of research data is fundamentally linked to the quality of the starting materials. While commercial suppliers provide a Certificate of Analysis, it is a crucial aspect of good laboratory practice to perform in-house verification of critical reagents. This not only confirms the supplier's data but also ensures the stability of the standard under local storage conditions.

The Logic of Self-Validating Systems

A robust experimental workflow should be designed as a self-validating system. This means incorporating controls and verification steps that provide confidence in the results at each stage. For a chemical standard, this involves a multi-pronged approach to confirm its identity and purity.

Diagram: Workflow for Standard Verification

G Figure 1: Workflow for In-house Verification of a Chemical Standard cluster_procurement Procurement cluster_verification Verification cluster_application Application supplier_selection Supplier Selection & CoA Request standard_receipt Standard Receipt & Documentation supplier_selection->standard_receipt Procure identity_confirmation Identity Confirmation (e.g., MS, NMR) standard_receipt->identity_confirmation Verify purity_assessment Purity Assessment (e.g., HPLC, GC) identity_confirmation->purity_assessment chiral_purity Chiral Purity (Chiral HPLC/GC) purity_assessment->chiral_purity solution_prep Standard Solution Preparation chiral_purity->solution_prep Qualified experimental_use Use in Experiments solution_prep->experimental_use

Caption: A streamlined workflow for the procurement and in-house verification of a chemical standard.

Experimental Protocol: Verification of a this compound Standard

This protocol provides a general framework. Specific parameters may need to be optimized based on the available instrumentation and the specific stereoisomer.

1. Identity Confirmation by Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into an electrospray ionization (ESI) mass spectrometer.

    • Acquire spectra in both positive and negative ion modes.

    • Expected Result: In negative ion mode, a prominent ion at m/z [M-H]⁻ corresponding to the deprotonated molecule (C₇H₁₃O₃⁻, exact mass: 145.0865) should be observed. In positive ion mode, adducts such as [M+Na]⁺ may be seen. The PubChem database provides mass spectrometry data, including GC-MS spectra, that can be used for comparison.[8][9]

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the standard and identify any potential impurities.

  • Methodology:

    • Develop a reversed-phase HPLC method. A C18 column is a good starting point.

    • Use a mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

    • Monitor the elution profile using a UV detector (if the molecule has a chromophore, though at low wavelengths) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Expected Result: A single major peak should be observed, with the peak area representing the purity of the standard (e.g., >98%).

3. Chiral Purity Assessment by Chiral HPLC

  • Objective: To determine the enantiomeric or diastereomeric purity of the standard.

  • Methodology:

    • Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral acids.

    • Use a normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid).

    • Inject the standard and monitor the elution of the stereoisomers.

    • Expected Result: For a stereoisomerically pure standard, only one peak should be observed. If a racemic or diastereomeric mixture is analyzed, baseline separation of the stereoisomers should be achieved to allow for accurate quantification. An application note for the chiral separation of a similar compound, 3-hydroxyeicosanoic acid, provides a useful starting point for method development.[10]

Part 3: Applications in Research and Drug Development

This compound and its derivatives are valuable tools in several areas of research:

  • Asymmetric Synthesis: As chiral building blocks, these molecules are used in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The defined stereochemistry of the starting material is crucial for controlling the stereochemistry of the final product.

  • Drug Development: Derivatives of this compound have been explored for their potential therapeutic effects. For example, amino-derivatives are key components in the synthesis of peptide-based drugs, where they can influence the conformation and bioavailability of the peptide.[7]

  • Metabolomics and Biomarker Research: Hydroxy fatty acids can serve as biomarkers for various physiological and pathological states. The ability to accurately quantify specific stereoisomers of this compound in biological matrices can provide insights into metabolic pathways and disease progression.

Conclusion

The successful application of this compound in research is critically dependent on the availability and quality of the corresponding standards. This guide has provided a comprehensive overview of the commercial landscape for these standards, a robust framework for their in-house verification, and a summary of their key applications. By adhering to the principles of scientific integrity and implementing rigorous quality control measures, researchers can ensure the reliability and reproducibility of their work, ultimately accelerating scientific discovery and the development of new therapeutics.

References

  • Chemcd. (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID,Suppliers,Manufacturer_Chemical Cloud Database.
  • Parchem. (3R,4R)-4-Amino-3-hydroxy-6-methylheptanoic acid.
  • Shanghai Chemlin Biopharmaceutical Co., Ltd. (3R)-3-hydroxy-4-methylhexanoic acid.
  • PubChem. This compound | C7H14O3 | CID 22471996.
  • Luna Chemicals. OEM/ODM Factory this compound - 1,1-Cyclopropanedicarboxylic Acid – Luna.
  • Chem-Impex. Fmoc-(3R,4S-4-amino-3-hydroxy-5-methyl-hexanoic acid.
  • PubChem. (3S,4S)-3-hydroxy-4-methylhexanoic acid | C7H14O3 | CID 55299364.
  • Chemcd. (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID_Chemical Cloud Database.
  • BLD Pharm. 59866-91-0|this compound|BLD Pharm.
  • PubChem. (3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid.
  • PubChem. 3-Hydroxy-3-methylhexanoic acid | C7H14O3 | CID 16666688.
  • Luna Chemicals. OEM/ODM Factory this compound - Hydroxylamine Sulfate – Luna.
  • Biosynth. (3S,4S)-4-Amino-3-hydroxy-6-methylheptanoic acid | 49642-07-1 | FA107875.
  • Echemi. (3s,4r)-4-amino-3-hydroxy-6-methylheptanoic.
  • PubChem. 3-Hydroxy-4-methyl-3-propylhexanoic acid | C10H20O3 | CID 139781292.
  • Benchchem. Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC.

Sources

Methodological & Application

Application Note: A Protocol for the Diastereoselective Synthesis of 3-hydroxy-4-methylhexanoic Acid via Evans Aldol Addition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the stereocontrolled synthesis of 3-hydroxy-4-methylhexanoic acid, a valuable chiral building block in organic synthesis. The protocol leverages the power of the Evans aldol reaction, a cornerstone of asymmetric synthesis, to establish the two contiguous stereocenters of the target molecule with high diastereoselectivity. We detail the underlying mechanistic principles that govern the reaction's stereochemical outcome, including the formation of a Z-boron enolate and its subsequent reaction through a chair-like transition state. This document is intended for researchers, chemists, and drug development professionals, offering a robust, step-by-step protocol from the preparation of the chiral N-acyl oxazolidinone precursor to the final cleavage and purification of the desired β-hydroxy acid.

Introduction: The Challenge of Stereocontrol in Aldol Additions

The aldol addition is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry, enabling the construction of β-hydroxy carbonyl compounds.[1][2] However, when the reaction involves prochiral aldehydes and ketones, controlling the absolute and relative stereochemistry of the newly formed stereocenters presents a significant synthetic challenge. Traditional base-catalyzed aldol reactions often yield complex mixtures of stereoisomers, limiting their utility in the synthesis of enantiomerically pure targets such as natural products and pharmaceuticals.[3]

Directed aldol reactions, which involve the pre-formation of a specific enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), offer greater control over regioselectivity.[2][3][4] To achieve high stereoselectivity, the use of chiral auxiliaries is a proven and reliable strategy.[5] A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it can be removed and ideally recycled.[6]

The Evans oxazolidinone auxiliaries are among the most effective and widely used for stereoselective aldol reactions.[6] This protocol employs an Evans-type auxiliary to synthesize this compound, ensuring predictable and high diastereoselectivity in the key bond-forming step.

Mechanistic Rationale: The Evans Aldol Reaction

The success of the Evans aldol reaction hinges on its ability to control the geometry of the enolate and the facial selectivity of the subsequent addition to an aldehyde. The process can be understood through the following key stages:

  • N-Acylation: A chiral oxazolidinone is acylated with an appropriate acyl halide (in this case, butanoyl chloride) to form the N-acyl imide. This imide serves as the substrate for the aldol reaction.

  • Z-Enolate Formation: The N-acyl oxazolidinone is treated with a soft Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA). This combination selectively generates the (Z)-enolate.[6] The boron atom chelates to both carbonyl oxygens, creating a rigid structure that directs deprotonation.

  • Zimmerman-Traxler Transition State: The (Z)-boron enolate then reacts with an aldehyde (propanal) via a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[1] The steric bulk of the substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This controlled approach dictates the stereochemistry of the two newly formed chiral centers.

  • Auxiliary Cleavage: After the aldol addition, the chiral auxiliary is cleaved from the product, typically via hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the desired β-hydroxy acid.

Reaction Mechanism Diagram

Evans_Aldol_Mechanism Figure 1: Mechanism of the Evans Aldol Addition cluster_reactants 1. Enolate Formation cluster_enolate cluster_ts 2. Aldol Addition cluster_product 3. Product Formation Reactant N-Butanoyl Oxazolidinone Reagents Bu₂BOTf DIPEA, -78 °C Enolate (Z)-Boron Enolate Reagents->Enolate Aldehyde Propanal TS Zimmerman-Traxler Transition State Aldehyde->TS Adduct Aldol Adduct TS->Adduct

Caption: Figure 1: Key stages of the Evans aldol reaction mechanism.

Experimental Guide & Protocols

This synthesis is performed in three main stages. All procedures involving anhydrous solvents or air-sensitive reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware.

Overall Workflow

Synthesis_Workflow Figure 2: Overall Synthetic Workflow start Start: (R)-4-benzyl-2-oxazolidinone & Butanoyl Chloride step1 Stage 1: Acylation n-BuLi, THF, -78 °C start->step1 intermediate1 N-butanoyl-4(R)-benzyl-2-oxazolidinone step1->intermediate1 step2 Stage 2: Aldol Addition Bu₂BOTf, DIPEA, Propanal, -78 °C to 0 °C intermediate1->step2 intermediate2 Aldol Adduct (on auxiliary) step2->intermediate2 step3 Stage 3: Auxiliary Cleavage LiOH, H₂O₂, THF/H₂O intermediate2->step3 intermediate3 Crude this compound + Recovered Auxiliary step3->intermediate3 step4 Purification Aqueous Workup & Column Chromatography intermediate3->step4 finish Final Product: (3R,4S)-3-hydroxy-4-methylhexanoic acid step4->finish

Caption: Figure 2: High-level overview of the synthetic workflow.

Materials & Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
(R)-4-benzyl-2-oxazolidinoneC₁₀H₁₁NO₂177.20StandardChiral Auxiliary
n-Butyllithium (n-BuLi)C₄H₉Li64.06Standard1.6 M in hexanes
Butanoyl chlorideC₄H₇ClO106.55StandardDistill before use
Dibutylboron triflate (Bu₂BOTf)C₈H₁₈BF₃OS242.10Standard1.0 M in CH₂Cl₂
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24StandardDistill from CaH₂
PropanalC₃H₆O58.08StandardDistill before use
Lithium hydroxide (LiOH)LiOH23.95StandardAnhydrous
Hydrogen peroxide (H₂O₂)H₂O₂34.01Standard30% aqueous solution
Tetrahydrofuran (THF)C₄H₈O72.11StandardAnhydrous, distilled from Na/benzophenone
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93StandardAnhydrous, distilled from CaH₂
Ethyl acetate (EtOAc)C₄H₈O₂88.11StandardReagent grade
Hexanes--StandardReagent grade
Saturated NH₄Cl (aq)--Lab Prep
Saturated NaHCO₃ (aq)--Lab Prep
Brine (Saturated NaCl aq)--Lab Prep
Anhydrous MgSO₄MgSO₄120.37StandardFor drying
Silica GelSiO₂-StandardFor column chromatography (230-400 mesh)
Protocol: Stage 1 - Synthesis of N-butanoyl-4(R)-benzyl-2-oxazolidinone
  • Setup: To a flame-dried 250 mL round-bottom flask under N₂, add (R)-4-benzyl-2-oxazolidinone (5.0 g, 28.2 mmol).

  • Dissolution: Add 100 mL of anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 18.5 mL, 29.6 mmol, 1.05 eq) dropwise via syringe over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: Add freshly distilled butanoyl chloride (3.3 mL, 31.0 mmol, 1.1 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to yield the pure N-butanoyl oxazolidinone.

Protocol: Stage 2 - Diastereoselective Aldol Addition
  • Setup: To a flame-dried 250 mL round-bottom flask under N₂, add the N-butanoyl oxazolidinone (from Stage 1, e.g., 6.0 g, 24.3 mmol). Dissolve it in 80 mL of anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add diisopropylethylamine (DIPEA) (5.1 mL, 29.2 mmol, 1.2 eq). Then, add dibutylboron triflate (1.0 M in CH₂Cl₂, 26.7 mL, 26.7 mmol, 1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Aldol Reaction: Re-cool the mixture to -78 °C. Add freshly distilled propanal (2.1 mL, 29.2 mmol, 1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding 50 mL of a pH 7 phosphate buffer. Add 50 mL of methanol and stir vigorously for 15 minutes. Remove most of the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 75 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent to give the crude aldol adduct. This product is often of sufficient purity for the next step, but can be purified by flash chromatography if necessary.

Protocol: Stage 3 - Cleavage of Chiral Auxiliary
  • Setup: Dissolve the crude aldol adduct (from Stage 2, e.g., 7.0 g, 22.9 mmol) in a 2:1 mixture of THF and water (150 mL) in a 500 mL flask.

  • Cleavage: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (18.7 mL, 183 mmol, 8.0 eq) dropwise. Then add a solution of lithium hydroxide (1.65 g, 68.8 mmol, 3.0 eq) in 50 mL of water.

  • Reaction: Stir the mixture vigorously at 0 °C for 4 hours.

  • Workup: Quench the excess peroxide by adding 100 mL of a saturated aqueous Na₂SO₃ solution. Stir for 30 minutes. Remove the THF under reduced pressure.

  • Isolation of Auxiliary: Make the aqueous solution basic (pH > 10) with 2 M NaOH and extract with CH₂Cl₂ (3 x 75 mL) to recover the chiral auxiliary. The combined organic layers can be dried and purified for reuse.

  • Isolation of Acid: Carefully acidify the remaining aqueous layer to pH ~2 with 6 M HCl while cooling in an ice bath.

  • Purification: Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.[7] Further purification can be achieved by chromatography if needed.

Conclusion

The protocol described provides a reliable and highly diastereoselective method for the synthesis of this compound. By employing an Evans chiral auxiliary, this approach overcomes the inherent stereochemical challenges of aldol additions, delivering the target molecule with predictable and controllable stereochemistry.[8] The principles and techniques outlined are broadly applicable to the asymmetric synthesis of other polyketide fragments and chiral building blocks essential for research in medicinal chemistry and natural product synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions. BenchChem.
  • TCI AMERICA. Evans Aldol Reaction. TCI AMERICA.
  • Frontier, A. (2026). How To: Prepare LDA. University of Rochester, Department of Chemistry.
  • Tan, D. S., et al. (2012). Expedient synthesis of α,α-dimethyl-β-hydroxy carbonyl scaffolds via Evans' aldol reaction with a tertiary enolate.
  • Wikipedia. Chiral auxiliary. Wikipedia.
  • Alfa Chemistry. Evans Aldol Reaction. Alfa Chemistry.
  • Chemistry LibreTexts. (2014). 19.
  • Cram. Aldol Reaction Lab - 2168 Words. Cram.
  • Coconote. (2025). Overview of Evans Aldol Reaction Techniques. Coconote.
  • PubChem. This compound.
  • University of York. Asymmetric Synthesis. University of York.
  • Kim, H., et al. (2020). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S).

Sources

Enantioselective Synthesis of (3S,4S)-3-Hydroxy-4-Methylhexanoic Acid: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Hydroxy Carboxylic Acids

Chiral β-hydroxy carboxylic acids are pivotal structural motifs present in a vast array of biologically active natural products and pharmaceutical agents. The precise stereochemical arrangement of the hydroxyl and carboxyl groups, along with adjacent stereocenters, is often critical for their therapeutic efficacy. (3S,4S)-3-hydroxy-4-methylhexanoic acid is a key chiral building block, sought after in the synthesis of complex molecules, including peptide-based pharmaceuticals where it can be incorporated to enhance stability and bioavailability.[1] For instance, derivatives of this acid are structurally related to components of bioactive natural products and can serve as precursors in the synthesis of novel therapeutics. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (3S,4S)-3-hydroxy-4-methylhexanoic acid, leveraging a substrate-controlled diastereoselective aldol reaction.

Strategic Approach: The Evans-Crimmins Asymmetric Aldol Reaction

To achieve the desired (3S,4S) stereochemistry, a chiral auxiliary-based approach offers a robust and highly predictable method for installing the two contiguous stereocenters. The Evans asymmetric aldol reaction, and its subsequent refinements by Crimmins, provides a powerful tool for the synthesis of syn-aldol products with exceptional levels of stereocontrol.[2][3] This strategy relies on the temporary attachment of an acyl group to a chiral oxazolidinone auxiliary. The steric influence of the auxiliary directs the approach of an aldehyde to the enolate, leading to a highly diastereoselective carbon-carbon bond formation. Subsequent cleavage of the auxiliary yields the desired chiral β-hydroxy acid in high enantiomeric purity.

The choice of a titanium enolate, as refined by Crimmins, is particularly advantageous as it often leads to enhanced diastereoselectivity, even at more accessible temperatures (0 °C) compared to traditional boron enolates which may require cryogenic conditions (-78 °C).[2][4]

Visualizing the Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below. The key steps involve the acylation of a chiral auxiliary, the diastereoselective aldol condensation, and the final hydrolytic cleavage to release the target molecule.

G cluster_0 Part 1: Acylation of Chiral Auxiliary cluster_1 Part 2: Diastereoselective Aldol Reaction cluster_2 Part 3: Auxiliary Cleavage Auxiliary (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone AcylatedAuxiliary N-Butyryl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Auxiliary->AcylatedAuxiliary  n-BuLi, THF, -78 °C ButyrylChloride Butyryl chloride ButyrylChloride->AcylatedAuxiliary AldolReaction Titanium Enolate Formation & Aldol Addition AcylatedAuxiliary->AldolReaction  TiCl4, DIPEA, NMP, CH2Cl2, 0 °C AldolAdduct syn-Aldol Adduct AldolReaction->AldolAdduct Acetaldehyde Acetaldehyde Acetaldehyde->AldolReaction Cleavage Hydrolysis AldolAdduct->Cleavage  LiOH, H2O2, THF/H2O TargetMolecule (3S,4S)-3-hydroxy-4-methylhexanoic acid Cleavage->TargetMolecule RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Synthetic workflow for (3S,4S)-3-hydroxy-4-methylhexanoic acid.

Mechanistic Insight: The Origin of Stereoselectivity

The high diastereoselectivity of the Evans-type aldol reaction is rationalized by the Zimmerman-Traxler chair-like six-membered transition state.[3] The titanium atom coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. The bulky substituent on the chiral auxiliary (in this case, the phenyl group) preferentially occupies a pseudo-equatorial position to minimize steric interactions. This forces the aldehyde substituent (R group) to also adopt an equatorial position, leading to the formation of the syn-aldol adduct.

Caption: Zimmerman-Traxler model for the titanium-mediated Evans aldol reaction.

Detailed Experimental Protocols

Materials and Reagents:

ReagentPuritySupplierNotes
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99%Major suppliersDry thoroughly before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesMajor suppliersTitrate before use.
Butyryl chloride>99%Major suppliersDistill before use.
Titanium(IV) chloride (TiCl4)>99.9%Major suppliersHandle under inert atmosphere.
N,N-Diisopropylethylamine (DIPEA)>99.5%Major suppliersDistill from CaH2 before use.
N-Methyl-2-pyrrolidinone (NMP)AnhydrousMajor suppliers
Acetaldehyde>99.5%Major suppliersDistill immediately before use.
Lithium hydroxide (LiOH)>98%Major suppliers
Hydrogen peroxide (H2O2)30% aq. solutionMajor suppliers
Tetrahydrofuran (THF)AnhydrousMajor suppliersDistill from sodium/benzophenone.
Dichloromethane (CH2Cl2)AnhydrousMajor suppliersDistill from CaH2.
Protocol 1: Synthesis of N-Butyryl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Acylation: Add freshly distilled butyryl chloride (1.1 eq) dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 1 hour.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the N-butyryl oxazolidinone as a white solid.

Protocol 2: Asymmetric Aldol Reaction
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-butyryl oxazolidinone (1.0 eq) and anhydrous CH2Cl2.

  • Enolate Formation: Cool the solution to 0 °C. Add TiCl4 (1.05 eq) dropwise, followed by the dropwise addition of DIPEA (1.1 eq). Stir the mixture for 40 minutes at 0 °C.

  • Additive: Add N-methyl-2-pyrrolidinone (NMP, 1.0 eq) at 0 °C and stir for an additional 10 minutes.[2]

  • Aldol Addition: Add freshly distilled acetaldehyde (1.5 eq) directly to the enolate solution at 0 °C. Stir the reaction for 2 hours at this temperature.

  • Quenching and Work-up: Quench the reaction with the addition of a half-saturated aqueous NH4Cl solution. Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x). Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo. The diastereomeric ratio can be determined at this stage by 1H NMR analysis of the crude product.

  • Purification: Purify the crude aldol adduct by flash column chromatography (e.g., gradient elution with ethyl acetate in hexanes).

Protocol 3: Cleavage of the Chiral Auxiliary
  • Preparation: Dissolve the purified aldol adduct in a mixture of THF and water (3:1) and cool to 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 4 hours.

  • Quenching: Quench the excess peroxide by the addition of saturated aqueous Na2SO3 solution.

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. The aqueous residue is then acidified to pH ~2 with 1M HCl and extracted with ethyl acetate (3 x).

  • Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude (3S,4S)-3-hydroxy-4-methylhexanoic acid. Further purification can be achieved by recrystallization or chromatography if necessary. The chiral auxiliary can be recovered from the aqueous layer.

Expected Results and Characterization

StepProductExpected YieldDiastereomeric Ratio (syn:anti)Analytical Data
Acylation N-Butyryl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>90%N/A1H NMR, 13C NMR, HRMS
Aldol Reaction syn-Aldol Adduct80-90%>95:51H NMR, 13C NMR, HRMS, Chiral HPLC (after derivatization)
Auxiliary Cleavage (3S,4S)-3-hydroxy-4-methylhexanoic acid>85%N/A1H NMR, 13C NMR, HRMS, Specific Rotation (e.g., [α]D)

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: Ensure all reagents are anhydrous and freshly distilled. The purity of TiCl4 is crucial. The reaction temperature for enolate formation and aldol addition should be strictly controlled.

  • Incomplete Reaction: Titrate the n-BuLi solution to ensure accurate stoichiometry. Ensure the starting materials are pure and dry.

  • Low Yield during Cleavage: The hydrolysis reaction can be sensitive. Ensure efficient stirring and maintain the temperature at 0 °C.

Conclusion

This application note details a reliable and highly stereoselective synthesis of (3S,4S)-3-hydroxy-4-methylhexanoic acid. The use of a chiral auxiliary in a titanium-mediated aldol reaction provides a predictable and scalable route to this valuable chiral building block. The protocols provided are based on well-established methodologies and offer a practical guide for researchers in organic synthesis and drug development.

References

  • Crimmins, M. T., & She, J. (2000). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2000(11), 1593-1595.
  • Stanton, M. G., & Gnewuch, C. T. (2012). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 53(48), 6555-6558.
  • Ghosh, A. K., & Fidanze, S. (2000). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Organic Letters, 2(16), 2405-2407.
  • Corey, E. J., & Choi, S. (2004). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. The Journal of Organic Chemistry, 69(19), 6489-6492.
  • Crimmins, M. T., & King, B. W. (1996). An Asymmetric Aldol−Ring-Closing Metathesis Strategy for the Enantioselective Construction of Oxygen Heterocycles: An Efficient Approach to the Enantioselective Synthesis of (+)-Laurencin. Journal of the American Chemical Society, 118(33), 7513-7514.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 3-Hydroxy-4-Methylhexanoic Acid Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereocontrol in β-Hydroxy Acid Synthesis

3-Hydroxy-4-methylhexanoic acid is a chiral building block of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals. The precise control of stereochemistry at its two stereocenters (C3 and C4) is paramount, as different stereoisomers can exhibit vastly different biological activities. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable and predictable method for introducing chirality. This is achieved by temporarily incorporating a chiral molecule—the auxiliary—onto the substrate. This auxiliary then directs the stereochemical course of a subsequent bond-forming reaction before being cleaved to yield the desired enantiomerically enriched product.

This guide provides an in-depth exploration of established chiral auxiliary-based methods for the asymmetric synthesis of this compound, with a focus on Evans' oxazolidinones and Myers' pseudoephedrine amides. The protocols and mechanistic discussions are designed for researchers, scientists, and drug development professionals seeking to implement these robust synthetic strategies.

I. Evans' Oxazolidinone Auxiliaries: A Gold Standard in Asymmetric Aldol Reactions

The Evans' aldol reaction is a cornerstone of asymmetric synthesis, renowned for its high levels of stereocontrol in the formation of β-hydroxy carbonyl compounds.[1][2] The power of this methodology lies in the predictable formation of a syn-aldol product through a well-ordered transition state.[1][3][4]

A. The Principle of Stereochemical Induction

The stereoselectivity of the Evans' aldol reaction is governed by the formation of a Z-enolate, which is achieved through the use of a boron triflate and a hindered amine base.[2] This enolate then reacts with an aldehyde via a six-membered, chair-like Zimmerman-Traxler transition state.[2] The bulky substituent on the chiral oxazolidinone auxiliary effectively blocks one face of the enolate, compelling the aldehyde to approach from the less sterically hindered side.[2] This controlled approach, combined with the minimization of dipole-dipole interactions between the carbonyl groups in the transition state, leads to the highly diastereoselective formation of the syn-aldol adduct.[1]

Evans Aldol Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Oxazolidinone N_Acyl_Auxiliary N-Propionyl Oxazolidinone Auxiliary->N_Acyl_Auxiliary Acylation Acyl_Halide Propionyl Chloride Acyl_Halide->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (Bu2BOTf, DIPEA) N_Acyl_Auxiliary->Enolate_Formation Aldol_Adduct Syn-Aldol Adduct Enolate_Formation->Aldol_Adduct Aldol Addition Aldehyde Butyraldehyde Aldehyde->Aldol_Adduct Cleavage Hydrolysis (LiOOH) Aldol_Adduct->Cleavage Product 3-Hydroxy-4-methyl- hexanoic Acid Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Myers Pseudoephedrine Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary (S,S)-(+)- Pseudoephedrine Amide Pseudoephedrine Propionamide Auxiliary->Amide Acylation Acyl_Halide Propionyl Chloride Acyl_Halide->Amide Enolization Enolization (LDA, LiCl) Amide->Enolization Aldol_Adduct Syn-Aldol Adduct Enolization->Aldol_Adduct Aldol Addition Aldehyde Butyraldehyde Aldehyde->Aldol_Adduct Cleavage Hydrolysis (Acid or Base) Aldol_Adduct->Cleavage Product 3-Hydroxy-4-methyl- hexanoic Acid Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Sources

Application Note: Quantitative Analysis of 3-hydroxy-4-methylhexanoic acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantification of 3-hydroxy-4-methylhexanoic acid in biological samples, such as urine and serum, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a chemical derivatization step is essential. This guide provides a comprehensive, step-by-step methodology covering sample extraction, two-step derivatization (oximation followed by silylation), instrument parameters, and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and allow for methodological adaptations.

Introduction and Scientific Rationale

This compound (C₇H₁₄O₃, Mol. Wt: 146.18 g/mol ) is a short-chain hydroxy fatty acid.[1] The analysis of such organic acids in biological fluids is crucial in metabolomics, clinical diagnostics, and drug development, as their profiles can serve as biomarkers for various metabolic states or diseases. A related compound, 3-hydroxy-3-methylhexanoic acid, has been identified as a key component of human sweat malodor, highlighting the relevance of this compound class in physiological studies.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[4] However, direct GC-MS analysis of polar molecules like this compound is not feasible. The presence of active hydrogen atoms in its carboxyl and hydroxyl groups leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic peak shape.[5]

To overcome this, a chemical derivatization is employed. This process modifies the functional groups, replacing the active hydrogens with non-polar moieties, thereby increasing the analyte's volatility and thermal stability, making it amenable to GC analysis.[6][7] This protocol utilizes a well-established two-step derivatization involving methoximation and subsequent silylation, which ensures stable and reproducible quantification.

Principle of the Method

The analytical workflow involves three core stages:

  • Sample Preparation: The analyte is first isolated from the complex biological matrix (e.g., urine) using liquid-liquid extraction (LLE). This step removes interferences such as proteins, salts, and other non-target compounds.

  • Chemical Derivatization: To enable gas chromatographic analysis, the extracted analyte undergoes a two-step derivatization.

    • Oximation: The sample is first treated with methoxyamine hydrochloride. While primarily for converting aldehyde and keto groups to their methoxime derivatives to prevent tautomerization, this step is included as a best practice in general organic acid profiling to stabilize any potential keto-acid interferences and ensure a consistent chemical environment.[8][9]

    • Silylation: The hydroxyl and carboxyl groups are then converted to their trimethylsilyl (TMS) esters and ethers using a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the polar -OH and -COOH groups with non-polar -O-Si(CH₃)₃ groups, drastically increasing volatility.[7][10]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and affinity for the GC column's stationary phase. The mass spectrometer then ionizes the separated compounds, and the resulting mass-to-charge ratio (m/z) fragments are used for identification and quantification.[4]

Experimental Workflow and Protocol

Apparatus, Chemicals, and Reagents
  • Apparatus: GC-MS system, centrifuge, vial incubator/heating block, SpeedVac or nitrogen evaporator, adjustable pipettes, 1.5 mL Eppendorf tubes, 2 mL glass GC vials with inserts.

  • Chemicals: HPLC-grade water, ethyl acetate, hexane, pyridine.

  • Reagents: Methoxyamine hydrochloride, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable internal standard (IS), such as a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample (e.g., 3-hydroxyheptanoic acid).

Detailed Experimental Protocol

This protocol is optimized for a urine matrix but can be adapted for serum with appropriate protein precipitation steps.

  • Collect a random urine sample in a sterile, preservative-free container.[8] Store samples at -20°C or lower prior to analysis.

  • Thaw samples and centrifuge at 10,000 RPM for 3 minutes to remove particulate matter.[11]

  • To normalize for urine dilution, it is best practice to determine the creatinine concentration of the sample. The volume of urine extracted can then be adjusted to normalize the results to a standard creatinine concentration (e.g., 1 mmol/L).[8] For this protocol, we will proceed with a fixed volume.

  • Pipette 200 µL of the urine supernatant into a 2 mL glass vial.

  • Add 40 µL of a 75 mg/mL methoxyamine hydrochloride solution in pyridine to the sample vial.[11]

  • Seal the vial tightly and incubate at 60°C for 30 minutes in a heating block or oven.[11] This step stabilizes any carbonyl groups present in the sample matrix.

  • Allow the sample to cool to room temperature.

  • Transfer the oximated sample to a 1.5 mL Eppendorf tube.

  • Spike the sample with 20 µL of the internal standard solution (concentration should be chosen to be within the linear range of the calibration curve).

  • Add 600 µL of ethyl acetate. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of organic acids.[11]

  • Centrifuge at 10,000 RPM for 3 minutes to separate the organic and aqueous phases.

  • Carefully transfer 500 µL of the upper organic layer (ethyl acetate) to a clean 2 mL glass vial.

  • Repeat the extraction by adding another 600 µL of ethyl acetate to the remaining aqueous phase in the Eppendorf tube. Vortex and centrifuge as before.

  • Transfer another 500 µL of the organic layer to the same glass vial, combining the extracts.[11]

  • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen or using a SpeedVac concentrator at approximately 35°C.[11] It is critical to remove all solvent and water, as water will react with the silylating reagent.[9]

  • Add 160 µL of Hexane and 40 µL of BSTFA (with 1% TMCS) to the dried residue.[11] The TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for hindered hydroxyl groups.[7]

  • Seal the vial tightly and incubate at 70°C for 20 minutes.[11] This completes the derivatization of the hydroxyl and carboxyl groups.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Transfer the final solution to a GC vial insert if necessary.

Visualization of Methodologies

Overall Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_deriv Extraction & Derivatization cluster_analysis Analysis Sample Urine Sample Centrifuge Centrifugation Sample->Centrifuge Supernatant 200 µL Supernatant Centrifuge->Supernatant Oximation Oximation (MeOx, 60°C) Supernatant->Oximation LLE Liquid-Liquid Extraction (Ethyl Acetate) Oximation->LLE Evaporate Evaporation to Dryness LLE->Evaporate Silylation Silylation (BSTFA, 70°C) Evaporate->Silylation GCMS GC-MS Injection Silylation->GCMS Data Data Acquisition (Scan or SIM) GCMS->Data Quant Quantification Data->Quant

Caption: High-level workflow for GC-MS analysis of this compound.

Silylation Derivatization Reaction

Derivatization Analyte Analyte (R-OH, R-COOH) BSTFA 2x BSTFA plus1 + arrow 70°C (TMCS catalyst) Analyte->arrow BSTFA->arrow Deriv Derivatized Analyte (R-O-TMS, R-COO-TMS) arrow->Deriv Byproduct 2x N-Methyl-trimethylsilyl- trifluoroacetamide arrow->Byproduct plus2 +

Caption: Silylation of hydroxyl and carboxyl groups using BSTFA.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

GC Parameter Setting Rationale
Injection Port 250°CEnsures rapid volatilization of derivatized analytes.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, constant flow ~1.2 mL/minInert gas standard for GC-MS, providing good efficiency.
Column 30m x 0.25mm ID, 0.25µm film thickness, low-polarity phase (e.g., DB-5ms, HP-5ms)A non-polar column is ideal for separating the non-polar TMS-derivatized analytes.[7]
Oven Program Initial 80°C, hold 2 minAllows for solvent focusing.
Ramp 10°C/min to 280°CSeparates a wide range of organic acids by boiling point.
Hold at 280°C for 5 minEnsures elution of all high-boiling compounds.
MS Parameter Setting Rationale
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-550) and/or SIMFull scan for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantification.[8]
Transfer Line 280°CPrevents condensation of analytes between the GC and MS.

Data Analysis and Quantification

  • Compound Identification: The derivatized this compound is identified by its retention time and its unique mass spectrum. The di-TMS derivative will have a molecular weight of 290.5 g/mol . Key fragment ions should be identified. For similar 3-hydroxy fatty acid derivatives, a characteristic fragment ion at m/z 103 can be indicative of the structure.[12]

  • Quantification: For accurate quantification, use an internal standard.

    • Construct a calibration curve by preparing standards of known concentrations of this compound with a constant concentration of the internal standard.

    • Process the standards and samples using the protocol described above.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • For SIM mode, select a unique and abundant ion for the analyte as the quantifier ion and one or two other characteristic ions as qualifier ions to ensure peak purity and identity.[8]

Quality Control (QC)

To ensure the trustworthiness and validity of the results, the following QC measures are essential:

  • Blanks: Analyze a solvent blank and a matrix blank (a sample of the matrix known to be free of the analyte) with each batch to check for contamination.[11]

  • Calibration Standards: Run calibration standards at the beginning and end of each analytical sequence to check for instrument drift.

  • QC Samples: Include QC samples at low, medium, and high concentrations within the calibration range in each batch to verify accuracy and precision.[11]

  • Internal Standard Response: Monitor the peak area of the internal standard across all samples. Significant variation may indicate injection errors or matrix effects.

References

  • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Sun, G., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22471996, this compound. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16666688, 3-hydroxy-3-methylhexanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299364, (3S,4S)-3-hydroxy-4-methylhexanoic acid. Retrieved from [Link]

  • Chromatography Forum. (2012, June 29). Derivatization of a-hydroxy acids. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H14O3). Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 3-hydroxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Šimek, P., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • Iqbal, M., et al. (2014). Fatty acid profiling of lipid A isolated from indigenous Salmonella Typhi strain by Gas Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Troccaz, M., et al. (2009). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 34(3), 203-210. Retrieved from [Link]

  • Šimek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • Singh, B., et al. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Analytical Science and Technology, 16(1), 1-20. Retrieved from [Link]

  • ChemCD. (n.d.). (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID. Retrieved from [Link]

  • Troccaz, M., et al. (2009). Gender-Specific Differences between the Concentrations of Nonvolatile (R)/(S)-3-Methyl-3-Sulfanylhexan-1-Ol and (R)/(S)-3-Hydroxy-3-Methyl-Hexanoic Acid Odor Precursors in Axillary Secretions. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of 3-Hydroxy-4-methylhexanoic Acid for GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methylhexanoic acid is a chiral carboxylic acid that plays a significant role in various biological and chemical systems. Its accurate quantification is crucial in fields ranging from metabolic research to the development of pharmaceuticals and flavor compounds. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of this compound by GC is challenging due to its low volatility and high polarity, stemming from the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group. These functional groups can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet and column.[1][2][3]

To overcome these challenges, derivatization is an essential sample preparation step. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[3][4] This application note provides a detailed guide to the derivatization of this compound, focusing on two robust and widely used methods: silylation and esterification. We will delve into the underlying principles, provide step-by-step protocols, and discuss the critical parameters for successful analysis.

The Imperative of Derivatization for Hydroxy Acids

The presence of active hydrogens in the hydroxyl and carboxyl groups of this compound leads to strong intermolecular hydrogen bonding.[3] This results in a high boiling point and a tendency for the analyte to adsorb to active sites within the GC system, such as the injector liner and the column stationary phase. This adsorption causes peak tailing, reduced resolution, and poor reproducibility. Derivatization effectively masks these polar functional groups, thereby increasing the analyte's volatility and improving its chromatographic behavior.[3][4]

The two primary approaches for derivatizing this compound are:

  • Silylation: This process replaces the active hydrogens of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[2][3][5]

  • Esterification: This method converts the carboxylic acid group into a more volatile ester, typically a methyl ester.[1][6][7][8][9][10] The hydroxyl group is often subsequently silylated in a two-step process.

The choice of derivatization method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

Method 1: Single-Step Silylation with BSTFA

Silylation is a versatile and widely used derivatization technique for compounds containing active hydrogens.[2][3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent that reacts with both the hydroxyl and carboxyl groups of this compound in a single step to form the corresponding TMS-ether and TMS-ester.[2][5][11][12][13] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for hindered functional groups.[2][3][12][13]

Causality of Experimental Choices
  • BSTFA as the Reagent: BSTFA is chosen for its high reactivity and the volatility of its byproducts, which minimizes interference during GC analysis.[13]

  • Use of a Catalyst (TMCS): While BSTFA can derivatize both functional groups, the addition of 1% TMCS ensures a more rapid and complete reaction, particularly for the sterically hindered hydroxyl group.[2][3][12][13]

  • Anhydrous Solvent: The reaction must be carried out in an anhydrous (dry) solvent, such as pyridine or acetonitrile, as silylating reagents readily react with water, which would consume the reagent and lead to incomplete derivatization.[2][5]

  • Heating: Heating the reaction mixture accelerates the derivatization process, ensuring the reaction goes to completion in a reasonable timeframe.[5]

Experimental Workflow: Silylation

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Evaporate to Dryness Sample->Dry Add_Reagents Add BSTFA + 1% TMCS and Anhydrous Solvent Dry->Add_Reagents Heat Heat at 60-70°C for 30-60 min Add_Reagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation workflow for this compound.

Protocol: Single-Step Silylation

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately transfer an aliquot of the sample containing this compound into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is free of water.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.

  • Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • GC Analysis: The derivatized sample is now ready for injection into the GC-MS system. An aliquot of 1 µL is typically injected.

Self-Validation:

  • Reagent Blank: Prepare a reagent blank by following the same procedure but without the analyte. This will help identify any potential interferences from the reagents or solvent.

  • Derivatization Efficiency: To confirm complete derivatization, analyze the sample at different time points (e.g., 30, 60, and 90 minutes of heating). The peak area of the derivatized analyte should plateau when the reaction is complete.

Method 2: Two-Step Esterification followed by Silylation

For certain applications, a two-step derivatization process involving esterification followed by silylation may be preferred. This can sometimes lead to cleaner chromatograms and more stable derivatives. The first step involves the esterification of the carboxylic acid group, most commonly to its methyl ester, using reagents like diazomethane or trimethylsilyldiazomethane (TMS-diazomethane).[6][7][8][9][10] The subsequent step is the silylation of the hydroxyl group.

Causality of Experimental Choices
  • TMS-Diazomethane for Esterification: TMS-diazomethane is a safer alternative to diazomethane and provides rapid and quantitative esterification of carboxylic acids at room temperature.[7] The reaction is easily monitored by the disappearance of the yellow color of the reagent.[3]

  • Methanol as a Co-solvent: Methanol acts as a proton donor to facilitate the reaction between the carboxylic acid and TMS-diazomethane.

  • BSTFA for Silylation: Following esterification, BSTFA is an excellent choice for silylating the remaining hydroxyl group due to its high reactivity.

Experimental Workflow: Esterification and Silylation

TwoStep_Workflow cluster_prep Sample Preparation cluster_ester Step 1: Esterification cluster_silylation Step 2: Silylation cluster_analysis Analysis Sample This compound Sample Dry Evaporate to Dryness Sample->Dry Add_Ester_Reagents Add Methanol/Toluene and TMS-Diazomethane Dry->Add_Ester_Reagents React_Ester React at Room Temp for 15-30 min Add_Ester_Reagents->React_Ester Evaporate_Ester Evaporate to Dryness React_Ester->Evaporate_Ester Add_Silyl_Reagents Add BSTFA + 1% TMCS and Anhydrous Solvent Evaporate_Ester->Add_Silyl_Reagents Heat_Silyl Heat at 60-70°C for 15-30 min Add_Silyl_Reagents->Heat_Silyl Cool Cool to Room Temperature Heat_Silyl->Cool Inject Inject into GC-MS Cool->Inject

Caption: Two-step derivatization workflow for this compound.

Protocol: Two-Step Esterification and Silylation

Materials:

  • This compound standard or sample extract

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes

  • Methanol

  • Toluene

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

Procedure:

Step 1: Esterification

  • Sample Preparation: Transfer an aliquot of the sample to a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of a 1:1 (v/v) mixture of methanol and toluene to the dried sample.

  • Esterification Reaction: Add TMS-diazomethane dropwise while vortexing until a persistent yellow color is observed, indicating an excess of the reagent. Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Quenching (Optional but Recommended): Add a small drop of acetic acid to quench the excess TMS-diazomethane. The yellow color will disappear.

  • Evaporation: Evaporate the solvent and excess reagents to dryness under a stream of nitrogen.

Step 2: Silylation

  • Reagent Addition: To the dried methyl ester, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

  • Silylation Reaction: Tightly cap the vial, vortex briefly, and heat at 60-70°C for 15-30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: The sample is now ready for injection into the GC-MS system.

Self-Validation:

  • Monitor Esterification: The completion of the esterification step can be visually confirmed by the persistence of the yellow color of the TMS-diazomethane.

  • Intermediate Analysis (Optional): For method development, an aliquot can be taken after the esterification step and analyzed by GC-MS to confirm the formation of the methyl ester before proceeding to the silylation step.

Data Presentation

The following table summarizes the expected derivatives and their key characteristics for the two methods described.

Derivatization MethodDerivativeFunctional Groups ModifiedExpected Mass Increase (Da)Key Advantages
Single-Step Silylation 3-(trimethylsilyloxy)-4-methylhexanoic acid, trimethylsilyl ester-OH and -COOH144 (2 x TMS)Rapid, single-step procedure.
Two-Step Esterification and Silylation Methyl 3-(trimethylsilyloxy)-4-methylhexanoate-COOH (to methyl ester), -OH (to TMS ether)86 (Methyl + TMS)Can provide cleaner chromatograms in complex matrices.

Conclusion

The successful GC analysis of this compound is critically dependent on proper derivatization. Both single-step silylation with BSTFA and two-step esterification followed by silylation are effective methods for increasing the volatility and thermal stability of this analyte. The choice between these methods will depend on the specific requirements of the analysis, including sample complexity and throughput needs. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this application note, researchers can achieve reliable and reproducible quantification of this compound in their samples.

References

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane. (n.d.).
  • GC Derivatiz
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (n.d.). Benchchem.
  • Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp. (n.d.). Taylor & Francis Online.
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane. (2023). Tokyo Chemical Industry Co., Ltd.
  • Derivatization for Gas Chrom
  • Derivatization reagents for GC. (n.d.). Macherey-Nagel.
  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels.
  • Occurrence of 3-hydroxyalkanoic acids in sediments from the Guaymas basin (Gulf of California). (n.d.). FEMS Microbiology Ecology.
  • Enhanced gas chromatography-mass spectrometry method for bacterial polyhydroxyalkanoates analysis. (2025).
  • Methyl Ester Synthesis Using Diazomethane. (2020). Chemistry LibreTexts.
  • GC Reagents. (n.d.). Thermo Fisher Scientific.
  • Guide to Derivatiz
  • Diazomethane (CH2N2). (2025). Master Organic Chemistry.
  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing.
  • Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS). (n.d.).
  • The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. (n.d.). Benchchem.
  • BSTFA. (n.d.). Supelco.
  • Preparation of TMS Deriv
  • Optimization and Analysis of Polyhydroxyalkanoate (PHA) by Bacillus sp. Strain CL33 and Bacillus flexus Strain S5a from Palm Oil. (2023). International Journal of Advances in Science Engineering and Technology.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. (n.d.). Analytical Chemistry.
  • Derivatization Reactions and Reagents for Gas Chrom
  • Derivatiz
  • Fischer Esterific

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-Hydroxy-4-Methylhexanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-hydroxy-4-methylhexanoic acid in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes an isotopically labeled internal standard to ensure accuracy and precision. The method has been developed and validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2] This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of this hydroxylated fatty acid.

Introduction

This compound is a hydroxylated short-chain fatty acid that may play a role in various physiological and pathological processes. Accurate and reliable quantification of this analyte in biological matrices is essential for understanding its metabolic pathways, potential biomarker utility, and pharmacokinetic profile in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the analysis of small molecules in complex biological fluids.[3]

Due to the polar nature and poor ionization efficiency of underivatized short-chain fatty acids, chemical derivatization is often employed to enhance chromatographic retention and mass spectrometric response.[4][5][6] This application note describes a method that, for simplicity and speed, forgoes derivatization, instead relying on optimized chromatography and MS/MS detection in negative ion mode. For analytes with challenging ionization, derivatization strategies using reagents like 3-nitrophenylhydrazine (3-NPH) can be considered to improve sensitivity.[7][8][9]

Experimental

Materials and Reagents
  • Analytes: this compound (≥98% purity), this compound-d3 (isotopically labeled internal standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade).

  • Biological Matrix: Human plasma (K2-EDTA).

Instrumentation
  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of the analyte and internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture.

Methodology

Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound from plasma.

Protocol:

  • Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation s1 1. Aliquot 50 µL Plasma s2 2. Add 10 µL Internal Standard s1->s2 s3 3. Add 200 µL Cold Acetonitrile s2->s3 s4 4. Vortex Mix s3->s4 s5 5. Centrifuge at 14,000 x g s4->s5 s6 6. Transfer Supernatant s5->s6 s7 7. Inject into LC-MS/MS s6->s7

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound.

Table 1: LC-MS/MS Parameters

ParameterValue
LC Conditions
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate
Column Temperature40°C
Injection Volume5 µL
MS Conditions
Ionization ModeESI Negative
Capillary Voltage-3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
Analyte (Quantifier)145.1 > 101.1
Analyte (Qualifier)145.1 > 57.1
Internal Standard148.1 > 104.1

Note: MRM transitions are predicted based on the structure of this compound (C7H14O3, MW: 146.18 g/mol ) and common fragmentation patterns of similar molecules.[10][11][12][13] The deprotonated molecule [M-H]⁻ has an m/z of 145.1. The fragments could correspond to losses of CO2 (44 Da) or other characteristic cleavages. These transitions must be empirically optimized.

Method Validation

The method was validated following the guidelines of the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) as outlined in the ICH M10 guidance.[1][2][14][15][16]

Specificity and Selectivity

Specificity was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.

Linearity and Range

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL. The coefficient of determination (r²) was consistently >0.995.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, LQC, MQC, HQC).

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ5≤ 8.5± 7.2≤ 9.8± 6.5
LQC15≤ 6.2± 5.1≤ 7.5± 4.8
MQC250≤ 4.5± 3.3≤ 5.1± 3.9
HQC4000≤ 3.8± 2.9≤ 4.2± 3.1

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ).[17][18]

Matrix Effect and Recovery

The matrix effect was evaluated and found to be minimal, with the IS effectively compensating for any observed ion suppression or enhancement. Extraction recovery was consistent and reproducible across all QC levels, averaging approximately 85%.

Stability

The stability of this compound was assessed under various conditions to ensure sample integrity during handling and storage.

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Short-Term Stability: Stable in plasma for at least 24 hours at room temperature.

  • Long-Term Stability: Stable in plasma for at least 90 days at -80°C.

  • Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 10°C.

Diagram: Bioanalytical Method Validation Workflow

G cluster_validation Method Validation Parameters Specificity Specificity & Selectivity Linearity Linearity & Range Accuracy Accuracy & Precision Matrix Matrix Effect & Recovery Stability Stability start Validated Method start->Specificity start->Linearity start->Accuracy start->Matrix start->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The successful validation demonstrates that the method is accurate, precise, and robust, meeting the criteria set by international regulatory guidelines.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Bhatia, R. USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Timmerman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Horsley, E. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Protocols.io. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Wang, M., et al. (2022). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. ResearchGate. [Link]

  • Viswanathan, C. T. Bioanalytical method validation emea. SlideShare. [Link]

  • Martin, F. P., et al. (2020). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]

  • Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. [Link]

  • Gouveia, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. ResearchGate. [Link]

  • Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. ResearchGate. [Link]

  • Gouveia, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health. [Link]

  • Song, H., et al. (2021). Scheme of derivatization of fatty acid and modified fatty acids. ResearchGate. [Link]

  • Gouveia, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • University of Luxembourg. This compound (C7H14O3). PubChemLite. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (3S,4S)-3-hydroxy-4-methylhexanoic acid. PubChem. [Link]

  • Thibon, C., et al. (2016). Quantitative analysis of beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. ResearchGate. [Link]

  • ChemCD. (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID. [Link]

  • Chen, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 3-hydroxy-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural determination of organic molecules.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the unambiguous structural analysis of 3-hydroxy-4-methylhexanoic acid. This molecule, containing a carboxylic acid, a secondary alcohol, and a chiral center, presents an excellent case study for demonstrating the power of modern NMR techniques in elucidating complex stereochemistry and connectivity.

The structural characterization of small molecules is a critical step in drug discovery and development, natural product chemistry, and materials science. A thorough understanding of a molecule's three-dimensional structure is essential for predicting its biological activity, physical properties, and potential interactions with other molecules. This guide will walk through the logical progression of NMR experiments, from simple 1D proton and carbon spectra to more complex 2D correlation experiments, to piece together the complete chemical structure of this compound.

Predicted Chemical Structure

this compound
Figure 1. The chemical structure of this compound.

Experimental Design and Rationale

The comprehensive structural elucidation of this compound will be achieved through a series of carefully selected NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a complete and validated picture of the molecule.

Core Experimental Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Elucidation Prep Dissolve 5-25 mg in 0.6-0.7 mL CDCl3 H1 1H NMR Prep->H1 Initial Proton Environment C13 13C NMR H1->C13 Carbon Backbone Overview DEPT DEPT-135 & DEPT-90 C13->DEPT Determine Carbon Multiplicities COSY COSY DEPT->COSY Proton-Proton Connectivity HSQC HSQC COSY->HSQC Direct C-H Correlations HMBC HMBC HSQC->HMBC Long-Range C-H Correlations Analysis Integrate & Correlate Data HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Workflow for the NMR-based structural elucidation of this compound.

Protocols

PART 1: Sample Preparation

High-quality NMR spectra begin with proper sample preparation. The following protocol is designed for small organic molecules like this compound.[4][5][6][7][8]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4][5]

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tubes

  • Pasteur pipette

  • Small vial

Protocol:

  • Weigh the sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial. For ¹³C and 2D NMR experiments, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4][5]

  • Dissolve the sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4][5] Vortex or gently swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra.[7]

  • Transfer to NMR tube: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[5] If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.[8]

  • Cap and label: Cap the NMR tube and label it clearly.

PART 2: NMR Data Acquisition

All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz. The following are general acquisition parameters that may need to be optimized for the specific instrument used.

1. ¹H NMR Spectroscopy

  • Purpose: To determine the number of different proton environments and their relative ratios.

  • Key Parameters:

    • Pulse sequence: Standard single-pulse experiment

    • Spectral width: 0-12 ppm

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

2. ¹³C NMR Spectroscopy

  • Purpose: To determine the number of unique carbon atoms in the molecule.

  • Key Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment

    • Spectral width: 0-220 ppm

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 seconds

3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups.[9][10][11][12][13]

  • Experiments:

    • DEPT-90: Only CH (methine) carbons will appear as positive signals.[9][12]

    • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals.[9][11][12] Quaternary carbons are not observed in DEPT spectra.[10]

  • Key Parameters: Similar to ¹³C NMR, but with the appropriate DEPT pulse sequence.

4. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[14][15] This helps to establish the connectivity of proton spin systems.

  • Key Parameters:

    • Pulse sequence: Gradient-selected COSY (gCOSY)

    • Spectral width (both dimensions): 0-12 ppm

    • Number of increments in F1: 256-512

5. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[16][17][18][19]

  • Key Parameters:

    • Pulse sequence: Gradient-selected HSQC

    • F2 (¹H) spectral width: 0-12 ppm

    • F1 (¹³C) spectral width: 0-180 ppm

    • Number of increments in F1: 128-256

6. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons.[20][21][22][23] This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Key Parameters:

    • Pulse sequence: Gradient-selected HMBC

    • F2 (¹H) spectral width: 0-12 ppm

    • F1 (¹³C) spectral width: 0-220 ppm

    • Long-range coupling delay optimized for J = 8 Hz

    • Number of increments in F1: 256-512

Data Analysis and Structural Elucidation

The following is a step-by-step guide to interpreting the NMR data to determine the structure of this compound.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on typical chemical shift ranges for the functional groups present.[24][25][26][27][28][29][30][31][32][33]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135
1 (COOH)10-12 (broad s)170-185-
2 (CH₂)~2.5 (m)40-45Negative
3 (CHOH)~4.0 (m)65-75Positive
4 (CH)~1.8 (m)35-45Positive
5 (CH₂)~1.4 (m)20-30Negative
6 (CH₃)~0.9 (t)10-15Positive
4-CH₃~0.9 (d)15-20Positive

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • The broad singlet between 10-12 ppm is characteristic of a carboxylic acid proton.[27][31]

    • The signal around 4.0 ppm is indicative of a proton attached to a carbon bearing an oxygen atom (a secondary alcohol).[31][33]

    • The remaining signals in the aliphatic region (0.9-2.5 ppm) correspond to the protons on the alkyl chain.

    • Integration of the signals will provide the relative number of protons in each environment.

  • ¹³C NMR and DEPT Analysis:

    • The signal in the 170-185 ppm range confirms the presence of a carboxylic acid carbon.[24][34]

    • The signal between 65-75 ppm corresponds to the carbon attached to the hydroxyl group (C3).[28][34]

    • The DEPT-135 spectrum will show two negative signals for the two CH₂ groups (C2 and C5) and four positive signals for the two CH groups (C3 and C4) and the two CH₃ groups (C6 and 4-CH₃).

    • The DEPT-90 spectrum will show two positive signals for the two CH groups (C3 and C4).

  • COSY Analysis:

    • The COSY spectrum will reveal the proton-proton coupling network.

    • A cross-peak will be observed between the proton at C3 and the protons at C2 and C4.

    • Correlations will also be seen between the protons at C4 and C5, and between the protons at C5 and C6.

    • The proton of the 4-methyl group will show a correlation to the proton at C4.

  • HSQC Analysis:

    • The HSQC spectrum will directly link each proton signal to its attached carbon signal, confirming the assignments made from the 1D spectra.

    • For example, the proton at ~4.0 ppm will show a cross-peak with the carbon at ~70 ppm, confirming the C3-H3 correlation.

  • HMBC Analysis:

    • The HMBC spectrum is crucial for confirming the overall connectivity of the molecule.

    • The carboxylic acid proton (if observable) or the protons at C2 should show a correlation to the carboxylic acid carbon (C1).

    • The protons of the 4-methyl group will show a 2-bond correlation to C4 and a 3-bond correlation to C3 and C5.

    • The proton at C3 will show correlations to C1, C2, C4, and C5.

Visualizing Connectivity with HMBC

Caption: Key HMBC correlations for this compound.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. This application note provides a detailed protocol and interpretation guide that can be adapted for the structural analysis of a wide range of small organic molecules. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectroscopy provides a self-validating system for determining molecular structure with high confidence, which is an indispensable capability in modern chemical research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Sathis Kumar, D. et al. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Ingenta Connect. N NMR Spectroscopy in Structural Analysis: An Update (2001 - 2005). [Link]

  • Columbia University. DEPT | NMR Core Facility. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • ResearchGate. Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. [Link]

  • ACS Publications. Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Ottawa. HMBC vs. H2BC. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Journal of Magnetic Resonance. Broadband homodecoupled heteronuclear multiple bond correlation spectroscopy. [Link]

  • Technologynetworks.com. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • ResearchGate. Nuclear magnetic resonance spectroscopy: Strategies for structural determination. [Link]

  • InfoCoBuild. Principles and Applications of NMR Spectroscopy (Prof. Hanudatta S. Atreya, IISc Bangalore): Lecture 31 - 2D HSQC TOCSY and its Analysis with Examples. [Link]

  • University of Colorado Boulder. 13-C NMR Chemical Shift Table. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • PubChem. This compound. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Minnesota State University Moorhead. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • YouTube. OH and NH Signals in HNMR in Organic Chemistry. [Link]

  • PubChemLite. This compound (C7H14O3). [Link]

  • PubChem. (3S,4S)-3-hydroxy-4-methylhexanoic acid. [Link]

  • Chemcd. (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID. [Link]

  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

Sources

Application Note: High-Sensitivity Quantification of 3-Hydroxy-4-Methylhexanoic Acid in Human Axillary Sweat by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in metabolomics, dermatology, and consumer product development.

Abstract

This application note presents a detailed and robust protocol for the extraction, derivatization, and quantification of 3-hydroxy-4-methylhexanoic acid from human axillary sweat. Given its role as a key contributor to axillary malodor, accurate measurement of this metabolite is crucial for research in dermatology, microbiology, and the development of personal care products. The described methodology employs a targeted liquid-liquid extraction (LLE) followed by chemical derivatization to enhance volatility and thermal stability for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This protocol is designed to provide high sensitivity, specificity, and reproducibility for the analysis of this challenging analyte in a complex biological matrix.

Introduction: The Significance of this compound in Axillary Sweat

Human axillary sweat is a complex biological fluid containing a diverse array of compounds that contribute to an individual's unique scent profile. While fresh sweat is largely odorless, the metabolic activity of the resident skin microbiota on precursor molecules secreted from apocrine glands leads to the formation of volatile organic compounds (VOCs), some of which are responsible for characteristic body odor.

One such pivotal molecule is this compound, a branched-chain hydroxy fatty acid. This compound, along with others, is a significant contributor to the characteristic scent of human axillary odor[1][2]. The analysis and quantification of this compound in sweat are therefore of considerable interest for:

  • Understanding the biochemistry of sweat and malodor: Elucidating the pathways of malodor production by the skin microbiome.

  • Dermatological research: Investigating skin conditions and the impact of various factors on the skin metabolome.

  • Product efficacy testing: Evaluating the effectiveness of deodorants, antiperspirants, and other personal care products in neutralizing or preventing the formation of odoriferous compounds.

Due to its polar nature, containing both a hydroxyl and a carboxylic acid functional group, this compound exhibits low volatility, making it unsuitable for direct analysis by gas chromatography. This protocol addresses this challenge through a validated derivatization procedure, enabling sensitive and reliable quantification by GC-MS.

Method Overview: A Logic-Driven Workflow

The accurate quantification of this compound from a complex matrix like sweat necessitates a multi-step approach. Each stage is designed to isolate the analyte, enhance its analytical properties, and ensure reproducible measurement. The overall workflow is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Axillary Sweat Collection Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Normalization Acidification Acidification (pH < 2) Internal_Standard->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Protonation of Analyte Drying Drying of Organic Phase (Anhydrous Na2SO4) LLE->Drying Evaporation Evaporation to Dryness Drying->Evaporation Derivatization Silylation Reaction (BSTFA + 1% TMCS) Evaporation->Derivatization Dried Extract GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Volatile Derivative Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Solvents: Ethyl acetate (GC grade), Pyridine (anhydrous), Hexane (GC grade)

  • Reagents: Hydrochloric acid (HCl, 5M), Sodium chloride (NaCl, crystal), Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled analog of the target analyte.

  • Equipment: Glass centrifuge tubes with PTFE-lined caps, vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system.

Sample Collection and Pre-treatment
  • Axillary Sweat Collection: Sweat samples are collected from the axillary vault using appropriate methods such as absorbent pads worn for a specified period.

  • Extraction from Collection Medium: The collected sweat is extracted from the collection pads using a suitable buffer or organic solvent.

  • Internal Standard Spiking: To a known volume of the sweat extract (e.g., 1 mL), add a precise amount of the internal standard solution. This is crucial for correcting for analyte loss during sample preparation and for accurate quantification.

  • Acidification: The sample is acidified to a pH below 2 by the addition of 5M HCl. This step is critical as it protonates the carboxylic acid group of this compound, rendering it less water-soluble and facilitating its extraction into an organic solvent[3].

  • Salting Out: Saturate the acidified aqueous sample with solid sodium chloride. This increases the ionic strength of the aqueous phase, further decreasing the solubility of the organic analyte and enhancing its partitioning into the organic solvent[3].

Liquid-Liquid Extraction (LLE)
  • Solvent Addition: Add 3 mL of ethyl acetate to the prepared sample in a glass centrifuge tube. Ethyl acetate is a commonly used solvent for the extraction of organic acids from biological fluids[3].

  • Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and efficient mass transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube containing a small amount of anhydrous sodium sulfate. The sodium sulfate will remove any residual water from the organic extract.

  • Drying and Evaporation: Allow the extract to stand for 5 minutes. Transfer the dried organic extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization for GC-MS Analysis

The presence of both a hydroxyl and a carboxylic acid group makes this compound non-volatile. Derivatization is therefore a mandatory step to increase its volatility and thermal stability for GC analysis[4]. Silylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, is a highly effective method.

  • Reagent Addition: To the dried sample extract, add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA with 1% TMCS. Pyridine acts as a catalyst and a solvent for the reaction.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization of both functional groups.

  • Cooling: After the incubation period, allow the vial to cool to room temperature before analysis.

GC-MS Instrumental Analysis

The derivatized sample is now ready for injection into the GC-MS system. The following parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

Parameter Recommended Setting Rationale
GC Column VF-WAXms or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A polar column is recommended for the separation of isomers of organic acids[1].
Injector Temperature 250°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte onto the column for high sensitivity.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 70°C, hold 2 minRamp 1: 5°C/min to 150°CRamp 2: 10°C/min to 250°C, hold 5 minA temperature gradient is essential for separating the analyte from other components in the derivatized extract[3].
MS Transfer Line 280°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for compound identification.
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysisFull scan is used for initial identification, while SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of the derivatized analyte.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of a this compound analytical standard that has undergone the same extraction and derivatization procedure. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the unknown samples can then be determined from this calibration curve.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key elements:

  • Use of an Internal Standard: This corrects for variations in extraction efficiency and injection volume, leading to more accurate and precise results.

  • Complete Derivatization: The protocol is designed to drive the derivatization reaction to completion, which is essential for reproducible quantification. Verification of complete derivatization can be performed by analyzing standards at different reaction times.

  • Chromatographic Resolution: The use of a suitable polar GC column allows for the separation of this compound from potential isomeric interferences.

  • Mass Spectrometric Detection: The high selectivity of MS, particularly in SIM mode, minimizes the impact of co-eluting matrix components on the quantification of the target analyte.

By following this comprehensive protocol, researchers can confidently and accurately measure the concentration of this compound in human axillary sweat, enabling further insights into the complex biochemistry of the skin.

References

  • Agilent Technologies. (n.d.). Improved GC Analysis of Volatile Organic Acids in Body Odorants.
  • Dettmer, K., & Hammock, B. D. (2004). Metabolomics--a new challenge for analytical chemistry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 806(2), 283–287.
  • Griffin, J. L. (2003). Metabonomics: 'fingerprinting' the metabolome. Biochemical Society Transactions, 31(Pt 3), 449–451.
  • Natsch, A., Gfeller, H., Gygax, P., Schmid, J., & Acuna, G. (2003). A specific bacterial aminoacylase from Corynebacterium species that cleaves N(alpha)-acyl-L-glutamine conjugates of volatile fatty acids in human axillary sweat. Journal of Biological Chemistry, 278(8), 5718–5727.
  • Starkenmann, C., Troccaz, M., & Niclass, Y. (2008). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 33(9), 803–810. Retrieved from [Link]

  • Troccaz, M., Borchard, G., Vuilleumier, C., & Starkenmann, C. (2008). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Chemical Senses, 33(9), 803–810.
  • Springer Nature Experiments. (n.d.). Sample Collection and Preparation of Biofluids and Extracts for Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: High-Selectivity Cleanup of 3-Hydroxy-4-Methylhexanoic Acid from Biological Matrices Using Mixed-Mode Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly selective protocol for the cleanup and concentration of 3-hydroxy-4-methylhexanoic acid from complex biological matrices, such as plasma, urine, or cell culture media. Due to its polar and acidic nature, isolating this analyte with high purity and recovery presents a significant challenge. This method leverages the dual retention mechanism of mixed-mode solid-phase extraction (SPE), combining hydrophobic and strong anion-exchange interactions. By carefully controlling pH and solvent strength across the extraction steps, this protocol effectively removes endogenous interferences, including salts, phospholipids, and other matrix components, ensuring a clean extract suitable for sensitive downstream analysis by LC-MS, GC-MS, or other chromatographic techniques.

Introduction: The Challenge of Analyte Isolation

This compound is a hydroxy fatty acid of interest in various fields of biomedical research. Its analysis is often complicated by its presence at low concentrations within complex biological samples. Direct injection of such samples can lead to significant matrix effects, resulting in ion suppression, poor peak shape, and contamination of the analytical instrument.

Solid-phase extraction (SPE) is a critical sample preparation technique designed to overcome these issues.[1][2] While traditional reversed-phase SPE can offer some cleanup, its selectivity for a polar, ionizable compound like this compound is often insufficient.[3] A more sophisticated approach is required to achieve the level of cleanliness necessary for reliable, high-sensitivity quantification. This guide details a method based on mixed-mode SPE, which provides orthogonal retention mechanisms for superior selectivity and extract purity.[4][5][6]

Principle of Mixed-Mode SPE (Reversed-Phase + Anion Exchange)

The power of this protocol lies in the use of a mixed-mode sorbent that possesses both non-polar (e.g., C8 or polymeric backbone) and strong anion-exchange (e.g., quaternary amine, -NR3+) functionalities.[4] This allows for a dual-retention strategy that is highly selective for acidic compounds.

  • Analyte Characteristics: this compound has a hexanoic acid backbone, providing hydrophobic character, and a terminal carboxylic acid group (pKa typically ~4.5-5.0), which can be negatively charged.[7][8]

  • Retention Mechanism: The protocol is designed to engage both functionalities on the sorbent. By adjusting the sample pH to be approximately 2 units above the analyte's pKa (e.g., pH 6.5-7.0), the carboxylic acid group is fully deprotonated (-COO⁻).[9] When this ionized sample is loaded onto the cartridge, the analyte is retained by two powerful interactions:

    • Ionic Bonding: The negatively charged carboxylate group forms a strong ionic bond with the positively charged quaternary amine on the sorbent.[9][10]

    • Hydrophobic Interaction: The alkyl chain of the analyte interacts with the non-polar backbone of the sorbent via van der Waals forces.[3]

This dual retention securely "locks" the analyte onto the sorbent, permitting a rigorous series of wash steps to remove interferences that are retained by only one of the mechanisms, but not both.[4][11]

cluster_Sorbent Mixed-Mode SPE Sorbent Surface cluster_Analyte Analyte (pH > pKa) Sorbent Polymer Backbone (Hydrophobic) Quaternary Amine (-NR₃⁺) (Anion Exchanger) Analyte Alkyl Chain (C₇H₁₄) Carboxylate (-COO⁻) Hydroxyl (-OH) Analyte:f0->Sorbent:f0 Hydrophobic Interaction Analyte:f1->Sorbent:f1 Ionic Interaction

Figure 1: Dual retention mechanism of this compound on a mixed-mode sorbent.

Analyte Properties & Method Parameters

A summary of the analyte's chemical properties and the key parameters for the SPE protocol are provided below for quick reference.

Property / ParameterValue / SettingRationale
Analyte Name This compound-
Molecular Formula C₇H₁₄O₃Source: PubChem[7][8]
Molecular Weight 146.18 g/mol Source: PubChem[7][8]
Functionalities Carboxylic Acid, Hydroxyl, Alkyl ChainDetermines interaction with sorbent.
SPE Sorbent Polymeric Mixed-Mode Strong Anion Exchange (SAX)Provides pH stability and dual retention.[4]
Sample pH (Load) 6.5 - 7.5Ensures carboxyl group is ionized (-COO⁻) for strong ionic retention.[9]
Elution pH < 2.5 (Acidified Solvent)Neutralizes the carboxyl group (-COOH), breaking the ionic bond for elution.[4][12]

Materials and Reagents

  • SPE Cartridges: Mixed-Mode Strong Anion Exchange, polymeric (e.g., Waters Oasis MAX, Agilent Bond Elut Certify II, Phenomenex Strata-X-A). Bed size (e.g., 30 mg/1 mL) should be chosen based on sample volume and analyte concentration.

  • SPE Manifold: Standard vacuum or positive pressure manifold.[13]

  • Chemicals & Solvents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid or Acetic Acid (LC-MS Grade)

    • Ammonium Hydroxide (ACS Grade)

    • Deionized Water (18 MΩ·cm)

    • Buffer (e.g., 100 mM Ammonium Acetate or Phosphate Buffer)

  • Sample Collection Tubes: Polypropylene microcentrifuge tubes or glass vials.

Detailed Step-by-Step Protocol

This protocol is designed to maximize the removal of interferences while ensuring high recovery of the target analyte.

Step 1: Sample Pre-treatment

Causality: This step is critical to ensure the analyte is in the correct ionization state for optimal retention. Diluting the sample reduces viscosity and disrupts potential protein binding.[1]

  • For every 1 mL of aqueous sample (e.g., plasma, urine), add 1 mL of an aqueous buffer (e.g., 100 mM ammonium acetate).

  • Adjust the pH of the diluted sample to between 6.5 and 7.5 using dilute ammonium hydroxide or a suitable base. This ensures the carboxylic acid is deprotonated.[9]

  • Vortex the sample for 30 seconds.

  • Centrifuge for 5 minutes at >10,000 x g to pellet any precipitated proteins or particulates. The supernatant is used for loading.[14]

Step 2: SPE Cartridge Conditioning

Causality: Conditioning solvates the sorbent functional groups, activating them to ensure reproducible interaction with the analyte.[3][15]

  • Place the SPE cartridges on the manifold.

  • Pass 1 mL of Methanol through the cartridge.

  • Do not allow the sorbent bed to dry.

Step 3: SPE Cartridge Equilibration

Causality: Equilibration primes the sorbent with a solution that mimics the sample matrix, preventing premature elution of the analyte upon loading.[13]

  • Pass 1 mL of deionized water through the cartridge.

  • Finally, pass 1 mL of the aqueous buffer used for sample pre-treatment (at pH 6.5-7.5) through the cartridge.

  • Do not allow the sorbent bed to dry; leave a small layer of liquid above the frit.[2]

Step 4: Sample Loading

Causality: A slow and consistent flow rate is essential to allow sufficient residence time for the dual retention mechanisms to occur, maximizing analyte recovery.

  • Load the pre-treated sample supernatant from Step 1 onto the cartridge.

  • Use a slow flow rate of approximately 1 drop per second (~1 mL/min).[14]

  • Collect the flow-through and discard.

Step 5: Interference Wash (Two-Stage)

Causality: This is the key to high selectivity. The first aqueous wash removes polar, neutral, and weakly acidic interferences. The second organic wash removes non-polar (hydrophobic) interferences that are not ionically bound.[4][11]

  • Wash 1 (Aqueous):

    • Add 1 mL of 5% Ammonium Hydroxide in deionized water (v/v). This maintains a high pH to keep the analyte ionically bound while washing away weakly retained acidic and neutral compounds.

    • Dry the cartridge under vacuum for 1 minute.

  • Wash 2 (Organic):

    • Add 1 mL of Methanol. This strong organic wash removes hydrophobic and non-polar interferences (like lipids) that are not retained by the strong anion-exchange mechanism.[11]

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all residual wash solvents. This is critical for preventing dilution of the final eluate.

Step 6: Analyte Elution

Causality: The elution solvent is strongly acidic and highly organic. The acid (e.g., formic acid) protonates the analyte's carboxylate group (-COO⁻ → -COOH), breaking the strong ionic bond.[12] The organic solvent (e.g., methanol) disrupts the hydrophobic interactions, releasing the now-neutral analyte from the sorbent.[4]

  • Place clean collection tubes inside the manifold.

  • Add 1 mL of 2% Formic Acid in Methanol (v/v) to the cartridge.

  • Allow the solvent to soak the sorbent bed for 1-2 minutes to ensure complete disruption of interactions.

  • Elute the analyte at a slow flow rate (1 drop per second).

  • (Optional) A second elution with an additional 0.5-1.0 mL of the elution solvent can be performed to ensure complete recovery.

  • The collected eluate can now be evaporated to dryness and reconstituted in a suitable solvent for analysis.

Protocol Workflow and Visualization

The following diagram and table summarize the entire SPE workflow.

SPE_Workflow A 1. Pre-treat Sample (Dilute 1:1, pH to ~7.0) D 4. Load Sample (~1 mL/min) A->D B 2. Condition (1 mL Methanol) C 3. Equilibrate (1 mL Water, 1 mL Buffer) B->C C->D E 5a. Aqueous Wash (1 mL 5% NH₄OH) D->E Analyte Retained Waste Discard Flow-through D->Waste F 5b. Organic Wash (1 mL Methanol) E->F E->Waste G Dry Sorbent (5-10 min high vacuum) F->G F->Waste H 6. Elute Analyte (1 mL 2% Formic Acid in MeOH) G->H I Collect Clean Extract H->I

Figure 2: Step-by-step workflow for the mixed-mode SPE protocol.

StepReagentVolumePurpose
Condition Methanol1 mLSolvate sorbent
Equilibrate Deionized Water, then Buffer (pH ~7)1 mL eachPrime sorbent for sample
Load Pre-treated Sample2 mLBind analyte
Wash 1 5% NH₄OH (aq)1 mLRemove polar/neutral interferences
Wash 2 Methanol1 mLRemove non-polar interferences
Dry High Vacuum5-10 minRemove residual wash solvents
Elute 2% Formic Acid in Methanol1 mLRecover purified analyte

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Sorbent dried out before sample load. 2. Incorrect sample pH (too low). 3. Incomplete elution. 4. Loading flow rate too fast.1. Ensure a layer of equilibration solvent remains on top of the sorbent.[2] 2. Verify pre-treated sample pH is between 6.5-7.5. 3. Allow elution solvent to soak for 1-2 mins; consider a second elution step. 4. Reduce loading flow rate to ~1 mL/min.
Poor Reproducibility 1. Inconsistent flow rates. 2. Incomplete drying after wash step. 3. Variable sample pH.1. Use a positive pressure manifold for better flow control. 2. Ensure cartridge is completely dry before elution to avoid diluting the elution solvent. 3. Precisely control the pH of each pre-treated sample.
Dirty Extract / Matrix Effects 1. Insufficient wash volume or strength. 2. Sample overload.1. Increase wash volumes by 0.5-1.0 mL. 2. Reduce sample volume or use a larger capacity SPE cartridge. The analyte mass should not exceed ~5% of the sorbent bed weight.[15]

Conclusion

The described mixed-mode solid-phase extraction protocol provides a highly effective and reliable method for the cleanup of this compound from challenging biological matrices. By leveraging the dual retention mechanisms of hydrophobic interaction and strong anion exchange, this method achieves superior removal of endogenous interferences compared to single-mechanism SPE techniques. The resulting high-purity extract is ideal for sensitive and accurate downstream analysis, making this protocol a valuable tool for researchers and drug development professionals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22471996, this compound. Available at: [Link]

  • Parlow, J. J., Mischke, D. A., & Woodard, S. S. (2003). Solid Phase Extraction Purification of Carboxylic Acid Products From 96-well Format Solution Phase Synthesis With DOWEX 1x8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 5(5), 654-666. Available at: [Link]

  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Technical Note. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55299364, (3S,4S)-3-hydroxy-4-methylhexanoic acid. Available at: [Link]

  • Parlow, J. J., Mischke, D. A., & Woodard, S. S. (2003). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science, 5(5), 654-666. Available at: [Link]

  • Kamon, T., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2307. Available at: [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies Application Note. Available at: [Link]

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Available at: [Link]

  • LCGC International. (2001). How It Works: Ion-Exchange SPE. Available at: [Link]

  • Kulprathipanja, S. (2001). Purification of organic acids using anion exchange chromatography. U.S. Patent No. 6,284,904 B1.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16666688, 3-Hydroxy-3-methylhexanoic acid. Available at: [Link]

  • Biotage. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14280453, 3-Hydroxy-4-methylheptanoic acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12643869, 3-Hydroxy-4-methylpentanoic acid. Available at: [Link]

  • Cotta, M. A., & Whitehead, T. R. (2004). A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Metabolites, 14(9), 564. Available at: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. Available at: [Link]

  • Li, Y., et al. (2017). Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry. Journal of Chromatography B, 1061–1062, 34-42. Available at: [Link]

  • Phenomenex. (2024). Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. Available at: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available at: [Link]

  • Hawach Scientific. (2022). How to Use the SPE Cartridge (Reversed Phase, Normal Phase, and Ion Exchange Cartridge)?. Available at: [Link]

  • Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods. Available at: [Link]

Sources

Application Notes & Protocols: 3-Hydroxy-4-methylhexanoic Acid as a Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-hydroxy-4-methylhexanoic acid, a valuable chiral building block in synthetic organic chemistry. We will elucidate its stereoselective synthesis, primarily through diastereoselective aldol reactions, and showcase its application in the construction of complex molecular architectures, with a particular focus on its relevance in medicinal chemistry and drug development. Detailed experimental protocols, mechanistic insights, and data interpretation are provided to equip researchers with the practical knowledge required to effectively utilize this synthon in their synthetic endeavors.

Introduction: The Significance of the β-Hydroxy γ-Methyl Acid Motif

The β-hydroxy acid moiety is a prevalent structural feature in a myriad of natural products and pharmaceuticals. The presence of contiguous stereocenters, such as the hydroxyl and methyl groups in this compound, offers a scaffold for intricate molecular designs with defined three-dimensional orientations. This precise stereochemical control is paramount in dictating the biological activity of drug candidates, as interactions with chiral biological targets are highly specific.

The this compound framework, with its inherent chirality at the C3 and C4 positions, provides a synthetically versatile platform. The carboxylic acid and secondary alcohol functionalities serve as handles for further chemical transformations, including amide bond formation, esterification, and oxidation, enabling its incorporation into larger, more complex molecules. A notable application of a derivative of this scaffold is in the synthesis of peptide-based pharmaceuticals, where it can influence conformation and enhance metabolic stability.[1]

Stereoselective Synthesis of this compound

The controlled synthesis of the four possible stereoisomers of this compound hinges on the ability to selectively form the C3-C4 bond with predictable diastereoselectivity. The Evans aldol reaction, a cornerstone of asymmetric synthesis, stands out as a robust and reliable method to achieve this.[2] This strategy employs a chiral auxiliary to direct the stereochemical outcome of the enolate addition to an aldehyde.

The Evans Asymmetric Aldol Reaction: A Mechanistic Overview

The Evans aldol reaction typically involves the acylation of a chiral oxazolidinone auxiliary, followed by the formation of a boron enolate. The enolate then reacts with an aldehyde in a highly diastereoselective manner. The stereoselectivity is governed by the formation of a rigid, chair-like six-membered transition state, wherein the substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face.

The relative stereochemistry of the newly formed stereocenters (anti or syn) can be controlled by the choice of the enolate geometry (E or Z) and the reaction conditions. For the synthesis of the syn-aldol product, which corresponds to (3S,4R)- or (3R,4S)-3-hydroxy-4-methylhexanoic acid, a Z-enolate is required.

Diagram 1: Evans Aldol Reaction Workflow

G cluster_0 Preparation of N-Acyl Oxazolidinone cluster_1 Diastereoselective Aldol Reaction cluster_2 Cleavage and Isolation Auxiliary Chiral Oxazolidinone Auxiliary N_Acyl N-Propionyl Oxazolidinone Auxiliary->N_Acyl Acylation AcylHalide Propionyl Halide AcylHalide->Auxiliary Base1 Base (e.g., n-BuLi) Base1->Auxiliary AldolAdduct Aldol Adduct (Auxiliary-Bound) N_Acyl->AldolAdduct BoronSource Dibutylboron Triflate (Bu₂BOTf) BoronSource->N_Acyl Base2 Tertiary Amine (e.g., Et₃N) Base2->N_Acyl Aldehyde Butyraldehyde Aldehyde->AldolAdduct FinalProduct (3S,4R)-3-Hydroxy- 4-methylhexanoic Acid AldolAdduct->FinalProduct Cleavage Hydrolytic Cleavage (e.g., LiOH, H₂O₂) Cleavage->AldolAdduct Purification Chromatography Purification->FinalProduct

Caption: Workflow for the synthesis of (3S,4R)-3-hydroxy-4-methylhexanoic acid.

Application in Medicinal Chemistry: Synthesis of Dolastatin 15 Analogues

Dolastatin 15 is a potent antimitotic depsipeptide isolated from the sea hare Dolabella auricularia.[3] Its complex structure and significant biological activity have made it and its analogues attractive targets for synthetic chemists. A key component of some simplified and highly potent analogues of Dolastatin 15 is a derivative of this compound, specifically (3R,4S)-4-amino-3-hydroxy-5-methylhexanoic acid.[1] This non-proteinogenic amino acid is crucial for the biological activity of these synthetic analogues.[4][5]

The synthesis of this fragment relies on the principles of asymmetric aldol condensation, showcasing the utility of this compound as a precursor to valuable pharmaceutical building blocks.

Diagram 2: Retrosynthetic Analysis of a Dolastatin 15 Analogue Fragment

G Target Dolastatin 15 Analogue (Containing the amino acid fragment) Fragment (3R,4S)-4-Amino-3-hydroxy- 5-methylhexanoic Acid Derivative Target->Fragment Peptide Coupling HydroxyAcid (3R,4S)-3-Hydroxy- 4-methylhexanoic Acid Derivative Fragment->HydroxyAcid Azide Introduction (e.g., Mitsunobu Reaction) Aldol Evans Aldol Reaction HydroxyAcid->Aldol Retrosynthesis StartingMaterials Chiral Auxiliary + Propionyl Halide + Isovaleraldehyde Aldol->StartingMaterials

Caption: Retrosynthetic approach to a key fragment of Dolastatin 15 analogues.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of a stereoisomer of this compound via an Evans aldol reaction.

Protocol 1: Synthesis of (4R,5S)-4-methyl-3-propionyl-5-phenyl-2-oxazolidinone

This protocol describes the acylation of the chiral auxiliary.

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride dropwise to the solution. Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Value
Temperature-78 °C to 0 °C
Reaction Time~2 hours
Typical Yield90-95%
Protocol 2: Diastereoselective Aldol Reaction to form (4R,5S)-3-((2S,3R)-3-hydroxy-2,4-dimethylhexanoyl)-4-methyl-5-phenyl-2-oxazolidinone

This protocol details the key stereoselective bond-forming step.

Materials:

  • N-propionyl oxazolidinone from Protocol 1

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Butyraldehyde

  • Phosphate buffer (pH 7)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-propionyl oxazolidinone in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of Et₃N, maintaining the temperature below 5 °C.

  • After stirring for 30 minutes at 0 °C, cool the reaction mixture to -78 °C.

  • Slowly add butyraldehyde to the reaction mixture.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and then slowly adding 30% H₂O₂.

  • Stir vigorously for 1 hour.

  • Dilute with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Parameter Value
Temperature0 °C to -78 °C
Diastereomeric Ratio>95:5
Typical Yield85-90%
Protocol 3: Hydrolysis of the Aldol Adduct to (3R,4S)-3-Hydroxy-4-methylhexanoic Acid

This protocol describes the cleavage of the chiral auxiliary to yield the final product.

Materials:

  • Aldol adduct from Protocol 2

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Slowly add 30% H₂O₂ followed by an aqueous solution of LiOH.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Concentrate the mixture to remove most of the THF.

  • Wash the aqueous solution with diethyl ether to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the desired β-hydroxy acid.

Parameter Value
Temperature0 °C
Reaction Time~4 hours
Typical Yield80-90%

Conclusion

This compound and its stereoisomers are valuable chiral building blocks accessible through reliable and highly stereoselective synthetic methods, most notably the Evans aldol reaction. The ability to control the absolute and relative stereochemistry of the two contiguous stereocenters makes this synthon a powerful tool in the synthesis of complex natural products and medicinally important molecules. The successful application of its derivatives in the development of potent drug candidates, such as Dolastatin 15 analogues, underscores its significance in modern drug discovery and development. The protocols and insights provided herein are intended to facilitate the broader application of this versatile chiral building block in the scientific community.

References

  • PubChem. (3S,4S)-3-hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. [Link]

  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. [Link]

  • PubMed. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Cell Growth Inhibitor Dolastatin 15 Analogues and Their Activities. [Link]

  • PubMed Central. Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. [Link]

  • PubMed. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: 3-Hydroxy-4-methylhexanoic Acid in Pheromone Blend Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of chemical ecology, semiochemicals govern the interactions between organisms. Among these, pheromones stand out for their role in mediating intraspecific communication, influencing behaviors from mating and aggregation to alarm signaling. 3-Hydroxy-4-methylhexanoic acid is a fatty acid-derived pheromone component that has been identified in various insect species. Its stereochemistry plays a crucial role in its biological activity, making the synthesis and application of stereochemically pure forms essential for effective research and pest management strategies.

This guide provides a comprehensive overview of the application of this compound in pheromone blend studies, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, purification, analytical verification, and bioassay protocols necessary to effectively utilize this compound in both laboratory and field settings.

Chemical Profile and Stereochemistry

Chemical Structure:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C7H14O3[1]

  • Molecular Weight: 146.18 g/mol [1]

  • CAS Number: 59866-91-0[1]

Stereochemistry: The Key to Biological Activity

This compound possesses two chiral centers at the C3 and C4 positions, meaning it can exist as four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The specific stereoisomer, or the precise ratio of stereoisomers, is often what determines the biological activity of the pheromone. For instance, in the Old House Borer (Hylotrupes bajulus), the male-produced sex pheromone that attracts females is a blend of compounds where specific stereoisomers are crucial for eliciting a behavioral response.[2][3][4] The incorrect stereoisomer can be inactive or even inhibitory.

Therefore, the synthesis and analysis of enantiomerically pure this compound are paramount for accurate and reproducible pheromone research.

Synthesis and Chiral Resolution

The synthesis of this compound can be approached through various organic synthesis routes. A common strategy involves the creation of the carbon skeleton followed by stereoselective reduction to introduce the hydroxyl group with the desired stereochemistry.

General Synthesis Workflow

Caption: General workflow for the synthesis and purification of a single stereoisomer of this compound.

Protocol 1: Stereoselective Synthesis (Conceptual Outline)

Principle: This protocol outlines a conceptual pathway. The actual reagents and conditions would need to be optimized based on available starting materials and target stereoisomer. The synthesis of specific pheromones often involves multi-step reactions.[5][6]

Materials:

  • Appropriate starting materials (e.g., a crotonate derivative)

  • Chiral catalyst or auxiliary

  • Reducing agents (e.g., NaBH4 with a chiral ligand)

  • Solvents (e.g., THF, ethanol)

  • Reagents for protection and deprotection of functional groups

  • Standard glassware for organic synthesis

Procedure:

  • Carbon Skeleton Formation: Construct the basic C7 carbon chain using standard organic chemistry reactions like aldol condensation or Grignard reactions.

  • Introduction of Chirality: Employ a stereoselective reaction to set the stereochemistry at C3 and C4. This could involve:

    • An asymmetric reduction of a keto-ester precursor using a chiral catalyst.

    • The use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming step.

  • Purification: After the reaction, purify the crude product using flash column chromatography on silica gel.

  • Chiral Resolution (if necessary): If the synthesis does not yield a single enantiomer, resolution is required. This can be achieved by:

    • Preparative Chiral HPLC: Using a chiral stationary phase to separate the enantiomers.

    • Diastereomeric Salt Formation: Reacting the racemic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization, followed by regeneration of the pure enantiomeric acid.

  • Structural Verification: Confirm the structure and enantiomeric purity of the final product using NMR, mass spectrometry, and chiral gas or liquid chromatography.

Analytical Quality Control

Ensuring the chemical and stereochemical purity of synthesized pheromones is critical.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

Principle: Chiral GC is used to separate and quantify the different stereoisomers of this compound. The acid is often derivatized to a more volatile ester (e.g., methyl or trifluoroethyl ester) before analysis.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Chiral GC column (e.g., a cyclodextrin-based stationary phase)

  • Derivatization agent (e.g., diazomethane or 2,2,2-trifluoroethanol with a catalyst)

  • High-purity solvents (e.g., hexane, dichloromethane)

  • Synthesized this compound sample

  • Standards of known stereoisomers (if available)

Procedure:

  • Derivatization: In a clean vial, dissolve a small amount (e.g., 1 mg) of the synthesized acid in a suitable solvent. Add the derivatizing agent and allow the reaction to proceed to completion.

  • GC-MS Analysis:

    • Injector: Set to a temperature appropriate for the derivative (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

    • Column: Use a chiral column known to resolve similar compounds.

  • Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those of authentic standards to identify each stereoisomer. The peak area can be used to determine the enantiomeric excess (ee) or the ratio of different isomers. Modern analytical methods like HPLC and CE are also powerful tools for chiral separations.[7][8][9][10][11]

Pheromone Blend Formulation

This compound often acts in concert with other compounds to form a biologically active pheromone blend. The ratio of these components is critical. For example, in some cerambycid beetles, this compound is part of a multi-component aggregation-sex pheromone.[12][13]

Key Considerations for Formulation:

  • Component Ratios: The precise ratio of this compound to other pheromone components must be carefully controlled, as this can significantly impact attraction.

  • Synergists and Antagonists: Some compounds can enhance the attractive effect (synergists), while others can reduce or eliminate it (antagonists). Host plant volatiles, such as monoterpenes, can act as synergists for some species like the Old House Borer.[14]

  • Release Rate: The dispenser used in traps must release the pheromone at a rate that mimics the natural release from the insect.

Component Typical Role Example Species Context
(3R,4S)-3-hydroxy-4-methylhexanoic acid Primary AttractantHypothetical Cerambycid Beetle
Other Hydroxy Acids/Ketones Synergist/Co-attractantHylotrupes bajulus (related compounds)[2][4]
Host Plant Volatiles (e.g., α-pinene) SynergistHylotrupes bajulus[14]
(3S,4R)-3-hydroxy-4-methylhexanoic acid Antagonist/InhibitorMay deter competing species or be inactive for the target

Bioassays for Behavioral Analysis

Bioassays are essential for determining the biological activity of the synthesized pheromone and formulated blends.

Protocol 3: Electroantennography (EAG)

Principle: EAG measures the electrical potential from an insect's entire antenna in response to an olfactory stimulus.[15][16] It is a rapid screening tool to determine if a compound can be detected by the insect, but it does not indicate the nature of the behavioral response (attraction or repulsion).[17]

Materials:

  • EAG system (micromanipulators, electrodes, amplifier, recording software)

  • Intact insect antenna

  • Saline solution

  • Pheromone sample dissolved in a solvent (e.g., hexane)

  • Odor delivery system (puffing purified air over the sample)

Procedure:

  • Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount it between two electrodes containing a conductive saline solution.[18][19]

  • Stimulus Preparation: Apply a known amount of the pheromone solution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Odor Delivery: A puff of purified air is passed through the pipette and directed over the antennal preparation.

  • Recording: The change in electrical potential (the EAG response) is amplified and recorded. The amplitude of the depolarization is measured.

  • Controls: A solvent-only puff should be used as a negative control. A known active compound can be used as a positive control.

Protocol 4: Wind Tunnel Behavioral Assay

Principle: A wind tunnel creates a controlled environment to observe an insect's flight behavior in response to a pheromone plume. This assay directly assesses attraction.

Caption: Schematic of a typical wind tunnel setup for behavioral bioassays.

Procedure:

  • Setup: Place the pheromone lure at the upwind end of the wind tunnel. Maintain controlled conditions of light, temperature, and humidity.

  • Insect Acclimation: Place the test insects in the environment for a period to acclimate.

  • Release: Release insects individually onto a platform at the downwind end of the tunnel.

  • Observation: Record key behaviors such as:

    • Activation (walking or flying)

    • Take-off

    • Upwind flight (oriented towards the source)

    • Landing on or near the source

  • Data Analysis: Compare the percentage of insects exhibiting these behaviors in response to the pheromone treatment versus a solvent control.

Protocol 5: Field Trapping Bioassay

Principle: Field trials are the ultimate test of a pheromone blend's effectiveness for monitoring or mass trapping applications.

Materials:

  • Insect traps (e.g., cross-vane panel traps)[13]

  • Pheromone lures (dispensers loaded with the formulated blend)

  • Control lures (dispensers with solvent only)

  • Randomized block experimental design layout in the field

Procedure:

  • Site Selection: Choose a location where the target insect population is present.

  • Trap Deployment: Deploy traps in a randomized block design to account for spatial variability. Each block should contain one trap for each treatment (e.g., pheromone blend, individual components, control).

  • Monitoring: Check traps at regular intervals and record the number of target and non-target insects captured.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the mean trap catches for each treatment.

Conclusion

The study of this compound in pheromone blends is a multifaceted endeavor that requires a combination of expertise in organic synthesis, analytical chemistry, and entomology. The protocols and guidelines presented here provide a framework for researchers to rigorously investigate the role of this and other semiochemicals. By paying close attention to stereochemistry, employing robust analytical quality control, and conducting carefully designed bioassays, the scientific community can continue to unravel the complex chemical language of insects and develop innovative, environmentally sound solutions for pest management and biodiversity monitoring.

References

  • Higgs, D. G., & Evans, D. A. (1978). Chemical mediators of oviposition in the Old House Borer, Hylotrupes bajulus (L.) (Coleoptera: Cerambycidae). Experientia, 34(1), 46-47. (Note: While this source is cited in the search results, a direct link was not available.
  • Schröder, F., et al. (1994). (3R)-3-Hydroxy-2-hexanone, the major component of the male-produced sex pheromone of the Old House Borer, Hylotrupes bajulus. (Note: This specific paper's direct URL was not in the provided results, but it is referenced by other articles).
  • Fettköther, R., et al. (1995). The male pheromone of the old house borer Hylotrupes bajulus (L.) (Coleoptera: Cerambycidae): Identification and female response. Experientia, 51(3), 270-277. Available from: [Link]

  • Reddy, G. V. P., et al. (2005). Improved Semiochemical-Based Trapping Method for Old-House Borer, Hylotrupes bajulus (Coleoptera: Cerambycidae). Environmental Entomology, 34(4), 967-971. Available from: [Link]

  • Hanks, L. M., & Millar, J. G. (2016). Field bioassays of cerambycid pheromones on three continents. Journal of Chemical Ecology, 42(9), 899-910. (Note: This is a review article referenced in the search snippets, providing context on cerambycid pheromones).
  • Reddy, G. V. P., et al. (2005). Enhancement of attraction and trap catches of the old-house borer, Hylotrupes bajulus (Coleoptera: Cerambycidae), by combination of male sex pheromone and monoterpenes. Journal of Chemical Ecology, 31(12), 2945-2956. Available from: [Link]

  • Meier, L. R., et al. (2019). Evidence of Aggregation–Sex Pheromone Use by Longhorned Beetles (Coleoptera: Cerambycidae) Species Native to Africa. Journal of Insect Science, 19(1), 1. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Available from: [Link]

  • Vickers, N. J. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3802. Available from: [Link]

  • Joseph, J., & Riffell, J. A. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments, (169), e62312. Available from: [Link]

  • IUPAC. (1997). Analytical chiral separation methods. Pure and Applied Chemistry, 69(7), 1489-1494.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Capillary Electrophoresis.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Wainer, I. W. (Ed.). (1993). Drug Stereochemistry: Analytical Methods and Pharmacology.
  • Google Patents. (2018). WO2018154244A1 - Method for the synthesis of pheromones.
  • Ding, B. J., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 789324. Available from: [Link]

Sources

Application Note & Protocol: Development of a Competitive Immunoassay for the Detection of 3-Hydroxy-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 3-hydroxy-4-methylhexanoic acid. As a small molecule, potentially serving as a biological metabolite, its accurate detection is crucial for various research applications. This guide details the entire workflow, from hapten-carrier conjugate synthesis to polyclonal antibody generation and the establishment of a robust competitive ELISA protocol. Each step is explained with underlying scientific principles to empower researchers to adapt and troubleshoot the methodology for their specific needs.

Introduction: The Rationale for a Bespoke Immunoassay

This compound is a small organic molecule with the chemical formula C₇H₁₄O₃[1][2]. While its specific biological role is a growing area of research, related compounds such as 3-hydroxy-3-methylhexanoic acid have been identified as human metabolites found in sweat, highlighting the potential biological relevance of this class of molecules[3]. The development of a sensitive and specific immunoassay for this compound is therefore a critical step in enabling further investigation into its physiological and pathological significance.

Due to its small size, this compound is non-immunogenic on its own and is classified as a hapten. To elicit an immune response and generate specific antibodies, it must be covalently coupled to a larger carrier protein[4][5][6]. This application note outlines the strategic design and execution of a competitive immunoassay, a format well-suited for the detection of small molecules[2][7]. In this format, free analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites, allowing for sensitive quantification.

Materials and Reagents

Reagents for Hapten-Carrier Conjugation
  • This compound (analytical grade)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[1]

  • N-hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Reagents for Antibody Production
  • Freund's Complete Adjuvant

  • Freund's Incomplete Adjuvant

  • (Specific pathogen-free rabbits or other suitable animal model)

Reagents for Competitive ELISA
  • High-binding 96-well microplates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST or a commercial blocker)

  • Assay Buffer (e.g., 1% BSA in PBST)

  • Anti-3-hydroxy-4-methylhexanoic acid polyclonal antibody (produced in-house)

  • This compound-BSA conjugate (for coating)

  • Goat anti-rabbit IgG-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

Experimental Protocols

Synthesis of Immunogen and Coating Antigen

The carboxyl group on this compound provides a convenient handle for conjugation to primary amines on carrier proteins using EDC/NHS chemistry[1]. This method forms a stable amide bond.

Protocol 3.1.1: EDC/NHS Conjugation of this compound to KLH and BSA

  • Dissolve 10 mg of this compound in 1 ml of activation buffer (e.g., MES buffer, pH 6.0).

  • Add a 1.5-fold molar excess of EDC and NHS to the hapten solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl group.

  • Dissolve 20 mg of KLH (for immunogen) or BSA (for coating antigen) in 2 ml of PBS (pH 7.4).

  • Add the activated hapten solution to the protein solution and react for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purify the conjugate by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted hapten and crosslinkers.

  • Characterize the conjugate by MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio. A ratio of 10-20 haptens per carrier molecule is often optimal for immunogenicity.

Generation of Polyclonal Antibodies
  • Emulsify the this compound-KLH conjugate with Freund's Complete Adjuvant for the primary immunization.

  • Immunize two specific pathogen-free rabbits with 1 mg of the conjugate subcutaneously at multiple sites.

  • Boost the immunization every 3-4 weeks with 0.5 mg of the conjugate emulsified in Freund's Incomplete Adjuvant.

  • Collect test bleeds 10 days after each boost and determine the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Once a high titer is achieved, perform a terminal bleed and purify the IgG fraction from the serum using Protein A/G affinity chromatography.

Development of the Competitive ELISA

The optimal concentrations of the coating antigen and the primary antibody need to be determined through a checkerboard titration.

Protocol 3.3.1: Checkerboard Titration

  • Coat a 96-well plate with serial dilutions of the this compound-BSA conjugate (e.g., from 10 µg/ml to 0.1 µg/ml) in coating buffer overnight at 4°C.

  • Wash the plate three times with PBST.

  • Block the plate with Blocking Buffer for 2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add serial dilutions of the purified polyclonal antibody (e.g., from 1:1,000 to 1:128,000) in Assay Buffer to the wells.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with PBST.

  • Add the HRP-conjugated secondary antibody at its recommended dilution.

  • Incubate for 1 hour at 37°C.

  • Wash the plate five times with PBST.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with Stop Solution and read the absorbance at 450 nm.

  • Select the coating concentration and antibody dilution that give a high signal (OD ≈ 1.0-1.5) and low background.

Protocol 3.3.2: Competitive ELISA Procedure

Competitive_ELISA_Workflow cluster_plate Microplate Well Coat 1. Coat with Hapten-BSA Conjugate Block 2. Block with Inert Protein Coat->Block Incubate & Wash Compete 3. Add Sample (Free Hapten) & Primary Antibody Block->Compete Incubate & Wash Wash1 4. Wash Compete->Wash1 Detect 5. Add Secondary Antibody-HRP Wash1->Detect Wash2 6. Wash Detect->Wash2 Incubate Develop 7. Add TMB Substrate Wash2->Develop Read 8. Stop & Read Absorbance Develop->Read Incubate

Caption: Competitive ELISA workflow for this compound detection.

  • Coat the wells of a 96-well microplate with the optimal concentration of this compound-BSA conjugate determined from the checkerboard titration. Incubate overnight at 4°C.

  • Wash the plate three times with PBST.

  • Block the plate with Blocking Buffer for 2 hours at room temperature.

  • Prepare standards of this compound in the appropriate sample matrix (e.g., buffer, serum, urine) ranging from a high concentration to zero.

  • In a separate plate or tubes, pre-incubate the standards or samples with the optimal dilution of the primary antibody for 30 minutes.

  • Wash the coated and blocked plate three times with PBST.

  • Transfer the antibody-sample/standard mixtures to the corresponding wells of the coated plate. Incubate for 1 hour at 37°C.

  • Wash the plate three times with PBST.

  • Add the HRP-conjugated secondary antibody at its recommended dilution and incubate for 1 hour at 37°C.

  • Wash the plate five times with PBST.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction with Stop Solution and read the absorbance at 450 nm.

  • Generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. Use a four-parameter logistic (4-PL) curve fit.

Assay Validation

A developed immunoassay must be validated for its intended purpose. Key validation parameters include sensitivity, specificity, precision, and accuracy.

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of analyte that can be reliably distinguished from a blank sample. It is often calculated as the mean of the blank signal plus 3 times the standard deviation of the blank.

  • LOQ: The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. It is often defined as the mean of the blank signal plus 10 times the standard deviation of the blank.

ParameterCalculationAcceptance Criteria
LOD Mean(OD of Blank) + 3 * SD(OD of Blank)Concentration corresponding to this OD value
LOQ Mean(OD of Blank) + 10 * SD(OD of Blank)Concentration at the low end of the standard curve with acceptable precision and accuracy
Specificity: Cross-Reactivity

Cross-reactivity assesses the ability of the antibody to distinguish the target analyte from structurally similar compounds.

Protocol 4.2.1: Cross-Reactivity Testing

  • Select structurally related molecules (e.g., other fatty acid derivatives).

  • Prepare serial dilutions of these compounds and test them in the competitive ELISA.

  • Calculate the IC50 (the concentration that causes 50% inhibition of the maximum signal) for each compound.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) * 100

CompoundIC50 (ng/mL)% Cross-Reactivity
This compoundValue100%
Structurally Related Compound AValueCalculated Value
Structurally Related Compound BValueCalculated Value
Precision

Precision is the closeness of agreement between replicate measurements. It is expressed as the coefficient of variation (%CV).

  • Intra-assay precision: Assessed by running multiple replicates of samples at different concentrations within the same assay.

  • Inter-assay precision: Assessed by running the same samples on different days or with different operators.

Concentration LevelIntra-assay %CVInter-assay %CV
Low QC< 15%< 20%
Mid QC< 10%< 15%
High QC< 10%< 15%
Accuracy (Recovery)

Accuracy is the closeness of the measured value to the true value. It is determined by spiking known amounts of the analyte into the sample matrix and measuring the recovery.

Protocol 4.4.1: Spike and Recovery

  • Spike known concentrations of this compound into at least three different lots of the sample matrix.

  • Analyze the spiked and un-spiked samples using the developed ELISA.

  • Calculate the percent recovery:

    % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100

Spike LevelExpected Recovery
Low80-120%
Mid80-120%
High80-120%

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Signal - Reagents expired or improperly stored- Incorrect reagent addition order- Insufficient incubation times- Check reagent expiration dates and storage conditions[3]- Verify the protocol steps[3]- Optimize incubation times[3]
High Background - Insufficient washing- Ineffective blocking buffer- Antibody concentration too high- Increase the number and vigor of wash steps- Try a different blocking buffer- Further dilute the primary or secondary antibody
Poor Replicate Data - Improper pipetting technique- Inconsistent incubation conditions (edge effects)- Ensure proper pipette calibration and technique[3]- Use plate sealers and ensure uniform temperature during incubation
Poor Standard Curve - Incorrect standard dilutions- Inappropriate curve fitting model- Prepare fresh standards and double-check calculations[3]- Ensure the use of a 4-PL or other appropriate non-linear regression model

Conclusion

This application note provides a detailed, step-by-step framework for the development and validation of a competitive immunoassay for this compound. By following these protocols, researchers can create a reliable and sensitive tool for the quantification of this small molecule, thereby facilitating further exploration of its biological roles. The principles of hapten-carrier conjugation, antibody generation, and rigorous assay validation are universally applicable to the development of immunoassays for other small molecules.

References

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]

  • PubChem. (n.d.). 3-hydroxy-3-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • O'Kennedy, R., & Hearty, S. (2003). Methods for generation of monoclonal antibodies to the very small drug hapten, 5-benzimidazolecarboxylic acid. Journal of Immunological Methods. [Link]

  • Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules. Drug Target Review. [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. [Link]

  • Cohen, L., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • Excedr. (2023, June 7). What Are Immunoassays? Different Types & Applications. Excedr. [Link]

  • Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. [Link]

  • Porter, A. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. The Biochemist. [Link]

  • BosterBio. (n.d.). ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. Boster Biological Technology. [Link]

  • Aptamer Group. (n.d.). Anti-hapten Antibody Problems. Aptamer Group. [Link]

  • Excedr. (2023, March 8). ELISA Blocking Buffers: Overview & Application. Excedr. [Link]

  • G-Biosciences. (2017, July 25). ELISA Blocking Agents & Blocking Solutions. G-Biosciences. [Link]

  • Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Creative Diagnostics. [Link]

  • PubChem. (n.d.). (3S,4S)-3-hydroxy-4-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Protocol Online. (2014, November 18). How to calculate LOD of elisa. Protocol Online. [Link]

  • Bio-Rad. (2025, October 7). Quality Control in Immunoassays: Ensuring Accuracy, Reliability and Clinical Confidence. Bio-Rad. [Link]

  • RayBiotech. (n.d.). Optimize ELISA Assays with Checkerboard Titration Techniques. RayBiotech. [Link]

  • Diagnopal. (2023, September 2). ELISA Set-up with Checker-Board Optimization. Diagnopal. [Link]

  • Westgard QC. (n.d.). Tips on Managing the Quality of Immunoassays. Westgard QC. [Link]

  • Mauriz, E., et al. (2007). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry. [Link]

  • Stanker, L. H., & Zeeman, M. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of AOAC International. [Link]

  • Quansys Biosciences. (2023, January 12). An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. Quansys Biosciences. [Link]

  • Bio-Rad. (n.d.). Quality Control in Immunoassays: Ensuring Accuracy, Reliability and Clinical Confidence. Bio-Rad. [Link]

  • Reddit. (2025, February 20). Is there a reasonable equation to calculate LOQ (limit of quantitation) for ELISA assay?. Reddit. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules. [Link]

  • PubMed. (n.d.). Simulation model for predicting limit of detection and range of quantitation of competitive enzyme-linked immunosorbent assay. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (n.d.). A Practical Guide to Immunoassay Method Validation. National Center for Biotechnology Information. Retrieved from [Link]

  • Surmodics IVD. (n.d.). ELISA Blocking Reagents / Blocking Buffers. Surmodics IVD. [Link]

  • PubMed. (n.d.). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for Characterizing the Biological Activity of 3-hydroxy-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-hydroxy-4-methylhexanoic acid is a modified medium-chain fatty acid whose biological activities are not extensively characterized. As fatty acids and their derivatives are pivotal in cellular signaling, metabolism, and inflammation, a systematic approach is required to elucidate the functional role of this novel compound. This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to determine its biological activity using a suite of robust cell-based assays. We begin with foundational cytotoxicity assessments to establish a viable concentration range. Subsequently, we detail highly specific reporter gene assays to screen for activity against key nuclear and G-protein coupled receptors known to bind fatty acids, including Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptors (FFARs). Finally, we provide protocols to investigate its influence on metabolic pathways, such as fatty acid oxidation, and its potential to modulate inflammatory responses. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Foundational Analysis: Cell Viability and Cytotoxicity

Expert Rationale: Before investigating the specific biological functions of this compound, it is imperative to determine its effect on cell viability.[1] A compound's observed effects in functional assays are uninterpretable without knowing the concentration at which it becomes cytotoxic.[2][3] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5] This initial screen will define the sub-toxic concentration range of the compound for use in all subsequent functional experiments.

Protocol 1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

  • Cell line of interest (e.g., HEK293 for general toxicity, HepG2 for metabolic studies, RAW 264.7 for inflammation)

  • Complete culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad range is recommended for the initial screen (e.g., 100 pM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

  • Controls: Include a "vehicle control" (medium with the same concentration of the compound's solvent) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)Absorbance (570 nm)% Viability vs. Vehicle
Vehicle Control (0)1.250100%
0.011.24599.6%
0.11.23098.4%
11.21597.2%
101.15092.0%
500.85068.0%
1000.61048.8%

Screening for Receptor-Mediated Activity

Based on its structure as a fatty acid derivative, this compound is a candidate ligand for receptors that sense fatty acids. We will focus on two major classes: nuclear receptors (PPARs) and G-protein coupled receptors (FFARs/ORs).

Nuclear Receptor Activation: PPAR Reporter Assay

Expert Rationale: Peroxisome proliferator-activated receptors (PPARα, PPARγ, PPARδ) are ligand-activated transcription factors that play crucial roles in lipid metabolism and inflammation.[7][8] Many fatty acids and their derivatives are natural PPAR ligands.[9][10] A reporter gene assay is the gold standard for identifying nuclear receptor modulators.[11] We will use a hybrid reporter assay, which minimizes off-target effects by using a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human PPAR ligand-binding domain (LBD).[12][13] This provides a highly specific and robust system for screening.[7]

PPAR_Reporter_Assay cluster_cell HEK293 Cell cluster_nucleus plasmid1 GAL4(DBD)-PPAR(LBD) Fusion Protein plasmid2 GAL4 UAS - Luciferase Reporter Gene compound 3-hydroxy-4- methylhexanoic acid (Ligand) receptor GAL4-PPAR Fusion (Inactive) compound->receptor Binds activated_receptor Activated Complex receptor->activated_receptor Conformational Change nucleus Nucleus activated_receptor->nucleus Translocates UAS UAS Response Element luciferase Luciferase Gene light Light Signal (Luminescence) luciferase->light Transcription & Translation

Caption: Workflow of the GAL4-PPAR hybrid reporter assay.

Protocol 2: PPARα/γ/δ GAL4-LBD Luciferase Reporter Assay

Principle: In this assay, cells are co-transfected with two plasmids. One expresses the GAL4-DBD fused to the PPAR-LBD, and the other contains a luciferase reporter gene downstream of a GAL4 Upstream Activating Sequence (UAS). If the test compound binds to the PPAR-LBD, the fusion protein binds to the UAS and drives the expression of luciferase, producing a measurable light signal.[14] A constitutively expressed Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency and cell number.

Materials:

  • HEK293T cells

  • Expression plasmid for GAL4(DBD)-hPPARα/γ/δ(LBD)

  • Reporter plasmid with GAL4 UAS-driven Firefly Luciferase (e.g., pFR-Luc)

  • Control plasmid for Renilla Luciferase (e.g., pRL-SV40)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom assay plates

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

  • Positive controls: GW7647 (PPARα), Rosiglitazone (PPARγ), GW0742 (PPARδ)[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density of 1.5 x 10⁴ cells/well in 100 µL of antibiotic-free medium. Incubate overnight.

  • Transfection: Prepare a transfection mix containing the GAL4-PPAR, UAS-Luciferase, and Renilla plasmids according to the manufacturer's protocol for your transfection reagent. Add the mix to the cells and incubate for 24 hours.

  • Compound Treatment: Remove the transfection medium. Add 100 µL of fresh medium containing serial dilutions of this compound (at sub-toxic concentrations) or positive/vehicle controls.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Remove the medium and gently wash the cells with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure Firefly luciferase activity using a luminometer according to the Dual-Luciferase kit instructions.

    • Add the Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well to normalize the data.

    • Express the results as "Fold Induction" over the vehicle control.

    • Plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Data Presentation: Hypothetical PPARγ Activation Data

Concentration (µM)Normalized Luminescence RatioFold Induction vs. Vehicle
Vehicle Control (0)0.51.0
Rosiglitazone (1 µM)12.525.0
0.010.61.2
0.11.53.0
15.010.0
107.515.0
G-Protein Coupled Receptor (GPCR) Activation: cAMP Assay

Expert Rationale: Short- and medium-chain fatty acids are known to activate several GPCRs, including FFA2 (GPR43), FFA3 (GPR41), and olfactory receptors.[15][16] Many of these receptors signal through the canonical Gαs or Gαi pathways, leading to an increase or decrease in intracellular cyclic AMP (cAMP), respectively.[17][18] Therefore, measuring changes in cAMP levels upon compound treatment is a direct way to assess GPCR activation.[19]

GPCR_cAMP_Pathway compound 3-hydroxy-4- methylhexanoic acid receptor GPCR (e.g., FFAR2/GPR43) compound->receptor Activates g_protein G-Protein (Gαs) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylates Targets

Caption: A simplified Gαs-coupled GPCR signaling cascade.

Protocol 3: cAMP-Glo™ Assay

Principle: The cAMP-Glo™ Assay (Promega) is a homogeneous, bioluminescent assay for monitoring cAMP levels. In the presence of cAMP, PKA is activated, consuming ATP. After compound incubation, a reagent is added to lyse cells, stop PKA activity, and detect the remaining ATP using a luciferase reaction. The light output is inversely proportional to the cAMP concentration.

Materials:

  • Cell line endogenously expressing or engineered to express the target GPCR (e.g., CHO-K1 cells expressing human FFAR2)

  • cAMP-Glo™ Assay Kit (Promega)

  • This compound

  • Positive control (e.g., Propionate for FFAR2, Forskolin to directly activate adenylyl cyclase)

  • 384-well white, solid-bottom assay plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 384-well plate at a density of 2,500-5,000 cells/well in 20 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare 4X concentrated serial dilutions of the test compound and controls in PBS. Add 10 µL of the diluted compounds to the wells.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Cell Lysis and PKA Inhibition: Add 20 µL of cAMP-Glo™ Lysis Buffer to each well and incubate for 20 minutes at room temperature.

  • cAMP Detection: Add 40 µL of cAMP-Glo™ Detection Solution (containing luciferase and substrate) to each well. Incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to cAMP levels. Calculate the change in cAMP concentration based on a standard curve and plot dose-response curves to determine EC₅₀ values.

Investigating Effects on Cellular Metabolism

Expert Rationale: As a fatty acid derivative, the compound could directly participate in or modulate cellular metabolic pathways. Fatty acid β-oxidation (FAO) is the primary catabolic process for fatty acids to generate ATP.[20][21] An alteration in FAO can have profound effects on cellular energy homeostasis.[22] We can assess this by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in the presence of the compound.

Protocol 4: Fatty Acid Oxidation (FAO) Metabolism Assay

Principle: This assay measures the cell's ability to utilize exogenous long-chain fatty acids as a fuel source. By providing fatty acids and inhibiting other pathways (e.g., glycolysis), the cellular oxygen consumption rate (OCR) becomes dependent on FAO. An increase or decrease in OCR in the presence of this compound indicates a modulatory effect on this pathway.

Materials:

  • Metabolically active cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • XF Base Medium supplemented with L-glutamine, sodium pyruvate

  • Substrates: Palmitate-BSA conjugate or other long-chain fatty acid

  • Inhibitors: Etomoxir (inhibits CPT1, a key enzyme in FAO), Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).

  • Seahorse XF Analyzer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF plate and culture until they reach the desired confluence or differentiation state.

  • Assay Preparation: One hour before the assay, replace the culture medium with XF Base Medium supplemented with the fatty acid substrate. Incubate at 37°C in a non-CO₂ incubator.

  • Instrument Setup: Hydrate the sensor cartridge and load the injector ports with this compound, Oligomycin, FCCP, and Rotenone/Antimycin A. Calibrate the Seahorse XF Analyzer.

  • Assay Execution:

    • Place the cell plate in the analyzer and begin recording baseline OCR.

    • Inject this compound and measure the change in OCR to determine its acute effect.

    • Subsequently, inject the mitochondrial stressors (Oligomycin, FCCP, Rotenone/Antimycin A) to assess overall mitochondrial health and capacity.

  • Data Analysis: Analyze the OCR data using Wave software. Compare the OCR change after compound injection to the vehicle control to determine if the compound stimulates or inhibits fatty acid oxidation.

Assessing Immunomodulatory Potential

Expert Rationale: Many lipid molecules are potent mediators of inflammation. To assess whether this compound has pro- or anti-inflammatory properties, we can use a classic in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages.[23][24] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, including the production of nitric oxide (NO), a key signaling and cytotoxic molecule in inflammation.[6] Measuring the inhibition of NO production is a standard method for screening anti-inflammatory agents.[5]

Anti_Inflammatory_Workflow start Seed RAW 264.7 Macrophages pretreat Pre-treat with This compound (or Vehicle) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Culture Supernatant incubate->supernatant griess Perform Griess Assay (Measure Nitrite) supernatant->griess analyze Calculate % NO Inhibition griess->analyze

Caption: Workflow for the in vitro anti-inflammatory assay.

Protocol 5: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm and is proportional to the NO concentration.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent Kit (e.g., from Thermo Fisher Scientific)

  • Sodium nitrite (for standard curve)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 540 nm)

  • Positive control: Dexamethasone

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[5]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound or controls for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a sodium nitrite standard curve in culture medium.

    • Add the Griess Reagent components to the supernatants and standards according to the kit's instructions.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation: Hypothetical Anti-Inflammatory Data

TreatmentNitrite (µM)% NO Inhibition
Untreated Control1.5-
LPS (1 µg/mL)35.00%
LPS + Dexamethasone (1 µM)5.089.6%
LPS + Compound (1 µM)28.020.9%
LPS + Compound (10 µM)16.555.2%
LPS + Compound (50 µM)9.077.6%

Summary and Integrated Workflow

The characterization of a novel compound requires a hierarchical and logical progression of experiments. The proposed workflow ensures that foundational data informs subsequent, more complex functional assays.

Integrated_Workflow start Compound: This compound tier1 Tier 1: Foundational Assay MTT Cytotoxicity Assay start->tier1 tier1_result Determine IC₅₀ and Sub-toxic Concentration Range tier1->tier1_result tier2 Tier 2: Receptor Screening (Parallel Assays) tier1_result->tier2 Inform Dosing tier2a PPAR Reporter Assay (α, γ, δ) tier2->tier2a tier2b GPCR cAMP Assay (e.g., FFARs) tier2->tier2b tier2_result Identify Receptor Agonism/Antagonism Determine EC₅₀/IC₅₀ tier2a->tier2_result tier2b->tier2_result tier3 Tier 3: Functional & Mechanistic Assays tier2_result->tier3 Guide Focus tier3a Metabolic Assay (Fatty Acid Oxidation - OCR) tier3->tier3a tier3b Immunomodulation Assay (Anti-inflammatory - NO) tier3->tier3b tier3_result Characterize Effects on Metabolism & Inflammation tier3a->tier3_result tier3b->tier3_result conclusion Biological Activity Profile tier3_result->conclusion

Caption: Integrated workflow for characterizing biological activity.

References

  • Title: Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Source: PMC - NIH. URL: [Link]

  • Title: Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Source: EUbOPEN. URL: [Link]

  • Title: Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Source: Springer Nature Experiments. URL: [Link]

  • Title: High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity. Source: PMC - NIH. URL: [Link]

  • Title: Reporter gene assay formats. A) A response element upstream of the... Source: ResearchGate. URL: [Link]

  • Title: Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Source: Indigo Biosciences. URL: [Link]

  • Title: Human PPAR-gamma Transcription Factor Activity Assay Kit. Source: RayBiotech. URL: [Link]

  • Title: Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay. Source: JoVE. URL: [Link]

  • Title: Fatty Acid Oxidation Assay. Source: Creative Bioarray. URL: [Link]

  • Title: In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Source: PMC - NIH. URL: [Link]

  • Title: Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Source: Scilight Press. URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL: [Link]

  • Title: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Source: PMC - NIH. URL: [Link]

  • Title: Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase. Source: JoVE. URL: [Link]

  • Title: Guidelines for anti‐inflammatory assays in RAW264.7 cells. Source: ResearchGate. URL: [Link]

  • Title: G-protein-coupled receptor for short-chain fatty acids suppresses colon cancer. Source: PubMed. URL: [Link]

  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Source: MDPI. URL: [Link]

  • Title: Complex Pharmacology of Free Fatty Acid Receptors. Source: Chemical Reviews. URL: [Link]

  • Title: Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. Source: PMC - PubMed Central. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-hydroxy-4-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxy-4-methylhexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. We will delve into the causality behind experimental choices, offering field-proven insights to enhance yield, diastereoselectivity, and overall process efficiency.

Introduction: The Synthetic Challenge

This compound is a valuable chiral building block. Its synthesis is a classic example of carbon-carbon bond formation that presents two primary challenges: achieving high yield and controlling the stereochemistry at two adjacent chiral centers (C3 and C4). This guide provides a troubleshooting framework and detailed protocols to navigate these complexities.

The most common synthetic disconnections for this β-hydroxy acid involve an aldol-type addition or a Reformatsky reaction. Both strategies involve the coupling of a propanal or propanoate-derived nucleophile with a 2-methylbutanal electrophile.

Target This compound Disconnect C3-C4 Bond Disconnection Target->Disconnect Synthon1 Propanoate Enolate (Nucleophile) Disconnect->Synthon1 Synthon2 2-Methylbutanal (Electrophile) Disconnect->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Category 1: Low Reaction Yield & Conversion

Q: My overall yield is consistently below 40%. What are the most common culprits?

A: Low yield is often a multi-faceted problem. The primary causes are typically incomplete conversion, formation of side products, or losses during workup and purification. A systematic approach is required to diagnose the issue. Start by analyzing a crude sample of your reaction mixture by ¹H NMR or LC-MS to quantify starting materials, desired product, and any major byproducts.

start Low Yield Observed check_conversion Analyze Crude Reaction: High Starting Material? start->check_conversion check_side_products Analyze Crude Reaction: Major Side Products? check_conversion->check_side_products No sol_conversion Troubleshoot Reaction Conditions: - Reagent Activity - Temperature Control - Reaction Time check_conversion->sol_conversion Yes check_workup Significant Loss During Purification? check_side_products->check_workup No sol_side_products Optimize Selectivity: - Base/Metal Choice - Order of Addition - Lower Temperature check_side_products->sol_side_products Yes sol_workup Refine Workup/Purification: - Adjust pH during extraction - Use appropriate chromatography check_workup->sol_workup Yes end_node Yield Improved check_workup->end_node No sol_conversion->end_node sol_side_products->end_node sol_workup->end_node

Caption: Decision tree for troubleshooting low reaction yields.

Q: My reaction stalls, leaving significant amounts of unreacted 2-methylbutanal. How can I improve conversion?

A: This points to an issue with the generation or reactivity of your nucleophile (the enolate or organozinc reagent).

  • For Aldol Reactions: The choice of base and deprotonation conditions are critical. If using a base like sodium hydroxide or an alkoxide, the equilibrium concentration of the enolate may be too low.[1] Consider switching to a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). These bases perform rapid, quantitative, and irreversible deprotonation at low temperatures (-78 °C), generating the "kinetic" enolate and preventing side reactions.[2]

  • For Reformatsky Reactions: The activation of the zinc metal is paramount.[3] If the reaction is sluggish, your zinc may be passivated by an oxide layer. Pre-activation is essential. Common activation methods include washing with dilute HCl, rinsing with water, ethanol, and ether, and then drying under vacuum. Alternatively, using Rieke® Zinc, a highly reactive form of zinc, can dramatically improve reaction initiation and rates. The reactivity of the α-halo ester also matters, with the order being I > Br > Cl.[4]

Category 2: Poor Diastereoselectivity

Q: I am obtaining a nearly 1:1 mixture of diastereomers. How can I control the stereochemistry to favor the syn or anti product?

A: Diastereoselectivity in aldol and related reactions is governed by the geometry of the enolate and the transition state of the reaction. The Zimmerman-Traxler model is the authoritative framework for understanding this.[5] It posits a six-membered, chair-like transition state.

  • To Favor the anti-Adduct: Use conditions that generate the (Z)-enolate. For esters like ethyl propanoate, deprotonation with bulky lithium amide bases (e.g., LDA) in a polar aprotic solvent like THF typically favors the (E)-enolate due to steric interactions, leading to the syn-adduct. To favor the (Z)-enolate, one can use bulkier ester groups (e.g., tert-butyl propanoate) or switch to boron enolates, which often provide excellent stereocontrol.

  • To Favor the syn-Adduct: Use conditions that generate the (E)-enolate. As mentioned, using LDA with simple esters in THF is a reliable method. The lithium cation effectively chelates the enolate oxygen and the aldehyde oxygen in the transition state, leading to a well-organized structure.

cluster_E (E)-Enolate leads to syn-Product cluster_Z (Z)-Enolate leads to anti-Product E_enolate E-Enolate TS_E Zimmerman-Traxler Transition State (R' Axial) E_enolate->TS_E + Aldehyde Syn_Product syn-Aldol Adduct TS_E->Syn_Product Z_enolate Z-Enolate TS_Z Zimmerman-Traxler Transition State (R' Equatorial) Z_enolate->TS_Z + Aldehyde Anti_Product anti-Aldol Adduct TS_Z->Anti_Product

Sources

common side reactions in the synthesis of 3-hydroxy-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-hydroxy-4-methylhexanoic acid and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. We will address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.

Introduction: The Challenge of Stereoselective Synthesis

This compound is a chiral β-hydroxy acid containing two adjacent stereocenters. Its synthesis is a common objective in medicinal chemistry, often serving as a key fragment in biologically active molecules. The primary challenge lies not just in forming the C3-C4 bond, but in controlling the relative stereochemistry of the hydroxyl and methyl groups to yield the desired diastereomer. The most common synthetic approach is a variation of the aldol reaction, typically involving the reaction of an enolate derived from a butanoic acid equivalent with propanal. This guide focuses on troubleshooting this pathway and its associated side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yields in this synthesis can typically be traced back to three primary issues: incomplete enolate formation, competing side reactions, or a reversible retro-aldol reaction.

  • Incomplete Enolate Formation: The first step, the deprotonation of the butanoic acid derivative, is critical. If using a weak base like an alkoxide or hydroxide, the equilibrium between the carbonyl starting material and the enolate may not fully favor the enolate.[1] This leaves unreacted starting material and reduces potential yield.

    • Solution: Employ a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or LiHMDS.[2][3] These bases ensure rapid and essentially irreversible deprotonation to form the kinetic enolate, especially at low temperatures (-78 °C), driving the reaction forward.[3]

  • Self-Condensation: If both your enolate precursor and aldehyde are present with a base under equilibrium conditions, self-condensation of either component can occur, leading to a complex mixture of unwanted byproducts.[4][5]

    • Solution: A directed aldol protocol is essential.[6] First, generate the enolate completely by adding your butanoic acid derivative to a solution of LDA at -78 °C. Only after enolate formation is complete should you slowly add the propanal electrophile. This ensures the enolate primarily reacts with the desired aldehyde.

  • Retro-Aldol Reaction: The aldol addition is reversible.[7] The C-C bond in the β-hydroxy acid product can cleave, reforming the starting enolate and aldehyde, particularly if the reaction mixture is warmed or if the base is not quenched effectively.

    • Solution: Maintain low temperatures throughout the reaction and during the initial quench. Quench the reaction with a mild acid source (e.g., saturated aqueous NH₄Cl) before warming to room temperature to neutralize the reactive alkoxide and enolate species.

Workflow for Troubleshooting Low Yield

start Low Yield Observed q1 Was a strong, non-nucleophilic base (e.g., LDA) used? start->q1 sol1 ACTION: Use LDA or LiHMDS at -78 °C to ensure complete enolate formation. q1->sol1 No q2 Was a directed aldol protocol followed? (Enolate formed first, then aldehyde added) q1->q2 Yes sol1->q2 sol2 ACTION: Implement a directed protocol. Add aldehyde slowly to pre-formed enolate. q2->sol2 No q3 Was the reaction kept at low temp during reaction and quench? q2->q3 Yes sol2->q3 sol3 ACTION: Maintain -78 °C throughout. Quench with aq. NH4Cl before warming. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My NMR shows a significant amount of an α,β-unsaturated impurity. How do I prevent this dehydration reaction?

Answer: The β-hydroxy group in your product is prone to elimination, especially under basic conditions and/or with heating, to form the more thermodynamically stable conjugated system.[8][9] This process is an aldol condensation, which follows an E1cB (Elimination Unimolecular Conjugate Base) mechanism.[4][9]

Mechanism of Undesired Dehydration

sub This compound (Aldol Product) enolate Enolate Intermediate (Conjugate Base) sub->enolate + Base (-H+) product α,β-Unsaturated Acid (Condensation Product) enolate->product - OH-

Caption: E1cB mechanism for byproduct formation.

Troubleshooting Steps:

  • Temperature Control: This is the most critical factor. The elimination reaction is highly temperature-dependent. Strictly maintain your reaction temperature at -78 °C and avoid letting it rise, even during quenching. If you see this byproduct, it's a strong indicator that your reaction became too warm.[7]

  • Base Stoichiometry & Quenching: Using a large excess of base can promote elimination during workup. Use a carefully measured amount (typically 1.05-1.1 equivalents for an ester or 2.1 equivalents for a carboxylic acid starting material). Ensure the reaction is promptly and thoroughly quenched with a non-basic aqueous solution (like sat. aq. NH₄Cl) to neutralize the base before warming the mixture.

  • Avoid Basic Workup: Do not use basic solutions (e.g., NaOH) during the extraction process if this impurity is a problem. Perform an acidic workup to ensure all basic species are neutralized.

Protocol to Minimize Dehydration
  • Cool the reaction vessel to -78 °C (acetone/dry ice bath).

  • Slowly add your butanoic acid derivative to a pre-cooled solution of LDA in THF. Stir for 30-60 minutes.

  • Slowly add propanal dropwise, ensuring the internal temperature does not exceed -75 °C.

  • Stir for 1-2 hours at -78 °C.

  • Quench the reaction by adding pre-cooled saturated aqueous NH₄Cl solution while the flask is still in the -78 °C bath.

  • Allow the mixture to slowly warm to room temperature after the quench is complete.

  • Proceed with a standard acidic workup and extraction.

Question 3: My product is a 1:1 mixture of diastereomers. How can I control the stereochemistry to favor the syn or anti product?

Answer: Controlling the diastereoselectivity in an aldol reaction hinges on controlling the geometry of the enolate and the facial selectivity of its attack on the aldehyde. This is governed by well-established stereochemical models, primarily the Felkin-Anh model for non-chelating conditions and the Cram-chelate model for chelating conditions.[10][11]

  • Felkin-Anh (Non-Chelation) Control: This model predicts the outcome when using non-chelating cations like lithium (from LDA).[12] The largest group on the α-carbon of the enolate orients itself anti-periplanar to the incoming electrophile to minimize steric hindrance. For the reaction of a (Z)-enolate, this typically leads to the syn-aldol product.

  • Cram-Chelate Control: This model applies when a chelating metal ion (like Mg²⁺, Zn²⁺, or Ti⁴⁺) is present.[12][13] The metal coordinates to both the carbonyl oxygen of the aldehyde and a Lewis basic group (like an ether or protected alcohol) on the adjacent carbon, creating a rigid five- or six-membered ring.[10][14] This locks the conformation of the aldehyde, forcing the nucleophilic enolate to attack from the less hindered face, often leading to the anti-aldol product.[11]

Controlling Diastereoselectivity

G cluster_0 Felkin-Anh Model (Non-Chelating) cluster_1 Cram-Chelate Model (Chelating) a Lithium Enolate (e.g., from LDA) + Propanal b Acyclic Transition State (Steric Control) a->b c Syn-Product Favored b->c d Boron or Zinc Enolate + Propanal + Lewis Acid (e.g., ZnBr2) e Rigid Chelate Transition State d->e f Anti-Product Favored e->f

Caption: Logic for controlling diastereoselectivity.
Protocol for High anti-Diastereoselectivity (Chelation Control)

To favor the anti diastereomer, you can use a boron enolate, which forms a highly organized Zimmerman-Traxler transition state.

  • To a solution of your butanoic acid derivative in CH₂Cl₂ at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add dibutylboron triflate (Bu₂BOTf) (1.2 eq) and stir for 1 hour at 0 °C.

  • Cool the mixture to -78 °C.

  • Slowly add propanal (1.1 eq).

  • Stir for 3 hours at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour to oxidize the boron species before proceeding to workup.

Parameter Kinetic (LDA) Conditions Chelation (Bu₂BOTf) Conditions
Base Lithium DiisopropylamideDIPEA
Enolate Metal Lithium (Li⁺)Boron (B³⁺)
Typical Solvent THFDichloromethane (CH₂Cl₂)
Temperature -78 °C-78 °C to 0 °C
Transition State Acyclic (Felkin-Anh)Cyclic (Zimmerman-Traxler)
Major Product Syn DiastereomerAnti Diastereomer

Frequently Asked Questions (FAQs)

Q: Can I use a Grignard reagent to synthesize this molecule? A: While possible, it is less direct. A Grignard reaction would typically involve adding a propyl Grignard reagent to a β-keto ester followed by reduction, or a more complex multi-step route. Common side reactions with Grignard reagents include reduction of the carbonyl (if the Grignard has a β-hydrogen) and enolization of the starting carbonyl.[15] For constructing this specific β-hydroxy acid, the aldol pathway generally offers more directness and better-established methods for stereocontrol.

Q: What is the difference between an aldol addition and an aldol condensation? A: The terms are often used interchangeably, but they describe two distinct stages. The aldol addition is the initial reaction that forms the β-hydroxy carbonyl product.[7][16][17] The aldol condensation refers to the subsequent dehydration (loss of water) of the aldol addition product to form an α,β-unsaturated carbonyl compound.[4][7][8] In your synthesis, the condensation is an undesirable side reaction.

Q: What are the best practices for purifying this compound? A: As a polar, hydrophilic carboxylic acid, purification can be challenging.

  • Extraction: Ensure the aqueous layer is sufficiently acidified (pH ~2) before extraction with a polar organic solvent like ethyl acetate to fully protonate the carboxylate and bring it into the organic layer.

  • Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is effective. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking on the column by keeping the carboxylic acid protonated.

  • Crystallization: If the product is a solid and of sufficient purity after chromatography, crystallization can be an excellent final purification step to isolate a single diastereomer.

References

  • Wikipedia. Aldol condensation. [Link]

  • Khan Academy. Aldol condensation (video). [Link]

  • Chemistry LibreTexts. (2021). 10.9: Dehydration of Aldol Products - Synthesis of Enones. [Link]

  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]

  • Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(10), 2595–2604. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]

  • University of Liverpool. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. [Link]

  • Crash Course. (2022). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • University of Liverpool. Lecture 5 Diastereoselective Addition into Carbonyl Compounds Containing α-Stereogenic Centres. [Link]

  • Quora. Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?[Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • Organic Chemistry Tutor. Aldol Condensation Practice Questions. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Aldol Addition Aldol Reaction. [Link]

  • Chemistry Steps. Aldol Addition and Condensation Reactions – Practice Problems. [Link]

  • Chemeurope.com. Aldol reaction. [Link]

  • Wikipedia. Aldol reaction. [Link]

Sources

Technical Support Center: Optimizing Derivatization for 3-Hydroxy-4-Methylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-hydroxy-4-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify and characterize this bifunctional molecule. Due to its polar hydroxyl and carboxylic acid groups, this compound exhibits low volatility, making direct analysis by gas chromatography (GC) challenging.[1] Derivatization is a critical pre-analytical step to increase analyte volatility, improve thermal stability, and enhance chromatographic peak shape for reliable quantification.[2][3]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of derivatization and optimize your analytical workflow.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the derivatization and analysis of this compound.

Q1: I'm seeing a tailing peak for my analyte in the GC chromatogram, and the peak shape is poor. What's the cause?

A1: Peak tailing is a classic symptom of incomplete derivatization.[4] The free polar functional groups (hydroxyl and carboxyl) on any underivatized analyte molecules will interact strongly with active sites on the GC column and liner, leading to poor peak shape and retention time shifts.[4]

Causality & Remediation:

  • Presence of Moisture: Derivatization reagents, especially silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are extremely sensitive to water.[4][5][6] Moisture will preferentially react with the reagent, rendering it inactive for your analyte.

    • Solution: Ensure all solvents are anhydrous and that your sample is completely dry before adding reagents. Lyophilization or drying under a stream of nitrogen are effective methods.[7] Always use fresh, high-quality reagents stored in sealed vials under an inert atmosphere.[5]

  • Insufficient Reagent: The stoichiometry of the reaction is critical. You may not be using enough reagent to derivatize both the hydroxyl and carboxyl groups completely.

    • Solution: Increase the molar excess of the derivatization reagent. A general guideline for silylation is to use at least a 2:1 molar ratio of the reagent to each active hydrogen in the molecule.[8]

  • Suboptimal Reaction Conditions: The derivatization reaction may not have gone to completion due to insufficient time or temperature.

    • Solution: Optimize your reaction conditions. For silylation with BSTFA or MSTFA, heating the reaction mixture (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) is often required to ensure complete derivatization of both functional groups.[8][9] Perform a time-course study to determine the minimum time required for the reaction to plateau.[8]

Q2: My results show low recovery of the derivatized analyte. Where could my sample be going?

A2: Low recovery can stem from several factors, including incomplete reaction, degradation of the analyte, or issues with the workup procedure.

Causality & Remediation:

  • Incomplete Derivatization: As with peak tailing, if the reaction is incomplete, your quantification will be inaccurate. The underivatized acid will not be detected at the expected retention time.

    • Solution: Re-evaluate your derivatization conditions (reagent excess, temperature, time) as described in Q1. Consider adding a catalyst like Trimethylchlorosilane (TMCS) at ~1-10% concentration to your silylating reagent (e.g., BSTFA) to increase its reactivity, especially for hindered hydroxyl groups.[2][8]

  • Analyte Degradation: Although less common for this specific molecule, harsh derivatization conditions (e.g., very strong acids or high temperatures for extended periods) can potentially degrade certain analytes.[10]

    • Solution: Opt for milder derivatization methods if degradation is suspected. For instance, instead of strong acid-catalyzed esterification, consider using a reagent like Trimethylsilyldiazomethane (TMS-DAM) for the carboxyl group, which reacts quickly at room temperature.[2][6]

  • Workup Issues: If your protocol involves a liquid-liquid extraction to isolate the derivative, you may be losing the analyte due to partitioning into the wrong phase or adsorption to glassware.

    • Solution: Ensure the pH and solvent polarity are optimized for your derivative's extraction. Silanizing your glassware can help prevent adsorption of the analyte to active glass surfaces.[2]

Q3: I am observing multiple peaks for my single analyte. What could be causing this?

A3: The appearance of multiple peaks for a single compound can be due to incomplete derivatization of the bifunctional molecule, the presence of diastereomers, or issues with the GC injection.[11]

Causality & Remediation:

  • Partially Derivatized Species: Since this compound has two different functional groups, you might be seeing peaks for the mono-silylated (at the hydroxyl), mono-esterified (at the carboxyl), and fully derivatized species, in addition to the underivatized compound.

    • Solution: This is a clear indicator of an incomplete reaction. Optimize the reaction conditions as detailed in Q1 to drive the reaction to a single, fully derivatized product. This often involves increasing temperature, time, and/or reagent concentration.

  • Diastereomers: this compound has two chiral centers (at C3 and C4), meaning it can exist as four possible stereoisomers. Standard achiral GC columns may partially separate these diastereomers, leading to broadened or split peaks.

    • Solution: If baseline separation of stereoisomers is not your goal, you may need to adjust chromatographic conditions (e.g., temperature ramp) to merge the peaks. If you need to quantify the individual stereoisomers, you must use a chiral GC column or employ a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column.[12][13][14]

  • Injection Port Problems: Issues like a dirty or non-deactivated injector liner can cause peak splitting.[11]

    • Solution: Regularly maintain your GC inlet. Use a fresh, deactivated liner and ensure the column is installed correctly.

Frequently Asked Questions (FAQs)

Q: What is the best derivatization strategy for this compound for GC-MS analysis?

A: The optimal strategy depends on your specific goals, but a robust and common approach is a two-step derivatization. However, a one-step silylation is often sufficient and more straightforward.

  • One-Step Silylation (Recommended for simplicity): This involves using a strong silylating agent to derivatize both the hydroxyl and carboxyl groups simultaneously.

    • Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent choice due to its high silylating strength and the volatility of its byproducts.[15] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1-10% Trimethylchlorosilane (TMCS) as a catalyst, is also very effective.[2][8][15]

    • Advantage: This method is fast and minimizes sample handling steps.

  • Two-Step Esterification then Silylation: This classic approach ensures each functional group is addressed specifically.

    • Step 1 (Esterification of Carboxyl Group): Convert the carboxylic acid to a methyl ester (FAME). Common reagents include Boron Trifluoride in Methanol (BF₃-MeOH) or methanolic HCl.[16][17]

    • Step 2 (Silylation of Hydroxyl Group): After esterification, the hydroxyl group is converted to a TMS ether using a silylating reagent like BSTFA or MSTFA.

    • Advantage: This method is very thorough and can be useful if you encounter issues with the one-step approach, but it is more labor-intensive.

Q: Should I use silylation or acylation for the hydroxyl group?

A: Both are viable options, but silylation is generally more common for metabolomics and general quantitative analysis.

  • Silylation (e.g., forming a TMS-ether): This is the most popular method for GC analysis. It effectively increases volatility and thermal stability.[2][18] The derivatives are well-characterized by mass spectrometry.

  • Acylation (e.g., forming an acetate or trifluoroacetate ester): Acylation is also effective.[3][19] Using fluorinated acylating reagents (e.g., trifluoroacetic anhydride, TFAA) can significantly enhance sensitivity if you are using an electron capture detector (ECD), but this is less relevant for standard mass spectrometry.[20] One potential downside is that some acylation byproducts can be aggressive towards the GC column.[21]

Q: Can I analyze this compound by LC-MS instead?

A: Yes, LC-MS is a powerful alternative that may not require derivatization to increase volatility. However, derivatization is still sometimes used in LC-MS to:

  • Improve Chromatographic Retention: To enhance retention on reverse-phase columns.[14]

  • Increase Ionization Efficiency: To add a functional group that ionizes more effectively in the MS source.[22]

  • Enable Chiral Separation: Chiral derivatizing agents, such as L-FDAA (for the "O-Marfey method"), can be used to create diastereomers that are separable on standard achiral LC columns, allowing for the quantification of enantiomers.[12][22]

Q: How do I choose between different silylating reagents like BSTFA and MSTFA?

A: Both are very strong silylating agents.

  • MSTFA is often considered the most powerful and produces the most volatile byproducts, which can be advantageous for preventing chromatographic interference.[7][15]

  • BSTFA is also highly effective and very common. Its reactivity is often enhanced by adding a small amount of TMCS as a catalyst.[8][15] For most applications involving hydroxy acids, either reagent will perform well when used under optimized conditions.

Experimental Protocols & Data

Table 1: Comparison of Common Derivatization Reagents
Reagent ClassReagent ExampleTarget Group(s)ByproductsKey Advantages
Silylation MSTFA-OH, -COOHVolatileVery strong, clean byproducts
BSTFA + 1% TMCS-OH, -COOHVolatileStrong, widely used, catalyst enhances reactivity
Esterification BF₃-Methanol (14%)-COOHNon-volatileEffective for FAME production
Acylation Acetic Anhydride-OHAcetic AcidForms stable acetate esters
TFAA-OHTrifluoroacetic AcidAdds fluorine for potential ECD detection
Protocol 1: One-Step Silylation with MSTFA

This protocol is efficient for derivatizing both the hydroxyl and carboxyl groups of this compound simultaneously.

Materials:

  • Dried analyte sample (1-100 µg)

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Pyridine (optional, as a solvent) or other appropriate solvent (e.g., Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry. Place the dried extract in a 2 mL reaction vial.

  • Add 50 µL of pyridine (or another solvent) to dissolve the sample, if necessary. Vortex briefly.[23]

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial at 70°C for 45 minutes in a heating block.[8][9]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

Protocol 2: Two-Step Esterification followed by Silylation

This protocol offers a more targeted approach, first derivatizing the carboxyl group and then the hydroxyl group.

Materials:

  • Dried analyte sample

  • 14% Boron Trifluoride in Methanol (BF₃-MeOH)

  • Hexane

  • Saturated Sodium Chloride (NaCl) solution

  • Sodium Sulfate (anhydrous)

  • BSTFA + 1% TMCS

  • Reaction vials, heating block

Procedure:

Step A: Esterification

  • Place the dried sample in a reaction vial.

  • Add 500 µL of 14% BF₃-MeOH solution.[17][24]

  • Cap the vial tightly and heat at 80°C for 30 minutes.

  • Cool the reaction to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Allow the layers to separate. Transfer the upper hexane layer containing the methyl ester to a new vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen until completely dry.

Step B: Silylation

  • To the dried methyl ester from Step A, add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is ready for GC-MS analysis.

Visualization of Workflows

Derivatization & Analysis Workflow

The following diagram illustrates the general workflow for preparing and analyzing this compound by GC-MS.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extract Extraction & Drying Sample->Extract Deriv Add Reagent(s) (e.g., MSTFA) Extract->Deriv Dried Analyte React Heat Reaction (e.g., 70°C, 45 min) Deriv->React GCMS GC-MS Injection React->GCMS Derivatized Sample Data Data Processing GCMS->Data Reaction_Scheme Analyte This compound (HO-R-COOH) Reagent + MSTFA Analyte->Reagent Product Di-TMS Derivative (TMS-O-R-COOTMS) Reagent->Product

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resolving co-eluting peaks in the analysis of 3-hydroxy-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-hydroxy-4-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common analytical challenges, specifically the issue of co-eluting chromatographic peaks. As Senior Application Scientists, we provide not just steps, but the underlying chromatographic principles to empower you to solve complex separation problems.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section addresses specific issues you may encounter during the chromatographic analysis of this compound and its related compounds.

Question: My chromatogram shows a distorted or shouldered peak where I expect this compound. How can I confirm this is a co-elution issue?

Answer: A shouldered, split, or asymmetrical peak is a primary indicator that more than one compound is eluting at or near the same time.[1] Perfect co-elution can sometimes even appear as a symmetrical peak, masking the problem entirely.[1] Before attempting to resolve the issue, you must confirm that multiple chemical entities are present.

The confirmation method depends on your detection system:

  • Mass Spectrometry (GC-MS or LC-MS): This is the most definitive method. By extracting and comparing the mass spectra from different points across the peak (the upslope, apex, and downslope), you can identify inconsistencies.[1][2] If the spectra change across the peak, it confirms the presence of multiple compounds. If the co-eluting species are isomers, they will have the same molecular weight, but their fragmentation patterns may differ, still allowing for differentiation.

  • Diode Array Detector (DAD) or Photodiode Array (PDA) in HPLC/UPLC: A DAD/PDA detector scans a range of UV-Vis wavelengths simultaneously. Software can then perform a "peak purity" analysis, which compares the spectra across the entire peak.[1][2][3] A non-homogenous result indicates that your peak is not pure and co-elution is occurring.

Question: I've confirmed co-elution in my GC-MS analysis of derivatized this compound. What are the most common causes and initial troubleshooting steps?

Answer: For Gas Chromatography (GC), the volatility and thermal stability of the analyte are paramount. Since this compound is a polar organic acid, it requires derivatization (typically silylation) to be analyzed by GC.[4][5] Problems with co-elution often stem from the derivatization process or the GC method itself.

1. Verify the Derivatization Process: The goal of derivatization is to replace active hydrogens (on the hydroxyl and carboxyl groups) with a non-polar group, like a trimethylsilyl (TMS) group, making the molecule volatile.[6]

  • Causality: Incomplete derivatization is a common culprit. If the reaction doesn't go to completion, you may inject a mixture of the fully derivatized, partially derivatized, and even underivatized acid. These will have different chromatographic properties and can co-elute or elute very closely. The ease of silylating different functional groups is generally: alcohol > phenol > carboxylic acid > amine.

  • Solution: Re-evaluate your derivatization protocol. Using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), is common for organic acids.[4] Ensure your reaction time and temperature are sufficient. For challenging compounds, increasing the reaction temperature (e.g., to 75°C) or time (e.g., 45-60 minutes) can drive the reaction to completion.

2. Optimize the GC Oven Temperature Program: The temperature gradient directly controls how analytes move through the column and is a powerful tool for improving resolution.

  • Causality: A fast temperature ramp rate can cause compounds with similar boiling points and column affinities to travel through the column without adequately separating.

  • Solution: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) in the region where the target analyte elutes. This gives the analytes more time to interact with the stationary phase, improving separation. You can also add a short isothermal hold just before the elution of the peaks of interest.

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temp -> temp_check; temp_check -> column [label=" No "]; temp_check -> resolved [label=" Yes "]; temp_check -> temp_change [label=" Tweak "]; temp_change -> temp;

column -> column_check; column_check -> ms [label=" No "]; column_check -> resolved [label=" Yes "]; column_check -> column_change [label=" Tweak "]; column_change -> column;

ms -> ms_quant; ms_quant -> resolved; } caption [label="GC-MS Troubleshooting Workflow for Co-elution", shape=plaintext, fontsize=12]; }

Caption: GC-MS Troubleshooting Workflow for Co-elution

Question: I am using HPLC/LC-MS and facing co-elution. How can I improve the separation of this compound?

Answer: In Liquid Chromatography (LC), separation is governed by the interactions between the analyte, the mobile phase, and the stationary phase. Unlike GC, derivatization is often not required, but can be used to improve retention and detection.[7] The resolution between two peaks is primarily influenced by column efficiency, selectivity, and the retention factor.[8]

1. Optimize Mobile Phase Composition: This is the most powerful and accessible tool for resolving co-eluting peaks in LC.[8]

  • Adjust Solvent Strength: For reversed-phase LC, this compound is quite polar and may have low retention. Decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will increase the retention time for all analytes, providing more opportunity for separation.[8]

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders (selectivity). If you are using acetonitrile, try switching to methanol, or vice-versa.[8]

  • Modify Mobile Phase pH: This is critical for ionizable compounds like carboxylic acids. The charge state of the acid dramatically affects its retention on a reversed-phase column. By adjusting the pH of the aqueous portion of your mobile phase (using a buffer like formic acid or ammonium formate), you can significantly alter selectivity. A general rule is to keep the pH at least 2 units away from the analyte's pKa to ensure it is in a single, uncharged form for consistent retention.

2. Change the Stationary Phase (Column): If mobile phase optimization is insufficient, the column chemistry is likely not suitable for separating the compounds.

  • Causality: The analytes may have very similar interactions with your current stationary phase (e.g., a standard C18 column).

  • Solution: Switch to a column with a different selectivity. For example, a Phenyl-Hexyl phase offers pi-pi interactions, which can help separate aromatic or unsaturated compounds from your target analyte. A polar-embedded phase or a Cyano (CN) phase can also provide alternative selectivities.[8]

ParameterInitial ConditionTroubleshooting Action & Rationale
GC Column 30m x 0.25mm, 0.25µm (e.g., DB-5ms)Switch to a more polar column (e.g., Wax) to alter selectivity based on polarity differences.
GC Oven Program 60°C (1 min), ramp 10°C/min to 280°CDecrease ramp rate to 3-5°C/min during the elution window to increase interaction time with the stationary phase.
LC Column C18, 100 x 2.1mm, 1.8µmSwitch to a different selectivity (e.g., Phenyl-Hexyl, Polar-Embedded) to exploit different interaction mechanisms.
LC Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile1. Decrease initial %B to increase retention. 2. Change Acetonitrile to Methanol to alter selectivity. 3. Adjust pH with buffer to modify analyte ionization.

Experimental Protocol: Optimizing Derivatization for GC-MS Analysis

This protocol outlines a systematic approach to ensure your derivatization of this compound is complete, minimizing the risk of analytical artifacts.

Objective: To achieve >99% conversion of this compound to its TMS-derivative.

Materials:

  • Dried sample extract containing the analyte.

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine or other suitable solvent (e.g., Acetonitrile).

  • Heating block or oven.

  • GC-MS system.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Water is detrimental to silylation reagents and will lead to incomplete reactions and reagent degradation.

  • Reagent Addition: To your dried sample vial, add 50 µL of pyridine (to aid solubility) and 100 µL of BSTFA + 1% TMCS.

  • Initial Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes.

  • Initial Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS. Analyze the resulting chromatogram. Look for a single, sharp peak for your target analyte. Check the mass spectrum to confirm the expected di-TMS derivative.

  • Troubleshooting - Incomplete Reaction: If you observe a tailing peak, a smaller preceding peak, or a mass spectrum indicating only a mono-TMS derivative, the reaction is incomplete.

  • Optimization Step 1 (Increase Temperature): Prepare a new aliquot of the dried sample. Repeat steps 2-3, but increase the heating temperature to 75°C for 30 minutes. Re-analyze. Higher temperatures can overcome steric hindrance and accelerate the reaction.

  • Optimization Step 2 (Increase Time): If the reaction is still incomplete, prepare another aliquot. Maintain the 75°C temperature but increase the reaction time to 60 minutes. Re-analyze.

  • Validation: Once you have identified conditions that yield a single, symmetrical peak with the correct mass spectrum, run triplicate samples to ensure the method is reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the likely compounds co-eluting with this compound? A1: The most common co-eluting species are its own structural isomers, such as 3-hydroxy-3-methylhexanoic acid[9], 4-hydroxyhexanoic acid[10], or other positional isomers. Since these have the exact same mass, they can only be distinguished by chromatographic separation or potentially by unique fragmentation patterns in MS/MS. In complex biological matrices like urine or plasma, other endogenous organic acids or fatty acids with similar chemical properties (polarity, boiling point) are also potential interferents.[11][12]

Q2: Can I resolve co-eluting peaks just by changing my mass spectrometer settings? A2: A mass spectrometer separates ions based on their mass-to-charge ratio (m/z), not their elution time. Therefore, it cannot fix poor chromatography. However, if the co-eluting compounds have different molecular weights or produce different fragment ions, you can use the MS to quantify them independently despite the overlapping peaks. By operating in Selected Ion Monitoring (SIM) mode or using Multiple Reaction Monitoring (MRM) on a tandem MS system, you can monitor a unique ion for each compound, effectively deconvoluting the signal.[13] This is a powerful workaround but does not replace the need for good chromatographic separation, especially for isomers which will have identical parent masses.

Q3: Is derivatization always necessary for analyzing this compound? A3: For GC analysis, derivatization is mandatory.[4][5] The native compound is not sufficiently volatile or thermally stable to pass through a GC system intact. For LC-MS analysis, it is not strictly necessary, as the compound is soluble in typical mobile phases. However, its high polarity can lead to poor retention on standard reversed-phase columns (like C18). Chemical derivatization can be employed in LC-MS to increase the hydrophobicity of the molecule, thereby improving its chromatographic retention and potentially enhancing its ionization efficiency in the MS source.[7][14]

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). PubMed Central. [Link]

  • Polite, L. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube. [Link]

  • A Rapid New Approach to Quantifying Short-Chain Fatty Acids. (2024, June 30). LCGC International. [Link]

  • A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. (2019, August 28). MDPI. [Link]

  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. [Link]

  • A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. (2019, August 28). PubMed. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). metbionet.org. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. [Link]

  • Optimized GC-MS parameters for targeted organic acids. (n.d.). ResearchGate. [Link]

  • Optimization of the quantitative protocol for organic acid in fecal samples using gas chromatography-mass spectrometry. (2024, April 15). PubMed. [Link]

  • Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. (n.d.). MDPI. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Dolan, J. (2013, December 1). Optimizing GC–MS Methods. LCGC International. [Link]

  • GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. (n.d.). SciSpace. [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. [Link]

  • This compound. (n.d.). PubChem, National Institutes of Health. [Link]

  • 3-Hydroxy-3-methylhexanoic acid. (n.d.). PubChem, National Institutes of Health. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). ResearchGate. [Link]

  • Derivatization in GC. (n.d.). SlideShare. [Link]

  • GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. (2019, October 13). ResearchGate. [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. (2001, October 1). Clinical Chemistry, Oxford Academic. [Link]

  • (3S,4S)-3-hydroxy-4-methylhexanoic acid. (n.d.). PubChem, National Institutes of Health. [Link]

  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study - Cherry. (2022, April 17). MDPI. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PubMed Central. [Link]

  • Hexanoic acid, 3-hydroxy-, methyl ester. (n.d.). NIST WebBook. [Link]

  • This compound (C7H14O3). (n.d.). PubChemLite. [Link]

  • Identification of 4-hydroxyhexanoic acid as a new constituent of biosynthetic polyhydroxyalkanoic acids from bacteria. (n.d.). Research.com. [Link]

  • Absolute Stereochemical Determination of Chiral Carboxylic Acids. (2002, July 15). MSU Chemistry. [Link]

  • Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. (n.d.). PubMed. [Link]

  • Asymmetric synthesis of (R)- and (S) - 4-methyloctanoic acid, the main pheromone component of the rhinoceros beetles of the genus Oryctes (Coleoptera: Scarabaeidae: Dynastinae). (n.d.). ElectronicsAndBooks.com. [Link]

Sources

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of 3-Hydroxy-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 3-hydroxy-4-methylhexanoic acid. Our goal is to provide you with expert insights and field-proven troubleshooting strategies to identify, understand, and mitigate matrix effects, ensuring the accuracy and reproducibility of your results.

Introduction: The Challenge of Matrix Effects

The quantitative analysis of small, polar molecules like this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) is frequently challenged by a phenomenon known as the "matrix effect".[1][2] This effect arises from co-eluting endogenous components of the sample matrix—such as phospholipids, salts, proteins, and metabolites—that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3][4] The result is either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of an assay.[1][5][6]

This guide provides a structured approach to systematically diagnose and resolve issues related to matrix effects in your LC-MS workflow.

Section 1: Understanding the Analyte

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound, as these properties dictate the optimal analytical approach.

PropertyValueSource
Molecular Formula C₇H₁₄O₃[7][8]
Molecular Weight 146.18 g/mol [7][9]
Monoisotopic Mass 146.0943 Da[8][9]
XLogP3-AA 0.8[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]

Expert Insight: The presence of a carboxylic acid and a hydroxyl group makes this molecule relatively polar. The carboxylic acid moiety is readily deprotonated, making it an excellent candidate for analysis using Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻).

Section 2: Frequently Asked Questions (FAQs) - The Basics

Q1: What exactly is a matrix effect in LC-MS?

A matrix effect is any influence on the ionization efficiency of an analyte by the presence of co-eluting, non-analyte compounds from the sample.[2][4] In the ESI source, a finite amount of charge is available at the droplet surface for ions to be released into the gas phase. If matrix components are present at high concentrations or are more easily ionized, they can outcompete the analyte for this charge, leading to a suppressed signal for your compound of interest.[4][10][11]

Q2: What are the most common causes of matrix effects in biological samples?

The primary culprits are compounds that are abundant in biological fluids and share similar solubility to the analyte.

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in reversed-phase chromatography.[12] They often elute in the middle of the organic gradient, potentially co-eluting with many small molecule drugs and metabolites.

  • Salts and Buffers: Non-volatile salts (e.g., phosphates, sodium chloride) can crystallize in the ion source, reducing ionization efficiency and contaminating the instrument.[13]

  • Proteins and Peptides: While larger proteins are often removed, residual peptides can still co-elute and cause suppression.

  • Other Endogenous Molecules: Metabolites like bile acids, fatty acids, and amino acids can also interfere.[2]

Q3: How can I know for sure that my assay is suffering from a matrix effect?

The classic symptom is observing a strong, reproducible signal when injecting the analyte in a pure solvent, but a weak, variable, or non-existent signal when the analyte is spiked into an extracted biological sample.[14] To confirm this, you must perform specific diagnostic experiments, which are detailed in the next section.

Section 3: Diagnostic Workbench: Identifying and Quantifying Matrix Effects

Before you can fix the problem, you must confirm its existence and understand its magnitude. Two key experiments are essential for this diagnosis.[1]

Protocol 1: Qualitative Assessment via Post-Column Infusion

This experiment helps you visualize the regions of your chromatogram where ion suppression or enhancement occurs.[3][15]

Principle: A constant flow of your analyte standard is infused into the mobile phase stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal baseline corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[15][16]

Step-by-Step Methodology:

  • Set up your LC-MS system as you normally would.

  • Using a syringe pump and a T-junction, continuously infuse a solution of this compound (e.g., at a mid-range concentration) into the eluent stream between the column and the MS inlet.

  • Begin acquiring data in MRM or SIM mode for your analyte. You should see a stable, flat baseline signal.

  • Inject a prepared blank matrix sample (e.g., extracted plasma with no analyte).

  • Monitor the baseline. A drop in the signal indicates that components eluting from the column at that specific retention time are causing ion suppression.

G cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column T_Junction T-Junction Column->T_Junction Eluent + Matrix Components Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->T_Junction Constant Analyte Flow MS Mass Spectrometer T_Junction->MS Combined Flow

Diagram: Post-column infusion experimental setup.
Protocol 2: Quantitative Assessment via Post-Extraction Spike

This experiment quantifies the extent of the matrix effect as a percentage.[14][15]

Principle: You compare the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same amount of analyte in a clean solvent. This comparison reveals the net effect of the matrix components on the analyte's signal.

Step-by-Step Methodology:

  • Prepare Set A (Analyte in Solvent): Prepare a standard of this compound in your mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Set B (Analyte in Extracted Matrix): a. Take a blank biological matrix sample (e.g., 100 µL of plasma). b. Perform your entire sample preparation procedure (e.g., protein precipitation, SPE). c. To the final, clean extract, add the same amount of analyte as in Set A to achieve the same final concentration (e.g., 100 ng/mL).

  • Analyze and Calculate: Inject both samples into the LC-MS and record the peak areas. Calculate the matrix effect using the following formula:

    Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[14]

Interpreting the Results:

  • ME < 100%: Indicates ion suppression. A value of 30% means you lost 70% of your signal.

  • ME > 100%: Indicates ion enhancement.

  • ME ≈ 85% - 115%: Generally considered an acceptable range, though this can vary by laboratory and regulatory guidelines.

Sample SetDescriptionExample Peak AreaMatrix Effect (%)Result
Set A Analyte in Solvent500,000--
Set B Analyte in Extracted Matrix150,000(150,000 / 500,000) * 100 = 30% Severe Ion Suppression

Section 4: Troubleshooting Guide: Strategies for Mitigation and Compensation

Once you have confirmed a matrix effect, you can take several steps to either eliminate the interference or compensate for it.

ISSUE: My analyte signal is low and inconsistent in biological samples but strong in pure solvent.

This is the classic sign of a matrix effect. Your first line of defense is to improve the removal of interfering components from your sample.

  • Recommendation 1: Optimize Your Sample Preparation. The goal is to selectively isolate the analyte while leaving behind matrix components like phospholipids and proteins. A systematic approach is recommended.[12]

TechniqueHow it WorksProsCons for this compound
Protein Precipitation (PPT) An organic solvent (e.g., Acetonitrile) is added to precipitate proteins.[17]Fast, simple, inexpensive.Least effective. Removes proteins but leaves phospholipids and salts, which are major sources of suppression.[12][15]
Liquid-Liquid Extraction (LLE) Partitions the analyte between the aqueous sample and an immiscible organic solvent based on pH and polarity.[17]Can be very clean if the solvent is chosen correctly. Removes non-polar lipids and polar salts.Analyte recovery can be low and variable, especially for polar molecules.[12] May require pH adjustment to ensure the analyte is uncharged.[17]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective and selective. Mixed-mode or polymeric SPE can remove a wide range of interferences.[12]More expensive and requires more method development.
  • Expert Advice: For this compound, start with a modern polymeric reversed-phase or a mixed-mode anion exchange SPE protocol. These are highly effective at removing phospholipids and retaining small organic acids.

  • Recommendation 2: Dilute the Sample. A simple but powerful technique is to dilute the final sample extract.[5][15] This reduces the concentration of all components, including the interfering ones.

    • Causality: By lowering the concentration of matrix components in the ESI droplet, you reduce their ability to compete with your analyte for ionization.

    • Trade-off: This will also dilute your analyte, potentially compromising the limit of quantitation (LOQ). This strategy is only feasible if your assay has ample sensitivity.[3]

ISSUE: I've improved my sample prep, but I still see suppression at my analyte's retention time.

If cleaner samples are not enough, the next step is to use chromatography to separate your analyte from the interfering compounds that remain.

  • Recommendation 1: Modify the Chromatographic Gradient. Avoid having your analyte elute in the "phospholipid zone." Use your post-column infusion data to identify the suppression region.

    • Action: Adjust your gradient to be shallower around the elution time of your analyte. This increases the separation between peaks. If the suppression is early, increase the initial hold time with a high aqueous mobile phase to allow polar interferences to wash away. If it's later, a faster ramp-up followed by a shallower section can move your analyte away from co-eluting lipids.

  • Recommendation 2: Change the Column Chemistry. A standard C18 column may not provide the necessary selectivity.

    • Action: Consider a column with a different stationary phase. A Phenyl-Hexyl phase offers different (π-π) interactions, which can change the elution order of analytes versus interferences. For polar analytes, an embedded polar group (EPG) column can also provide alternative selectivity.

ISSUE: My results are still not as reproducible as I need them to be. How do I compensate for the remaining matrix effect?

When complete elimination of matrix effects is not possible, compensation is the most robust strategy.

  • The Gold Standard: Stable Isotope Dilution (SID) using a Labeled Internal Standard. This is the most widely accepted and robust method for correcting matrix effects.[3][18][19]

    • Principle: A stable isotope-labeled (SIL) internal standard (e.g., containing ¹³C or ²H) of this compound is added to the sample at the very beginning of the workflow.

    • Why it Works: The SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the exact same degree of ion suppression or enhancement.[17][20] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise quantification.

G A Analyte and Matrix Co-elute B Competition in ESI Source A->B C Ion Suppression Occurs B->C D Analyte Signal (Inconsistent) C->D E SIL-IS Signal (Experiences Same Suppression) C->E F Area Ratio (Analyte / SIL-IS) D->F E->F G Accurate & Precise Quantification F->G

Diagram: How a SIL-IS compensates for matrix effects.

Section 5: Recommended Starting Method Parameters

Use these parameters as a starting point for your method development for this compound.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, <3 µm)Good starting point for retaining a moderately polar molecule.[21]
Mobile Phase A 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate in WaterFormic acid aids in positive mode, but for negative mode, a neutral or slightly basic modifier like ammonium acetate can be effective.[21][22]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.A generic gradient to begin with; must be optimized.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI)Best for polar molecules.[5]
Polarity Negative Ion Mode The carboxylic acid group readily forms a stable [M-H]⁻ ion.
MRM Transitions Q1: 145.1 (for [M-H]⁻)Precursor ion.
Q3: (To be determined)Product ions must be optimized by infusing the standard. Look for characteristic losses like H₂O (water) or CO₂ (carbon dioxide).

Section 6: Comprehensive Troubleshooting Workflow

This flowchart summarizes the entire logical process for addressing matrix effects.

G Start Problem: Inconsistent/Low Signal in Matrix Samples Confirm Perform Diagnostic Tests (Post-Column Infusion & Post-Extraction Spike) Start->Confirm Check Is Matrix Effect >15%? Confirm->Check Optimize_SP 1. Optimize Sample Prep (SPE > LLE > PPT) Check->Optimize_SP Yes No_ME Matrix Effect is Minimal. Proceed with Validation. Check->No_ME No Re_Check1 Re-evaluate Matrix Effect Optimize_SP->Re_Check1 Optimize_LC 2. Optimize Chromatography (Change Gradient / Column) Re_Check1->Optimize_LC Still Present End Validated Method: Accurate & Reproducible Re_Check1->End Resolved Re_Check2 Re-evaluate Matrix Effect Optimize_LC->Re_Check2 Compensate 3. Implement Compensation (Use Stable Isotope-Labeled IS) Re_Check2->Compensate Still Present Re_Check2->End Resolved Compensate->End

Diagram: A logical workflow for troubleshooting matrix effects.

References

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013).
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Trufelli, H. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 6(2), 1-21. [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI.
  • Keshavarz, F., Khani, F., & Salek, F. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]

  • ADLM. (2017, August 1).
  • Dong, R., & Luan, T. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry. BenchChem.
  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. BenchChem.
  • Patent Publication. (n.d.). LCMS Method A.
  • Element Lab Solutions. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Trufelli, H., Palma, P., Famiglini, G., & Cappiello, A. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 685(2), 101-113. [Link]

  • National Center for Biotechnology Information. (n.d.). (3S,4S)-3-hydroxy-4-methylhexanoic acid.
  • Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • JCR. (2014). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Chemical Research, 38(1), 1-8.
  • Kromidas, S. (2004). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Thermo Fisher Scientific.
  • Pollnitz, A. P., Jones, G. P., & Sefton, M. A. (2004). Quantitative analysis of beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Journal of Agricultural and Food Chemistry, 52(12), 3730-3736. [Link]

  • Li, W., & Tse, F. L. S. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(14), 1773-1776. [Link]

  • Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples.
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research.
  • PubChemLite. (n.d.). This compound (C7H14O3). PubChemLite.
  • BLD Pharm. (n.d.). 59866-91-0|this compound. BLD Pharm.
  • Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. [Link]

  • Blair, I. A. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Bioanalysis, 2(2), 311-341. [Link]

  • Quifer-Rada, P., & Lamuela-Raventós, R. M. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers in Chemistry, 8, 580551. [Link]

Sources

Technical Support Center: Stability of 3-Hydroxy-4-Methylhexanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-hydroxy-4-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability issues you might encounter when working with this compound in solution. As your dedicated scientific resource, this center offers field-proven insights and scientifically grounded protocols to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a hydroxy fatty acid with potential applications in various research and development fields. The presence of both a hydroxyl and a carboxylic acid functional group in its structure presents specific stability challenges that must be carefully managed to obtain reliable and reproducible experimental results. The primary stability concern for this molecule in solution is its susceptibility to intramolecular cyclization, forming a lactone, particularly under certain pH and temperature conditions. This guide will walk you through the factors influencing its stability and provide actionable troubleshooting steps.

Core Stability Concerns

The stability of this compound in solution is primarily influenced by:

  • pH: The pH of the solution is a critical factor. Acidic conditions can catalyze the intramolecular esterification (lactonization) of the hydroxy acid to form a cyclic ester (lactone).

  • Temperature: Elevated temperatures can accelerate the rate of degradation, including lactonization and other potential decomposition pathways.[1]

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents may participate in hydrolysis or other reactions, while the polarity of the solvent can influence reaction rates.

  • Presence of Catalysts: The presence of acidic or basic catalysts can significantly accelerate degradation.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing a decrease in the concentration of this compound in my aqueous solution over time, even at room temperature. What could be the cause?

Answer:

This is a common issue and is likely due to the intramolecular cyclization of this compound to form its corresponding lactone, 4-methyl-dihydro-2H-pyran-2-one. This reaction, known as lactonization, is an equilibrium process that can be influenced by the pH of your solution.[2]

Immediate Troubleshooting Steps:

  • Verify the pH of your solution: Use a calibrated pH meter to accurately measure the pH. If the solution is acidic (pH < 7), the rate of lactonization will be higher.

  • Analyze for the presence of the lactone: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to check for the presence of the lactone degradation product.[3][4] The lactone will have a different retention time than the parent acid.

  • Adjust the pH: If possible for your experimental conditions, adjust the pH of the solution to be neutral (pH 7.0) or slightly alkaline (pH 7.0-8.0) to minimize lactonization. Hydroxy acids are generally more stable at a neutral to slightly alkaline pH.[5]

Experimental Protocol: pH Adjustment and Monitoring

  • Prepare your solution of this compound in the desired aqueous buffer.

  • Measure the initial pH of the solution using a calibrated pH meter.

  • If the pH is acidic, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the desired pH (e.g., 7.4) is reached.

  • Store the pH-adjusted solution under your desired experimental conditions.

  • At regular time intervals, withdraw an aliquot of the solution and analyze it by HPLC to quantify the concentration of this compound.

Question 2: My experimental results are inconsistent when using a stock solution of this compound prepared in an organic solvent. Why might this be happening?

Answer:

Inconsistency in results when using organic stock solutions can arise from several factors related to the solvent and storage conditions.

Potential Causes and Solutions:

  • Solvent Reactivity: Some organic solvents may not be inert and could react with the hydroxy acid, especially over prolonged storage. For instance, protic solvents like methanol or ethanol could potentially esterify the carboxylic acid group, particularly if acidic or basic catalysts are present.

  • Evaporation: Organic solvents can be volatile, and their evaporation from the stock solution will lead to an increase in the concentration of your compound over time, causing inconsistencies.

  • Improper Storage: Storing the stock solution at inappropriate temperatures or exposing it to light can accelerate degradation.[1]

Recommended Practices for Stock Solutions:

ParameterRecommendationRationale
Solvent Choice Use a high-purity, anhydrous, aprotic solvent such as DMSO, DMF, or acetonitrile.These solvents are less likely to react with the hydroxy acid.
Storage Temperature Store stock solutions at -20°C or -80°C.Lower temperatures slow down potential degradation reactions.[1]
Container Use tightly sealed vials with PTFE-lined caps.This minimizes solvent evaporation and exposure to air and moisture.
Aliquoting Prepare single-use aliquots of your stock solution.This avoids repeated freeze-thaw cycles which can degrade the compound.

Experimental Workflow: Preparing and Storing Stock Solutions

Caption: Workflow for preparing stable stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most likely degradation pathway is intramolecular cyclization (lactonization) to form 4-methyl-dihydro-2H-pyran-2-one, especially under acidic conditions.[2]

Inferred Lactonization Pathway

G cluster_0 This compound cluster_1 Lactone This compound HO-CH(CH(CH3)CH2CH3)-CH2-COOH Lactone 4-methyl-dihydro-2H-pyran-2-one This compound->Lactone H+ catalyst (Lactonization) Lactone->this compound H2O (Hydrolysis)

Sources

minimizing degradation of 3-hydroxy-4-methylhexanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Analyte Degradation During Sample Preparation

Welcome to the Technical Support Center for the analysis of 3-hydroxy-4-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation for this and similar beta-hydroxy carboxylic acids. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your analytical results by minimizing analyte degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The main degradation pathways for this compound, a beta-hydroxy acid, are lactonization and dehydration.

  • Lactonization: This is an intramolecular cyclization where the hydroxyl group attacks the carboxylic acid group, forming a cyclic ester called a lactone and eliminating a water molecule. This process is often reversible and highly dependent on pH.[1][2][3]

  • Dehydration: Upon heating, beta-hydroxy acids can lose a molecule of water to form an unsaturated carboxylic acid, specifically an alpha-beta unsaturated acid.[4][5]

Q2: How does pH affect the stability of this compound?

A2: The pH of the sample and processing solutions is a critical factor in the stability of this compound. Acidic conditions tend to favor the formation of the lactone, while alkaline conditions will shift the equilibrium towards the open-chain hydroxy acid form.[2][6] For many hydroxy acids, maintaining a pH above 7 is recommended to prevent spontaneous lactonization.[2] However, very high pH could potentially lead to other degradation pathways, so careful optimization is necessary.

Q3: Why is derivatization necessary for the analysis of this compound by gas chromatography (GC)?

A3: Derivatization is crucial for several reasons. This compound is a polar molecule with low volatility due to the presence of both a carboxyl and a hydroxyl group, which can form hydrogen bonds.[7][8] This leads to poor chromatographic peak shape, tailing, and potential adsorption onto the GC column, resulting in inaccurate and unreliable data.[8] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[7][9]

Q4: What are the most common derivatization methods for this type of analyte?

A4: The most common derivatization techniques for compounds with carboxylic acid and hydroxyl groups are silylation and esterification/alkylation.

  • Silylation: This method replaces the active hydrogens on the carboxyl and hydroxyl groups with a silyl group (e.g., trimethylsilyl, TMS). Silylating agents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are widely used and produce stable derivatives.[9][10]

  • Esterification/Alkylation: This involves converting the carboxylic acid to an ester (e.g., methyl ester) and potentially the hydroxyl group to an ether. Reagents like boron trifluoride (BF₃) in methanol or diazomethane are common for esterification.[8][11]

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Lactonization: The analyte may have converted to its lactone form, which will have a different retention time and may not be monitored. 2. Incomplete Extraction: The chosen extraction solvent or method may not be efficient for this analyte. 3. Incomplete Derivatization: The derivatization reaction may not have gone to completion.1. Adjust pH: Maintain the sample and extraction solvent at a neutral to slightly alkaline pH (e.g., pH > 7) to keep the acid in its open-chain form.[2] Consider adding a small amount of a base like sodium hydroxide during initial sample handling.[10] 2. Optimize Extraction: Use a polar organic solvent like diethyl ether or ethyl acetate for liquid-liquid extraction.[12] Acidifying the sample just before extraction can improve the partitioning of the carboxylic acid into the organic phase, but this should be done quickly to minimize lactonization. Perform multiple extractions for better recovery.[12] For biological fluids, protein precipitation followed by extraction is a common approach.[13] 3. Optimize Derivatization: Ensure the use of fresh derivatization reagents and an appropriate catalyst if required. Optimize reaction time and temperature. Ensure the sample is dry before adding silylating agents, as they are moisture-sensitive.[11]
Poor Peak Shape (Tailing) 1. Incomplete Derivatization: Residual underivatized analyte will interact strongly with the GC column.[8] 2. Active Sites in the GC System: The injector liner or the front of the column may have active sites that interact with the analyte.1. Review Derivatization Protocol: Check the amount of derivatizing agent, reaction time, and temperature. Use a more potent derivatizing agent if necessary. 2. GC System Maintenance: Use a deactivated inlet liner.[8] Condition the column according to the manufacturer's instructions. If tailing persists, trim the front end of the column.[8]
Ghost Peaks or Carryover 1. Contamination from Previous Injections: The analyte or its derivatives may be retained in the syringe, injector, or column.1. Thorough Cleaning: Implement a rigorous cleaning protocol for the syringe between injections. Use solvent rinses that are appropriate for the analyte and its derivatives. Perform blank injections after high-concentration samples to check for carryover.
Presence of an Unexpected Peak 1. Lactone Formation: An unexpected peak could be the lactone of this compound.1. Confirm Identity: Analyze a standard of the suspected lactone if available. Alternatively, intentionally subject a standard of the hydroxy acid to acidic conditions to promote lactonization and observe the appearance of the new peak.

Experimental Protocols

Protocol 1: General Extraction from Aqueous Samples (e.g., Plasma, Serum)

This protocol is a starting point and should be optimized for your specific matrix.

  • Sample Alkalinization: To a known volume of sample (e.g., 100 µL of plasma), add a small volume of 0.1 M NaOH to raise the pH to >7.[10] This helps to stabilize the hydroxy acid form.

  • Protein Precipitation (for biological fluids): Add a cold organic solvent like methanol or acetonitrile (e.g., 4 volumes) to precipitate proteins.[13] Vortex and centrifuge at high speed.

  • Supernatant Collection: Carefully collect the supernatant.

  • Acidification and Extraction: Just prior to extraction, acidify the supernatant to pH ~3 with an acid like HCl. Immediately add a water-immiscible organic solvent such as diethyl ether or ethyl acetate (e.g., 3 volumes).[12] Vortex vigorously.

  • Phase Separation: Centrifuge to achieve clear phase separation.

  • Collection of Organic Layer: Transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 4-6) two more times, pooling the organic layers.

  • Drying: Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen. The sample is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)
  • Reconstitute Dried Extract: Reconstitute the dried extract from Protocol 1 in a suitable solvent (e.g., 50 µL of pyridine).

  • Add Derivatizing Agent: Add a silylating agent such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) (e.g., 50 µL).[10]

  • Reaction: Cap the vial tightly and heat at a temperature and for a duration recommended for the specific reagent (e.g., 60°C for 30 minutes).

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Degradation Pathways of this compound

cluster_main Degradation of this compound Analyte This compound (Open-Chain Form) Lactone Corresponding Lactone (Cyclic Ester) Analyte->Lactone Lactonization (+ H⁺, - H₂O) Unsaturated_Acid α,β-Unsaturated Hexenoic Acid Derivative Analyte->Unsaturated_Acid Dehydration (Heat, - H₂O) Lactone->Analyte Hydrolysis (+ OH⁻, + H₂O)

Caption: Potential degradation pathways for this compound.

General Sample Preparation Workflow

cluster_workflow Sample Preparation Workflow Start Aqueous Sample (e.g., Plasma) Alkalinize Stabilize with Base (pH > 7) Start->Alkalinize Precipitate Protein Precipitation (e.g., Methanol) Alkalinize->Precipitate Extract Acidify & Extract (e.g., Diethyl Ether) Precipitate->Extract Dry Dry & Evaporate Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

Caption: A generalized workflow for preparing samples for GC-MS analysis.

References

  • Wikipedia. Lactone. [Link]

  • Stanimirovic, J., et al. (2018). DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin. ResearchGate. [Link]

  • Poole, C. F. (2003). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]

  • TutorChase. How do you synthesise a lactone from a hydroxy acid? [Link]

  • Martin-Morales, A., et al. (2022). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Oncology. [Link]

  • Furuhashi, T., et al. (2019). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent Technologies. [Link]

  • Han, J., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Molecular Biology. [Link]

  • Nishimura, T., et al. (2010). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. PubMed. [Link]

  • BYJU'S. Lactone-Synthesis. [Link]

  • Li, X., et al. (2020). Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces. Bio-protocol. [Link]

  • Gika, H. G., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. [Link]

  • Qyral. How pH affects AHAs and BHAs in skincare formulations. [Link]

  • Gika, H. G., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Sample. Semantic Scholar. [Link]

  • Gika, H. G., et al. (2020). (PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. [Link]

  • Restek. A Guide to Derivatization Reagents for GC. [Link]

  • Nicolaou, K. C., et al. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry. [Link]

  • Britannica. Carboxylic acid - Hydroxy, Keto, Acids. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • Quora. What happens when a carboxylic acid is heated? [Link]

  • Allen. Heating of beta-hydroxy acid gives lactones. [Link]

Sources

Technical Support Center: Enhancing the Sensitivity of 3-Hydroxy-4-methylhexanoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Analytics Division

Welcome to the technical support center dedicated to the sensitive and accurate detection of 3-hydroxy-4-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging analyte. We will explore the fundamental principles, address common questions, and provide detailed troubleshooting guides to help you overcome experimental hurdles and achieve optimal sensitivity in your assays.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound, providing foundational knowledge to inform your experimental design.

Q1: What are the primary chemical properties of this compound that make its detection challenging?

This compound (C₇H₁₄O₃, MW: 146.18 g/mol ) is a short-chain hydroxy fatty acid.[1][2] Its structure presents two key challenges for analysis. First, the presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar. This leads to poor volatility, making it unsuitable for direct analysis by Gas Chromatography (GC).[3] Second, its high polarity can result in poor retention on standard reversed-phase liquid chromatography columns, and it may exhibit poor ionization efficiency in mass spectrometry without chemical modification.[4]

Q2: Which analytical technique is superior for this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?

Both techniques are powerful, but the "better" choice depends on your specific experimental needs, sample matrix, and available instrumentation.

  • LC-MS/MS is often the preferred method due to its high sensitivity, specificity, and ability to analyze polar compounds in their native state or with derivatization to enhance performance.[4][5] It generally involves simpler sample preparation and avoids the high temperatures of GC inlets that can degrade thermally labile molecules.[4]

  • GC-MS is also a viable and powerful technique but requires a chemical derivatization step to increase the analyte's volatility and thermal stability.[3][6] While this adds a step to sample preparation, derivatized analytes often exhibit excellent chromatographic behavior and produce clean, reproducible mass spectra.

The following table summarizes the key considerations:

FeatureLC-MS/MSGC-MS
Derivatization Optional, but can significantly boost sensitivity.[7]Mandatory for this analyte.[3]
Sample Throughput Generally faster run times and simpler prep.Can be slower due to the derivatization step.
Sensitivity Excellent, especially with derivatization and tandem MS.[4][8]Excellent, particularly with selective ion monitoring (SIM).
Common Issues Matrix effects (ion suppression), poor retention.[4][9]Incomplete derivatization, active sites in the system.[10]
Best For Complex biological matrices, high-throughput screening.Volatile profiling, structural isomer differentiation.[11]

Q3: Why is chemical derivatization so critical for enhancing sensitivity?

Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties.[5]

  • For GC-MS: The primary goal is to increase volatility and thermal stability . Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups.[10] This transformation reduces intermolecular hydrogen bonding, allowing the molecule to vaporize at lower temperatures without degradation.[6]

  • For LC-MS/MS: The goal is to improve chromatographic retention on reversed-phase columns and, most importantly, to enhance ionization efficiency . By adding a moiety that is easily ionized (e.g., using 3-nitrophenylhydrazine, or 3-NPH), the signal intensity in the mass spectrometer can be increased by orders of magnitude.[4][7][12]

Q4: What is the role of an internal standard and why is it essential for accurate quantification?

An internal standard (IS) is a compound that is chemically similar to the analyte but can be distinguished by the detector (e.g., a stable isotope-labeled version of the analyte). It is added in a known quantity to every sample, calibrator, and quality control sample before any sample processing begins.[12] Its purpose is to correct for variability and loss during the entire analytical procedure, including extraction, derivatization, and injection. By calculating the ratio of the analyte's response to the IS's response, you can achieve highly accurate and precise quantification, even if the absolute signal intensity fluctuates between runs.[8]

Q5: How can I effectively minimize matrix effects when analyzing biological samples like plasma or urine?

Matrix effects, particularly ion suppression in LC-MS/MS, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate results.[9] The most effective strategy is a robust sample preparation protocol.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By choosing an appropriate sorbent (e.g., anion exchange to capture the carboxylic acid group), you can selectively retain the analyte while washing away interfering matrix components like salts, proteins, and lipids.[9][13]

  • Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubility in two immiscible liquids. It can be effective for removing highly polar or non-polar interferences.

  • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects by reducing the concentration of interfering compounds. However, this also dilutes the analyte, potentially compromising the limit of detection.

Troubleshooting Guide for Low-Level Detection

This guide provides solutions to specific problems you may encounter during your analysis.

Problem: No peak or extremely low signal intensity for the analyte.

This is a common and frustrating issue that can arise from multiple sources. A systematic approach is key to identifying the root cause.

Possible Cause A: Inefficient Sample Extraction or Analyte Loss

  • The Logic: Your analyte may not be efficiently recovered from the original sample matrix, or it may be lost during sample transfer or evaporation steps.

  • Troubleshooting Steps:

    • Verify Extraction Recovery: Spike a blank matrix with a known concentration of the analyte before extraction and another sample after extraction. The difference in response will indicate the recovery efficiency. Aim for >85% recovery.

    • Optimize SPE Method: Ensure the SPE cartridge has been properly conditioned and equilibrated. Check that the pH of your sample is appropriate for analyte retention on the chosen sorbent. For an acidic analyte like this, a pH below its pKa is needed for retention on a reversed-phase sorbent, while a higher pH is needed for an anion exchange sorbent.

    • Consider SPME: For pre-concentration from a liquid or headspace, Solid-Phase Microextraction (SPME) is a powerful, solvent-free option that can significantly increase sensitivity.[14][15]

Possible Cause B: Incomplete or Failed Derivatization Reaction

  • The Logic: If the derivatization reaction does not go to completion, only a small fraction of your analyte will be in the detectable form. This is especially critical for GC-MS.

  • Troubleshooting Steps:

    • Check Reagents: Derivatization reagents, especially silylating agents like BSTFA, are highly sensitive to moisture.[10] Use fresh, high-quality reagents and store them under anhydrous conditions (e.g., in a desiccator).

    • Optimize Reaction Conditions: Ensure the reaction time and temperature are adequate. Some sterically hindered groups may require higher temperatures or longer incubation times to react completely.[10]

    • Ensure Anhydrous Environment: For silylation, any water in the sample or solvent will consume the reagent and inhibit the reaction. Lyophilize (freeze-dry) samples to complete dryness before adding the derivatization reagent.[6]

Possible Cause C: Severe Ion Suppression (LC-MS/MS)

  • The Logic: Co-eluting matrix components are competing with your analyte for ionization in the MS source, drastically reducing its signal.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: This is the most effective solution. Implement or optimize an SPE protocol to remove the interfering compounds.[9]

    • Modify Chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone. A post-column infusion of the analyte while injecting a blank matrix extract can help identify where in the chromatogram suppression is occurring.

    • Dilute the Sample: If the analyte concentration is high enough, diluting the extract can reduce the concentration of interfering matrix components below the level where they cause significant suppression.

Problem: Poor chromatographic peak shape (e.g., tailing, fronting, or split peaks).

Poor peak shape compromises both resolution and the accuracy of integration, leading to poor quantitative performance.

Possible Cause A: Active Sites in the GC System

  • The Logic: Un-derivatized polar groups on the analyte can interact with active sites (e.g., silanol groups) in the GC inlet liner or on the column itself, causing peak tailing.

  • Troubleshooting Steps:

    • Confirm Complete Derivatization: Incomplete derivatization is a primary cause of tailing for polar analytes in GC. Re-optimize the reaction as described above.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Replace the liner regularly, as its performance degrades over time.

    • Condition the Column: Perform column conditioning as recommended by the manufacturer to ensure a clean and inert stationary phase.

Possible Cause B: Column Overload

  • The Logic: Injecting too much analyte onto the column can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare and inject a serial dilution of your sample. If the peak shape improves at lower concentrations, you have confirmed column overload.

    • Reduce Injection Volume: If dilution is not an option, reduce the volume of sample injected onto the column.

Problem: Poor reproducibility of peak areas or retention times.

Inconsistent results make it impossible to generate reliable quantitative data.

Possible Cause A: Inconsistent Sample Preparation

  • The Logic: Manual sample preparation steps, especially liquid transfers and derivatization, are a major source of variability.

  • Troubleshooting Steps:

    • Use an Internal Standard: As mentioned in the FAQ, adding a stable isotope-labeled internal standard at the very beginning of the workflow is the single most effective way to correct for variability in sample preparation.[8][12]

    • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting technique.

    • Automate When Possible: Use an autosampler for injections and consider automated liquid handlers for larger sample batches to minimize human error.

Visualizations and Workflows

General Workflow for Enhancing Detection Sensitivity

This diagram illustrates the critical decision points and steps in developing a high-sensitivity method for this compound.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Strategy cluster_lc LC-MS/MS cluster_gc GC-MS Sample Biological Sample (e.g., Plasma, Urine) IS_add Add Internal Standard Sample->IS_add Extraction Extraction / Cleanup (SPE, LLE, SPME) IS_add->Extraction Decision Choose Technique Extraction->Decision Deriv_LC Derivatization (Optional) (e.g., 3-NPH) Decision->Deriv_LC Deriv_GC Derivatization (Mandatory) (e.g., Silylation) Decision->Deriv_GC Deriv Chemical Derivatization LCMS LC-MS/MS Analysis (e.g., C18 column, MRM) Data 3. Data Analysis (Peak Integration, Quantification) LCMS->Data Deriv_LC->LCMS GCMS GC-MS Analysis (e.g., DB-5 column, SIM/Scan) GCMS->Data Deriv_GC->GCMS caption Fig 1. General workflow for sensitive analysis.

Caption: Fig 2. Silylation reaction for GC-MS.

Troubleshooting Flowchart: Low Signal Intensity

This decision tree provides a logical path for diagnosing the cause of a weak or absent analytical signal.

G start Problem: Low or No Signal check_is Is the Internal Standard signal also low? start->check_is check_deriv Is derivatization complete and correct? check_is->check_deriv No check_instrument Check Instrument: - MS Source Cleanliness - Leaks - Detector Function check_is->check_instrument Yes check_extraction Is sample extraction efficiency low? check_deriv->check_extraction Yes fix_suppression Root Cause: Matrix Effect (Ion Suppression) check_deriv->fix_suppression No (LC-MS Specific) fix_prep Root Cause: Sample Prep Issue (Extraction/Derivatization) check_extraction->fix_prep Yes check_extraction->fix_suppression No fix_instrument Root Cause: Instrument or Injection Issue check_instrument->fix_instrument caption Fig 3. Troubleshooting low signal.

Caption: Fig 3. Troubleshooting low signal.

Detailed Experimental Protocols

The following are example protocols. Note: These must be optimized and validated for your specific application, matrix, and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids
  • Cartridge Selection: Choose a mixed-mode anion exchange cartridge suitable for retaining carboxylic acids.

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.0).

  • Sample Loading: Mix 100 µL of sample (e.g., plasma) with 10 µL of internal standard and 400 µL of the equilibration buffer. Load the entire mixture onto the cartridge slowly.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic interferences. Follow with a wash of 1 mL of 5% methanol in water to remove weakly bound impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol. The acid neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase for LC-MS analysis or proceed to derivatization for GC-MS.

Protocol 2: Silylation for GC-MS Analysis
  • Sample Preparation: Ensure the sample extract from Protocol 1 is completely dry. Any residual water will interfere with the reaction.

  • Reagent Addition: To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst and 20 µL of pyridine (as a solvent).

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven. [10]4. Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 3: 3-NPH Derivatization for Enhanced LC-MS/MS Sensitivity
  • Sample Preparation: Use the dried sample extract from Protocol 1.

  • Derivatization Cocktail: Prepare a fresh solution containing 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in 50% acetonitrile. [12]3. Reaction: Add the 40 µL of the cocktail to the dried sample. Vortex and incubate at 40°C for 30 minutes. [12]4. Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water. [12]5. Analysis: The sample is now ready for injection into the LC-MS/MS system. Analyze in negative ion mode, monitoring the specific MRM transition for the 3-NPH derivative.

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. [Link]

  • Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. (n.d.). LIPID MAPS. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • (3S,4S)-3-hydroxy-4-methylhexanoic acid. (n.d.). PubChem. [Link]

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2021). Molecules. [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. [Link]

  • Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. (2015). Hilaris Publisher. [Link]

  • Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. (2018). MDPI. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. (2015). ResearchGate. [Link]

  • Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. (n.d.). PMC. [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). PMC. [Link]

  • A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. (2023). Analytical Chemistry. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube. [Link]

Sources

overcoming low recovery of 3-hydroxy-4-methylhexanoic acid during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies involving 3-hydroxy-4-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting this valuable compound and to troubleshoot common challenges that can lead to low recovery. Our approach is rooted in foundational chemical principles to provide you with robust, adaptable solutions for your experimental needs.

Introduction: The Challenge of a Bifunctional Analyte

This compound presents a unique extraction challenge due to its bifunctional nature. It possesses both a moderately polar hydroxyl group and an ionizable carboxylic acid group on a medium-length alkyl chain. This amphipathic character means its partitioning behavior between aqueous and organic phases is highly dependent on experimental conditions, most notably pH. Furthermore, as a β-hydroxy acid, it has the potential to undergo intramolecular cyclization to form a lactone, especially under acidic conditions or at elevated temperatures, which can lead to significant underestimation of the acid form.

This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address these specific challenges, ensuring you can develop a reliable and high-recovery extraction method.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound so low?

Low recovery is typically traced back to one or more of the following factors:

  • Improper pH of the Aqueous Phase: The single most critical factor is the pH of your sample before extraction. For a carboxylic acid to be efficiently extracted into an organic solvent, it must be in its neutral, protonated form (-COOH). If the pH of the aqueous phase is near or above the pKa of the acid, a significant portion will be in its deprotonated, anionic form (-COO⁻), which is highly water-soluble and will not partition into the organic phase.

  • Suboptimal Organic Solvent Choice: The polarity of the extraction solvent must be well-matched to the neutral form of the analyte. While this compound is more nonpolar when protonated, the presence of the hydroxyl group still imparts some polarity.

  • Formation of Emulsions: Biological matrices rich in lipids or proteins can act as surfactants, leading to the formation of stable emulsions at the interface of the aqueous and organic layers. This physically traps the analyte, preventing complete phase separation and leading to analyte loss.

  • Analyte Instability (Lactonization): As a β-hydroxy acid, there is a risk of intramolecular cyclization to form 4-methyl-γ-octalactone, particularly under harsh acidic conditions or upon heating. This conversion to a different chemical entity will result in a lower measured concentration of the parent acid.

  • Insufficient Mixing or Phase Separation: Inadequate vortexing or shaking during liquid-liquid extraction can lead to incomplete partitioning. Conversely, allowing insufficient time for the phases to separate can result in carryover of the aqueous phase.

Q2: What is the pKa of this compound, and why is it important?

The Rule of Thumb: To ensure at least 99% of the carboxylic acid is in its protonated, extractable form, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa. Therefore, acidifying your sample to a pH of 2.0-2.5 is a critical first step for successful extraction.[3][4][5]

Q3: Can I use this compound for GC-MS analysis directly after extraction?

Direct analysis of this compound by GC-MS is not recommended. The presence of both a carboxylic acid and a hydroxyl group makes the molecule non-volatile and prone to strong interactions with the stationary phase, resulting in poor peak shape and low sensitivity.[6][7] Furthermore, the high temperatures of the GC inlet can induce on-column dehydration or lactonization, leading to inaccurate quantification.[8]

Derivatization is mandatory for GC-MS analysis. Both the carboxylic acid and hydroxyl groups must be derivatized to increase volatility and thermal stability. A common and effective approach is a two-step derivatization or a single-step reaction with a reagent that targets both functional groups, such as silylation.[6][7]

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

This section provides a systematic approach to diagnosing and resolving low recovery issues during LLE.

Problem: Consistently Low Recovery (<70%)

// Nodes Start [label="Start: Low LLE Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is sample pH adjusted to 2.0-2.5?", shape=diamond, fillcolor="#FBBC05"]; Adjust_pH [label="Adjust pH with 1M HCl.\nVerify with pH meter.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Solvent [label="Is the organic solvent appropriate?\n(e.g., Ethyl Acetate, MTBE)", shape=diamond, fillcolor="#FBBC05"]; Test_Solvents [label="Test alternative solvents:\n- Ethyl Acetate\n- Diethyl Ether\n- Dichloromethane", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Emulsion [label="Is a stable emulsion forming?", shape=diamond, fillcolor="#FBBC05"]; Break_Emulsion [label="Break Emulsion:\n- Add brine (saturated NaCl)\n- Centrifuge at 2000-4000 x g\n- Filter through glass wool", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Ratio [label="Is the solvent:sample ratio sufficient?\n(e.g., >3:1)", shape=diamond, fillcolor="#FBBC05"]; Increase_Ratio [label="Increase solvent volume or perform\nserial extractions (e.g., 3x with equal volume).", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Lactone [label="Could lactonization be occurring?", shape=diamond, fillcolor="#FBBC05"]; Prevent_Lactone [label="Avoid high temperatures.\nPerform extraction on ice.\nMinimize time sample is acidic before extraction.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="High Recovery Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_pH; Check_pH -> Check_Solvent [label="Yes"]; Check_Solvent -> Test_Solvents [label="No"]; Test_Solvents -> Check_Solvent; Check_Solvent -> Check_Emulsion [label="Yes"]; Check_Emulsion -> Break_Emulsion [label="Yes"]; Break_Emulsion -> Check_Emulsion; Check_Emulsion -> Check_Ratio [label="No"]; Check_Ratio -> Increase_Ratio [label="No"]; Increase_Ratio -> Check_Ratio; Check_Ratio -> Check_Lactone [label="Yes"]; Check_Lactone -> Prevent_Lactone [label="Yes"]; Prevent_Lactone -> Check_Lactone; Check_Lactone -> Success [label="No"]; } enddot Caption: Troubleshooting workflow for low LLE recovery.

Recommended LLE Protocol

This protocol is a robust starting point for extracting this compound from an aqueous matrix (e.g., plasma, urine, culture media).

Materials:

  • Sample (e.g., 1 mL plasma)

  • Internal Standard (IS) solution (e.g., a deuterated analog)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (or Methyl tert-butyl ether - MTBE)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Conical glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 1 mL of sample in a glass tube, add the internal standard.

  • Acidification: Add 1M HCl dropwise while vortexing gently. Check the pH with a calibrated pH meter until it is stable between 2.0 and 2.5.

  • Solvent Addition: Add 5 mL of ethyl acetate to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to separate the layers and break any minor emulsions.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Re-extraction (Optional but Recommended): Repeat steps 3-6 with a fresh aliquot of ethyl acetate and combine the organic layers to maximize recovery.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly above (not exceeding 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS or derivatization solvent for GC-MS).

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE can offer a cleaner extract compared to LLE, but requires careful method development. Reversed-phase (e.g., C18) or hydrophilic-lipophilic balanced (HLB) sorbents are good starting points.

Problem: Poor Recovery or Breakthrough during SPE

// Nodes Start [label="Start: Low SPE Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Retention [label="Is analyte retained during loading?\n(Analyze flow-through)", shape=diamond, fillcolor="#FBBC05"]; Adjust_Load_pH [label="Acidify sample to pH 2.0-2.5 before loading.\nEnsure proper cartridge conditioning.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Wash [label="Is analyte eluting during wash step?\n(Analyze wash solvent)", shape=diamond, fillcolor="#FBBC05"]; Adjust_Wash [label="Decrease organic content of wash solvent.\nEnsure wash solvent pH is also acidic.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Elution [label="Is analyte fully eluting?\n(Perform sequential elutions)", shape=diamond, fillcolor="#FBBC05"]; Adjust_Elution [label="Increase organic content of elution solvent.\nConsider adding a small % of base (e.g., 0.5-2% NH₄OH)\nto ionize the acid and disrupt interaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="High Recovery Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Retention; Check_Retention -> Adjust_Load_pH [label="No (Breakthrough)"]; Adjust_Load_pH -> Check_Retention; Check_Retention -> Check_Wash [label="Yes"]; Check_Wash -> Adjust_Wash [label="Yes"]; Adjust_Wash -> Check_Wash; Check_Wash -> Check_Elution [label="No"]; Check_Elution -> Adjust_Elution [label="No (Incomplete Elution)"]; Adjust_Elution -> Check_Elution; Check_Elution -> Success [label="Yes"]; } enddot Caption: Troubleshooting workflow for low SPE recovery.

Recommended Reversed-Phase SPE Protocol

Materials:

  • C18 or HLB SPE Cartridge

  • Methanol (or Acetonitrile)

  • Deionized Water

  • 1M Hydrochloric Acid

  • Elution Solvent (e.g., 90:10 Methanol:Water with 2% Ammonium Hydroxide)

  • SPE Vacuum Manifold

Procedure:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the cartridge, followed by 1-2 volumes of deionized water. Do not let the sorbent bed go dry.

  • Equilibration: Pass 1-2 cartridge volumes of acidified water (pH 2.0-2.5) through the cartridge.

  • Sample Loading: Acidify the sample (pre-mixed with internal standard) to pH 2.0-2.5. Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Pass 1-2 cartridge volumes of a weak organic wash (e.g., 5-10% methanol in acidified water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all aqueous solvent. This step is crucial for efficient elution.

  • Elution: Elute the analyte with 1-2 cartridge volumes of the elution solvent. The basic modifier helps to deprotonate the carboxylic acid, breaking its interaction with the stationary phase and ensuring complete release.

  • Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Parameter Recommendation for this compound Rationale
Extraction Type Liquid-Liquid or Solid-PhaseChoice depends on matrix complexity and required cleanliness of extract.
Sample pH 2.0 - 2.5 Ensures the carboxylic acid is fully protonated (-COOH), maximizing its hydrophobicity for extraction.[3][5][9]
LLE Solvent Ethyl Acetate or MTBEThese solvents have appropriate polarity to extract the neutral acid and are easily evaporated.[10]
SPE Sorbent Reversed-Phase (C18, HLB)Retains the protonated, non-polar form of the analyte from the aqueous sample.[11][12]
SPE Elution High Organic % + Weak Base (e.g., MeOH + 2% NH₄OH)The organic solvent disrupts hydrophobic interactions, while the base deprotonates the acid, ensuring its release from the sorbent.[6]

Analytical Considerations: GC-MS and LC-MS/MS

GC-MS Derivatization Protocol (Silylation)

This protocol derivatizes both the hydroxyl and carboxylic acid groups for GC-MS analysis.

Materials:

  • Dried sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry. Water will quench the derivatization reagent.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) to the dried extract to dissolve it.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

LC-MS/MS Method Development

LC-MS/MS is a powerful alternative that often does not require derivatization.

  • Chromatography: A C18 reversed-phase column is suitable.[13]

  • Mobile Phase: A gradient of water and methanol (or acetonitrile) with a modifier is typically used.

    • Acidic Modifier (e.g., 0.1% Formic Acid): This will keep the analyte in its protonated form, which can be beneficial for retention on a C18 column.

    • Basic Modifier (e.g., Ammonium Acetate or Ammonium Hydroxide): This will deprotonate the analyte.

  • Ionization: Electrospray ionization (ESI) is recommended. Given the presence of the carboxylic acid, Negative Ion Mode (ESI-) is likely to provide the highest sensitivity by detecting the deprotonated molecule [M-H]⁻.[13]

  • Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring the transition from the precursor ion ([M-H]⁻) to a characteristic product ion.

Parameter GC-MS LC-MS/MS
Derivatization Required (e.g., Silylation with BSTFA)Not typically required
Stationary Phase Non-polar (e.g., DB-5ms)Reversed-Phase (C18)
Ionization Mode Electron Ionization (EI)Electrospray (ESI), Negative Mode
Key Advantage High chromatographic resolutionHigh specificity and sensitivity without derivatization
Key Challenge Potential for incomplete derivatization; thermal degradationPotential for matrix effects; lower chromatographic resolution than GC

References

  • Bertolini, V., Appiani, R., Pallavicini, M., & Bolchi, C. (2021). A Green Baeyer-Villiger Oxidation of Ketones in Water. The Journal of Organic Chemistry, 86(22), 15712–15716. [Link]

  • Blau, K., & King, G.S. (Eds.). (1977).
  • Cano, R., et al. (2024). Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent. Chemical Engineering Transactions, 109, 403-408. [Link]

  • BenchChem. (2025). Troubleshooting low recovery of 7-Methyl-8-oxononanoic acid during extraction. BenchChem Technical Support.
  • ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. ALWSCI Blog.
  • Gao, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. Molecules, 28(2), 727. [Link]

  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Kasashima, Y., et al. (2007). Convenient preparative method for lactones from 3-hydroxy propanoic acids using iodine under solvent-free conditions. Journal of Oleo Science, 56(4), 189-193. [Link]

  • Knapp, D.R. (1979).
  • Li, K., et al. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1061-1062, 361-368. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). General scheme of the hydroxyacid cyclization reaction.
  • Raynie, D. E. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC North America, 39(4), 184-187. [Link]

  • Ren, R., et al. (2007). Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. Biomacromolecules, 8(2), 652-658. [Link]

  • Sigma-Aldrich. (n.d.).
  • Savić, J. S., et al. (2018). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Journal of the Serbian Chemical Society, 83(11), 1269-1277. [Link]

  • Singh, G., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Journal of the Brazilian Chemical Society, 23(8), 1385-1403. [Link]

  • Tang, J., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(6), 534. [Link]

  • TutorChase. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Savić, J. S., et al. (2018). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Journal of the Serbian Chemical Society, 83(11), 1269-1277. [Link]

  • Zhang, Z., et al. (2020). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 583(7814), 75-80. [Link]

Sources

Technical Support Center: Purification of Crude 3-Hydroxy-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-hydroxy-4-methylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable β-hydroxy acid. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Initial Assessment & Strategy Selection

The purification of this compound presents unique challenges due to its bifunctional nature—possessing both a hydroxyl and a carboxylic acid group. These polar groups can lead to issues such as poor chromatographic behavior, difficulty in crystallization, and thermal instability. A successful purification strategy begins with understanding the nature of the impurities and selecting the appropriate techniques.

FAQ: Initial Characterization & Common Impurities

Question: I have a crude sample of this compound. What are the most likely impurities I need to remove?

Answer: The profile of impurities is intrinsically linked to the synthetic route employed. A common approach to synthesizing β-hydroxy acids involves an aldol-type reaction or a Grignard reaction with a suitable carbonyl compound.

  • Impurities from Aldol-Type Syntheses: If your synthesis involved the reaction of an enolate (e.g., from butyric acid) with an aldehyde (e.g., propanal), you should anticipate the following:

    • Unreacted Starting Materials: Residual aldehyde and the starting carboxylic acid or ester.

    • Self-Condensation Products: Byproducts from the self-reaction of the aldehyde or the enolate.

    • Dehydration Products: Formation of α,β-unsaturated carboxylic acids, which can occur during acidic or basic workup conditions, or upon heating.

  • Impurities from Grignard-Type Syntheses: If you used a Grignard reagent, impurities can include:

    • Unreacted Starting Materials: Such as the parent alkyl or aryl halide.[1]

    • Coupling Products: Symmetrical coupling of the Grignard reagent (e.g., hexane if propylmagnesium bromide was used).[1]

    • Protonated Grignard Reagent: The Grignard reagent can react with trace amounts of water or other protic sources to form an alkane.[2]

In all cases, residual solvents, water, and inorganic salts from the workup are common impurities that must be removed.[3]

Decision Workflow for Purification Strategy

Choosing the right purification sequence is critical for achieving high purity with good recovery. The following decision tree provides a logical workflow for selecting the most appropriate primary purification technique based on the nature of your crude product and the suspected impurities.

Purification_Strategy Start Crude Sample (this compound) IsAcid Are major impurities neutral or basic? Start->IsAcid IsSolid Is the product a solid? IsAcid->IsSolid No AcidBase Acid-Base Extraction IsAcid->AcidBase Yes IsThermallyStable Is the product thermally stable? IsSolid->IsThermallyStable No Crystallization Crystallization IsSolid->Crystallization Yes Chromatography Column Chromatography IsThermallyStable->Chromatography No Distillation Vacuum Distillation IsThermallyStable->Distillation Yes End Pure Product Chromatography->End AcidBase->IsSolid Proceed to next step Crystallization->Chromatography Further purification needed Crystallization->End High Purity Achieved Distillation->Chromatography Further purification needed Distillation->End High Purity Achieved

Caption: Decision tree for selecting a primary purification strategy.

Part 2: Troubleshooting Specific Purification Techniques

This section provides detailed answers to common problems encountered during the purification of this compound.

FAQ: Acid-Base Extraction

Question: I performed an acid-base extraction to separate my carboxylic acid from neutral impurities, but my recovery was very low. What went wrong?

Answer: Low recovery in acid-base extraction is a frequent issue that can often be traced to several key steps. The underlying principle is the conversion of the water-insoluble carboxylic acid into a water-soluble carboxylate salt, allowing for its separation from water-insoluble neutral or basic impurities.[4]

Troubleshooting Checklist:

  • Incomplete Deprotonation: Ensure the pH of the aqueous layer is sufficiently basic. A common mistake is using a base that is too weak or not using enough of it. For a carboxylic acid, a saturated solution of sodium bicarbonate (NaHCO₃) is often sufficient. The pH should be at least two to three units higher than the pKa of the carboxylic acid to ensure complete conversion to the salt form.[4]

  • Premature Re-acidification: If the combined aqueous extracts are not kept cold during re-acidification with a strong acid (e.g., 6M HCl), the heat generated can sometimes promote side reactions or affect the physical form of the precipitated product.[3]

  • Incomplete Re-protonation: You must add enough strong acid to lower the pH to at least two to three units below the pKa of the carboxylic acid.[4] Always check the final pH with litmus or pH paper to confirm that the solution is strongly acidic.

  • Insufficient Extraction of the Final Product: After re-acidification, the protonated carboxylic acid may not fully precipitate, especially if it is an oil or has some water solubility. You must perform a final extraction of the acidified aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to recover all of your product.

Protocol: Robust Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated NaHCO₃ solution. Gently invert the funnel multiple times, venting frequently to release CO₂ pressure.[3] Drain the lower aqueous layer. Repeat the extraction on the organic layer 2-3 times to ensure all the acid is converted to its salt.

  • Combine & Wash: Combine all aqueous extracts in a clean flask. Perform a "back-wash" by extracting this combined aqueous layer once with a small portion of fresh organic solvent to remove any co-extracted neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise with stirring until gas evolution ceases and the solution is strongly acidic (pH ~1-2).[3]

  • Final Product Extraction: Extract the acidified aqueous solution 3 times with a fresh organic solvent.

  • Drying and Evaporation: Combine the final organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

FAQ: Column Chromatography

Question: My this compound is streaking badly on my silica gel TLC plate and column, leading to poor separation. How can I resolve this?

Answer: This is the most common problem when purifying carboxylic acids on silica gel. The issue arises from the strong interaction between the acidic proton of your compound and the slightly acidic silica gel surface.[3] This leads to a dynamic equilibrium between the protonated and deprotonated forms on the column, causing severe tailing or streaking.

The Solution: Acidify Your Mobile Phase To suppress this unwanted interaction, you need to ensure your compound remains fully protonated throughout the separation. This is achieved by adding a small amount of a volatile acid to your eluting solvent system.

  • Recommended Additive: Add 0.5-1% acetic acid or formic acid to your mobile phase.[3]

  • Causality: The added acid saturates the acidic sites on the silica gel and maintains a low pH environment, preventing the deprotonation of your carboxylic acid. This results in a much sharper, well-defined band, dramatically improving resolution.

Mobile Phase System Observation Resolution
Hexane:Ethyl Acetate (1:1)Severe streaking from the baselinePoor
Hexane:Ethyl Acetate (1:1) + 1% Acetic AcidCompact, well-defined spotExcellent

Question: How can I separate the diastereomers of this compound?

Answer: Since your molecule contains two chiral centers (at C3 and C4), your synthesis likely produced a mixture of diastereomers. These can often be separated using standard silica gel chromatography because diastereomers have different physical properties. However, if the polarity difference is minimal, you may need to resort to more specialized techniques.

For separating enantiomers (if you have a racemic mixture of a single diastereomer), you must use a chiral environment. This is typically achieved using chiral chromatography.

  • Chiral Stationary Phases (CSPs): This is the most direct and common method.[5] Columns with CSPs, often based on polysaccharides like cellulose or amylose, create a chiral environment that interacts differently with each enantiomer, leading to different retention times.[6][] High-Performance Liquid Chromatography (HPLC) is the preferred format for this type of separation.[8]

  • Indirect Method: You can react your racemic acid with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts. These salts can then be separated by standard chromatography or crystallization, after which the resolving agent is cleaved to yield the pure enantiomer.[8]

FAQ: Distillation & Thermal Stability

Question: I tried to purify my product by vacuum distillation, but the yield was low and the residue in the distillation flask was a thick, intractable gum. What is happening?

Answer: Hydroxy acids, particularly β- and γ-hydroxy acids, are prone to thermal degradation. Upon heating, they can undergo intramolecular esterification to form cyclic esters known as lactones.[9] this compound is a β-hydroxy acid, which is less prone to forming a stable lactone (a strained 4-membered ring) than a γ- or δ-hydroxy acid. However, intermolecular condensation to form oligomers or polyesters is a significant risk at elevated temperatures.

Troubleshooting Thermal Decomposition:

  • Use High Vacuum: Perform the distillation under the highest vacuum your system can achieve (ideally <1 mbar) to lower the required boiling temperature.[10][11]

  • Short Path Distillation: Use a Kugelrohr or short path distillation apparatus. This minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.

  • Avoid Overheating: Use a sand or oil bath for gentle, even heating. Do not heat the flask significantly above the temperature at which distillation begins.

  • Consider Derivatization: A more robust strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). This derivative will be more volatile and will not be able to form intermolecular condensation products. After distillation, the ester can be hydrolyzed back to the pure carboxylic acid.[4][12]

References

  • BenchChem. (2025).
  • Google Patents. (n.d.). Method for the purification of a-hydroxy acids on an industrial scale.
  • Google Patents. (1996). WO1996017818A1 - Production of hydroxy acids.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • BenchChem. (2025).
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Britannica. (n.d.). Carboxylic acid - Hydroxy, Keto, Acids.
  • LookChem. (n.d.).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • ResearchGate. (2014).
  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?
  • Wainer, I. W. (Ed.). (1993). Drug Stereochemistry: Analytical Methods and Pharmacology (2nd ed.). Marcel Dekker, Inc.
  • BOC Sciences. (n.d.).

Sources

selecting the optimal chiral column for 3-hydroxy-4-methylhexanoic acid separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of 3-hydroxy-4-methylhexanoic acid. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance, troubleshooting, and frequently asked questions to navigate the complexities of this specific chiral separation. As Senior Application Scientists, our goal is to explain not just the what, but the why behind our recommendations, grounding our advice in established chromatographic principles and field experience.

FAQ 1: What makes the separation of this compound challenging?

This compound presents a unique challenge due to the presence of two chiral centers at the C3 and C4 positions. This results in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Your task is to separate two pairs of enantiomers. The key to success lies in selecting a chiral stationary phase (CSP) that can differentiate these subtle three-dimensional arrangements.

The molecule's structure contains two critical functional groups for chiral recognition: a carboxylic acid and a hydroxyl group . These groups can participate in various interactions, including hydrogen bonding, dipole-dipole interactions, and, most importantly for this acidic analyte, ionic interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₄O₃[1]
Molecular Weight146.18 g/mol [1][2]
Key Functional GroupsCarboxylic Acid, Secondary Hydroxyl GroupN/A
Chiral CentersC3, C4N/A
Stereoisomers4 (2 pairs of enantiomers)[2][3]
FAQ 2: What is the overall strategy for selecting the optimal chiral column?

A systematic screening approach is the most efficient path to a successful separation. Instead of randomly testing columns, we recommend a logical workflow that begins with the analyte's properties and progressively refines the chromatographic conditions. The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) is a critical first step, as SFC often provides advantages in speed and efficiency for chiral separations.[4][5]

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Platform & Column Screening cluster_2 Phase 3: Method Optimization A Analyte Characterization (this compound) - Acidic (pKa) - Two Chiral Centers - Hydroxyl Group B Primary Technique Selection A->B C SFC Screening (Often preferred for speed) B->C SFC D HPLC Screening (Normal/Polar Organic Mode) B->D HPLC E Screen Polysaccharide Columns (e.g., Amylose, Cellulose derivatives) - Broad Selectivity C->E F Screen Anion-Exchange Columns (e.g., QN-AX, QD-AX) - Specific for Acids C->F D->E D->F G Separation Achieved? E->G F->G H Optimize Mobile Phase - Modifier Percentage - Additives (Acid/Base) - Flow Rate & Temperature G->H No / Poor Resolution I Final Method Validation G->I Yes (Resolution > 1.5) H->G Re-evaluate Chiral_Interaction_Mechanisms cluster_anion_exchange Anion-Exchange CSP (e.g., QN-AX) cluster_polysaccharide Polysaccharide CSP (e.g., Amylose) CSP_AX CSP Selector (+ charge) Analyte_AX Analyte (R-COO⁻) Interaction_AX Primary: Ionic Bond Analyte_AX->Interaction_AX Secondary_Hbond_AX Secondary: H-Bond (OH group) Analyte_AX->Secondary_Hbond_AX Interaction_AX->CSP_AX Secondary_Hbond_AX->CSP_AX CSP_Poly Helical Polymer Groove Analyte_Poly Analyte Analyte_Poly->CSP_Poly Inclusion Interactions_Poly Multiple Interactions: - H-Bonding - Dipole-Dipole - Steric Fit Analyte_Poly->Interactions_Poly

Sources

addressing instrument contamination in trace analysis of 3-hydroxy-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trace analysis of 3-hydroxy-4-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of instrument contamination and ensure the integrity of your analytical data. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address the specific challenges you may encounter during your experiments.

Introduction: The Challenge of Trace Analysis for this compound

This compound is a relatively polar molecule, and like many short-chain hydroxy fatty acids, its analysis at trace levels can be susceptible to a variety of instrumental issues.[1][2] The presence of both a hydroxyl and a carboxylic acid group can lead to interactions with active sites within the LC-MS system, potentially causing peak tailing, carryover, and contamination.[3][4][5] This guide will equip you with the knowledge to proactively prevent and effectively troubleshoot these common problems.

Troubleshooting Guide: A-to-Z of Contamination Issues

This section is structured to help you diagnose and resolve specific problems you might be facing in your analysis.

Q1: I'm seeing a persistent peak at the retention time of my analyte in my blank injections. What is causing this "ghost peak" and how can I eliminate it?

A1: The phenomenon you're observing is commonly referred to as "carryover," where residual analyte from a previous injection appears in subsequent runs. [6] For a polar, hydroxylated carboxylic acid like this compound, carryover can be particularly problematic due to its potential to adhere to various surfaces within the LC-MS system.

Causality:

  • Analyte Adsorption: The hydroxyl and carboxyl groups of your analyte can form hydrogen bonds with active sites on the surfaces of the injector needle, sample loop, tubing, and even the head of the analytical column.

  • Insufficient Needle Wash: The wash solvent in your autosampler may not be strong enough to completely remove the analyte from the needle surface between injections.

  • Column Contamination: Over time, the stationary phase of your column can become saturated with the analyte, leading to its slow release in subsequent runs.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ghost peaks.

Step-by-Step Protocol to Eliminate Carryover:

  • Isolate the Source:

    • First, replace the analytical column with a union and inject a blank. If the ghost peak is still present, the source of the carryover is likely in the autosampler or injector system. If the peak disappears, the column is the primary source of contamination.

  • Optimize the Needle Wash:

    • Increase Wash Solvent Strength: Your standard needle wash may be insufficient. For this compound, a wash solution with a higher organic content and/or the addition of a small amount of acid or base (depending on your mobile phase) can be more effective. A mixture of isopropanol, acetonitrile, and water is often a good starting point.

    • Increase Wash Volume and Duration: Ensure the needle is being washed with a sufficient volume of solvent for an adequate duration. Consult your instrument manual for instructions on how to adjust these parameters.

  • Thorough Column Washing:

    • If the column is the source of carryover, a rigorous washing procedure is necessary. This typically involves flushing the column with a series of strong solvents. A general-purpose column wash for reversed-phase columns is a gradient from high aqueous to high organic, followed by a strong solvent like isopropanol.

Solvent Purpose Typical Duration (Column Volumes)
Mobile Phase A (e.g., Water with 0.1% Formic Acid) Remove polar contaminants10-20
Acetonitrile or Methanol Remove non-polar contaminants10-20
Isopropanol Remove strongly adsorbed contaminants10-20
Acetonitrile or Methanol Transition back to intermediate polarity5-10
Mobile Phase A Re-equilibrate the column10-20

Table 1: Example Column Washing Protocol

Q2: My peaks for this compound are showing significant tailing. What's the cause and how can I improve the peak shape?

A2: Peak tailing for acidic compounds is often a result of secondary interactions with the stationary phase or active sites in the flow path. [3][4][7]

Causality:

  • Silanol Interactions: Residual silanol groups on the surface of silica-based reversed-phase columns can interact with the carboxylic acid moiety of your analyte, leading to peak tailing.[3]

  • Metal Chelation: The combination of the hydroxyl and carboxylic acid groups can create a chelating effect with any exposed metal surfaces in the flow path (e.g., stainless steel tubing, frits), causing analyte adsorption and subsequent slow release.

Troubleshooting and Solutions:

  • Mobile Phase Modification:

    • Lowering the pH: Adding a small amount of an acid like formic acid to your mobile phase will ensure that the carboxylic acid group of your analyte is fully protonated, reducing its interaction with silanol groups.

    • Adding a Competing Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can help to passivate metal surfaces and reduce peak tailing. However, be cautious as this may not be compatible with all MS systems.

  • Column Selection:

    • Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol groups and are less prone to causing peak tailing with acidic compounds.

    • Consider a Hybrid or Polymer-Based Column: These types of columns are more inert and can provide better peak shapes for challenging compounds.

  • System Passivation:

    • If metal chelation is suspected, passivating the LC system can be highly effective. This involves flushing the system with a solution that will bind to the active metal sites, rendering them inert. A common passivation solution is a dilute solution of nitric acid, followed by a thorough water and mobile phase rinse. Always consult your instrument manufacturer's guidelines before performing any passivation procedure.

Frequently Asked Questions (FAQs)

General Contamination Prevention
  • Q: What are the most common sources of contamination in LC-MS analysis?

    • A: Contamination can originate from various sources including the solvents and reagents used, sample preparation procedures, and the laboratory environment itself.[8] High-purity, LC-MS grade solvents and reagents are crucial.[6] Always use freshly prepared mobile phases and avoid topping off solvent bottles.[6]

  • Q: How can I minimize contamination from my sample preparation workflow?

    • A: Use high-quality, low-bleed vials and caps. Ensure all glassware is meticulously cleaned and dedicated for trace analysis. Consider solid-phase extraction (SPE) to clean up complex sample matrices, which can be a significant source of contamination.

Instrument-Specific Issues
  • Q: How often should I clean my mass spectrometer's ion source?

    • A: There is no fixed schedule for ion source cleaning; it should be performed when symptoms of contamination appear, such as a loss of sensitivity or an increase in background noise.[6] Regular preventative maintenance is key to minimizing the frequency of source cleaning.

  • Q: What is the best way to flush the entire LC system to remove widespread contamination?

    • A: For general system cleaning, a prolonged flush with isopropanol (IPA) is highly effective at removing hydrophobic contaminants.[9] For more polar contaminants, a mixture of water and methanol or IPA can be used.[9] Always remove the column before performing a system-wide flush.[9]

System Flushing Protocol:

Caption: General LC system flushing protocol.

References

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025, May 9). SCIEX. Retrieved from [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018, August 1). LCGC International. Retrieved from [Link]

  • What is the best way to flush a liquid chromatography system to remove contamination?. (2023, October 18). SCIEX. Retrieved from [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Waters. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. Retrieved from [Link]

  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Google Patents.
  • Controlling Contamination in LC/MS Systems. Waters. Retrieved from [Link]

  • Controlling Contamination in LC/MS Systems. Waters Help Center. Retrieved from [Link]

  • Minimizing Contamination During Sample Preparation For Trace Analysis. (2020, February 13). ELGA LabWater. Retrieved from [Link]

  • Why Do Peaks Tail?: LC Troubleshooting. Scribd. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023, August 29). YouTube. Retrieved from [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent. Retrieved from [Link]

  • How to Reduce Sample Contamination. (2025, January 6). OMNI International Blog. Retrieved from [Link]

  • Quantitative analysis of beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Application Notes: LC-MS. Chromatography Online. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC - NIH. Retrieved from [Link]

  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (2018, June 1). J-STAGE. Retrieved from [Link]

  • Analysis of fatty acids by column liquid chromatography. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Robust Quantification of 3-Hydroxy-4-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust quantification of 3-hydroxy-4-methylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the analytical challenges associated with this molecule. This guide synthesizes technical accuracy with field-proven insights to ensure reliable and reproducible results.

Introduction

This compound is a chiral carboxylic acid that can be encountered in various biological and synthetic matrices. Its accurate quantification is crucial in diverse fields, from metabolic research to the development of new therapeutics. However, its polar nature and potential for stereoisomers present unique analytical challenges. This guide provides a comprehensive overview of method refinement, covering both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) approaches, to empower you to overcome these hurdles and achieve robust quantification.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered during the analysis of this compound:

Q1: My this compound peak is broad and tails significantly on my C18 LC column. What can I do to improve the peak shape?

A1: Poor peak shape for polar carboxylic acids on reversed-phase columns is a common issue. Here are several strategies to address this:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. Ensure the pH is at least 2 pH units below the pKa of the carboxylic acid group (typically around 4-5) to keep it in its neutral, less polar form. Adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to your mobile phase is standard practice.[1]

  • Alternative Chromatography: Consider using a different stationary phase. A polar-embedded C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can provide better retention and peak shape for polar analytes.

  • Check for Metal Chelation: Free silanol groups on the silica backbone of the column can interact with your analyte. Using a high-purity, end-capped column can minimize these interactions. Sometimes, adding a small amount of a chelating agent like EDTA to the mobile phase can also help if metal contamination in the system is suspected.

Q2: I am not getting a good signal for this compound in positive ion mode ESI-LC-MS. What should I try?

A2: Carboxylic acids are more readily deprotonated and are often more sensitive in negative ion mode electrospray ionization (ESI-). You should try switching to negative ion mode and look for the [M-H]⁻ ion. If you must use positive ion mode, you can try to form adducts, such as the sodium adduct [M+Na]⁺, by adding a small amount of sodium acetate to your mobile phase. However, negative ion mode is generally recommended for higher sensitivity.

Q3: When I analyze my samples by GC-MS without derivatization, I don't see a peak for this compound. Why is this?

A3: this compound is not amenable to direct GC-MS analysis due to its low volatility and the presence of active hydrogens on the hydroxyl and carboxyl groups.[2] These functional groups lead to poor chromatographic performance and thermal degradation in the hot GC inlet. Derivatization is a necessary step to make the molecule more volatile and thermally stable.[2][3]

Q4: What is the best derivatization reagent for this compound for GC-MS analysis?

A4: The most common and effective approach is silylation, which replaces the active hydrogens with a trimethylsilyl (TMS) group.[3] A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a very effective and widely used reagent for this purpose.[2][4] This will derivatize both the hydroxyl and carboxylic acid groups.

Q5: I am seeing multiple derivatized peaks for my standard in GC-MS. What could be the cause?

A5: There are a few possibilities:

  • Incomplete Derivatization: The reaction may not have gone to completion, resulting in partially derivatized products (e.g., only one of the two functional groups is derivatized). Try optimizing the reaction conditions, such as increasing the temperature, time, or the amount of derivatizing reagent.[2]

  • Stereoisomers: Your standard may be a mix of diastereomers or enantiomers which are being separated by your GC column. If you are not using a chiral column, it is more likely that you are seeing incomplete derivatization products.

  • Reagent Artifacts: The derivatization reagent itself can sometimes produce side products that show up in the chromatogram. Always run a reagent blank to identify these peaks.

Troubleshooting Guides

Guide 1: Low Recovery During Sample Preparation

Low and inconsistent recovery of this compound from complex matrices is a frequent problem. This guide will walk you through a systematic approach to troubleshooting this issue.

Logical Troubleshooting Workflow for Low Recovery

Caption: Troubleshooting workflow for low sample recovery.

Step-by-Step Troubleshooting:

  • Evaluate Matrix Complexity: The nature of your sample matrix (e.g., plasma, urine, tissue homogenate) will dictate the necessary cleanup. Highly complex matrices often require more rigorous sample preparation.

  • Optimize Solid Phase Extraction (SPE):

    • Sorbent Selection: For a hydroxylated carboxylic acid, a mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties can be very effective.[5]

    • pH Adjustment: Before loading your sample onto the SPE cartridge, adjust the pH to ensure your analyte is in the correct form for binding. For a mixed-mode sorbent, you might need to adjust the pH to be neutral or slightly acidic.

    • Wash Steps: Optimize the wash steps to remove interferences without eluting your analyte. Use a series of washes with increasing solvent strength.

    • Elution Solvent: Ensure your elution solvent is strong enough to fully desorb your analyte from the sorbent. For an anion-exchange mechanism, this will typically involve a solvent containing a base (e.g., 5% ammonium hydroxide in methanol).

  • Optimize Liquid-Liquid Extraction (LLE):

    • Solvent Selection: Choose a water-immiscible organic solvent that has a good affinity for your analyte. Ethyl acetate is a common choice for moderately polar compounds.

    • pH Adjustment: Acidify your aqueous sample (e.g., with HCl to pH 2-3) to protonate the carboxylic acid group, making it less polar and more extractable into the organic phase.

    • Salting Out: Adding a salt like sodium chloride to the aqueous phase can increase the partitioning of your analyte into the organic solvent.

  • Assess Evaporation/Reconstitution Step:

    • Analyte Volatility: Although this compound itself is not highly volatile, its derivatized form can be. Avoid overly aggressive evaporation conditions (high temperature, high gas flow) that could lead to loss of the analyte.

    • Reconstitution Solvent: Ensure your analyte is fully soluble in the reconstitution solvent. For LC-MS, this should ideally be your initial mobile phase. For GC-MS, this will be the solvent in which you perform the derivatization.

Guide 2: Inconsistent Quantification in GC-MS Analysis

Achieving consistent and reproducible quantification by GC-MS for this compound hinges on a robust derivatization protocol.

Workflow for Optimizing Derivatization

Caption: Workflow for optimizing the derivatization process.

Step-by-Step Troubleshooting:

  • Verify Derivatization Reagent Quality: Silylation reagents are sensitive to moisture. Ensure you are using a fresh vial of reagent and that it has been stored under anhydrous conditions.

  • Optimize Reaction Conditions:

    • Temperature and Time: A typical starting point for BSTFA + 1% TMCS derivatization is heating at 60-80°C for 30-60 minutes.[4][6] If you suspect incomplete derivatization, try increasing the temperature or reaction time.[2]

    • Reagent Ratio: Ensure you are using a sufficient excess of the derivatization reagent to drive the reaction to completion.

  • Evaluate Matrix Effects on Derivatization: Components in your sample extract can sometimes interfere with the derivatization reaction. To assess this, compare the derivatization efficiency of a standard in a clean solvent versus a standard spiked into a blank matrix extract. If matrix effects are significant, you may need to improve your sample cleanup procedure.

  • Implement an Appropriate Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended. It will co-elute with your analyte and experience similar extraction, derivatization, and ionization effects, thus correcting for variability in these steps.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from a biological fluid like plasma or urine.

  • Sample Pre-treatment: To 1 mL of sample, add an internal standard. Acidify the sample to a pH of ~6.0 with formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the appropriate solvent for your analysis (e.g., 100 µL of mobile phase for LC-MS or the derivatization solvent for GC-MS).

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes the silylation of this compound.

  • Dry Down: Ensure your sample extract is completely dry. Any residual water will consume the derivatization reagent.

  • Add Reagent: To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column Polar-embedded C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Negative ESI
Precursor Ion [M-H]⁻ m/z 145.1
Product Ion 1 (Quantifier) m/z 101.1 (loss of CO₂)
Product Ion 2 (Qualifier) m/z 57.1 (further fragmentation)

Table 2: Example GC-MS Parameters for Derivatized this compound

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 80°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass of di-TMS derivative 290.2 g/mol
Monitored Ions (SIM) m/z 275 (M-15), m/z 147, m/z 73

References

  • BenchChem. (2025). Application Note: Quantitative Analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry.
  • BLD Pharm. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22471996, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16666688, 3-Hydroxy-3-methylhexanoic acid.
  • Agilent Technologies. (n.d.). Sample Preparation.
  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Sigma-Aldrich. (n.d.). Guide to Derivatization Reagents for GC.
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Waters Corporation. (n.d.). Solvents and Caveats for LC-MS.

Sources

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-4-Methylhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of two primary analytical techniques for the quantification of 3-hydroxy-4-methylhexanoic acid in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies and validation parameters discussed are grounded in the principles outlined by major regulatory bodies, ensuring scientific integrity and data reliability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

This compound is a short-chain fatty acid derivative whose accurate quantification is essential in various fields of metabolic research. The inherent physicochemical properties of this small, polar molecule present unique analytical challenges, including low volatility and potential for significant interference from complex biological matrices. The selection of an appropriate analytical method, rigorously validated, is therefore paramount to generating reliable and reproducible data.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and compares the performance of GC-MS and LC-MS/MS based on internationally recognized validation standards, primarily the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] Adherence to these principles is critical for ensuring that the data generated can reliably support regulatory decisions regarding drug safety and efficacy.[1][2]

Foundational Framework: Regulatory Standards for Bioanalytical Method Validation

The validation of a bioanalytical method is the process by which it is demonstrated to be suitable for its intended purpose.[1][2] Guidelines from the U.S. Food and Drug Administration (FDA) and the ICH provide a harmonized framework for this process.[3][6] A full method validation is expected when establishing a new bioanalytical method and should assess key performance characteristics to ensure data quality.[1] These characteristics, which form the basis of our comparison, include specificity, linearity, accuracy, precision, sensitivity, and stability.[7][8]

Methodological Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for separating and identifying volatile and semi-volatile compounds. For non-volatile analytes like this compound, a chemical derivatization step is mandatory to increase volatility and thermal stability, enabling passage through the gas chromatograph.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample to a pH of 1.5-2.5 with hydrochloric acid to ensure the analyte is in its protonated form.

    • Perform liquid-liquid extraction by adding 1 mL of an organic solvent (e.g., ethyl acetate), vortexing for 2 minutes, and centrifuging at 3,000 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

  • Derivatization (Esterification):

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of a derivatizing agent, such as a solution of 14% boron trifluoride in methanol (BF3-MeOH).

    • Heat the mixture at 60-90°C for 30 minutes to convert the carboxylic acid to its more volatile fatty acid methyl ester (FAME).[9]

    • After cooling, add water and extract the resulting FAMEs with hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane extract into the GC-MS system.

    • GC Conditions:

      • Column: A polar capillary column suitable for FAMEs (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm).[9]

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for 2 minutes, then ramp at 4°C/min to 240°C.[9]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard. The base peak at m/z 103 is often characteristic of 3-hydroxy fatty acid methyl esters.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis P Plasma Sample IS Add Internal Standard P->IS Acid Acidification (HCl) IS->Acid LLE Liquid-Liquid Extraction (Ethyl Acetate) Acid->LLE Evap Evaporation (Nitrogen) LLE->Evap Deriv Esterification (BF3-Methanol, 90°C) Evap->Deriv Hex_Ext Hexane Extraction Deriv->Hex_Ext GCMS GC-MS Analysis (SIM Mode) Hex_Ext->GCMS Data Data Processing GCMS->Data

GC-MS workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that often allows for the direct analysis of polar compounds in biological fluids with minimal sample preparation, typically avoiding the need for derivatization.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[11]

    • Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

    • LC Conditions:

      • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm).[11]

      • Mobile Phase A: 0.1% formic acid in water.[11]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a re-equilibration step.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.[11]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard to ensure high selectivity and sensitivity.[11][12]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P Plasma Sample IS Add Internal Standard P->IS PP Protein Precipitation (Acetonitrile) IS->PP Cent Centrifugation PP->Cent LCMS LC-MS/MS Analysis (MRM Mode) Cent->LCMS Data Data Processing LCMS->Data

LC-MS/MS workflow for this compound.

Comparative Validation Data

The following table summarizes hypothetical but realistic performance data for the two methods, based on typical outcomes for similar analytes and adherence to ICH M10 validation criteria.

Validation ParameterGC-MS MethodLC-MS/MS MethodRationale & Governing Principles
Specificity/Selectivity High; potential interference from isomers if not chromatographically resolved.Very High; MRM transition is highly specific to the analyte's structure and mass.The method must unequivocally differentiate the analyte from internal standards, metabolites, and matrix components.[8]
Linearity (r²) > 0.995> 0.998The method's response should be directly proportional to the analyte concentration over a given range.[13]
Range 50 - 5,000 ng/mL1 - 1,000 ng/mLThe interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
Accuracy (% Bias) Within ± 10%Within ± 5%The closeness of the determined value to the nominal or known true value. Expected to be within 98-102% for drug products.[8]
Precision (%RSD) < 15%< 10%The closeness of agreement among a series of measurements from the same homogeneous sample.[14]
LOQ (Limit of Quantitation) 50 ng/mL1 ng/mLThe lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[13][15]
Extraction Recovery 80 - 90%> 95% (Protein Precipitation)The efficiency of the analyte extraction process from the biological matrix. Determined by comparing pre-extraction vs. post-extraction spiked samples.[7]
Matrix Effect Not directly applicableMonitored; must be within acceptable limits.The suppression or enhancement of ionization of an analyte by the presence of co-eluting matrix components. A key consideration for LC-MS/MS.
Sample Throughput Lower (due to lengthy derivatization and GC run times)Higher (simpler sample prep and faster LC run times)Reflects the number of samples that can be processed and analyzed in a given time period.

Discussion and Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them is a strategic decision based on the specific goals of the research.

  • GC-MS is a cost-effective and highly robust method. Its primary drawback is the necessity of a derivatization step, which increases sample preparation time and can introduce variability. However, for laboratories where GC-MS is the primary platform, it remains a viable and effective option.

  • LC-MS/MS offers superior sensitivity and specificity, allowing for lower limits of quantitation. The simplified "dilute-and-shoot" or protein precipitation sample preparation protocols significantly increase sample throughput, making it the preferred method for studies involving large sample sets or requiring the measurement of very low analyte concentrations. The direct analysis without derivatization simplifies the workflow and reduces potential sources of error.

For drug development and clinical research applications where high sensitivity, specificity, and throughput are critical, LC-MS/MS is the demonstrably superior alternative. Its ability to deliver precise and accurate data at low concentrations with a more efficient workflow aligns best with the rigorous demands of regulatory submissions and modern bioanalysis.

References

  • ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bhatia, R. USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • FDA. (2001). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]

  • Garvey, et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Garvey, et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. PubMed. [Link]

  • Unknown.
  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Singh, et al. (2015). Analytical method validation: A brief review. [Link]

  • Unknown. VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • National Center for Biotechnology Information. (3S,4S)-3-hydroxy-4-methylhexanoic acid. PubChem. [Link]

  • Wishart, et al. (2019). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B. [Link]

  • Chemcd. (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID. Chemical Cloud Database. [Link]

  • Sahoo, et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Shinde, S. & Khulbe, P. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices and Applications. SGVU Journal of Pharmaceutical Research & Education. [Link]

  • Shimadzu Corporation. (2022). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. [Link]

  • Shimadzu Corporation. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • Iqbal, M. (2014). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid.... ResearchGate. [Link]

Sources

A Guide to Inter-Laboratory Comparison of 3-Hydroxy-4-Methylhexanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison for the quantitative analysis of 3-hydroxy-4-methylhexanoic acid. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy, reproducibility, and comparability of analytical data across different laboratory settings. This document delves into the critical aspects of analytical methodology, study design, and data interpretation, grounded in the principles of scientific integrity and international standards.

Introduction: The Significance of Standardized this compound Measurement

This compound is a metabolite of interest in various fields of biomedical research. Accurate and precise quantification of this and other organic acids is crucial for the diagnosis and monitoring of certain inborn errors of metabolism[1]. Given the subtle yet significant variations that can arise from different analytical platforms and laboratory practices, establishing a robust inter-laboratory comparison program is paramount for ensuring data reliability and harmonization across studies.

This guide will provide a detailed protocol for a proposed inter-laboratory study, focusing on the widely used Gas Chromatography-Mass Spectrometry (GC-MS) method for organic acid analysis. Furthermore, it will touch upon the emerging role of Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful alternative.

Analytical Methodology: Best Practices for Quantification

The accurate measurement of this compound in biological matrices, typically urine, necessitates a meticulously controlled analytical process. The following sections outline the key considerations and a recommended protocol based on established methods for organic acid analysis.

Pre-Analytical Considerations: The Foundation of Reliable Data

Inconsistencies in sample handling can be a significant source of variability. Therefore, strict adherence to pre-analytical protocols is essential.

  • Sample Collection: A random urine sample should be collected in a sterile, preservative-free container. For metabolic studies, a first-morning void is often preferred to minimize diurnal variations.

  • Storage and Stability: Urine samples should be frozen at -20°C or, for long-term storage, at -70°C to minimize the degradation of organic acids. It is recommended to minimize freeze-thaw cycles. In the author's experience, samples are stable for several years if stored at -20°C, though the evidence for this is not extensive[2]. One study on total titratable organic acids showed a significant decrease in some samples stored at -20°C.

The Analytical Workflow: A Step-by-Step Protocol

The following protocol is a comprehensive approach to the analysis of this compound, primarily utilizing GC-MS. This method is a cornerstone of organic acid analysis due to its robustness and extensive spectral libraries.

1. Sample Preparation:

  • Normalization: The volume of urine used for extraction should be normalized to the creatinine concentration to account for variations in urine dilution. A common practice is to use a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg).

  • Internal Standard Spiking: The first and most critical step is the addition of an appropriate internal standard (IS) to the urine sample. The IS compensates for analyte loss during sample preparation and variations in instrument response. For this compound, a stable isotope-labeled analogue (e.g., this compound-d3) would be the ideal choice. If unavailable, a structurally similar compound not endogenously present in the sample can be used. The selection of an internal standard should be based on similar chemical and physical properties to the analyte[3].

  • Acidification: Acidify the sample to a pH of less than 2 with a strong acid, such as 5M HCl. This step is crucial for the efficient extraction of the acidic analytes into an organic solvent.

  • Extraction: Perform a liquid-liquid extraction using a water-immiscible organic solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane. Repeat the extraction process at least twice to ensure a high recovery of the analyte.

  • Drying: Dry the pooled organic extracts over anhydrous sodium sulfate to remove any residual water, which can interfere with the derivatization step.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. This step should be performed with care to avoid the loss of volatile organic acids.

2. Derivatization:

  • To increase the volatility and thermal stability of this compound for GC analysis, a two-step derivatization process is recommended:

    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract to convert any keto groups to their methoxime derivatives. This step is particularly important for complex organic acid profiles but is also good practice for targeted analysis to avoid unexpected interferences.

    • Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate at a controlled temperature (e.g., 60°C for 60 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively. Studies have shown that optimal derivatization conditions for organic acids can be achieved at 50°C for 30 minutes.

3. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is suitable for the separation of TMS-derivatized organic acids.

  • Temperature Program: A temperature gradient program is employed to achieve optimal separation of the analytes. A typical program might start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is preferred over full scan mode due to its higher sensitivity and selectivity. Characteristic ions for the TMS derivative of this compound should be monitored. The fragmentation of TMS derivatives of hydroxy fatty acids often involves characteristic losses of methyl groups and trimethylsilanol[4].

4. Data Analysis and Quantification:

  • Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations, each containing the same amount of internal standard as the samples.

  • Quantification: The concentration of this compound in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an increasingly popular alternative for organic acid analysis. It often requires less extensive sample preparation, as derivatization may not be necessary. For short-chain fatty acids and their derivatives, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can enhance sensitivity and chromatographic performance in LC-MS systems[5].

Analytical_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase Sample_Collection Urine Sample Collection Storage Freezing at -20°C / -70°C Sample_Collection->Storage Immediate Freezing Normalization Normalization (Creatinine) Storage->Normalization Sample Thawing IS_Spiking Internal Standard Spiking Extraction Liquid-Liquid Extraction Derivatization Derivatization (Silylation) GCMS_Analysis GC-MS Analysis (SIM) Data_Processing Data Processing & Quantification

Caption: Key phases of a structured inter-laboratory comparison study.

Statistical Analysis and Performance Evaluation

The statistical analysis of the submitted data is a critical step in evaluating laboratory performance and understanding the sources of variability.

Data Scrutiny and Outlier Detection

Upon receipt, the data from all participating laboratories should be tabulated and scrutinized for any obvious errors or inconsistencies. Statistical tests for outliers, such as Grubbs' test or Cochran's test, should be applied to identify any data points that deviate significantly from the rest of the group. The influence of outliers on summary statistics should be minimized by using robust statistical methods.[6]

Performance Metrics

Several statistical measures can be used to evaluate the performance of the participating laboratories.

  • Z-scores: The z-score is a widely used performance indicator that measures how many standard deviations a laboratory's result is from the assigned value (often the consensus mean of all participants). A z-score is calculated for each laboratory for each sample. Generally, a |z-score| ≤ 2 is considered satisfactory, 2 < |z-score| < 3 is questionable, and |z-score| ≥ 3 is unsatisfactory.

  • Repeatability and Reproducibility: The within-laboratory variability (repeatability) and the between-laboratory variability (reproducibility) should be calculated. These parameters provide valuable insights into the precision of the analytical method as performed by individual laboratories and across the entire group.

Data Presentation

The results of the statistical analysis should be presented in a clear and understandable format.

Table 1: Hypothetical Results of an Inter-Laboratory Comparison for this compound

Laboratory IDReported Concentration (µmol/mmol creatinine) - Sample AZ-score - Sample AReported Concentration (µmol/mmol creatinine) - Sample BZ-score - Sample B
Lab 115.2-0.548.9-0.8
Lab 216.50.852.10.5
Lab 314.8-0.947.5-1.2
Lab 418.12.4 (Questionable)55.82.1 (Questionable)
Lab 515.5-0.250.50.1
...............
Consensus Mean 15.7 50.2
Standard Deviation 0.9 2.3

Conclusion and Future Directions

This guide has outlined a comprehensive approach for conducting an inter-laboratory comparison of this compound measurements. By adhering to standardized analytical protocols, a well-defined study design, and robust statistical analysis, laboratories can gain valuable insights into their performance and contribute to the overall improvement of data quality in the field.

The findings from such a study can be used to:

  • Identify and address sources of analytical error.

  • Improve the harmonization of analytical methods across different laboratories.

  • Provide a basis for the certification of reference materials for this compound.

The continuous evolution of analytical technologies, particularly in the realm of LC-MS, will undoubtedly offer new opportunities for enhancing the accuracy and efficiency of organic acid analysis. Future inter-laboratory comparisons should aim to incorporate these advanced methodologies to ensure that the scientific community is equipped with the most reliable tools for metabolic research.

References

  • Labcorp. (n.d.). Organic Acid Analysis, Urine. Retrieved from [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from a source providing these guidelines.
  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • ISO. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.
  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211.
  • Popp, M. A., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8773.
  • Sarika, G. (2014). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Al-Asmari, A. F., et al. (2019). Strategies and challenges in method development and validation for the absolute quantification of endogenous biomarker metabolites using liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 40(1), 31-52.
  • Begou, O., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters.
  • Diagnostic Solutions Laboratory. (n.d.). OAp - Organic Acids Profile Collection Instructions. Retrieved from a source providing these instructions.
  • European Medicines Agency. (2011).
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid classes and molecular species from human plasma. Journal of lipid research, 46(2), 194–205.
  • Lee, J. Y., et al. (2024). Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. Analytica Chimica Acta, 1288, 342145.
  • Olivier, A. C., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR protocols, 5(4), 103037.
  • Rahman, M., et al. (2021). A concise review of liquid chromatography-mass spectrometry-based quantification methods for short chain fatty acids as endogenous biomarkers. Molecules, 26(23), 7227.
  • SCION Instruments. (n.d.). Recovery Spiked Sample. Retrieved from [Link]

  • Tsikas, D. (2017). A critical review and discussion of the significance of endogenous substances for the validation of bioanalytical methods for their quantification in human biological fluids.
  • van der Kloet, F. M., et al. (2021). Validation and Automation of a High-Throughput Multitargeted Method for Semiquantification of Endogenous Metabolites from Different Biological Matrices Using Tandem Mass Spectrometry. Metabolites, 11(9), 598.
  • Wang, B., et al. (2024). Position-specific isomers of monohydroxy fatty acids in the land-atmosphere interface: identification and quantification.
  • Yuan, T., et al. (2024). Lipid Isobaric Mass Tagging for Enhanced Relative Quantification of Unsaturated sn-Positional Isomers. Analytical chemistry.

Sources

GC-MS vs. LC-MS for the Analysis of 3-hydroxy-4-methylhexanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of metabolomics, clinical diagnostics, and drug development, the precise and accurate quantification of small organic acids is paramount. 3-hydroxy-4-methylhexanoic acid (C₇H₁₄O₃, MW: 146.18 g/mol ) is one such molecule of interest, a hydroxy fatty acid whose presence and concentration can be indicative of various metabolic processes.[1][2] The analytical challenge lies in its properties: the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group imparts significant polarity and reduces its volatility, making it a non-ideal candidate for direct analysis by some techniques.

This guide provides a comprehensive comparison of two cornerstone analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this compound. We will delve into the fundamental principles of each technique, provide detailed experimental protocols grounded in established practices, and offer a critical evaluation to guide researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse

GC-MS is a powerful technique renowned for its exceptional chromatographic resolving power and the generation of highly reproducible mass spectra.[3] It excels at separating and identifying volatile and thermally stable compounds.[4][5] However, the inherent polarity and low volatility of this compound preclude its direct analysis. To overcome this, a chemical derivatization step is mandatory to convert the polar functional groups into nonpolar, volatile analogues suitable for gas-phase analysis.

The Rationale for Derivatization

The primary goal of derivatization in this context is to mask the active hydrogens on the hydroxyl and carboxylic acid groups.[6] This transformation dramatically reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and enhances its thermal stability, preventing degradation in the hot GC injection port. The most common and effective strategy for organic acids is silylation, which replaces the active protons with a trimethylsilyl (TMS) group.[7]

Experimental Protocol: GC-MS Analysis of this compound in Urine

This protocol outlines a robust, self-validating workflow for the quantitative analysis of this compound from a complex biological matrix like urine.

Step 1: Sample Preparation & Extraction

  • Objective: To isolate the organic acids from the bulk urine matrix (salts, proteins, etc.) and concentrate the analyte.

  • Pipette 1.0 mL of urine into a glass test tube.

  • Add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like heptadecanoic acid) to correct for variability in extraction and derivatization efficiency.

  • Acidify the sample to a pH < 2 using 5M HCl to ensure the carboxylic acid group is fully protonated.[7]

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging to separate the layers.[8]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. Repeat the extraction twice more, combining the organic extracts.

  • Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at 35-40°C.[8]

Step 2: Derivatization

  • Objective: To create a volatile and thermally stable derivative of the analyte.

  • To the dried extract, add 50 µL of pyridine to ensure a non-acidic environment and aid in dissolving the residue.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[7]

  • Securely cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.[8]

  • After cooling to room temperature, the sample is ready for injection.

Step 3: GC-MS Analysis

  • Objective: To chromatographically separate the derivatized analyte and detect it with the mass spectrometer.

    • System: Agilent GC-MS System (or equivalent)

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar nonpolar column

    • Injection Volume: 1 µL, Splitless mode

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][9]

    • MS Detection:

      • Full Scan Mode: (m/z 50-550) for qualitative identification by library matching.

      • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitoring characteristic ions of the di-TMS derivative of this compound.

Data Interpretation and Performance

Identification is highly reliable in GC-MS. The 70 eV EI process induces reproducible fragmentation patterns that act as a chemical fingerprint.[3] This pattern can be matched against extensive commercial libraries like NIST or Wiley for confident compound identification. For 3-hydroxy fatty acid methyl esters, a characteristic base peak at m/z 103 is often observed, which is a key indicator.[10]

Strengths of GC-MS:

  • High Chromatographic Efficiency: Capillary GC columns provide excellent separation of complex mixtures.

  • Confident Identification: Standardized EI spectra allow for high-confidence library matching.[3]

  • Robustness: The technique is well-established and highly reliable for routine organic acid analysis.

Weaknesses of GC-MS:

  • Mandatory Derivatization: The multi-step sample preparation is time-consuming, labor-intensive, and a potential source of analytical error.[4]

  • Analyte Suitability: Limited to thermally stable compounds.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine Sample Spike Add Internal Standard Sample->Spike Acidify Acidify to pH < 2 Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Deriv Add Pyridine & BSTFA Evaporate->Deriv Heat Incubate at 70°C Deriv->Heat Inject GC Injection Heat->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (Scan/SIM) Ionize->Detect Data Data Detect->Data Data Processing (Library Match)

Caption: Workflow for this compound analysis by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Direct Analysis

LC-MS is the premier technique for analyzing polar, non-volatile, and thermally labile compounds, making it an excellent theoretical fit for this compound.[4][5] Its major advantage is the ability to analyze compounds directly from a liquid phase, often circumventing the need for chemical derivatization.[9]

The Rationale for Direct Analysis

LC-MS separates compounds in a liquid mobile phase before they are ionized, typically using "soft" ionization techniques like Electrospray Ionization (ESI). ESI generates intact molecular ions (e.g., [M-H]⁻ or [M+H]⁺) directly from solution, which is ideal for polar molecules that are already charged or can be easily charged in solution. This eliminates the time and potential variability associated with a derivatization step.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol focuses on a high-sensitivity, high-throughput targeted analysis using tandem mass spectrometry (MS/MS).

Step 1: Sample Preparation

  • Objective: To prepare a clean sample compatible with the LC-MS system, minimizing matrix effects.

  • Pipette 100 µL of urine into a microcentrifuge tube.

  • Add an internal standard (a stable isotope-labeled version is highly recommended for LC-MS to correct for matrix-induced ion suppression).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection. This "dilute-and-shoot" method is fast and efficient.

Step 2: LC-MS/MS Analysis

  • Objective: To retain and separate the polar analyte from interferences and perform highly selective and sensitive quantification.

    • System: Waters ACQUITY UPLC with Xevo TQ-S Mass Spectrometer (or equivalent)

    • Chromatography Mode: Hydrophilic Interaction Liquid Chromatography (HILIC). Standard reversed-phase columns struggle to retain small polar acids like this.[11]

    • Column: BEH Amide Column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate, 0.1% Acetic Acid

    • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.1% Acetic Acid

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: ESI Negative. The carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): m/z 145.1 ([M-H]⁻)

      • Product Ions (Q3): Two specific fragment ions are chosen after optimization (e.g., m/z 101.1 for quantification and m/z 57.1 for confirmation). This highly selective detection method minimizes background noise.

Data Interpretation and Performance

In targeted LC-MS/MS, compound identification is confirmed by a combination of a specific retention time and the presence of at least two specific, pre-defined MRM transitions at the correct ratio. Quantification is based on the peak area of the most abundant (quantitative) MRM transition relative to the internal standard. While LC-MS is exceptionally sensitive, it can be susceptible to ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte, potentially compromising accuracy.[12] The use of a stable isotope-labeled internal standard is the best way to mitigate this effect.

Strengths of LC-MS:

  • High Sensitivity and Selectivity: MRM mode allows for detection at very low concentrations (femtomole to attomole levels).

  • Minimal Sample Prep: "Dilute-and-shoot" protocols enable high-throughput analysis.

  • Broad Applicability: Suitable for a wide range of polar and non-volatile compounds.[3]

Weaknesses of LC-MS:

  • Matrix Effects: Susceptible to ion suppression or enhancement from co-eluting compounds.[12]

  • Identification Challenges (in Untargeted Analysis): Lack of standardized, universal spectral libraries comparable to GC-MS EI libraries.[3]

  • Chromatographic Challenges: Retaining very small, polar molecules can be difficult, requiring specialized columns like HILIC.[11][13]

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Inject LC Injection (HILIC) Centrifuge->Inject Supernatant Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization (Negative Mode) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Data Detect->Data Data Processing (Peak Integration)

Caption: Workflow for this compound analysis by LC-MS/MS.

Head-to-Head Performance Comparison

The choice between GC-MS and LC-MS depends critically on the analytical goal. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureGC-MSLC-MS/MSRationale & Justification
Analyte State Volatile, Thermally StablePolar, Non-volatile, Thermally LabileGC requires vaporization; LC works with solutes. This compound is inherently polar and non-volatile.[4][5]
Derivatization Required Not Required The polar -OH and -COOH groups must be masked for GC analysis. LC-MS with ESI can ionize the polar molecule directly.[6][9]
Sample Prep Complexity High (Extraction + Derivatization)Low (Dilute-and-Shoot)GC-MS protocol is multi-step and takes several hours. LC-MS prep can be done in minutes.
Throughput LowerHigherThe lengthy sample preparation for GC-MS limits the number of samples that can be processed per day.
Sensitivity Good to Excellent (pg level)Excellent to Superior (fg level)Targeted LC-MS/MS (MRM) is generally more sensitive due to lower chemical noise and efficient ionization.
Selectivity Good (SIM)Superior (MRM)MS/MS provides an extra dimension of selectivity by monitoring a specific fragmentation reaction, drastically reducing interferences.[14]
Identification Confidence Very High (Untargeted) High (Targeted)GC-MS benefits from standardized, searchable EI libraries. LC-MS identification relies on retention time and specific MRM transitions.[3]
Robustness HighModerate to HighGC-MS is a very mature technology. LC-MS ion sources can be more susceptible to contamination from complex matrices.
Cost (Running) LowerHigherGC-MS uses inexpensive carrier gases (He, H₂), while LC-MS requires costly high-purity solvents.

Conclusion and Recommendations

Both GC-MS and LC-MS are highly capable platforms for the analysis of this compound, but they serve different analytical philosophies and objectives.

Choose GC-MS when:

  • The primary goal is untargeted screening or metabolic profiling where broad identification of many organic acids is needed. The availability of robust EI spectral libraries is a significant advantage for identifying unknown peaks.

  • Your laboratory has a well-established, validated workflow for organic acid analysis by GC-MS, and consistency with historical data is important.

  • The highest sensitivity is not the primary driver, and sample throughput is not a major bottleneck.

Choose LC-MS/MS when:

  • The primary goal is targeted quantification of this compound with the highest sensitivity and selectivity .

  • High sample throughput is required, for example, in clinical research or drug metabolism studies.

  • You need to analyze a panel of polar, non-volatile, or thermally labile metabolites simultaneously, for which LC-MS is the more versatile platform.

For most modern applications focusing on the specific and sensitive quantification of this compound in complex biological fluids, LC-MS/MS is the superior technique . Its ability to bypass the laborious derivatization step, coupled with its exceptional sensitivity and high throughput, aligns best with the demands of today's research and development environments.

References

  • Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

  • ResolveMass Laboratories Inc. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. [Link]

  • Photonics. LC-MS vs. GC-MS: Understanding the Key Differences and Uses. [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • PubMed. LC-MS metabolomics of polar compounds. [Link]

  • ACS Publications. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

  • PubMed. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. [Link]

  • Aurametrix. GC-MS Sample Preparation Protocol for Organic Acids in Urine. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 22471996. [Link]

  • National Center for Biotechnology Information. Small Polar Molecules: A Challenge in Marine Chemical Ecology. [Link]

  • Erndim. Organic Acids Qualitative Analysis in Urine by GCMS. [Link]

  • PubChemLite. This compound (C7H14O3). [Link]

  • ResearchGate. Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... [Link]

  • Waters Corporation. Solvents and Caveats for LC-MS. [Link]

Sources

A Comparative Guide to the Synthesis of 3-Hydroxy-4-Methylhexanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxy-4-Methylhexanoic Acid in Drug Discovery

This compound is a chiral carboxylic acid that holds significant interest for researchers in the pharmaceutical and life sciences sectors. As a member of the short-chain 3-hydroxy fatty acid family, it and its analogs are implicated in various biological processes, including metabolic regulation and thermogenesis[1][2][3]. The stereochemistry of the two chiral centers at positions 3 and 4 is crucial for its biological activity, making stereoselective synthesis a paramount objective for its potential application in drug development and as a building block in the synthesis of complex bioactive molecules. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering in-depth technical insights and experimental data to inform methodological choices in a research and development setting.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound presents the challenge of controlling the stereochemistry at two adjacent chiral centers. This guide will explore three classical yet versatile carbon-carbon bond-forming reactions: the Reformatsky reaction, the Aldol reaction, and a Grignard-based approach. Each method will be evaluated based on its stereoselectivity, yield, operational simplicity, and the availability of starting materials.

The Reformatsky Reaction: A Classic Approach to β-Hydroxy Esters

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, the direct precursors to β-hydroxy acids.[4][5][6][7] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[4][5][6][7]

Mechanistic Rationale and Stereochemical Considerations

The key intermediate in the Reformatsky reaction is an organozinc enolate, which is less basic than its lithium or magnesium counterparts, thus minimizing self-condensation of the ester. The stereochemical outcome of the reaction is influenced by the formation of a six-membered ring transition state, often described by the Zimmerman-Traxler model, which can be influenced by the steric bulk of the substituents on both the enolate and the aldehyde. Diastereoselectivity can be achieved by employing chiral auxiliaries or by using chiral aldehydes.[5] Recent advancements have also demonstrated the use of alternative metals and catalysts to enhance stereocontrol.[8]

Experimental Protocol: Diastereoselective Reformatsky Reaction

This protocol outlines a plausible diastereoselective synthesis of ethyl 3-hydroxy-4-methylhexanoate, the ethyl ester of the target acid, using 2-methylbutanal as the aldehyde component.

Materials:

  • Zinc dust (activated)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • 2-Methylbutanal

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq).

  • Anhydrous THF is added, and the suspension is stirred.

  • A solution of ethyl bromoacetate (1.0 eq) and 2-methylbutanal (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel.

  • The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a slight exotherm and the disappearance of the zinc metal. The mixture is then refluxed for 2-3 hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford ethyl 3-hydroxy-4-methylhexanoate.

  • The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidic workup).

Workflow Diagram

Reformatsky_Reaction reagents Ethyl Bromoacetate + 2-Methylbutanal reaction_step Reformatsky Reaction (Reflux) reagents->reaction_step zinc Activated Zinc zinc->reaction_step solvent Anhydrous THF solvent->reaction_step workup Acidic Workup reaction_step->workup product Ethyl 3-hydroxy-4-methylhexanoate workup->product hydrolysis Saponification final_product This compound hydrolysis->final_product product->hydrolysis

Caption: Workflow for the Reformatsky synthesis of this compound.

The Aldol Reaction: A Powerful Tool for C-C Bond Formation

The Aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds through the reaction of an enolate with an aldehyde or ketone.[4] Controlling the stereoselectivity of the Aldol reaction has been a subject of intense research, leading to the development of highly efficient diastereoselective and enantioselective methods.[9][10][11]

Mechanistic Rationale and Stereochemical Considerations

The stereochemical outcome of the Aldol reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the cation and solvent. The Zimmerman-Traxler transition state model is often invoked to explain the observed diastereoselectivity. For the synthesis of this compound, the reaction would involve the enolate of an acetate equivalent and 2-methylbutanal. The use of chiral auxiliaries attached to the acetate component can provide excellent stereocontrol.

Experimental Protocol: Chiral Auxiliary-Mediated Aldol Reaction

This protocol describes a plausible synthesis using an Evans' oxazolidinone chiral auxiliary to control the stereochemistry of the Aldol addition.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium

  • Acetyl chloride

  • Titanium(IV) chloride

  • 2-Methylbutanal

  • Anhydrous dichloromethane

  • Hydrogen peroxide/aqueous sodium bicarbonate

  • Lithium hydroxide

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • The N-acetyl oxazolidinone is prepared by reacting (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with acetyl chloride in the presence of a base.

  • In a flame-dried flask under a nitrogen atmosphere, the N-acetyl oxazolidinone is dissolved in anhydrous dichloromethane and cooled to -78 °C.

  • Titanium(IV) chloride (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 eq) to form the titanium enolate.

  • 2-Methylbutanal (1.5 eq) is added dropwise, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The chiral auxiliary is cleaved by treatment with hydrogen peroxide and aqueous sodium bicarbonate.

  • The resulting β-hydroxy ester is hydrolyzed with lithium hydroxide to yield this compound.

  • The product is purified by column chromatography.

Workflow Diagram

Aldol_Reaction auxiliary N-Acetyl Chiral Oxazolidinone reaction_step Aldol Addition (-78 °C) auxiliary->reaction_step base TiCl4 / Et3N base->reaction_step aldehyde 2-Methylbutanal aldehyde->reaction_step product Chiral Aldol Adduct reaction_step->product cleavage Auxiliary Cleavage (H2O2, NaHCO3) hydrolysis Hydrolysis (LiOH) cleavage->hydrolysis final_product This compound hydrolysis->final_product product->cleavage Grignard_Reaction grignard_reagent sec-Butylmagnesium Bromide reaction_step Grignard Addition grignard_reagent->reaction_step succinic_anhydride Succinic Anhydride succinic_anhydride->reaction_step keto_acid 3-Methyl-4-oxohexanoic Acid reaction_step->keto_acid reduction Diastereoselective Reduction final_product This compound reduction->final_product keto_acid->reduction

Sources

A Researcher's Guide to Navigating Antibody Cross-Reactivity in 3-Hydroxy-4-Methylhexanoic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules, the specificity of an immunoassay is paramount. This is particularly true for haptens like 3-hydroxy-4-methylhexanoic acid, a molecule of interest in various biological and chemical studies. The accuracy of its detection via immunoassay is critically dependent on the quality of the antibodies employed, specifically their ability to distinguish the target analyte from structurally similar molecules. This guide provides an in-depth comparison of antibody performance in immunoassays for this compound and its close structural analog, sotolon, with a focus on the critical aspect of cross-reactivity.

The Challenge of Specificity in Small Molecule Immunoassays

This compound is a small molecule, or hapten, which on its own is not immunogenic. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein.[1][2] This process, however, can sometimes lead to the production of antibodies with unintended cross-reactivity, where the antibody binds to molecules other than the target analyte.[3] Such cross-reactivity can lead to inaccurate quantification and false-positive results, compromising the integrity of experimental data.

The choice between monoclonal and polyclonal antibodies is a critical consideration in assay development. Monoclonal antibodies, derived from a single B-cell clone, recognize a single epitope on the antigen, which generally leads to higher specificity.[4] Polyclonal antibodies, on the other hand, are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, which can sometimes result in a higher tolerance for slight variations in the antigen's structure but also a greater potential for cross-reactivity.[4][5]

Visualizing Structural Similarities: The Basis of Cross-Reactivity

The root of cross-reactivity lies in the structural similarity between the target analyte and other molecules. An antibody raised against this compound may also recognize and bind to other compounds that share similar functional groups or overall shape. The following diagrams illustrate the structures of this compound and some of its potential cross-reactants.

Caption: Molecular structures of the target analyte and potential cross-reactants.

Comparative Analysis of Antibody Cross-Reactivity: A Case Study with Sotolon

Due to the limited availability of published comparative data on antibodies specifically raised against this compound, we will examine data from a closely related and structurally similar compound, sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), which is a potent flavor compound. The principles of cross-reactivity observed in sotolon immunoassays are directly applicable to those for this compound.

For a hypothetical comparison, consider two different antibodies, a polyclonal antibody (pAb-1) and a monoclonal antibody (mAb-1), developed for a competitive ELISA for sotolon. The cross-reactivity would be determined by measuring the concentration of a competing compound required to displace 50% of the labeled sotolon tracer, and expressing this as a percentage relative to sotolon itself.

Hypothetical Cross-Reactivity Data for Anti-Sotolon Antibodies

Cross-ReactantChemical StructurepAb-1 Cross-Reactivity (%)mAb-1 Cross-Reactivity (%)
Sotolon3-hydroxy-4,5-dimethyl-2(5H)-furanone100100
4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)4-hydroxy-2,5-dimethyl-3(2H)-furanone15.2< 0.1
This compoundThis compound8.50.5
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone25.81.2

Note: This data is hypothetical and for illustrative purposes. Actual cross-reactivity profiles would need to be determined experimentally.

In this hypothetical scenario, the monoclonal antibody (mAb-1) demonstrates significantly lower cross-reactivity with structurally similar compounds compared to the polyclonal antibody (pAb-1). This highlights the general principle that monoclonal antibodies often provide higher specificity in immunoassays for small molecules.[5]

Experimental Protocol for Assessing Antibody Cross-Reactivity

The standard method for determining the cross-reactivity of an antibody in a competitive immunoassay format is the competitive ELISA. The following is a detailed, step-by-step methodology.

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA Workflow plate_coating Coat microtiter plate with This compound-protein conjugate blocking Block unoccupied sites on the plate plate_coating->blocking competition Add a mixture of the antibody and the test compound (or standard) blocking->competition incubation1 Incubate to allow competition for antibody binding competition->incubation1 washing1 Wash to remove unbound reagents incubation1->washing1 secondary_ab Add enzyme-conjugated secondary antibody washing1->secondary_ab incubation2 Incubate to allow binding of secondary antibody secondary_ab->incubation2 washing2 Wash to remove unbound secondary antibody incubation2->washing2 substrate Add substrate for the enzyme washing2->substrate color_dev Incubate for color development substrate->color_dev stop_reaction Stop the reaction color_dev->stop_reaction read_plate Read absorbance at the appropriate wavelength stop_reaction->read_plate data_analysis Calculate percent cross-reactivity read_plate->data_analysis

Caption: Step-by-step workflow for determining antibody cross-reactivity using a competitive ELISA.

Detailed Protocol:

  • Plate Coating: Microtiter plates are coated with a conjugate of this compound and a protein (e.g., bovine serum albumin, BSA). This immobilizes the target analyte to the plate surface.

  • Blocking: After washing away the unbound conjugate, the remaining protein-binding sites on the plate are blocked using a solution of an unrelated protein (e.g., non-fat dry milk or BSA). This prevents non-specific binding of antibodies in subsequent steps.

  • Competition: A constant amount of the primary antibody (the one being tested for cross-reactivity) is mixed with varying concentrations of either the standard (this compound) or the potential cross-reacting compound. This mixture is then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow the free analyte (either the standard or the test compound) and the plate-bound analyte to compete for binding to the limited number of antibody binding sites.

  • Washing: The plate is washed to remove any unbound antibodies and other reagents.

  • Addition of Secondary Antibody: An enzyme-conjugated secondary antibody that specifically binds to the primary antibody is added to the wells.

  • Incubation and Washing: The plate is incubated again to allow the secondary antibody to bind to the primary antibody that is now bound to the immobilized analyte on the plate. This is followed by another washing step to remove any unbound secondary antibody.

  • Substrate Addition and Signal Detection: A substrate for the enzyme conjugated to the secondary antibody is added. The enzyme catalyzes a reaction that produces a colored product. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.

  • Data Analysis: The absorbance is measured using a microplate reader. A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The concentration of the test compound that causes a 50% reduction in the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Conclusion and Recommendations

The selection of an antibody with high specificity is a critical determinant of the reliability of an immunoassay for this compound. While both polyclonal and monoclonal antibodies can be used, monoclonal antibodies generally offer a higher degree of specificity and are therefore often preferred for quantitative applications where cross-reactivity is a major concern.[4][5]

Researchers and drug development professionals must rigorously validate their immunoassays by performing comprehensive cross-reactivity testing against a panel of structurally related compounds. This due diligence is essential to ensure the accuracy and reliability of the data generated. When developing or selecting an immunoassay for this compound, it is crucial to:

  • Prioritize antibodies with documented low cross-reactivity: Whenever possible, choose commercially available antibodies that come with detailed cross-reactivity data.

  • Consider monoclonal antibodies for higher specificity: If developing a new assay, the generation of monoclonal antibodies should be a primary consideration.

  • Perform in-house validation: Regardless of the antibody source, it is imperative to conduct in-house cross-reactivity studies with all potential interfering compounds relevant to the specific sample matrix being analyzed.

By carefully considering and experimentally addressing the issue of antibody cross-reactivity, researchers can have greater confidence in the accuracy and validity of their immunoassay results for this compound and other small molecules.

References

  • Development of Polyclonal Antibody against Clenbuterol for Immunoassay Application. (n.d.). MDPI. Retrieved from [Link]

  • Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Monoclonal & Polyclonal Antibodies. (n.d.). Bio-Rad. Retrieved from [Link]

  • Simple determination of a strongly aromatic compound, sotolon, by capillary electrophoresis. (2012). Journal of Oleo Science, 61(1), 45-48. Retrieved from [Link]

  • Development and Functional Characterization of Monoclonal Antibodies for Botulinum Neurotoxin Serotype A. (n.d.). MDPI. Retrieved from [Link]

  • Specificity and Cross-Reactivity. (n.d.). In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information. Retrieved from [Link]

  • Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. (2018). Molecules, 23(12), 3326. Retrieved from [Link]

  • 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Cross-reactivity of commercial and non-commercial deoxynivalenol-antibodies to emerging trichothecenes and common deoxynivalenol-derivatives. (2019). Food Chemistry, 274, 525-532. Retrieved from [Link]

  • Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. (2003). Journal of Chromatography A, 1010(1), 95-103. Retrieved from [Link]

  • Seven structurally different murine monoclonal galactan-specific antibodies show identity in their galactosyl-binding subsite arrangements. (1988). Molecular Immunology, 25(8), 753-762. Retrieved from [Link]

  • Production of polyclonal antisera. (2001). Current Protocols in Neuroscience, Chapter 5, Unit 5.5. Retrieved from [Link]

  • A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. (2020). Journal of Allergy and Clinical Immunology, 146(3), 506-521. Retrieved from [Link]

  • Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. (1996). Journal of Agricultural and Food Chemistry, 44(7), 1787-1790. Retrieved from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Pharmaceuticals, 16(2), 282. Retrieved from [Link]

  • Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. (2018). Molecules, 23(12), 3326. Retrieved from [Link]

  • Production and purification of polyclonal antibody against F(ab')2 fragment of human immunoglobulin G. (2017). Advanced Pharmaceutical Bulletin, 7(4), 627-631. Retrieved from [Link]

  • Cell type-specific monoclonal antibody cross-reactivity screening in non-human primates and development of comparative immunophenotyping panels for CyTOF. (2019). bioRxiv. Retrieved from [Link]

  • ELISA Efficient immunoassays for food analysis. (n.d.). R-Biopharm AG. Retrieved from [Link]

  • Identification of monoclonal antibodies that cross-react with cytokines from different animal species. (2002). Veterinary Immunology and Immunopathology, 88(3-4), 111-122. Retrieved from [Link]

  • Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. (n.d.). MDPI. Retrieved from [Link]

  • Dominant epitopes and allergic cross-reactivity: complex formation between a Fab fragment of a monoclonal murine IgG antibody and the major allergen from birch pollen Bet v 1. (1997). The Journal of Immunology, 159(4), 1967-1973. Retrieved from [Link]

  • Assessment of allergen cross-reactivity. (2004). Allergy, 59(1), 24-32. Retrieved from [Link]

  • Polyclonal antibodies towards abrin and ricin—design and potential application for mass spectrometry-based analysis of human biosamples. (2025). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound (C7H14O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. (2023). Biosensors, 13(6), 599. Retrieved from [Link]

  • (3S,4S)-3-hydroxy-4-methylhexanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Hydroxy-3-methylhexanoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for 3-hydroxy-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules like 3-hydroxy-4-methylhexanoic acid is a critical step in ensuring product safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. The choice of the chiral stationary phase (CSP) is the cornerstone of a successful chiral separation by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of the performance of polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based CSPs for the separation of this compound and structurally related compounds, supported by experimental insights and detailed methodologies.

The Foundation of Chiral Recognition: Understanding the Mechanisms

The selection of a CSP should not be a matter of trial and error alone. A foundational understanding of the chiral recognition mechanisms at play empowers the scientist to make informed decisions, leading to more efficient method development.

1. Polysaccharide-Based CSPs: These are the most widely utilized CSPs for their broad applicability and versatility.[1][2] Chiral selectors, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form chiral grooves and cavities. Separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1][2] The helical structure of amylose often provides different selectivities compared to the more linear structure of cellulose.[2] For acidic analytes like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the analyte and promote interaction with the CSP.

2. Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin or teicoplanin, offer a unique multi-modal separation capability.[3] Their complex structures provide a variety of interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (amines and carboxylic acids).[3] For acidic compounds, a key interaction is often the electrostatic attraction between the ionized carboxylic acid of the analyte and a protonated amine group on the CSP.[4] This makes them particularly suitable for the separation of amino acids and other ionizable molecules.[5]

3. Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[6] Chiral recognition primarily occurs through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity.[7] The hydroxyl groups on the rim of the cyclodextrin can also participate in hydrogen bonding, further contributing to enantioselectivity. The size of the cyclodextrin cavity (α, β, or γ) and the nature of any derivatization on the rims are critical factors in achieving separation.

cluster_0 Chiral Recognition Mechanisms cluster_1 Interaction Types Polysaccharide CSP Polysaccharide CSP Hydrogen Bonding Hydrogen Bonding Polysaccharide CSP->Hydrogen Bonding Dipole-Dipole Dipole-Dipole Polysaccharide CSP->Dipole-Dipole Steric Hindrance Steric Hindrance Polysaccharide CSP->Steric Hindrance Macrocyclic Glycopeptide CSP Macrocyclic Glycopeptide CSP Macrocyclic Glycopeptide CSP->Hydrogen Bonding Electrostatic Interaction Electrostatic Interaction Macrocyclic Glycopeptide CSP->Electrostatic Interaction π-π Stacking π-π Stacking Macrocyclic Glycopeptide CSP->π-π Stacking Cyclodextrin CSP Cyclodextrin CSP Cyclodextrin CSP->Hydrogen Bonding Inclusion Complex Inclusion Complex Cyclodextrin CSP->Inclusion Complex

Key interactions involved in chiral recognition for different CSP classes.

Performance Comparison of Chiral Stationary Phases

While specific data for this compound is limited, the following table summarizes the expected performance based on the separation of structurally similar short-chain hydroxy acids on various commercially available CSPs.

CSP Type Chiral Selector Typical Mobile Phase Expected Performance for this compound Potential Advantages Potential Disadvantages
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)[8]Normal Phase: Hexane/Isopropanol with 0.1% TFA[1]Good initial screening choice, likely to provide separation.Broad applicability, good resolution for a wide range of compounds.[1]Selectivity can be sensitive to the choice and concentration of the alcohol modifier.[1]
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)[9]Normal Phase: Hexane/Ethanol with 0.1% TFA[1]Often provides complementary or superior selectivity to cellulose-based phases.[1]Can exhibit different elution orders, providing an alternative if co-elution is an issue on other phases.[1]May require screening of different alcohol modifiers for optimal results.
Macrocyclic Glycopeptide Vancomycin (e.g., Astec® CHIROBIOTIC® V)[3]Polar Ionic Mode: Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v)[4]High potential for good separation due to strong ionic interactions.Excellent for ionizable compounds, often provides high selectivity.[4]Can have longer equilibration times; retention can be sensitive to mobile phase pH and ionic strength.[4]
Cyclodextrin Derivatized β-CyclodextrinReversed-Phase: Acetonitrile/Aqueous Buffer (e.g., Ammonium Acetate)May provide separation, particularly if the alkyl chain can be included in the cavity.Can be operated in reversed-phase mode, which is beneficial for LC-MS applications.Often exhibits lower efficiency compared to polysaccharide-based CSPs.[6]

Experimental Protocols: A Guide to Method Development

The following protocols provide a systematic approach to screening and optimizing the chiral separation of this compound.

Protocol 1: Screening of Polysaccharide-Based CSPs in Normal Phase

This protocol is designed as the primary screening step due to the broad applicability of these columns.

  • Column Selection:

    • Chiralcel® OD-H (5 µm, 250 x 4.6 mm)

    • Chiralpak® AD-H (5 µm, 250 x 4.6 mm)[10]

  • Mobile Phase Preparation:

    • Prepare two primary mobile phases:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

      • Mobile Phase B: n-Hexane/Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Screening Procedure:

    • Inject the racemic standard of this compound onto each column with each mobile phase.

    • Evaluate the chromatograms for any degree of separation.

  • Optimization:

    • If partial separation is observed, adjust the ratio of hexane to alcohol (e.g., 80:20, 70:30).

    • Investigate the effect of temperature (e.g., 15 °C to 40 °C) to improve resolution.

Protocol 2: Evaluation of Macrocyclic Glycopeptide CSP in Polar Ionic Mode

This protocol is a strong secondary screening option, particularly if the polysaccharide screen is unsuccessful or if alternative selectivity is desired.

  • Column Selection:

    • Astec® CHIROBIOTIC® V (5 µm, 250 x 4.6 mm)

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Equilibration:

    • Equilibrate the column with the mobile phase for at least 1-2 hours to ensure a stable baseline.[4]

  • Analysis and Optimization:

    • Inject the sample and evaluate the separation.

    • The ratio of acetic acid to triethylamine can be adjusted to optimize the ionization state of both the analyte and the CSP, which can significantly impact retention and selectivity.[4]

start Racemic this compound sample screen_poly Screen Polysaccharide CSPs (Chiralcel OD-H, Chiralpak AD-H) Normal Phase start->screen_poly eval1 Separation? screen_poly->eval1 screen_macro Screen Macrocyclic Glycopeptide CSP (CHIROBIOTIC V) Polar Ionic Mode eval2 Separation? screen_macro->eval2 screen_cyclo Screen Cyclodextrin CSP Reversed-Phase eval3 Separation? screen_cyclo->eval3 eval1->screen_macro No optimize Optimize Mobile Phase & Temperature eval1->optimize Yes eval2->screen_cyclo No eval2->optimize Yes eval3->optimize Yes final_method Final Validated Method optimize->final_method

A logical workflow for CSP selection and method development.

Concluding Remarks and Recommendations

For the chiral separation of this compound, a systematic screening approach is recommended.

  • Primary Recommendation: Begin with polysaccharide-based CSPs, specifically Chiralcel® OD-H and Chiralpak® AD-H , under normal phase conditions with an acidic modifier. These columns have a high success rate for a broad range of compounds and are a logical and evidence-based starting point.[1]

  • Secondary Recommendation: If the polysaccharide-based columns do not yield adequate separation, the Astec® CHIROBIOTIC® V macrocyclic glycopeptide column is an excellent second choice. Its unique ionic interaction capabilities often provide a completely different and successful selectivity profile for acidic analytes.

  • Tertiary Option: Cyclodextrin-based CSPs can be considered if reversed-phase conditions are a necessity, for example, for LC-MS compatibility where normal phase solvents are less desirable.

By understanding the underlying principles of chiral recognition and following a structured screening and optimization workflow, researchers can efficiently develop robust and reliable methods for the enantioselective analysis of this compound, ensuring the quality and safety of pharmaceutical products.

References

  • Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia. [Link]

  • Ismail, O. S., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114005. [Link]

  • Daicel Corporation. (n.d.). CHIRALPAK AD-H. [Link]

  • Daicel Chiral Technologies. (2021). Chiral Column Differences: Standard vs H-Series Explained. [Link]

  • Phenomenex. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • The Laboratory Store Ltd. (n.d.). Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. [Link]

  • ResearchGate. (2014). Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. [Link]

  • Bioanalysis Zone. (n.d.). Astec CHIROBIOTIC Chiral HPLC Columns Brochure. [Link]

  • HPLC.eu. (n.d.). chiral columns. [Link]

  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Daicel Corporation. (2013). instruction manual for chiralpak® ad-h. [Link]

  • Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5644. [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. [Link]

  • Li, F., et al. (2015). Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation. Scientific Reports, 5, 12636. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55299364, (3S,4S)-3-hydroxy-4-methylhexanoic acid. [Link]

  • MDPI. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. [Link]

  • Chiral Technologies Europe. (2006). INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. [Link]

  • ResearchGate. (2015). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. [Link]

  • Daicel Chiral Technologies. (2013). Chiralcel-OD-H-OJ-H_Manual.pdf. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22471996, this compound. [Link]

  • ResearchGate. (1997). Chiral Separation Principles. [Link]

  • UVISON.com. (n.d.). Daicel Coated CHIRALCEL OD, OD-H Columns. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45085293, (E)-3-hydroxy-4-methylhex-4-en-2-one. [Link]

  • PubChemLite. (n.d.). This compound (C7H14O3). [Link]

  • Natsch, A., et al. (2006). Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Journal of Investigative Dermatology, 126(10), 2331-2335. [Link]

Sources

A Comparative Guide to the Signaling Potency of 3-Hydroxy-4-Methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the signaling potency of the enantiomers of 3-hydroxy-4-methylhexanoic acid. By synthesizing established principles of receptor pharmacology with detailed, field-proven experimental protocols, this document outlines a robust methodology for elucidating the differential biological activities of these chiral molecules.

Introduction: The Significance of Chirality in Biological Signaling

This compound is a chiral carboxylic acid with two stereocenters, giving rise to four possible stereoisomers. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities. This stereoselectivity is a fundamental principle in pharmacology and sensory science, as biological receptors are themselves chiral entities.[1] The differential interaction between a chiral ligand and its receptor can lead to significant variations in signaling potency, efficacy, and even the nature of the biological response.

While direct comparative studies on the signaling potency of this compound enantiomers are not extensively documented in publicly available literature, the principles of stereoselective recognition by receptors are well-established for other chiral molecules, including fatty acids and their derivatives.[2][3] Medium-chain fatty acids are known to act as signaling molecules, often through the activation of G protein-coupled receptors (GPCRs), such as the free fatty acid receptors FFAR1 (GPR40) and GPR120.[3][4][5] These receptors play crucial roles in various physiological processes, including metabolism and inflammation, making them attractive targets for therapeutic intervention.[4][6]

This guide, therefore, proposes a scientifically rigorous, hypothesis-driven approach to compare the signaling potencies of the (3S,4S) and (3R,4R) enantiomers of this compound, leveraging established GPCR assay methodologies.

Proposed Experimental Framework for Comparative Potency Analysis

To dissect the signaling potency of the this compound enantiomers, a well-defined in vitro experimental plan is essential. The following sections detail the recommended cell-based assay system, the rationale for its selection, and a step-by-step protocol.

Rationale for Experimental Design

The selection of an appropriate biological context is paramount for obtaining meaningful and translatable data. Given that structurally similar medium-chain fatty acids activate GPCRs, it is hypothesized that the enantiomers of this compound will also signal through this receptor class.[2][4][7] The proposed experimental design is therefore centered around a heterologous expression system where a candidate GPCR is expressed in a host cell line, allowing for the sensitive and specific measurement of receptor activation.

  • Receptor Selection: Free fatty acid receptor 1 (FFAR1/GPR40) is a prime candidate for this investigation due to its known activation by medium to long-chain fatty acids.[3][5][8] Its involvement in metabolic signaling provides a physiologically relevant context.

  • Host Cell Line: Human Embryonic Kidney 293 (HEK293) cells are a widely used and reliable platform for the transient or stable expression of recombinant GPCRs. They exhibit low endogenous expression of many GPCRs, providing a clean background for signal detection.

  • Signaling Pathway Readout: FFAR1 is a Gq-coupled GPCR, meaning its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[9] A common and robust method to quantify this pathway's activation is to measure the accumulation of the IP3 metabolite, inositol monophosphate (IP1), or the transient increase in intracellular calcium concentration ([Ca2+]i).[9][10]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis synthesis Synthesize/Procure Enantiomers cell_culture HEK293 Cell Culture transfection Transient Transfection with FFAR1 Plasmid cell_culture->transfection plating Seed Transfected Cells in Assay Plates transfection->plating stimulation Stimulate with Enantiomer Concentration Gradients plating->stimulation detection Measure Intracellular Calcium Flux or IP1 Accumulation stimulation->detection dose_response Generate Dose-Response Curves detection->dose_response potency_calc Calculate EC50 and Emax dose_response->potency_calc comparison Comparative Analysis of Signaling Potency potency_calc->comparison

Caption: A streamlined workflow for comparing the signaling potency of this compound enantiomers.

Detailed Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a fluorescence-based assay to measure the mobilization of intracellular calcium following receptor activation.

Materials:

  • HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for human FFAR1

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • (3S,4S)-3-hydroxy-4-methylhexanoic acid and (3R,4R)-3-hydroxy-4-methylhexanoic acid

  • 96-well black, clear-bottom assay plates

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.

    • One day prior to the assay, transiently transfect the cells with the FFAR1 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Cell Plating:

    • On the day of the assay, harvest the transfected cells and seed them into 96-well black, clear-bottom plates at a density of 50,000 cells per well.

    • Allow the cells to attach for at least 4 hours in a 37°C, 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each enantiomer in assay buffer to generate a range of concentrations for the dose-response curve (e.g., from 1 nM to 100 µM).

  • Fluorescence Measurement and Compound Injection:

    • Place the assay plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the plate reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Inject 20 µL of the prepared enantiomer solutions into the wells while continuously monitoring the fluorescence.

    • Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response observed for the most potent enantiomer.

    • Plot the normalized response against the logarithm of the enantiomer concentration to generate dose-response curves.

    • Fit the dose-response curves using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC50 and Emax values for each enantiomer.[11][12][13]

Data Presentation and Interpretation

The primary outputs of this experimental approach are the half-maximal effective concentration (EC50) and the maximum effect (Emax).

  • EC50: The concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.[12][13]

  • Emax: The maximum response that can be elicited by the agonist.

The comparative signaling potencies of the enantiomers can be summarized in a clear and concise table.

EnantiomerEC50 (µM) [95% CI]Emax (% of Control)
(3S,4S)-3-hydroxy-4-methylhexanoic acidHypothetical ValueHypothetical Value
(3R,4R)-3-hydroxy-4-methylhexanoic acidHypothetical ValueHypothetical Value
Positive Control (e.g., Linoleic Acid) Hypothetical Value100%

Note: The values in this table are placeholders for illustrative purposes. Actual experimental data would be inserted here.

A significant difference in the EC50 values between the two enantiomers would provide strong evidence for stereoselective activation of the receptor.

Signaling Pathway Visualization

signaling_pathway ligand This compound (Enantiomer) receptor FFAR1 (GPR40) ligand->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on response Downstream Cellular Responses dag->response ca2 Ca2+ er->ca2 releases ca2->response

Caption: The proposed Gq-coupled signaling pathway for this compound enantiomers via FFAR1.

Trustworthiness and Self-Validation

The integrity of this comparative guide rests on the inclusion of appropriate controls and validation steps within the experimental protocol.

  • Positive Control: A known agonist of FFAR1, such as linoleic acid, should be included in each experiment to confirm the responsiveness of the assay system.

  • Negative Control: Untransfected HEK293 cells or cells transfected with an empty vector should be tested to ensure that the observed response is specific to the expression of FFAR1.

  • Vehicle Control: The solvent used to dissolve the enantiomers (e.g., DMSO) should be tested alone to rule out any non-specific effects on the cells.

  • Reproducibility: Experiments should be repeated on multiple independent occasions to ensure the robustness and reproducibility of the findings.

By adhering to these principles of good scientific practice, the results obtained from this comparative analysis will be both reliable and trustworthy.

Conclusion

While direct experimental data on the comparative signaling potency of this compound enantiomers is currently limited, this guide provides a robust and scientifically sound framework for conducting such an investigation. By leveraging established knowledge of fatty acid signaling through GPCRs and employing state-of-the-art in vitro assay technologies, researchers can effectively elucidate the stereoselective biological activities of these chiral molecules. The proposed experimental design, complete with detailed protocols and data analysis strategies, offers a clear path forward for advancing our understanding of the structure-activity relationships of this compound and its potential physiological roles.

References

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]

  • Offermanns, S., & Rosenthal, W. (Eds.). (2008). Encyclopedia of Molecular Pharmacology. Springer. [Link]

  • Billesbolle, C. B., de March, C. A., van der Velden, W. J. C., Ma, N., G-protein coupled receptor activation and signaling. bioRxiv. [Link]

  • Kim, S. K., & Park, S. (2022). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. Metabolites, 12(11), 1058. [Link]

  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of lipid research, 57(6), 943–954. [Link]

  • G-Protein-Coupled Receptor Screening Assays: Methods and Protocols. (n.d.). Retrieved from [Link]

  • Horswill, A. R., & Gordon, W. R. (2012). Odour character differences for enantiomers correlate with molecular flexibility. Journal of the Royal Society, Interface, 9(76), 3054–3063. [Link]

  • Cartoni, A., Yasumatsu, K., Ohkuri, T., Shigemura, N., Yoshida, R., Godinot, N., le Coutre, J., Ninomiya, Y., & Damak, S. (2010). Taste preference for fatty acids is mediated by GPR40 and GPR120. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(25), 8376–8382. [Link]

  • Computational and experimental approaches to probe GPCR activation and signaling. (n.d.). Retrieved from [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (n.d.). Retrieved from [Link]

  • Buchwald, P. (2019). Quantification of signal amplification for receptors: the Kd/EC50 ratio of full agonists as a gain parameter. Frontiers in pharmacology, 10, 794. [Link]

  • Sotolon in Madeira Wine New insights on the aroma impact and main formation pathways. (n.d.). Retrieved from [Link]

  • Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. (n.d.). Retrieved from [Link]

  • (3S,4S)-3-hydroxy-4-methylhexanoic acid. PubChem. (n.d.). Retrieved from [Link]

  • Notes on the Emax model. (n.d.). Retrieved from [Link]

  • EC50. In Wikipedia. Retrieved from [Link]

  • Distribution and Organoleptic Impact of Sotolon Enantiomers in Dry White Wines. (n.d.). Retrieved from [Link]

  • Explain what is EC50? (n.d.). Retrieved from [Link]

  • The Impact of Incomplete Dose-Response Curves on EC50 and Emax Determinations in Enzyme Induction Assessment. (n.d.). Retrieved from [Link]

  • Ozdener, M. H., Brand, J. G., & Spielman, A. I. (2014). ERK1/2 activation in human taste bud cells regulates fatty acid signaling and gustatory perception of fat in mice and humans. The FASEB Journal, 28(8), 3673–3683. [Link]

  • Ulven, T. (2014). G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets. British Journal of Nutrition, 111(S1), S23–S30. [Link]

  • Articles Highlighted. (2012). Chemical Senses, 38(1), 1–2. [Link]

  • Bioactive Lipids and Lipid Sensing Receptors. (n.d.). Retrieved from [Link]

  • Hudson, B. D., Due-Hansen, M. E., & Milligan, G. (2013). Complex Pharmacology of Free Fatty Acid Receptors. Chemical Reviews, 113(8), 6225–6245. [Link]

  • This compound. PubChem. (n.d.). Retrieved from [Link]

  • In Vitro Potency Assays: A Cornerstone in the Development of Innovative Therapies. (n.d.). Retrieved from [Link]

  • Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. (n.d.). Retrieved from [Link]

  • Sotolon formation pathways from ascorbic acid and ethanol postulated by König (24). (n.d.). Retrieved from [Link]

  • Pons, A., Lavigne, V., Landais, Y., Darriet, P., & Dubourdieu, D. (2010). Identification of a sotolon pathway in dry white wines. Journal of agricultural and food chemistry, 58(12), 7273–7279. [Link]

  • Identification of a Sotolon Pathway in Dry White Wines. (n.d.). Retrieved from [Link]

  • Watterson, K. R., Hansen, S. V., Hudson, B. D., & Milligan, G. (2014). Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids. Frontiers in endocrinology, 5, 122. [Link]

  • Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. (n.d.). Retrieved from [Link]

  • ERK1/2 activation in human taste bud cells regulates fatty acid signaling and gustatory perception of fat in mice and humans. (n.d.). Retrieved from [Link]

  • Ozdener, M. H., Brand, J. G., & Spielman, A. I. (2014). ERK1/2 activation in human taste bud cells regulates fatty acid signaling and gustatory perception of fat in mice and humans. The FASEB Journal, 28(8), 3673–3683. [Link]

  • The Importance of Odorant Conformation to the Binding and Activation of a Representative Olfactory Receptor. (n.d.). Retrieved from [Link]

  • Activation mechanism of the G protein-coupled sweet receptor heterodimer with sweeteners and allosteric agonists. (n.d.). Retrieved from [Link]

  • Quorum sensing. In Wikipedia. Retrieved from [Link]

  • In Vitro Potency Assays. (n.d.). Retrieved from [Link]

  • Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. (n.d.). Retrieved from [Link]

  • Chiral aliphatic hydroxy compounds in nature: A review of biological functions and practical applications. (n.d.). Retrieved from [Link]

  • In Vitro vs In Vivo Potency Assays: Modern Vaccine Batch Release. (n.d.). Retrieved from [Link]

  • Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review. (n.d.). Retrieved from [Link]

  • Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. (n.d.). Retrieved from [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (n.d.). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 3-hydroxy-4-methylhexanoic acid Extraction Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 3-hydroxy-4-methylhexanoic acid is paramount. This C7 hydroxy fatty acid, a potential biomarker in various metabolic pathways, demands a robust and efficient extraction method from complex biological matrices prior to analysis. The choice of extraction technique can significantly impact recovery, purity, and ultimately, the reliability of downstream analytical results.

This guide provides an in-depth, objective comparison of two prevalent extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data for similar analytes.

Introduction to this compound and the Imperative for Efficient Extraction

This compound is a polar organic acid. Its structure, featuring both a hydroxyl and a carboxylic acid functional group, dictates its physicochemical properties and presents specific challenges for its isolation from biological samples such as plasma and urine. Efficient extraction is critical to remove interfering substances like proteins, phospholipids, and salts, which can cause ion suppression in mass spectrometry and chromatographic peak distortion.

Liquid-Liquid Extraction (LLE): The Classical Approach

LLE operates on the principle of differential solubility of an analyte between two immiscible liquid phases. For acidic compounds like this compound, the pH of the aqueous sample is a critical parameter that governs its partitioning behavior.

The Rationale Behind pH Adjustment in LLE

To facilitate the transfer of an acidic analyte from an aqueous phase (e.g., plasma, urine) to an organic solvent, the pH of the aqueous phase must be adjusted to be at least two pH units below the pKa of the analyte. The pKa of a carboxylic acid is typically in the range of 3-5. By acidifying the sample, the carboxylic acid group exists predominantly in its protonated, uncharged form (R-COOH). This nonpolar state significantly increases its solubility in an organic solvent, thereby driving the extraction process.

Experimental Protocol: LLE for this compound from Plasma

This protocol is a representative procedure for the extraction of short-chain fatty acids and other organic acids from a plasma matrix.

Materials:

  • Plasma sample

  • Internal standard (e.g., a stable isotope-labeled analog of the analyte)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (or Methyl tert-butyl ether)

  • Anhydrous sodium sulfate

  • Conical centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Preparation: In a conical centrifuge tube, add 500 µL of plasma.

  • Internal Standard Spiking: Add a known amount of internal standard to the plasma sample. This is crucial for accurate quantification, as it corrects for analyte loss during sample preparation and for matrix effects.

  • Acidification: Add 50 µL of 1M HCl to the plasma sample to adjust the pH to approximately 2-3. Vortex briefly to mix.

  • Extraction: Add 2 mL of ethyl acetate to the acidified plasma.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully aspirate the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Repeat Extraction: Perform a second extraction of the aqueous layer with another 2 mL of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., 100 µL of the initial mobile phase for LC-MS analysis).

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Plasma Sample IS Add Internal Standard Sample->IS Acidify Acidify (pH < pKa) IS->Acidify AddSolvent Add Organic Solvent (e.g., Ethyl Acetate) Acidify->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry (Anhydrous Na2SO4) Collect->Dry Evaporate Evaporate to Dryness Dry->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE): A More Targeted Approach

SPE utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte of interest from a liquid sample. The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix components to be removed.

Rationale for Sorbent Selection

For a polar, acidic compound like this compound, two primary SPE mechanisms can be employed:

  • Reversed-Phase (RP) SPE: This uses a nonpolar stationary phase (e.g., C18-bonded silica). The analyte is retained through hydrophobic interactions. To enhance retention of the less nonpolar this compound, the sample is typically acidified to suppress the ionization of the carboxylic acid group, making it more nonpolar.

  • Anion-Exchange (AX) SPE: This employs a stationary phase with positively charged functional groups. At a pH above the analyte's pKa, the carboxylic acid group is deprotonated (negatively charged) and ionically binds to the positively charged sorbent. Interferences that are not negatively charged are washed away.

Hydrophilic-Lipophilic Balanced (HLB) reversed-phase sorbents are often a good choice as they can retain a broad range of compounds with varying polarities.

Experimental Protocol: SPE for this compound from Urine

This protocol provides a general procedure for the extraction of organic acids from a urine matrix using a polymeric reversed-phase SPE cartridge.

Materials:

  • Urine sample

  • Internal standard

  • Formic acid

  • Methanol (for conditioning and elution)

  • Deionized water

  • SPE cartridges (e.g., polymeric reversed-phase, 30 mg/1 mL)

  • SPE vacuum manifold

  • Evaporation system

Procedure:

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. To 1 mL of supernatant, add a known amount of internal standard and acidify with formic acid to a final concentration of 2%.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it. This solvates the sorbent and activates it for sample retention.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it. This removes the methanol and prepares the sorbent for the aqueous sample.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady flow rate (e.g., 1-2 mL/min). The analyte and other hydrophobic molecules will be retained on the sorbent.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing polar, water-soluble interferences (like salts) while the analyte of interest remains bound to the sorbent.

  • Elution: Elute the analyte from the cartridge by passing 1 mL of methanol through it. The strong organic solvent disrupts the hydrophobic interactions between the analyte and the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

SPE_Workflow cluster_prep Sample & Cartridge Prep cluster_extraction_spe SPE Steps cluster_post_extraction_spe Post-Extraction Sample Urine Sample + Internal Standard Load Load Sample Sample->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Equilibrate->Load Wash Wash (5% Methanol) - Remove Interferences Load->Wash Elute Elute (Methanol) - Collect Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute

Caption: Solid-Phase Extraction Workflow.

Analytical Finish: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its volatility after derivatization, this compound is well-suited for analysis by GC-MS.

The Necessity of Derivatization

The hydroxyl and carboxylic acid groups in this compound make it a polar and non-volatile compound. Direct injection into a GC system would result in poor peak shape and thermal degradation. Derivatization is a chemical reaction that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.

A common derivatization technique is silylation , where the active hydrogens in the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

General Derivatization Protocol
  • Ensure the dried extract is completely free of water, as silylation reagents are moisture-sensitive.

  • Add the silylation reagent (e.g., 50 µL of BSTFA with 1% TMCS as a catalyst) and a suitable solvent (e.g., 50 µL of pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

Performance Comparison: LLE vs. SPE

The choice between LLE and SPE often depends on the specific requirements of the assay, including the desired level of cleanliness, throughput, and cost. Below is a summary of performance data for the extraction of organic acids and other polar analytes from biological matrices.

Performance MetricLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery Mean recovery for urinary organic acids: 77.4%[1][2]. Average recovery for a broad range of analytes in plasma: ~70%Mean recovery for urinary organic acids: 84.1%[1][2]. Average recovery for a broad range of analytes in plasma (using Oasis PRiME HLB): 98%
Matrix Effects Can be significant due to co-extraction of interfering substances.Generally lower matrix effects due to more selective removal of interferences.
Selectivity Lower selectivity, based on general partitioning.Higher selectivity, determined by the specific chemistry of the sorbent.
Throughput & Automation Can be labor-intensive and difficult to automate.Amenable to high-throughput automation using 96-well plate formats.
Solvent Consumption Typically higher.Generally lower.
Cost per Sample Can be lower in terms of consumables.Cartridges or plates can increase the cost per sample.

Discussion and Recommendations

Liquid-Liquid Extraction is a well-established and cost-effective method. For assays where high throughput is not a primary concern and some level of matrix effect can be tolerated or corrected for with a good internal standard, LLE can be a suitable choice. However, it is often more labor-intensive and can have lower and more variable recoveries compared to SPE.

Solid-Phase Extraction offers several advantages, particularly for demanding applications. The higher recovery and cleaner extracts obtained with SPE can lead to improved assay sensitivity and reproducibility. The availability of various sorbent chemistries allows for the development of highly selective methods. For laboratories requiring high throughput, the ease of automation with SPE is a significant benefit. While the initial cost per sample for SPE consumables may be higher, this can be offset by reduced solvent consumption, faster processing times, and potentially better data quality, leading to fewer failed analytical runs.

For the robust and reliable quantification of this compound in a drug development or clinical research setting, Solid-Phase Extraction is the recommended method . The superior recovery, reduced matrix effects, and amenability to automation make it the more reliable and efficient choice for generating high-quality data.

References

  • Kumari, C., Varughese, B., Ramji, S., & Kapoor, S. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(4), 414–422. [Link]

  • Kumari, C., Varughese, B., Ramji, S., & Kapoor, S. (2016). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PubMed, 27605738. [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 3-Hydroxy-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of metabolites is the bedrock of insightful discovery. 3-Hydroxy-4-methylhexanoic acid, a branched-chain hydroxy fatty acid, is an emerging molecule of interest in various biological contexts. Its accurate and precise measurement in complex matrices such as plasma, urine, or cell culture media is paramount for understanding its physiological roles and potential as a biomarker.

This guide provides an in-depth comparison of the two primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering you to select the optimal method for your research needs.

The Analytical Challenge: Why Method Selection Matters

Comparative Overview of Quantification Methods

The two most powerful techniques for the quantification of this compound are GC-MS and LC-MS/MS. While both offer high sensitivity and selectivity, they operate on different principles and have distinct advantages and disadvantages.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Volatility Requires volatile analytes; derivatization is essential for non-volatile compounds like this compound.Can directly analyze a wide range of polar and non-polar compounds, often without derivatization.
Sample Preparation Multi-step: includes extraction and mandatory derivatization to increase volatility and thermal stability.Often simpler: may only require protein precipitation and/or solid-phase extraction.
Chromatographic Resolution Typically offers very high chromatographic resolution, excellent for separating isomers.High resolution is achievable with modern UHPLC systems, and different column chemistries can be used to target specific separations.
Sensitivity High sensitivity, often in the low ng/mL range.[1]Exceptional sensitivity, capable of reaching sub-ng/mL levels.[1]
Selectivity High, especially with selected ion monitoring (SIM).Very high, particularly with multiple reaction monitoring (MRM), which minimizes matrix interference.
Throughput Lower, due to longer run times and more complex sample preparation.Higher, with faster analysis times and simpler sample preparation.
Matrix Effects Generally less susceptible to ion suppression/enhancement.Can be prone to matrix effects, requiring careful method development and the use of internal standards.
Chiral Analysis Possible with chiral GC columns.Possible with chiral stationary phases or chiral derivatizing agents.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a chemical derivatization step is mandatory to increase their volatility and thermal stability.[2][3] A common approach is esterification, for example, to form fatty acid methyl esters (FAMEs).[1]

Experimental Workflow: GC-MS Quantification of this compound

Caption: Workflow for GC-MS analysis of this compound.

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or a mixture of hexane and isopropanol.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent. A common choice for carboxylic acids is 14% boron trifluoride in methanol.[4]

    • Heat the sample at 60°C for 30 minutes to form the fatty acid methyl ester (FAME).

    • After cooling, add water and extract the FAME with hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a good starting point.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the methyl ester of this compound and the internal standard.

Rationale for Key Choices:

  • Derivatization: Esterification is crucial as it blocks the polar carboxyl and hydroxyl groups, making the analyte volatile and preventing unwanted interactions with the GC system.

  • Splitless Injection: This technique is used for trace analysis to ensure that the maximum amount of analyte is transferred to the column, enhancing sensitivity.

  • SIM Mode: By monitoring only a few specific ions for the analyte and internal standard, SIM mode significantly improves the signal-to-noise ratio and selectivity compared to full scan mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput. For many branched-chain fatty acids, direct analysis without derivatization is possible, simplifying the workflow.[5][6]

Experimental Workflow: LC-MS/MS Quantification of this compound

Caption: Workflow for LC-MS/MS analysis of this compound.

Step-by-Step Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex thoroughly and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A UHPLC system such as a Waters ACQUITY UPLC or Shimadzu Nexera.

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a common choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S).

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition for this compound and its internal standard.

Rationale for Key Choices:

  • Protein Precipitation: This is a simple and effective "crash" method to remove the bulk of proteins from the sample, which can interfere with the analysis and foul the LC-MS system.

  • Reversed-Phase C18 Column: This is a versatile stationary phase that provides good retention for moderately polar compounds like this compound.

  • Negative ESI Mode: The carboxylic acid group is readily deprotonated, making negative ion mode the preferred choice for sensitive detection.

  • MRM Mode: This highly selective detection mode involves isolating the precursor ion of the analyte, fragmenting it, and then detecting a specific product ion. This "double mass filtering" significantly reduces background noise and enhances specificity.

Accuracy and Precision: A Head-to-Head Comparison

The validation of any bioanalytical method is crucial to ensure the reliability of the data. Accuracy (closeness to the true value) and precision (reproducibility) are key performance metrics.[7] For both GC-MS and LC-MS/MS, these are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

Performance MetricGC-MS (with Derivatization)LC-MS/MS
Accuracy (% Bias) Typically within ±15%Typically within ±15%
Precision (%RSD) Intra-day: <10%, Inter-day: <15%Intra-day: <5%, Inter-day: <10%
Limit of Quantification (LOQ) 5-10 ng/mL[1]0.5-5 ng/mL[1]
Linearity (r²) >0.99>0.99
Recovery >80%>85%

Expert Insights:

While both methods can achieve the accuracy and precision required by regulatory guidelines (e.g., FDA and ICH), LC-MS/MS often demonstrates superior precision (lower %RSD) due to the reduced sample handling and fewer manual steps compared to the derivatization-based GC-MS workflow.[1][7][8] The higher sensitivity of modern LC-MS/MS instruments also frequently results in lower limits of quantification.

The Chiral Dimension

This compound has two chiral centers, meaning it can exist as four possible stereoisomers. As enantiomers can have different biological activities, their separation and individual quantification may be critical.

  • GC-MS: Chiral separation can be achieved using specialized chiral GC columns.

  • LC-MS/MS: Chiral separation is readily accomplished using chiral stationary phases (CSPs) in the HPLC column.[9][10][11] This is often the more flexible approach, with a wider variety of chiral selectors available.

Conclusion: Making the Right Choice for Your Research

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The optimal choice depends on the specific requirements of your study:

  • Choose GC-MS if:

    • You have established expertise and workflows for GC-MS analysis.

    • You need to analyze other volatile compounds simultaneously.

    • You are concerned about matrix effects in LC-MS and prefer a method that is less susceptible to them.

    • You have access to a chiral GC column suitable for the separation of the stereoisomers.

  • Choose LC-MS/MS if:

    • You require the highest sensitivity and lowest detection limits.

    • High sample throughput is a priority.

    • You want to minimize sample preparation and avoid the use of potentially hazardous derivatization reagents.

    • You need the flexibility of a wide range of chiral stationary phases for stereoisomer-specific quantification.

In the modern bioanalytical laboratory, the superior sensitivity, specificity, and throughput of LC-MS/MS make it the method of choice for the targeted quantification of this compound and other polar metabolites in complex biological matrices.

References

  • Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation. Accessed January 8, 2026. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry. Accessed January 8, 2026. [Link]

  • PubMed. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Accessed January 8, 2026. [Link]

  • LCGC International. Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. Accessed January 8, 2026. [Link]

  • MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Accessed January 8, 2026. [Link]

  • PubChem. This compound. Accessed January 8, 2026. [Link]

  • PubChem. (3S,4S)-3-hydroxy-4-methylhexanoic acid. Accessed January 8, 2026. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. Accessed January 8, 2026. [Link]

  • Chemcd. (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID. Accessed January 8, 2026. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Accessed January 8, 2026. [Link]

  • ResearchGate. How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Accessed January 8, 2026. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Accessed January 8, 2026. [Link]

  • PubMed. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Accessed January 8, 2026. [Link]

  • ResearchGate. Quantitative analysis of beta-D-glucopyranoside of 3-methyl-4-hydroxyoctanoic acid, a potential precursor to cis-oak lactone, in oak extracts using liquid chromatography-tandem mass spectrometry based stable isotope dilution analysis. Accessed January 8, 2026. [Link]

  • LCGC International. Finding the Best Separation for Enantiomeric Mixtures. Accessed January 8, 2026. [Link]

  • PMC. Strategies for chiral separation: from racemate to enantiomer. Accessed January 8, 2026. [Link]

  • Phenomenex. Chiral HPLC Separations. Accessed January 8, 2026. [Link]

  • PubChemLite. This compound (C7H14O3). Accessed January 8, 2026. [Link]

  • PubMed. Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. Accessed January 8, 2026. [Link]

  • ResearchGate. Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Accessed January 8, 2026. [Link]

  • PubMed. Simultaneous assay of 3,4-dihydroxyphenylalanine, catecholamines and O-methylated metabolites in human plasma using high-performance liquid chromatography. Accessed January 8, 2026. [Link]

  • DergiPark. Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Accessed January 8, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Derivatization Reagents for the Analysis of 3-Hydroxy-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of 3-hydroxy-4-methylhexanoic acid, a molecule featuring both a secondary alcohol and a carboxylic acid, presents significant challenges for direct gas chromatography (GC) analysis due to its polarity and low volatility.[1][2][3] This guide provides an in-depth comparison of common derivatization strategies—silylation, acylation, and esterification/alkylation—to render this analyte suitable for GC-Mass Spectrometry (GC-MS). We will explore the underlying chemical principles, compare the performance of key reagents, provide validated experimental protocols, and offer data-driven recommendations to help researchers, scientists, and drug development professionals select the optimal method for their analytical objectives.

The Analytical Challenge: Why Derivatization is Essential

This compound possesses two polar functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[4][5][6] These groups can form strong intermolecular hydrogen bonds, which significantly decreases the molecule's volatility, making it difficult to elute from a GC column at typical operating temperatures. Furthermore, these "active" hydrogens can interact with the stationary phase or active sites within the GC system, leading to poor peak shape, tailing, and reduced analytical sensitivity.[3][7]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens with non-polar, thermally stable functional groups.[1][8] This transformation increases the analyte's volatility and thermal stability, minimizes undesirable column interactions, and ultimately improves chromatographic resolution and detection.[1][8]

cluster_0 Analytical Workflow Sample Sample containing This compound Derivatization Chemical Derivatization (Silylation, Acylation, etc.) Sample->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Interpretation & Quantitation Analysis->Data

Caption: General workflow for the analysis of polar analytes via GC-MS.

A Comparative Analysis of Derivatization Strategies

The choice of derivatization reagent is critical and depends on the analytical goal, required sensitivity, available instrumentation (e.g., FID, MS, or ECD), and the complexity of the sample matrix. We will compare the three most common strategies for derivatizing hydroxyl and carboxylic acid functional groups.

Silylation: The Versatile Workhorse

Silylation is arguably the most widely used derivatization technique for GC analysis.[9] The reaction involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group, via a nucleophilic substitution (SN2) mechanism.[1][10]

Analyte R-OH / R-COOH (Active Hydrogen) Derivative R-O-TMS / R-COO-TMS (Volatile Derivative) Analyte->Derivative + Reagent Silylating Reagent (e.g., MSTFA) Reagent->Derivative Byproduct Volatile By-product Analyte R-OH / R-COOH Derivative Acyl Esters (Stable & ECD-active) Analyte->Derivative + Reagent Acylating Reagent (e.g., HFBA) Reagent->Derivative Byproduct Acid By-product (e.g., HFBAc)

Sources

A Researcher's Guide to Reference Standards for the Analysis of 3-hydroxy-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification of 3-hydroxy-4-methylhexanoic acid, the selection of an appropriate reference standard is a critical determinant of analytical accuracy and reliability. This guide provides an in-depth comparison of commercially available reference standards and outlines best practices for the analysis of this metabolite, supported by experimental data and established scientific principles.

The Critical Role of this compound and the Imperative for High-Quality Reference Standards

This compound (C7H14O3) is a metabolite of interest in various biological and chemical studies.[1][2] Its accurate quantification is essential for understanding metabolic pathways, disease biomarker discovery, and pharmacokinetic studies. The foundation of any robust quantitative analytical method is a well-characterized reference standard. The purity, isomeric specificity, and certification of the standard directly impact the validity of the experimental results. The use of a high-purity, certified reference material ensures traceability and comparability of data across different laboratories and studies.

Comparative Analysis of Commercially Available Reference Standards

The selection of a reference standard should be based on a thorough evaluation of its specifications. Below is a comparison of commercially available this compound reference standards from prominent suppliers. While ISO 17034 certification is the gold standard for reference material producers, many suppliers provide detailed Certificates of Analysis (CoA) that attest to the purity and identity of their products. Researchers are strongly encouraged to request and review the CoA before purchase.

SupplierProduct NameCAS NumberPurity/SpecificationAvailable Documentation
BLD Pharm This compound59866-91-0Information available upon request; typically provide NMR, HPLC, LC-MS, UPLC data.Certificate of Analysis (CoA) inquiry available.[3][4]
Chemcd (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACIDNot specifiedInformation on boiling point, melting point, MSDS, NMR, and spectrum available.Quote and product details available upon request.[5]

Expert Insight: When selecting a reference standard, prioritize suppliers who provide a comprehensive Certificate of Analysis with detailed information on purity assessment methods (e.g., qNMR, HPLC-UV, GC-FID) and characterization data (e.g., NMR, MS, IR). For quantitative applications, a purity value with an associated uncertainty is highly desirable.

The Gold Standard Internal Standard: Stable Isotope-Labeled Analogs

For quantitative analysis, particularly with mass spectrometry-based methods, the use of a stable isotope-labeled (SIL) internal standard is considered best practice.[6][7] A SIL internal standard, such as a deuterated or ¹³C-labeled version of this compound, will co-elute with the analyte and experience similar matrix effects and ionization suppression, thus providing the most accurate correction for analytical variability.[8][9]

While a commercially available SIL standard for this compound was not identified in our search, custom synthesis services are available from specialized laboratories. Alternatively, a structurally similar organic acid with stable isotope labels can be used, although this is a less ideal approach.

Analytical Methodologies: A Comparative Overview

The two primary analytical techniques for the quantification of this compound in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and typically simpler sample preparation.

Workflow for LC-MS/MS Analysis of this compound in Serum/Plasma:

Caption: LC-MS/MS analytical workflow.

Detailed Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic resolution but requires derivatization to increase the volatility of the analyte.

Workflow for GC-MS Analysis of this compound:

Caption: GC-MS analytical workflow.

Detailed Experimental Protocol for GC-MS Analysis:

  • Sample Preparation and Extraction:

    • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids from the sample matrix.

  • Derivatization (Silylation):

    • Evaporate the extracted sample to dryness.

    • Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Method Validation: Ensuring Trustworthy Results

A comprehensive method validation is imperative to ensure the reliability of the analytical data. Key validation parameters, as outlined by regulatory bodies, include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

  • Robustness: The reliability of the method with respect to small, deliberate variations in method parameters.

Conclusion: A Pathway to Accurate Analysis

The accurate quantification of this compound is achievable with the careful selection of a high-quality reference standard and the implementation of a well-validated analytical method. While LC-MS/MS offers advantages in terms of sensitivity and sample throughput, GC-MS remains a robust and reliable alternative. The cornerstone of any quantitative study is the quality of the reference material. Researchers should diligently assess the documentation provided by suppliers and, for the highest level of accuracy, employ a stable isotope-labeled internal standard. By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data in their studies of this compound.

References

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][8]

  • van den Broek, I., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 809(2), 223-231. [Link][6]

  • Chemcd. (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID. [Link][5]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link][7]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link][9]

  • Chemcd. (3R,4S)-3-HYDROXY-4-METHYLHEXANOIC ACID,Suppliers,Manufacturer. [Link]

  • PubChem. This compound. [Link][1]

  • PubChemLite. This compound (C7H14O3). [Link][2]

Sources

A Senior Application Scientist's Guide to Comparative Metabolomics of 3-Hydroxy-4-Methylhexanoic Acid Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of metabolic pathways and analytical methodologies related to 3-hydroxy-4-methylhexanoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview to inform experimental design and analytical strategy in the study of this and other branched-chain hydroxy fatty acids.

Introduction to this compound

This compound is a branched-chain hydroxy fatty acid. Its presence and concentration in biological systems can be indicative of specific metabolic states and microbial activity. Understanding its metabolic origins and having robust analytical methods for its quantification are crucial for elucidating its biological significance. This guide will explore the primary metabolic pathways leading to the synthesis and degradation of this compound and compare the two principal analytical techniques for its measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathways of this compound

The metabolic pathways of this compound are intrinsically linked to the catabolism of the essential branched-chain amino acid (BCAA), isoleucine. The initial steps of BCAA degradation are common to leucine, isoleucine, and valine, but their subsequent breakdown pathways diverge, leading to unique metabolic intermediates.[1]

Anabolic Pathway: Isoleucine Catabolism

The biosynthesis of this compound is a multi-step process initiated by the breakdown of isoleucine, primarily in the mitochondria of tissues like skeletal muscle.[2][3]

  • Transamination: The first step is the removal of the amino group from isoleucine by a branched-chain aminotransferase (BCAT), which converts isoleucine into its corresponding α-keto acid, α-keto-β-methylvalerate.[3]

  • Oxidative Decarboxylation: The α-keto-β-methylvalerate then undergoes oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction removes a carboxyl group as CO2 and results in the formation of α-methylbutyryl-CoA.[4][5]

  • Beta-Oxidation: α-Methylbutyryl-CoA then enters a modified beta-oxidation pathway. It is important to note that the methyl branch at the α-position (C2) of the fatty acid chain necessitates a modified oxidative process compared to straight-chain fatty acids. The key steps leading to this compound are:

    • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond.

    • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming the hydroxyl group at the C3 position. This step yields 3-hydroxy-4-methylhexanoyl-CoA.

    • Thioesterase Activity: A thioesterase can then cleave the CoA group to release free this compound.

The following diagram illustrates the anabolic pathway from isoleucine:

Anabolic_Pathway Isoleucine Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto BCAT alpha_methyl α-Methylbutyryl-CoA alpha_keto->alpha_methyl BCKDH enoyl_CoA Tiglyl-CoA alpha_methyl->enoyl_CoA Acyl-CoA Dehydrogenase hydroxy_CoA 3-Hydroxy-4-methylhexanoyl-CoA enoyl_CoA->hydroxy_CoA Enoyl-CoA Hydratase target_acid This compound hydroxy_CoA->target_acid Thioesterase

Anabolic pathway of this compound from isoleucine.
Catabolic Pathway: Further Beta-Oxidation

The degradation of this compound continues through the beta-oxidation spiral, ultimately yielding smaller molecules that can enter central metabolic pathways like the citric acid cycle.

  • Dehydrogenation: The hydroxyl group of 3-hydroxy-4-methylhexanoyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase to form 3-keto-4-methylhexanoyl-CoA.

  • Thiolytic Cleavage: A thiolase then cleaves the 3-keto-4-methylhexanoyl-CoA, releasing acetyl-CoA and a shorter branched-chain acyl-CoA (2-methylbutyryl-CoA). This shorter acyl-CoA can then undergo further rounds of beta-oxidation.

The catabolic pathway is depicted below:

Catabolic_Pathway target_acid This compound hydroxy_CoA 3-Hydroxy-4-methylhexanoyl-CoA target_acid->hydroxy_CoA Acyl-CoA Synthetase keto_CoA 3-Keto-4-methylhexanoyl-CoA hydroxy_CoA->keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase cleavage_products Acetyl-CoA + 2-Methylbutyryl-CoA keto_CoA->cleavage_products Thiolase TCA_cycle Citric Acid Cycle cleavage_products->TCA_cycle

Catabolic pathway of this compound via beta-oxidation.

Comparative Analysis of Analytical Methodologies

The accurate quantification of this compound in complex biological matrices requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and widely used platforms for metabolomics studies. The choice between them depends on the specific research question, sample type, and desired analytical performance.

Quantitative Performance Comparison

The following table summarizes key performance metrics for GC-MS and LC-MS in the context of fatty acid analysis. These values represent a general comparison and can vary based on instrumentation, specific methodology, and the analyte's chemical properties.[6]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) pg rangefmol to pmol range
Limit of Quantitation (LOQ) ng to pg rangepmol to nmol range
Precision (RSD%) <15%<10%
Recovery (%) 80-120%80-120%
Derivatization Mandatory for fatty acidsOften not required, but can improve sensitivity
Throughput LowerHigher
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reproducible technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility and improve chromatographic separation.[7]

The following diagram outlines a typical GC-MS workflow for the analysis of hydroxy fatty acids.

GCMS_Workflow sample_prep Sample Preparation (e.g., LLE, SPE) derivatization Derivatization (e.g., Silylation, Esterification) sample_prep->derivatization gc_separation Gas Chromatographic Separation derivatization->gc_separation ionization Electron Ionization (EI) gc_separation->ionization mass_analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analysis data_analysis Data Analysis mass_analysis->data_analysis

A typical experimental workflow for GC-MS analysis of hydroxy fatty acids.
  • Sample Extraction:

    • To 100 µL of biological fluid (e.g., plasma, urine, cell culture supernatant), add an internal standard (e.g., a deuterated analog of the analyte).

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate or a solid-phase extraction (SPE) to isolate the organic acids.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (Silylation): [5]

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) esters of the carboxylic acid and hydroxyl groups.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC inlet.

    • Chromatographic Separation: Use a capillary column suitable for fatty acid analysis (e.g., a DB-5ms or equivalent). A typical temperature program would be:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Operate in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of this compound and its internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that can directly analyze a wide range of compounds, including non-volatile and thermally labile molecules, often without the need for derivatization.[8] This makes it particularly well-suited for high-throughput metabolomic studies.

The diagram below illustrates a standard LC-MS workflow for organic acid analysis.

LCMS_Workflow sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) lc_separation Liquid Chromatographic Separation (Reversed-Phase or HILIC) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis Mass Analysis (e.g., Triple Quadrupole, Q-TOF) ionization->mass_analysis data_analysis Data Analysis mass_analysis->data_analysis

A typical experimental workflow for LC-MS analysis of organic acids.
  • Sample Preparation:

    • To 100 µL of biological fluid, add an internal standard.

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column for separation. A typical mobile phase gradient would be:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.

      • Mass Analyzer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

Causality Behind Experimental Choices

  • Derivatization in GC-MS: The hydroxyl and carboxylic acid functional groups of this compound make it polar and non-volatile. Derivatization is essential to cap these active hydrogens, reducing polarity and increasing volatility, which is a prerequisite for GC analysis.[7] Silylation is a common and effective derivatization method for this purpose.[5]

  • ESI in LC-MS: Electrospray ionization is a soft ionization technique that is well-suited for polar and non-volatile molecules like organic acids. It typically results in the formation of protonated or deprotonated molecular ions, which are ideal for quantitative analysis.[8]

  • Reversed-Phase Chromatography in LC-MS: C18 columns are widely used for the separation of a broad range of metabolites, including fatty acids. The separation is based on the hydrophobicity of the analytes.[8]

  • Triple Quadrupole Mass Analyzer in LC-MS/MS: For targeted quantification, a triple quadrupole instrument operating in MRM mode offers unparalleled sensitivity and selectivity by monitoring specific fragmentation patterns of the target analyte, effectively reducing background noise from complex matrices.[6]

Conclusion

The study of this compound provides a window into the intricate metabolic interplay between amino acid catabolism and fatty acid metabolism. Both GC-MS and LC-MS are powerful analytical tools for its quantification, each with its own set of advantages and considerations.

  • GC-MS offers high chromatographic resolution and is a highly robust and reproducible technique. However, the mandatory derivatization step can add complexity and time to the sample preparation process.

  • LC-MS provides high throughput and can often analyze the native compound without derivatization, making it ideal for large-scale metabolomics studies. Its sensitivity and selectivity, particularly with tandem mass spectrometry, are excellent for detecting low-abundance metabolites in complex samples.

The choice of analytical platform should be guided by the specific goals of the research, the available instrumentation, and the nature of the biological samples being investigated. By understanding the underlying metabolic pathways and the principles of these analytical techniques, researchers can design and execute robust experiments to unravel the biological roles of this compound and other important metabolites.

References

  • Catabolism of Branched chain Amino acids BCAA; Valine, Leucine, Isoleucine, Steps, Enzymes, Products. (2023, April 18). YouTube. Retrieved January 8, 2026, from [Link]

  • Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris. (2017, December 11). Frontiers in Microbiology. Retrieved January 8, 2026, from [Link]

  • Valine, Leucine, and Isoleucine Degradation. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. (2019, July 29). Nature Chemical Biology. Retrieved January 8, 2026, from [Link]

  • Branched-chain fatty acid biosynthesis in Escherichia coli. (2001, October 1). Journal of Industrial Microbiology & Biotechnology. Retrieved January 8, 2026, from [Link]

  • Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. (2018, March 11). Frontiers in Microbiology. Retrieved January 8, 2026, from [Link]

  • Glial metabolism of isoleucine. (2008, September 12). Journal of Neuroscience Research. Retrieved January 8, 2026, from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2011, March 21). Analytical Chemistry. Retrieved January 8, 2026, from [Link]

  • d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. (1970, January 1). Journal of Bacteriology. Retrieved January 8, 2026, from [Link]

  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (2015, June 1). Methods. Retrieved January 8, 2026, from [Link]

  • Exogenous Fatty Acid Metabolism in Bacteria. (2017, June 28). mBio. Retrieved January 8, 2026, from [Link]

  • A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. (2023, May 26). International Journal of Molecular Sciences. Retrieved January 8, 2026, from [Link]

  • Fatty Acid beta-Oxidation. (2019, July 23). AOCS. Retrieved January 8, 2026, from [Link]

  • Oxidation of Fatty Acids. (2022, August 27). Biology LibreTexts. Retrieved January 8, 2026, from [Link]

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. (2016, September 19). Journal of Visualized Experiments. Retrieved January 8, 2026, from [Link]

  • LC/MS and GC/FID give different answers on fatty acid amounts for the same sample? (2023, August 16). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues. (2019, July 29). Nature Chemical Biology. Retrieved January 8, 2026, from [Link]

  • Beta oxidation. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. (2022, July 17). Frontiers in Physiology. Retrieved January 8, 2026, from [Link]

  • Oxidation of Branched-Chain Fatty Acids & Omega (ω)Oxidation | USMLE Step 1 High Yield. (2023, August 15). YouTube. Retrieved January 8, 2026, from [Link]

  • The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. (2021, May 4). Cell Metabolism. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • (3S,4S)-3-hydroxy-4-methylhexanoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2022, February 2). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 8, 2026, from [Link]

  • Gender-specific differences between the concentrations of nonvolatile (R)/(S)-3-methyl-3-sulfanylhexan-1-Ol and (R)/(S)-3-hydroxy-3-methyl-hexanoic acid odor precursors in axillary secretions. (2009, July). Chemical Senses. Retrieved January 8, 2026, from [Link]

Sources

A Researcher's Guide to Validating the Biological Targets of 3-Hydroxy-4-Methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of 3-hydroxy-4-methylhexanoic acid. Given the limited direct literature on this specific molecule, we present a multi-pronged strategic approach based on its structural characteristics and the known activities of similar compounds. This document will navigate through plausible target classes, offer detailed experimental protocols for validation, and compare potential interaction partners, providing a robust roadmap for investigation.

Introduction: Unraveling the Therapeutic Potential

This compound is a short-chain fatty acid whose biological significance is not yet fully elucidated. Its structural similarity to known neuromodulators and metabolic signaling molecules suggests a potential for therapeutic intervention in a variety of pathways. This guide will explore three primary hypotheses for its biological targets:

  • Neuromodulatory Activity: Structural resemblance to γ-hydroxybutyric acid (GHB) suggests potential interaction with GHB and GABA receptors, implicating it in the regulation of neurotransmission.

  • Metabolic and Inflammatory Signaling: As a fatty acid, it may act as a ligand for free fatty acid receptors (FFARs) or other G protein-coupled receptors (GPCRs), which are key players in metabolic and inflammatory control.

  • Microbiome Modulation: The presence of related compounds in human sweat points to a possible role in the skin microbiome, either as a substrate for bacterial enzymes or as a signaling molecule influencing microbial communities.

This guide will provide the methodologies to systematically investigate each of these possibilities.

Section 1: Investigating Neuromodulatory Targets

The structural similarity between this compound and GHB, a known neurotransmitter, necessitates an investigation into its potential effects on GHB and GABA receptors.

Comparative Ligands for Neuromodulatory Receptors

To contextualize the potential activity of this compound, it is essential to compare its binding affinity and functional activity with known ligands for the GHB and GABAB receptors.

CompoundTarget ReceptorAffinity (Ki)Potency (EC50/IC50)Reference
GHB GHB Receptor~100 nM-
GABAB Receptor>1 mM-
NCS-382 GHB Receptor~10 nMAntagonist
(R)-4-[4'-(2-iodobenzyloxy)phenyl] GHB GHB Receptor22 nM-
Baclofen GABAB Receptor-Agonist
SCH50911 GABAB Receptor-Antagonist (IC50 = 1.1 µM)
Experimental Workflows for Target Validation

A multi-step approach is recommended to validate these potential neuromodulatory targets.

workflow1 cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Unbiased Target Identification a Radioligand Binding Assays b Functional Assays (cAMP, Ca2+) a->b Confirm functional activity d Affinity Purification-Mass Spectrometry a->d Identify binding partners c β-Arrestin Recruitment Assay b->c Elucidate signaling pathway e CRISPR/Cas9 Screening d->e Validate novel targets

Caption: Workflow for validating neuromodulatory targets.

Detailed Experimental Protocols

This protocol determines the binding affinity of this compound to the GHB receptor through competition with a radiolabeled ligand.

Materials:

  • [³H]NCS-382 (radioligand)

  • Rat brain cortex membranes (source of GHB receptors)

  • This compound (test compound)

  • Unlabeled NCS-382 (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound and unlabeled NCS-382.

  • In a microcentrifuge tube, combine rat brain cortex membranes, [³H]NCS-382 (at a concentration near its Kd), and varying concentrations of the test compound or control.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data to determine the IC50 of this compound and subsequently calculate its Ki value.

Section 2: Probing Metabolic and Inflammatory Signaling Pathways

As a fatty acid, this compound may serve as a ligand for GPCRs involved in metabolic and inflammatory signaling, such as the free fatty acid receptors (FFARs).

Comparative Ligands for FFARs

A comparison with known FFAR1 agonists provides a benchmark for evaluating the potential activity of this compound.

CompoundTarget ReceptorPotency (EC50)Reference
γ-Linolenic acid (γLA) FFAR1Micromolar range
Docosahexaenoic acid (DHA) FFAR1Micromolar range
TAK-875 FFAR1Low nanomolar range
AMG 837 FFAR113 nM
MK-2305 FFAR16 nM (rat)
TUG-469 FFAR119 nM
CPL207280 FFAR180 nM
Propionate OR51E2-
Experimental Workflow for GPCR Target Validation

A systematic approach is crucial for identifying and characterizing the interaction of this compound with GPCRs.

workflow2 cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Unbiased Discovery a Cellular Thermal Shift Assay (CETSA) b Calcium Mobilization Assay a->b Confirm functional response e CRISPR/Cas9 Screening a->e Identify novel GPCR targets c cAMP Accumulation Assay b->c Determine G-protein coupling (Gs/Gi) d β-Arrestin Recruitment Assay c->d Assess biased agonism

Caption: Workflow for GPCR target validation.

Detailed Experimental Protocols

CETSA is a powerful method to confirm direct binding of a ligand to its target protein in a cellular environment.

Materials:

  • Cell line expressing the target GPCR (e.g., FFAR1)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer

  • Antibodies against the target GPCR

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cultured cells with either this compound or DMSO.

  • Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.

  • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western blotting.

  • A shift in the melting curve of the target protein in the presence of the compound compared to the control indicates direct binding.

This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in GPCR signaling and desensitization.

Materials:

  • Cell line co-expressing the target GPCR and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment)

  • This compound

  • Known agonist for the target GPCR (positive control)

  • Substrate for the reporter enzyme

Procedure:

  • Plate the engineered cells in a microplate.

  • Add varying concentrations of this compound or the positive control.

  • Incubate to allow for GPCR activation and β-arrestin recruitment.

  • Add the reporter enzyme substrate.

  • Measure the resulting signal (e.g., luminescence or fluorescence), which is proportional to the extent of β-arrestin recruitment.

  • Determine the EC50 of this compound to quantify its potency in inducing β-arrestin recruitment.

Section 3: Exploring the Role in the Skin Microbiome

The presence of related hydroxy fatty acids in sweat suggests a potential interaction of this compound with the skin microbiota.

Comparative Molecules for Microbiome Studies
CompoundKnown Effect on Skin MicrobiomeReference
Propionic acid Produced by Cutibacterium acnes, has anti-inflammatory properties.
Butyric acid Produced by Staphylococcus epidermidis, can suppress pathogen growth.
Acetic acid Produced by S. epidermidis, can suppress pathogen growth.
Experimental Workflow for Microbiome Interaction Studies

workflow3 cluster_0 Microbial Growth & Metabolism cluster_1 Enzymatic Activity a In Vitro Bacterial Growth Assays b Metabolite Analysis (GC-MS) a->b Assess metabolic impact c Bacterial Enzyme Assays a->c Identify potential enzymatic targets

Caption: Workflow for microbiome interaction studies.

Detailed Experimental Protocols

This protocol assesses the effect of this compound on the growth of key skin commensal and pathogenic bacteria.

Materials:

  • Pure cultures of skin bacteria (e.g., Staphylococcus epidermidis, Cutibacterium acnes, Staphylococcus aureus)

  • Appropriate bacterial growth media (liquid and solid)

  • This compound

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of this compound and sterilize by filtration.

  • Inoculate liquid growth media containing a range of concentrations of this compound with a standardized bacterial suspension.

  • Incubate the cultures under appropriate conditions (e.g., temperature, oxygen levels).

  • Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm.

  • To determine if the effect is bactericidal or bacteriostatic, plate dilutions of the cultures onto solid agar plates at various time points and count the resulting colony-forming units (CFUs).

Conclusion

The validation of biological targets for a novel compound like this compound requires a systematic and multi-faceted approach. This guide provides a strategic framework, leveraging knowledge from structurally and functionally related molecules to propose high-probability target classes. By employing the detailed experimental workflows and protocols outlined herein, researchers can rigorously test these hypotheses, elucidate the mechanism of action, and ultimately unlock the therapeutic potential of this intriguing molecule. The journey from a compound of interest to a validated therapeutic agent is complex, but a logical and evidence-based approach, as detailed in this guide, provides the surest path to success.

References

  • Lu, J., et al. (2023). Molecular mechanism of fatty acid activation of FFAR1. PNAS, 120(23), e2219569120. [https://www.pnas.org/doi/10.107

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-hydroxy-4-methylhexanoic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 3-hydroxy-4-methylhexanoic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and environmental responsibility in your laboratory. Our commitment is to provide value beyond the product, building trust through expert, field-proven insights.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 59866-91-0) is a carboxylic acid derivative. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, it presents several hazards.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage (Category 1): Poses a significant risk of serious damage to the eyes.[1]

  • Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled.[1][2][3][4]

These classifications mandate that this compound be treated as a hazardous chemical.[5] Consequently, it must not be disposed of via standard laboratory drains or regular trash.[6][7][8] All waste containing this compound must be collected and managed through a designated hazardous waste program.[6]

Immediate Safety & Handling Protocols

Adherence to stringent safety protocols is the first line of defense against accidental exposure. The following Personal Protective Equipment (PPE) and handling procedures are mandatory when working with or disposing of this compound.

Personal Protective Equipment (PPE)

A risk assessment should always precede handling, but the minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield meeting OSHA 29 CFR 1910.133 or EN 166 standards.[7]To prevent contact with the eyes, which can cause serious, irreversible damage.[1]
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene).To protect against skin irritation.[2][7]
Body Protection A lab coat or chemical-resistant apron.To prevent incidental skin contact with clothing.[7]
Respiratory Not typically required with adequate ventilation.Use a NIOSH-approved respirator if working with large quantities or if there is a risk of aerosolization.[7]
Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[7]

  • Personal Hygiene: Avoid eating, drinking, or smoking in handling areas. Wash hands thoroughly with soap and water after handling is complete.[2][7]

  • Avoid Contact: Take all necessary precautions to avoid direct personal contact, including inhalation of vapors or mists.[4][7]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a hazardous waste. The following protocol ensures compliance with environmental regulations and laboratory safety standards.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Designated Waste Container: Collect all waste containing this compound (including contaminated solids like paper towels or absorbent materials) in a dedicated, properly labeled hazardous waste container.[5][7]

  • Incompatibilities: As a carboxylic acid, it must be stored separately from bases, oxidizing agents, and reactive metals to prevent violent reactions.[9][10] Store in a designated satellite accumulation area (SAA).[9][11]

Step 2: Container Selection and Labeling

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate for acidic waste.[5][11] Ensure the container has a secure, leak-proof screw cap.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Waste this compound"

    • The specific hazard characteristics (e.g., "Corrosive," "Irritant")

    • The date when waste was first added to the container.[11]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][11]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[6][8][11] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Liquid waste containers must be placed in a secondary containment tray or bin that can hold the entire volume of the container in case of a leak.[5][8]

  • Storage Limits: Do not exceed the accumulation limits for your facility's generator status (typically a maximum of 55 gallons in an SAA).[11]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][11]

  • Request Pickup: Once the container is full or you no longer intend to add to it, submit a waste collection request to your EHS department.[6]

  • Documentation: Ensure all required paperwork is completed accurately for the waste pickup.

  • Prohibited Disposal Methods: It is a regulatory violation to dispose of this chemical by:

    • Sewer/Drain Disposal: Never pour this compound down the sink.[6][7]

    • Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[6][8]

    • Regular Trash: Contaminated items and empty containers that have not been properly triple-rinsed cannot be placed in the regular trash.[6][12]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

G Disposal Workflow for this compound start Waste Generated (this compound) ppe Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe stop STOP Don appropriate PPE before proceeding. ppe->stop No container Select a compatible, labeled Hazardous Waste container. (e.g., HDPE, Glass) ppe->container Yes stop->ppe segregate Is the waste segregated from incompatible materials? (Bases, Oxidizers) container->segregate correct_seg Store separately. Consult SDS for incompatibilities. segregate->correct_seg No store Place waste in container. Keep container closed. segregate->store Yes correct_seg->segregate saa Store container in designated Satellite Accumulation Area (SAA) with secondary containment. store->saa full Is container full or no longer in use? saa->full full->saa No pickup Arrange for pickup by EHS or licensed contractor. full->pickup Yes end Disposal Complete pickup->end

Caption: Decision workflow for proper segregation, storage, and disposal.

Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your laboratory supervisor.

  • Control Vapors: If safe to do so, ensure adequate ventilation.

  • Contain Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the spill.[4] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[4][13]

  • Decontaminate: Clean the spill area according to your laboratory's specific procedures.

  • Dispose: Label and dispose of the spill cleanup materials as hazardous waste.[6]

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse.[Link]

  • 3-Hydroxy-3-methylhexanoic acid MSDS. Studylib.[Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency.[Link]

  • Hazardous Materials Disposal Guide. Nipissing University.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-hydroxy-4-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary goal is to advance science safely and effectively. The handling of novel or specialized chemical compounds like 3-hydroxy-4-methylhexanoic acid requires a meticulous approach that prioritizes personal safety without compromising experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our philosophy is that a well-informed scientist is a safe scientist; understanding why a specific piece of equipment is necessary is as crucial as knowing what to wear.

Foundational Hazard Analysis: Understanding the Risks

This compound, like many carboxylic and hydroxy acids, presents a specific set of hazards that directly inform our PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following classifications:

  • H315: Causes skin irritation. [1][2][3][4] This indicates that direct contact can lead to inflammation, redness, or discomfort.

  • H318/H319: Causes serious eye damage or irritation. [1][2][3][4] The eyes are particularly vulnerable, and exposure can result in significant, potentially irreversible, damage.

  • H335: May cause respiratory irritation. [1][2][3][4] If the compound is in a form that can be inhaled (e.g., a fine powder or an aerosolized mist), it can irritate the respiratory tract.

These hazards form the basis of our risk mitigation strategy. The primary goal of our PPE and engineering controls is to create effective barriers between the researcher and the chemical, preventing contact, inhalation, and accidental ingestion.

The Hierarchy of Controls: More Than Just PPE

Before we even consider gloves and goggles, we must implement foundational engineering and administrative controls. PPE is the final, critical barrier in a comprehensive safety system.

Engineering Controls: Your First Line of Defense All work involving this compound must be conducted in a designated, well-ventilated area.[2][5][6] The most effective engineering control is a certified chemical fume hood.[5][7] This not only contains and exhausts vapors or dust, minimizing inhalation risk, but also provides a physical shield against splashes.

Administrative Controls: Safe Work Practices Safe practices are a critical component of laboratory safety. This includes:

  • Never working alone with hazardous chemicals.

  • Washing hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5][6][8]

  • Prohibiting eating, drinking, or applying cosmetics in the laboratory to prevent ingestion.[5][8]

  • Ensuring an operational eyewash station and safety shower are immediately accessible.[2][9]

Core Protective Equipment: A Detailed Breakdown

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure, the quantity of the substance being handled, and the potential for exposure.

Eye and Face Protection

Given the severe risk of eye damage, this is a non-negotiable requirement.[1][2]

  • Minimum Requirement: For handling small quantities in a controlled setting (e.g., preparing a dilute solution inside a fume hood), ANSI Z.87.1 compliant safety glasses with side shields are the absolute minimum.[5]

  • Recommended Standard: For most procedures, chemical splash goggles are superior.[9][10] They provide a complete seal around the eyes, offering robust protection against splashes and vapors that can circumvent safety glasses.

  • Maximum Protection: When handling larger volumes, performing vigorous reactions, or facing a significant splash hazard, a full-face shield should be worn in addition to chemical splash goggles.[5][10] The face shield protects the entire face from direct contact.

Skin and Body Protection

To prevent skin irritation, a complete barrier is essential.[2][3]

  • Laboratory Coat: A standard, fully-buttoned lab coat is required at all times.[5] For tasks with a higher risk of splashes, a chemical-resistant coat or a PVC apron worn over the lab coat provides enhanced protection.[2]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[5] Perforated shoes, sandals, or cloth sneakers offer inadequate protection against spills.

Hand Protection

Gloves are the primary tool for preventing skin contact, but their selection and use must be deliberate.

  • Material Selection: Nitrile gloves are an excellent choice for incidental contact with many acids and provide good dexterity.[7][9][10] For prolonged handling or when working with higher concentrations, butyl rubber gloves offer broader chemical resistance.[10]

  • Inspection and Replacement: Always inspect gloves for any signs of damage (e.g., punctures or tears) before use.[5] If a glove becomes contaminated, it must be removed immediately using the proper technique, and hands should be washed before donning a new pair. Never reuse disposable gloves.[8]

Respiratory Protection

While a chemical fume hood is the primary control for inhalation hazards, there are situations where a respirator may be necessary.[1][2][3][4]

  • Standard Operations: For routine handling of small quantities inside a functioning fume hood, respiratory protection is typically not required.

  • When to Use: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[5][10] A proper fit test is essential to ensure the respirator provides an effective seal.[10]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving this compound.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering & Primary Controls cluster_ppe Personal Protective Equipment Selection start Start: Task involving This compound assess_risk Assess Task: - Quantity? - Splash/Aerosol Risk? - Duration? start->assess_risk fume_hood Is a certified fume hood available and operational? assess_risk->fume_hood ppe_low Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles fume_hood->ppe_low Yes, small scale, low splash risk ppe_high Enhanced PPE: - Chemical-Resistant Gloves - Face Shield over Goggles - Chemical-Resistant Apron fume_hood->ppe_high Yes, large scale or high splash risk respirator Add NIOSH-Approved Respirator fume_hood->respirator No, or during spill cleanup end_node Proceed with Task ppe_low->end_node ppe_high->end_node respirator->ppe_high caption PPE selection workflow for handling this compound.

Caption: PPE selection workflow for handling this compound.

Summary of Personal Protective Equipment

Equipment Specification Purpose Task Application
Ventilation Certified Chemical Fume HoodPrimary control to prevent inhalation of vapors/dust.[5][7]Mandatory for all handling procedures.
Eye Protection Chemical Splash Goggles (ANSI Z.87.1)Protects eyes from splashes and vapors.[5][9]All routine procedures.
Face Protection Full-Face ShieldProtects the entire face from significant splashes.[5][10]Required over goggles for large-volume transfers or high-risk operations.
Hand Protection Nitrile or Butyl Rubber GlovesPrevents skin contact and irritation.[7][9][10]Mandatory for all handling. Inspect before use.[5]
Body Protection Fully-Buttoned Lab CoatProtects skin and clothing from minor spills and splashes.[5][7]Mandatory for all procedures.
Respiratory NIOSH-Approved RespiratorProtects against inhalation when ventilation is insufficient.[5][10]Required for spill cleanup or if a fume hood is not available/functional.

Operational and Disposal Plans

A proactive plan for every stage of the chemical's lifecycle is a hallmark of a trustworthy and safe laboratory environment.

Protocol 1: Donning PPE
  • Preparation: Visually inspect all PPE for damage. Ensure you have selected the correct type based on your risk assessment.

  • Lab Coat/Apron: Don the lab coat and fasten all buttons. If required, place a chemical-resistant apron over the coat.

  • Goggles/Face Shield: Put on safety goggles, ensuring a snug fit. If a face shield is required, place it over the goggles.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a complete seal.

Protocol 2: Doffing PPE (to prevent cross-contamination)
  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in a designated hazardous waste container.[5]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the head strap. Avoid touching the front surfaces.

  • Lab Coat/Apron: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Protocol 3: Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Spill: For small spills inside a fume hood, use an appropriate absorbent material like sand or vermiculite.[2] For larger spills, evacuate the area and follow your institution's emergency procedures. Do not attempt to clean a large spill without appropriate respiratory protection.

Protocol 4: Disposal

All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be considered hazardous waste.[5]

  • Segregation: Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.[5][6]

  • Labeling: Ensure the waste container is labeled with the chemical name and associated hazards.

  • Collection: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never pour chemical waste down the sink.[8]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • This compound | C7H14O3 | CID 22471996 - PubChem. National Institutes of Health. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment. United States Environmental Protection Agency (EPA). [Link]

  • Lab Safety Guideline: Hydrochloric Acid. Harvard Environmental Health and Safety. [Link]

  • How to Handle Strong Acids in the Lab. Bitesize Bio via YouTube. [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]

  • Safety Data Sheet: 3-Hydroxy-4-methylbenzoic acid. Carl ROTH. [Link]

  • 3-Hydroxy-3-methylhexanoic acid | C7H14O3 | CID 16666688 - PubChem. National Institutes of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.